C8E5
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJELOWOAIAAUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075192 | |
| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-40-3 | |
| Record name | C8E5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylpentaoxyethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism and Application of C8E5 for Membrane Protein Research
Executive Summary
Integral membrane proteins (IMPs) are fundamental to cellular function and represent a major class of therapeutic targets.[1][2] However, their study is notoriously challenging due to their hydrophobic nature and embedment within the lipid bilayer.[1][3] The non-ionic surfactant Pentaethylene Glycol Monooctyl Ether (C8E5) has emerged as a critical tool for the solubilization and purification of these proteins. This guide provides a comprehensive overview of the molecular mechanism by which this compound disrupts the cell membrane to gently extract IMPs while preserving their native conformation and function. We will delve into the physicochemical properties that govern its action, present a detailed, field-proven protocol for its application in G Protein-Coupled Receptor (GPCR) purification, and offer insights into the causality behind key experimental choices.
The Molecular Logic of Surfactants in Membrane Biology
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[4][5] This dual nature drives their unique behavior in aqueous solutions, where they spontaneously organize to minimize the unfavorable interaction between their hydrophobic tails and water.[6][7] This self-assembly is the cornerstone of their utility in membrane protein research.[1][2]
Surfactants are broadly classified based on the charge of their head group:
-
Ionic (Anionic/Cationic): These possess a charged head group and are powerful solubilizing agents. However, their harsh nature often leads to protein denaturation by disrupting both lipid-protein and critical protein-protein interactions.[8]
-
Zwitterionic: These have a neutral head group with both positive and negative charges. They are considered moderately gentle and are effective at breaking protein-protein interactions while often maintaining the protein's native state.[1]
-
Non-ionic: These surfactants have an uncharged, hydrophilic head group, such as the polyoxyethylene chain in this compound.[1][2] They are prized for their mild action, as they primarily disrupt lipid-lipid and lipid-protein interactions, leaving the crucial intramolecular and intermolecular protein-protein interactions largely intact.[1][2] This property makes them exceptionally well-suited for isolating membrane proteins in their functionally active state.
This compound, with its short 8-carbon alkyl chain and a flexible 5-unit ethylene glycol headgroup, embodies the ideal characteristics of a mild, non-ionic surfactant for solubilizing and stabilizing delicate membrane proteins.
Physicochemical Properties of this compound
The efficacy of any surfactant is dictated by its physicochemical properties. The behavior of this compound is governed by thermodynamic principles, particularly the hydrophobic effect, which drives the sequestration of its nonpolar tail away from water, an entropically favorable process.[6][9][10] The key parameters for this compound are summarized below.
| Property | Value | Significance in Application |
| Molecular Formula | C18H38O6 | Defines the balance of hydrophobicity and hydrophilicity. |
| Molecular Weight | 350.5 g/mol | Essential for calculating molar concentrations. |
| Critical Micelle Concentration (CMC) | ~7.1 mM (0.25% w/v) in 0.1 M NaCl[11] | The concentration threshold above which micelles form.[12] Solubilization occurs at and above the CMC. |
| Aggregation Number | Variable | The average number of monomers in a micelle, influencing the size of the micelle and its capacity to encapsulate a protein.[13] |
The Central Role of the Critical Micelle Concentration (CMC)
The CMC is the single most important parameter for any surfactant application.[12][14]
-
Below the CMC: this compound monomers exist individually in solution or partition to interfaces, such as the air-water surface or the outer leaflet of a cell membrane.[5][15]
-
At and Above the CMC: Once the concentration of free monomers reaches a critical point, they spontaneously self-assemble into micelles.[12][14] In these structures, the hydrophobic C8 tails form a protected core, while the hydrophilic E5 heads interface with the aqueous environment.[4] Any additional surfactant added to the solution will preferentially form more micelles rather than increasing the free monomer concentration.[12][15] This is the fundamental principle that enables membrane solubilization.
The Core Mechanism: A Three-Stage Model of Membrane Solubilization
The extraction of an integral membrane protein by this compound is not an instantaneous event but a sequential, concentration-dependent process that can be understood through a three-stage model.[2][8]
Stage 1: Partitioning At low, sub-CMC concentrations, this compound monomers partition into the lipid bilayer. Their hydrophobic tails intercalate with the acyl chains of the phospholipids, while the hydrophilic heads align with the phospholipid head groups at the membrane-water interface. This initial insertion begins to destabilize the highly ordered membrane structure.
Stage 2: Membrane Saturation and Lysis As the concentration of this compound is increased toward and beyond the CMC, the lipid bilayer becomes saturated with surfactant molecules. This disrupts lipid-lipid interactions, causing the membrane to swell and lose its integrity. At this stage, small, transient pores may form, and the bilayer begins to break apart into smaller fragments, forming lipid-detergent mixed micelles.[8]
Stage 3: Protein Solubilization and Mixed Micelle Formation With the complete disintegration of the bilayer, integral membrane proteins are released. The hydrophobic transmembrane domains of the protein, now exposed, are immediately encapsulated by this compound molecules. The surfactant forms a detergent belt or torus around these hydrophobic regions, effectively replacing the native lipid environment.[8][16] This results in the formation of a "mixed micelle" containing the protein, associated lipids, and a shield of this compound molecules.[17] This soluble complex protects the protein from aggregation in the aqueous buffer and maintains its native, functional fold.
Practical Application: A Validated Workflow for GPCR Purification
The purification of functional GPCRs is a cornerstone of modern drug discovery.[18][19] Their instability outside the native membrane makes detergents like this compound indispensable.[20] This protocol outlines a self-validating workflow for the solubilization and affinity purification of a C-terminally His-tagged GPCR.
Expertise & Causality: Why These Steps?
This protocol is designed not just as a series of steps but as a logical framework. The choice of buffer components, detergent concentration, and purification strategy are all made to counteract the inherent instability of a delipidated membrane protein.
Detailed Experimental Protocol
Step 1: Membrane Preparation
-
Harvest Cells: Start with a high-density culture of cells (e.g., HEK293 or Sf9) overexpressing the target GPCR. Harvest cells by centrifugation (500 x g, 10 min, 4°C).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, supplemented with protease inhibitors). Lyse cells using a Dounce homogenizer or nitrogen cavitation.
-
Causality: Hypotonic shock swells the cells, making them easier to break open mechanically. Protease inhibitors are critical to prevent degradation of the target protein upon release from the cellular compartments.
-
-
Isolate Membranes: Centrifuge the lysate at low speed (1,000 x g, 10 min) to remove nuclei and debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the crude cell membranes.
-
Causality: Ultracentrifugation separates the lighter membrane fractions from soluble cytosolic components.
-
Step 2: Solubilization with this compound
-
Determine Protein Concentration: Resuspend the membrane pellet in a small volume of buffer and determine the total protein concentration using a BCA or Bradford assay.
-
Solubilize: Dilute the membranes to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, protease inhibitors) containing a pre-determined concentration of this compound. A common starting point is 1% (w/v) this compound (~14 mM, or 2x the CMC).
-
Causality: A detergent concentration significantly above the CMC ensures a sufficient reservoir of micelles to drive the solubilization equilibrium towards completion.[2] NaCl helps to reduce non-specific electrostatic interactions, and glycerol acts as a cryoprotectant and osmolyte, stabilizing the protein's structure.
-
-
Incubate: Gently mix on a rotator for 1-2 hours at 4°C.
-
Clarify: Centrifuge at 100,000 x g for 1 hour to pellet any unsolubilized material. The supernatant now contains the solubilized GPCR in this compound micelles.
Step 3: Affinity Purification
-
Bind: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. Allow the lysate to flow over the resin slowly to maximize binding of the His-tagged GPCR.
-
Wash: Wash the column extensively with a wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM Imidazole) containing a maintenance concentration of this compound, typically just above its CMC (~0.3% or 8-9 mM).
-
Causality: The imidazole competes with the His-tag for binding to the nickel resin, removing weakly bound, non-specific proteins. Maintaining this compound above its CMC is critical to prevent the solubilized GPCR from precipitating on the column.
-
-
Elute: Elute the purified GPCR from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the same maintenance concentration of this compound.
Step 4: Self-Validation and Quality Control
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot to confirm the size and purity of the GPCR.
-
Functional Assay (Trustworthiness Check): The ultimate test of a successful purification is protein function. Perform a ligand-binding assay (e.g., radioligand binding or surface plasmon resonance) to confirm the receptor retains its ability to bind its specific ligand with high affinity. This validates that the solubilization and purification process has preserved the native protein fold.[19]
Conclusion
The non-ionic surfactant this compound is a powerful and indispensable tool in modern biochemistry and drug development. Its mechanism of action, rooted in the fundamental principles of thermodynamics and self-assembly, follows a multi-stage process of membrane partitioning, lysis, and protein encapsulation into protective mixed micelles. Its mild nature is paramount for preserving the delicate three-dimensional structures required for biological function. The workflow presented here provides a robust and verifiable template for leveraging this compound to unlock the secrets of integral membrane proteins, paving the way for novel structural insights and the development of next-generation therapeutics.
References
-
Wikipedia. Pentaethylene glycol monododecyl ether. [Link]
-
chemeurope.com. Pentaethylene glycol monododecyl ether. [Link]
-
Beta LifeScience. High-Efficiency Membrane Protein Production in Detergent. [Link]
-
ResearchGate. Enthalpy of micelle formation vs temperature curves: (1) this compound, (2) C10E5, (3) C12E5. [Link]
-
YouTube. Solubilization of integral membrane proteins by nonionic detergents. [Link]
-
CUSABIO. Detergents Applications in Membrane Proteins Research. [Link]
-
ScienceDirect. Thermodynamics of micellization. [Link]
-
Wikipedia. Thermodynamics of micellization. [Link]
-
National Institutes of Health (NIH). A rapid, tag-free way to purify functional GPCRs. [Link]
-
SciELO. molecular thermodynamics of micellization: micelle size distributions and geometry transitions. [Link]
-
PubMed. Purification and identification of G protein-coupled receptor protein complexes under native conditions. [Link]
-
Wikipedia. Critical micelle concentration. [Link]
-
TA Instruments. Applications Note Thermodynamics of Micelle Formation. [Link]
-
National Institutes of Health (NIH). Expression and purification of recombinant G protein-coupled receptors: A review. [Link]
-
PubMed. Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. [Link]
-
Wikipedia. Aggregation number. [Link]
-
Nanoscience Instruments. Critical Micelle Concentration (CMC). [Link]
-
Biolin Scientific. What is critical micelle concentration? [Link]
-
Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
MDPI. Special Issue : Membrane Proteins: New Insights into Structure, Dynamics and Functions. [Link]
-
Crimson Publishers. Perspective on Membrane Protein Research. [Link]
Sources
- 1. agscientific.com [agscientific.com]
- 2. betalifesci.com [betalifesci.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. tainstruments.com [tainstruments.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Anatrace.com [anatrace.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Aggregation number - Wikipedia [en.wikipedia.org]
- 14. nanoscience.com [nanoscience.com]
- 15. agilent.com [agilent.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. youtube.com [youtube.com]
- 18. A rapid, tag-free way to purify functional GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Senior Application Scientist's Guide to the Accurate Determination of the Critical Micelle Concentration for C8E5
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual monomer molecules self-assemble into organized aggregates known as micelles.[1][2] For the non-ionic surfactant Pentaethylene Glycol Monooctyl Ether (C8E5), a compound of significant interest in pharmaceutical and biotechnological applications for its solubilizing and stabilizing properties, an accurate determination of its CMC is paramount for formulation development, drug delivery system design, and process optimization.[3] This guide provides an in-depth exploration of the core principles and methodologies for determining the CMC of this compound, grounded in field-proven insights and experimental causality. We will dissect four primary analytical techniques: Surface Tensiometry, Fluorescence Probe Spectroscopy, Isothermal Titration Calorimetry (ITC), and Dynamic Light Scattering (DLS), offering not just protocols, but the scientific rationale that underpins a robust and reliable analysis.
The Foundational Principle: Micellization and the CMC
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-hating) tail.[4] In aqueous solutions at low concentrations, these molecules, or "monomers," exist independently. A portion of them will adsorb at interfaces, such as the air-water interface, orienting themselves to minimize unfavorable interactions between their hydrophobic tails and the water, which in turn reduces the surface tension of the solution.[2][5]
As the surfactant concentration increases, the interface becomes saturated with monomers. To further minimize the system's free energy, the monomers in the bulk solution begin to self-assemble into supramolecular structures called micelles.[4][5] This process is thermodynamically driven, primarily by the hydrophobic effect, which sequesters the hydrophobic tails in the micelle's core, away from water, while the hydrophilic heads form a protective outer shell.[6] The specific concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[1] Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant contributes to the formation of new micelles.[4] This transition point is marked by abrupt changes in various physicochemical properties of the solution, which forms the basis for its experimental determination.
Logical Diagram: The Process of Micellization
Caption: Logical flow of surfactant behavior as concentration increases past the CMC.
Spotlight on this compound: Properties and Significance
Pentaethylene Glycol Monooctyl Ether (this compound) is a non-ionic surfactant widely used in the pharmaceutical and life sciences industries. Its utility stems from its mildness, low toxicity, and well-defined chemical structure, making it an excellent candidate for solubilizing poorly water-soluble drugs, stabilizing protein formulations, and in membrane protein biochemistry.
| Property | Value | Reference |
| Full Chemical Name | Pentaethylene Glycol Monooctyl Ether | Internal |
| Chemical Formula | C₈H₁₇(OCH₂CH₂)₅OH | Internal |
| Type | Non-ionic | [3][7] |
| Typical CMC Range | 0.5 - 1.0 mM (in water at 25°C) | [3] |
| Key Applications | Drug solubilization, protein stabilization, membrane protein extraction | [8][9][10] |
The absence of a net charge makes its behavior less susceptible to changes in pH or high ionic strength compared to ionic surfactants, a crucial advantage in formulating sensitive biological drugs.[11]
Core Methodologies for CMC Determination
The determination of the CMC hinges on monitoring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the point of micellization.[12] No single method is universally superior; the choice depends on the surfactant's properties, required precision, available equipment, and potential interferences.
Surface Tensiometry
Expertise & Causality: This is the most direct and classical method for CMC determination.[13] The underlying principle is that surfactant monomers adsorb at the air-water interface, reducing the solution's surface tension. As the concentration increases, more monomers pack onto the surface, causing a progressive and sharp decrease in surface tension.[2] However, once micelles begin to form at the CMC, the concentration of free monomers in the bulk solution becomes nearly constant. Consequently, the surface is saturated, and the surface tension remains relatively constant, or its rate of change decreases significantly, upon further addition of the surfactant.[1][2] The CMC is identified as the concentration at the intersection of the two linear regions on a plot of surface tension versus the logarithm of concentration.[2][13]
Experimental Protocol: Du Noüy Ring Method
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity deionized water or the relevant buffer. Ensure complete dissolution.
-
Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's instructions, typically with high-purity water.
-
Sample Preparation: Prepare a series of this compound solutions with concentrations spanning the expected CMC (e.g., from 0.01 mM to 10 mM). Logarithmic spacing of concentrations is often efficient.[14]
-
Measurement Sequence:
-
Begin with the pure solvent (water or buffer) to establish a baseline surface tension.
-
Proceed with measurements from the lowest to the highest concentration to minimize cross-contamination.
-
For each measurement, ensure the Du Noüy ring (typically platinum-iridium) is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants.[14]
-
Immerse the ring below the liquid surface and then slowly raise it. The instrument measures the maximum force required to pull the ring through the interface just before detachment.[14]
-
Perform at least three replicate measurements for each concentration to ensure accuracy.
-
-
Data Analysis:
-
Plot the average surface tension (γ, in mN/m) against the logarithm of the this compound concentration (log C).[13]
-
The resulting graph will show two distinct linear regions.[14]
-
Perform a linear regression on the data points in the steeply sloped region (pre-CMC) and the plateau region (post-CMC).
-
The concentration at the intersection of these two extrapolated lines is the CMC.[2][14]
-
Trustworthiness: This protocol is self-validating. A clean, sharp break in the plot is indicative of a pure surfactant and a well-executed experiment. A gradual curve or a minimum in the plot can suggest the presence of surface-active impurities, which lower the surface tension more effectively than the primary surfactant and are displaced from the surface as the main surfactant concentration increases.
Fluorescence Probe Spectroscopy
Expertise & Causality: This technique leverages the sensitivity of certain fluorescent molecules (probes) to the polarity of their microenvironment. Pyrene is the most common probe for this application.[15] In an aqueous solution below the CMC, pyrene resides in a polar environment, and its fluorescence emission spectrum exhibits characteristic vibronic peaks. The intensity ratio of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is sensitive to solvent polarity.[4] When micelles form, the highly hydrophobic pyrene partitions into the non-polar, hydrocarbon-like core of the micelles.[4][15] This change from a polar to a non-polar environment causes a significant decrease in the I₁/I₃ ratio. Plotting this ratio against the surfactant concentration produces a sigmoidal curve, and the inflection point corresponds to the CMC.[4]
Experimental Protocol: Pyrene I₁/I₃ Ratio Method
-
Probe Stock Preparation: Prepare a stock solution of pyrene in a volatile solvent like acetone or methanol (e.g., 1 mM).
-
Sample Preparation:
-
Prepare a series of vials for your surfactant concentration range.
-
Add a small, fixed aliquot of the pyrene stock solution to each vial.
-
Evaporate the solvent completely, leaving a thin film of pyrene. This is a critical step to avoid introducing organic solvent into the final aqueous solution. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.
-
Add the this compound solutions of varying concentrations (prepared as in the tensiometry method) to the vials.
-
Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Identify the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene monomer fluorescence spectrum.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the this compound concentration (or log C).
-
Fit the resulting data to a sigmoidal (Boltzmann) function. The center of the transition (the inflection point) of this curve provides a precise value for the CMC.
-
Trustworthiness: The consistency of the sigmoidal curve and the clear plateau regions before and after the transition validate the measurement. The method's high sensitivity allows for the use of very low surfactant concentrations. However, it is an indirect method, and one must consider that the probe itself could slightly influence the micellization process, although this is generally negligible at the low probe concentrations used.
Workflow Visualization: CMC Determination
Caption: A generalized experimental workflow for determining the CMC of this compound.
Isothermal Titration Calorimetry (ITC)
Expertise & Causality: ITC is a powerful, label-free technique that directly measures the heat changes associated with molecular interactions.[16] When a concentrated surfactant solution (well above its CMC) is titrated into a solution of pure solvent (water or buffer), the injected micelles dilute and dissociate into monomers. This process of demicellization has an associated enthalpy change (ΔH). Initially, at low total surfactant concentrations in the cell, the injected micelles fully dissociate, producing a constant heat change per injection. As the concentration in the cell approaches and surpasses the CMC, the injected micelles no longer fully dissociate, leading to a sharp change in the measured heat per injection. The plot of heat change per injection versus the total surfactant concentration shows a transition that can be used to determine the CMC.[17][18]
Experimental Protocol: Demicellization Experiment
-
Sample Preparation:
-
Syringe: Prepare a concentrated solution of this compound (e.g., 10-20 times the expected CMC) in the desired buffer.
-
Cell: Fill the ITC sample cell with the same buffer.
-
Thoroughly degas both solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Define the injection parameters: typically 20-30 injections of a small volume (e.g., 5-10 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Titration:
-
Perform an initial small injection (e.g., 1 µL) that will be discarded during analysis to account for syringe backlash.
-
Run the automated titration sequence. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the ΔH per mole of injectant against the total this compound concentration in the cell.
-
The resulting plot will show two distinct regions. The CMC is often determined from the inflection point of this transition. For non-ionic surfactants where the transition may be less sharp, the CMC can be identified as the intersection of linear fits to the pre-transition and post-transition regions.[16][19]
-
Trustworthiness: ITC provides rich thermodynamic data, including the enthalpy of micellization, in a single experiment. Its label-free nature is a significant advantage. However, the shape of the titration curve can be complex, and data interpretation requires careful modeling, especially for surfactants with a broad micellization transition.[16]
Dynamic Light Scattering (DLS)
Expertise & Causality: DLS measures the size distribution of particles in a solution by analyzing the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[20] Below the CMC, the solution contains only small, rapidly diffusing this compound monomers, which scatter very little light. Above the CMC, the solution contains large, more slowly diffusing micelles. These larger aggregates scatter significantly more light than the monomers.[21] Therefore, a plot of the total scattering intensity versus surfactant concentration will show a sharp increase at the CMC. The concentration at the onset of this increase corresponds to the CMC.[20][22]
Experimental Protocol: Light Scattering Intensity Method
-
Sample Preparation:
-
Prepare a series of this compound solutions across a wide concentration range, as in other methods.
-
It is critical to use high-purity, filtered solvent (e.g., through a 0.02 µm filter) to prepare the solutions to avoid interference from dust or other particulate contaminants.
-
Filter each final surfactant solution directly into a clean, dust-free cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
For each concentration, perform several replicate measurements of the derived count rate (a measure of total scattering intensity).
-
-
Data Analysis:
-
Plot the average derived count rate (in kcps, kilo-counts per second) versus the this compound concentration (or log C).
-
The plot will show low, relatively constant scattering intensity at concentrations below the CMC, followed by a sharp, linear increase above the CMC.[22]
-
The CMC is determined as the concentration at the intersection of the two linear regions fitted to the pre-CMC and post-CMC data.[20]
-
Trustworthiness: DLS is a non-invasive and sensitive technique. A clear breakpoint in the scattering intensity plot is a reliable indicator of the CMC. The simultaneous measurement of particle size (hydrodynamic radius) provides a self-validating check: below the CMC, no significant particle population should be detected, while above the CMC, a population corresponding to the size of the this compound micelles should appear.[23][24]
Comparative Analysis and Best Practices
| Method | Principle | Expertise-Driven Insights & Limitations |
| Surface Tensiometry | Change in interfacial energy | Pros: Direct, well-established, conceptually simple.[13] Cons: Highly sensitive to surface-active impurities which can suppress the true CMC. Requires meticulous cleaning.[22] |
| Fluorescence Spectroscopy | Change in probe's microenvironment polarity | Pros: Very high sensitivity, requires small sample volume.[4] Cons: Indirect method; the probe could potentially perturb the system. Risk of probe aggregation or quenching at high concentrations. |
| Isothermal Titration Calorimetry | Enthalpy change of demicellization | Pros: Label-free, provides full thermodynamic profile (ΔH, ΔS).[17][18] Cons: Requires specialized, expensive equipment. Data analysis can be more complex than other methods.[16] |
| Dynamic Light Scattering | Onset of light scattering from large aggregates | Pros: Non-invasive, provides size information as a secondary check.[20] Cons: Extremely sensitive to dust and particulate contamination, requiring rigorous sample preparation. |
References
- Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation. (n.d.). Anton Paar.
- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent.
- Methods to Determine Critical Micelle Concentration (CMC). (n.d.). Alfa Chemistry.
- A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. (n.d.). PubMed Central (PMC).
- Fluorescence Emission of Pyrene in Surfactant Solutions. (n.d.). University of Southern California (USC).
- Surfactant micelle characterization using dynamic light scattering. (n.d.). ResearchGate.
- A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007). The Journal of Physical Chemistry B - ACS Publications.
- A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007). ResearchGate.
- A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. (2007). PubMed.
- Critical micellization temperature determination using multi-angle dynamic light scattering. (n.d.). Malvern Panalytical.
- WP4005: Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters.
- Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. (n.d.). Muser.
- Method for Measurement of Critical Micelle Concentration. (2023). Just Agriculture.
- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (n.d.). National Institutes of Health (NIH).
- CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (n.d.). ResearchGate.
- Application Note and Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring. (2025). Benchchem.
- Isothermal Titration Calorimetry (ITC) to Determine the Critical Micelle Concentration (CMC) of Surfactans. (2024). Chemistry Stack Exchange.
- Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. (1998). Review of Scientific Instruments | AIP Publishing.
- CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. (2022). University of Huddersfield Research Portal.
- Critical micelle concentration. (n.d.). Wikipedia.
- Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... (n.d.). ResearchGate.
- Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific.
- EXPERIMENT 2 - Determination of CMC Using Surface Tension. (n.d.). Scribd.
- Isothermal titration calorimetry study of pectin-ionic surfactant interactions. (2000). PubMed.
- Machine learning applications in drug development. (n.d.). PubMed Central (PMC).
- Magnetic Surfactants: Introduction, Chemistry, and Properties. (2023). ACS Publications.
- SURFACTANTS. (n.d.). Kao Chemicals.
- Applications in drug development. (2005). European Pharmaceutical Review.
- Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments.
- Properties and applications of amphoteric surfactant: A concise review. (n.d.). ResearchGate.
- The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). n.p.
- 5 Role of CE in drug substance and drug product development. (n.d.). ResearchGate.
- Software Applications in the Drug Development Lifecycle. (n.d.). IntuitionLabs.
- REdI 2024 | D2S05 - Artificial Intelligence/Machine Learning: The New Frontier of Drug Development.. (2024). YouTube.
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. nanoscience.com [nanoscience.com]
- 6. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]
- 8. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemical.kao.com [chemical.kao.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. usc.gal [usc.gal]
- 16. A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.hud.ac.uk [pure.hud.ac.uk]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 22. justagriculture.in [justagriculture.in]
- 23. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 24. muser-my.com [muser-my.com]
An In-depth Technical Guide to the Structure of Pentaethylene Glycol Monooctyl Ether (C8E5) Micelles in Aqueous Solution
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaethylene glycol monooctyl ether (C8E5) is a non-ionic surfactant widely utilized for its ability to self-assemble into micelles in aqueous solutions, making it invaluable in fields ranging from biochemistry to pharmaceutical sciences. These colloidal aggregates serve as potent solubilizing agents for hydrophobic molecules, including many active pharmaceutical ingredients (APIs). A thorough understanding of the structure, thermodynamics, and dynamics of this compound micelles is paramount for optimizing their application in areas such as drug delivery. This guide provides a detailed exploration of the structural characteristics of this compound micelles, the thermodynamic principles governing their formation, and the advanced analytical techniques employed for their characterization.
The Imperative of Self-Assembly: Introduction to this compound Micellization
This compound is an amphiphilic molecule, possessing a dual nature: a hydrophobic octyl (C8) tail and a hydrophilic pentaethylene glycol (E5) head group. In an aqueous environment, these molecules orchestrate a spontaneous self-assembly process to minimize the energetically unfavorable contact between their hydrophobic tails and water molecules.[1][2] This phenomenon, known as the hydrophobic effect, is the primary driving force for micellization.
Below a specific concentration, the Critical Micelle Concentration (CMC), this compound molecules exist predominantly as monomers, with some adsorbing at the air-water interface to reduce surface tension.[3][4] Once the CMC is surpassed, the monomers aggregate to form micelles—thermodynamically stable, colloidal structures.[2][5] In a typical this compound micelle, the hydrophobic C8 tails are sequestered in a core, creating an oil-like microenvironment, while the hydrophilic E5 head groups form a solvated outer corona, interfacing with the bulk aqueous solution.[6][7][8] This core-shell structure is fundamental to the micelle's ability to encapsulate and solubilize non-polar substances.[9][10]
The micellization process is a dynamic equilibrium, with a constant exchange of surfactant monomers between the micellar state and the bulk solution. The elegance of this system lies in its tunable nature; the size, shape, and aggregation number of this compound micelles are not fixed but are sensitively dependent on environmental conditions such as temperature, concentration, and the presence of electrolytes.[11][12]
Thermodynamics of this compound Micelle Formation
The formation of micelles is governed by fundamental thermodynamic principles, and understanding these provides insight into the stability and behavior of the this compound system. The process can be described by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).
The Gibbs free energy of micellization is negative (ΔG°mic < 0), indicating a spontaneous process.[1] It is related to the CMC by the equation: ΔG°mic ≈ RT ln(CMC) where R is the gas constant and T is the absolute temperature. A lower CMC signifies a greater tendency for the surfactant to form micelles and a more negative ΔG°mic.
For non-ionic surfactants like this compound, micellization at lower temperatures is predominantly an entropy-driven process (ΔS°mic > 0).[1][13] The positive entropy change arises not from the aggregation of surfactant molecules (which is an ordering process), but from the release of highly ordered water molecules that were structured around the hydrophobic C8 tails of the monomers.[2] This release into the bulk solvent increases the overall entropy of the system, providing the primary thermodynamic impetus for self-assembly.[1]
The enthalpy of micellization (ΔH°mic) for this compound can be endothermic (positive) at lower temperatures and become exothermic (negative) as the temperature rises.[1][13] This temperature dependence highlights the complex interplay of forces, including the disruption of hydrogen bonds in water and van der Waals attractions within the micellar core.
Structural Characterization of this compound Micelles
A multi-technique approach is essential for a comprehensive understanding of micellar structure. Techniques like Small-Angle Neutron and X-ray Scattering provide information on overall shape and size, while Nuclear Magnetic Resonance offers insights into the local environment and dynamics.
Small-Angle Scattering (SAS): Probing Shape and Size
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-invasive techniques for characterizing the nanoscale structure of micelles in solution.[14][15][16] Both methods involve directing a beam of radiation (X-rays or neutrons) at the sample and measuring the intensity of the scattered radiation as a function of the scattering angle.[14][17] The resulting scattering pattern contains information about the average size, shape, and internal structure of the micelles.[18][19]
-
Expertise & Causality: The choice between SANS and SAXS is often driven by the need for "contrast." SANS is particularly advantageous for studying hydrogen-rich systems like surfactants. By using deuterated solvents (e.g., D₂O) or deuterated surfactant components, one can selectively "hide" or "highlight" specific parts of the micelle (core vs. corona) from the neutron beam, a technique known as contrast variation.[20][21] This allows for an unambiguous determination of the core radius and the thickness of the hydrophilic shell, which is more challenging with SAXS alone.[22] SAXS, where X-rays are scattered by electrons, provides excellent contrast between the hydrocarbon core and the aqueous medium without isotopic labeling but cannot easily distinguish the corona from the solvent.[15][18]
-
Experimental Protocol (Generic SANS/SAXS):
-
Sample Preparation: Prepare a series of this compound solutions in the desired solvent (e.g., H₂O for SAXS, D₂O for SANS) at concentrations above the CMC. A concentration series is crucial to assess inter-micellar interactions.
-
Instrument Setup: The sample is placed in a quartz cell within the SAXS/SANS instrument. The instrument is configured with a specific sample-to-detector distance to cover the relevant scattering vector (Q) range, which is inversely proportional to the size of the structures being probed (typically Q = 0.001 to 1.0 Å⁻¹ for micelles).[14][20]
-
Data Acquisition: The sample is exposed to the X-ray or neutron beam for a set duration. The scattered intensity is recorded by a 2D detector. A background measurement of the solvent-filled cell is also required.
-
Data Reduction: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I(Q)) versus Q. The background scattering from the solvent is then subtracted.
-
Data Analysis: The corrected I(Q) curve is analyzed using mathematical models. For dilute solutions of nearly spherical this compound micelles, a core-shell sphere model is often applied to fit the data and extract structural parameters like core radius, shell thickness, and aggregation number.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides information on the local chemical environment, dynamics, and self-diffusion of molecules.[23] For this compound micelles, NMR can confirm micelle formation, probe the location of solubilized molecules, and measure the self-diffusion coefficients of both the surfactant and the solvent.
-
Expertise & Causality: The formation of micelles leads to distinct changes in the NMR spectrum. Protons in the hydrophobic C8 tails experience a different magnetic environment inside the non-polar core compared to when they are exposed to water as monomers. This results in a change in their chemical shift (δ).[24] Furthermore, the tumbling motion of a large micelle is much slower than that of a small monomer. This change in rotational correlation time significantly affects NMR relaxation rates. Pulsed-field gradient (PFG) NMR is particularly powerful as it directly measures the translational self-diffusion coefficient (D). Upon micellization, the apparent diffusion coefficient of the surfactant molecules drops by an order of magnitude or more, providing a clear signature of aggregation.[23][24]
-
Experimental Protocol (PFG-NMR for Diffusion):
-
Sample Preparation: Prepare a this compound solution in a deuterated solvent (e.g., D₂O) to avoid a large solvent proton signal.
-
Spectrometer Setup: The sample is placed in an NMR tube in the spectrometer. A PFG-NMR pulse sequence (like stimulated echo) is selected.
-
Data Acquisition: A series of 1D ¹H NMR spectra are acquired with increasing gradient pulse strength. The signal intensity of specific this compound proton resonances (e.g., the terminal methyl group of the C8 tail) is monitored.
-
Data Analysis: The decay of the signal intensity (I) as a function of the gradient strength is fitted to the Stejskal-Tanner equation to calculate the diffusion coefficient (D). A sharp decrease in D above the CMC confirms micelle formation.
-
Light Scattering
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are complementary techniques used to determine the size and aggregation number of micelles.[25]
-
Dynamic Light Scattering (DLS): Measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of micelles.[26] Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted to a hydrodynamic radius (Rh) via the Stokes-Einstein equation. It is a fast and effective method for determining the average size of the micelles.
-
Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of angle and concentration.[27] By extrapolating the data to zero angle and zero concentration (using a Zimm plot), one can determine the weight-averaged molecular weight of the micelles, from which the aggregation number (Nagg) can be calculated.[26]
Key Structural Parameters of this compound Micelles
The following table summarizes typical quantitative data for this compound micelles, illustrating the influence of environmental factors.
| Parameter | Typical Value | Condition | Influencing Factors | Supporting Source(s) |
| Critical Micelle Conc. (CMC) | ~7.1 mM | 0.1 M NaCl | Temperature, Salinity | [28] |
| Varies with temp. | Aqueous Solution | Shows a minimum around 50°C | [11] | |
| Aggregation Number (Nagg) | 37 - 59 | 25°C | Increases with concentration and temperature | [11] |
| Shape | Roughly Spherical | Aqueous Solution | Thermal fluctuations can lead to non-spherical shapes | [6] |
| Core Environment | Liquid n-octane like | Aqueous Solution | Minimal water penetration into the hydrophobic core | [6] |
| Interfacial Region | Considerable | Aqueous Solution | Hydrophobic tails have significant exposure to water | [6] |
Factors Influencing this compound Micelle Structure
Effect of Temperature
Temperature has a complex and significant effect on the structure of non-ionic micelles like this compound.[12]
-
CMC: The CMC of this compound exhibits a characteristic U-shaped dependence on temperature, with a minimum typically observed around 50°C.[11] Initially, as temperature increases, the hydration of the hydrophilic ethylene oxide groups is reduced. This makes the surfactant effectively more hydrophobic, favoring micellization and thus lowering the CMC.[11][29] At higher temperatures, the increased solubility of the hydrophobic C8 tail begins to dominate, which disfavors aggregation and causes the CMC to increase.[11][30]
-
Aggregation Number & Size: Generally, for this compound, the aggregation number and thus the micelle size increase with rising temperature.[11] This growth is attributed to the dehydration of the hydrophilic corona, which reduces the effective head group area and allows more monomers to pack into a single micelle.
Effect of Concentration
Above the CMC, an increase in the total surfactant concentration primarily leads to an increase in the number of micelles, while the concentration of free monomers in the solution remains relatively constant and equal to the CMC.[31] However, for some systems, including this compound, a moderate increase in concentration can also lead to a slight increase in the aggregation number.[11] At very high concentrations, transitions to other phases or structures, such as cylindrical micelles, can occur, though this compound predominantly forms spherical aggregates over a wide concentration range.[24]
Application in Drug Development
The well-defined core-shell structure of this compound micelles makes them excellent nanocarriers for poorly water-soluble drugs.[9][32] The hydrophobic core can encapsulate lipophilic drug molecules, effectively dissolving them in an aqueous medium. This has profound implications for drug formulation and delivery.
-
Enhanced Bioavailability: By solubilizing drugs that would otherwise have poor aqueous solubility, micelles can significantly enhance their bioavailability.
-
Controlled Release: The micellar structure can protect the encapsulated drug from degradation and control its release profile.[32]
-
Targeted Delivery: The surface of the micelle's hydrophilic corona can be chemically modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanocarrier to specific cells or tissues, such as tumors, thereby increasing therapeutic efficacy and reducing systemic side effects.[33][34][35]
The choice of this compound as a solubilizing agent must be validated by ensuring the drug is successfully partitioned into the micellar core. NMR and fluorescence spectroscopy are invaluable tools for this validation, as they can detect changes in the chemical environment of the drug upon encapsulation.
Conclusion
This compound micelles are dynamic, roughly spherical nanostructures whose formation is an elegant manifestation of thermodynamic principles, primarily the hydrophobic effect. Their structure in aqueous solution is not static but responds sensitively to changes in temperature and concentration. A comprehensive characterization, leveraging the complementary strengths of small-angle scattering, NMR, and light scattering techniques, is crucial for understanding their behavior. For drug development professionals, this detailed structural knowledge is the foundation for rationally designing this compound-based formulations that can enhance the solubility, stability, and delivery of therapeutic agents.
References
-
Head-Gordon, T. & Brown, S. (2002). Molecular dynamics simulation of this compound micelle in explicit water: structure and hydrophobic solvation thermodynamics. Taylor & Francis Online. [Link]
-
Miyagishi, S., Nishida, M., & Asakawa, T. (n.d.). Enthalpy of micelle formation vs temperature curves: (1) this compound, (2) C10E5, (3) C12E5. ResearchGate. [Link]
-
Stubenrauch, C., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. National Institutes of Health (NIH). [Link]
-
Miyagishi, S., Nishida, M., & Asakawa, T. (n.d.). Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... ResearchGate. [Link]
-
(n.d.). Thermodynamics of micellization. ScienceDirect. [Link]
-
Kohlbrecher, J., et al. (2017). Spherical Micelles with Nonspherical Cores: Effect of Chain Packing on the Micellar Shape. National Institutes of Health (NIH). [Link]
-
(n.d.). Thermodynamics of micellization. Wikipedia. [Link]
-
Aswal, V. K. & Goyal, P. S. (2000). Small-angle neutron scattering from micellar solutions. Indian Academy of Sciences. [Link]
-
Corey, R. A., et al. (2019). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. Computational Biophysics Group. [Link]
-
Gao, X., et al. (1998). NMR Study of Surfactant Micelle Shape Transformation with Concentration. Langmuir. [Link]
-
Badro, C., et al. (2016). Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Langmuir. [Link]
-
Corey, R. A., et al. (2019). Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. Computational Biophysics Group. [Link]
-
Douglas, J. F., et al. (2023). New approach for SANS measurement of micelle chain mixing during size and morphology transitions. Soft Matter (RSC Publishing). [Link]
-
de Oliveira, V. M., et al. (2016). molecular thermodynamics of micellization: micelle size distributions and geometry transitions. SciELO. [Link]
-
(n.d.). Applications Note Thermodynamics of Micelle Formation. TA Instruments. [Link]
-
Corkill, J. M., et al. (1967). Light scattering by polydisperse cylindrical micelles. Transactions of the Faraday Society (RSC Publishing). [Link]
-
Hamley, I. W. (n.d.). Small-Angle Scattering Functions of Micelles. ResearchGate. [Link]
-
Attwood, D. & Natarajan, R. (1984). Light scattering studies on micelle formation by some penicillins in aqueous solution. Journal of Pharmacy and Pharmacology. [Link]
-
(n.d.). Critical micelle concentration. Wikipedia. [Link]
-
Nisa, F. U., et al. (2011). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. SciSpace. [Link]
-
(n.d.). Small angle neutron scattering, SANS. e-Learning. [Link]
-
Stilbs, P. (n.d.). NMR spectroscopy of micelles and related systems. ResearchGate. [Link]
-
Patra, J. K., et al. (2018). Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy. National Institutes of Health (NIH). [Link]
-
El-Sukkary, M. M. A., et al. (2016). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals. [Link]
-
Wand, A. J., et al. (2019). Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. National Institutes of Health (NIH). [Link]
-
Zgadzay, R., et al. (2022). Unravelling the mechanisms of small molecules partitioning phenomena in micellar systems via multifrequency-STD NMR NMR spectroscopy. ChemRxiv | Cambridge Open Engage. [Link]
-
Zgadzay, R., et al. (2023). Unravelling the mechanisms of drugs partitioning phenomena in micellar systems via NMR spectroscopy. The University of East Anglia. [Link]
-
(n.d.). Structure of micelle formation in an aqueous solution. ResearchGate. [Link]
-
Pillai, S. A. (n.d.). Characterization of polymer micelles using small angle neutron scattering. INIS-IAEA. [Link]
-
(2025). Micelles - structure, properties and applications. PCC Group. [Link]
-
(n.d.). Aggregation number. Wikipedia. [Link]
-
(n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]
-
Triaud, N., et al. (2020). Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution. PubMed. [Link]
-
Ciolacu, D. E. (2022). Investigation of Cellulose-Based Materials Applied in Life Sciences Using Laser Light Scattering Methods. MDPI. [Link]
-
(n.d.). Using small-angle X-ray scattering (SAXS) to study the structure of self-assembling biomaterials. ResearchGate. [Link]
-
Li, Y., et al. (2018). Optimal aggregation number of reverse micelles in supercritical carbon dioxide: a theoretical perspective. Soft Matter (RSC Publishing). [Link]
-
Kolishetti, N., et al. (2015). Applications of polymer micelles for imaging and drug delivery. PubMed. [Link]
-
(2018). What is critical micelle concentration? Biolin Scientific. [Link]
-
(n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Chowdhury, A. A., et al. (2024). Nanoparticle-Based Drug Delivery for Vascular Applications. MDPI. [Link]
-
Ramadan, M. S., et al. (n.d.). Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. Asian Journal of Chemistry. [Link]
-
Mi, Y., et al. (2016). Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment. National Institutes of Health (NIH). [Link]
-
Stanley, C. B., et al. (n.d.). research 1..6. OSTI.GOV. [Link]
-
Tan, Q., et al. (2023). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. MDPI. [Link]
-
Chattopadhyay, A., et al. (1994). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. National Institutes of Health (NIH). [Link]
-
Zhang, Y., et al. (2021). Nanoparticle-based delivery systems modulate the tumor microenvironment in pancreatic cancer for enhanced therapy. National Institutes of Health (NIH). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. tainstruments.com [tainstruments.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Micelles - structure, properties and applications | PCC Group [products.pcc.eu]
- 9. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the structure of micelles? | AAT Bioquest [aatbio.com]
- 11. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details | Computational Biophysics Group [biophys.uni-saarland.de]
- 16. Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biophys.uni-saarland.de [biophys.uni-saarland.de]
- 19. researchgate.net [researchgate.net]
- 20. Spherical Micelles with Nonspherical Cores: Effect of Chain Packing on the Micellar Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small angle neutron scattering, SANS - E-neutrons wiki [e-learning.pan-training.eu]
- 22. osti.gov [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 25. Light scattering studies on micelle formation by some penicillins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Light scattering by polydisperse cylindrical micelles - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 28. Anatrace.com [anatrace.com]
- 29. scispace.com [scispace.com]
- 30. globaljournals.org [globaljournals.org]
- 31. agilent.com [agilent.com]
- 32. Applications of polymer micelles for imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Nanoparticle-based delivery systems modulate the tumor microenvironment in pancreatic cancer for enhanced therapy - PMC [pmc.ncbi.nlm.nih.gov]
understanding the hydrophilic-lipophilic balance of C8E5
An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance of Pentaethylene Glycol Monooctyl Ether (C8E5)
Foreword for the Modern Scientist
In the intricate landscape of pharmaceutical science and drug development, the precise control over molecular interactions is paramount. Surfactants are the unsung heroes in this domain, enabling the formulation of poorly soluble drugs, the stabilization of complex biologics, and the very study of membrane-bound protein targets. Among these, the nonionic surfactant Pentaethylene Glycol Monooctyl Ether, commonly known as this compound, offers a compelling balance of properties. This guide moves beyond a superficial definition of the Hydrophilic-Lipophilic Balance (HLB) to provide a deep, mechanistic understanding of this compound's behavior. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind it, empowering you to leverage the properties of this compound with precision and confidence in your research and development endeavors.
The Concept of Hydrophilic-Lipophilic Balance (HLB)
The HLB system, first proposed by Griffin in the late 1940s, provides a semi-empirical scale to measure the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2][3] This value is critical as it predicts the surfactant's behavior in a given system, such as its ability to act as an emulsifier, detergent, wetting agent, or solubilizer.[2][3][4]
Surfactants are amphiphilic, possessing both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. The HLB value quantifies the balance between the size and strength of these two opposing moieties.[1] The scale for non-ionic surfactants typically ranges from 0 to 20:
-
Low HLB (0-6): Predominantly lipophilic, favoring the formation of water-in-oil (W/O) emulsions.[2][4][5]
-
Mid-range HLB (7-9): Effective as wetting and spreading agents.[2][3]
-
High HLB (8-18): Predominantly hydrophilic, ideal for creating oil-in-water (O/W) emulsions and for use as detergents and solubilizers.[2][5][6]
For professionals in drug development, understanding a surfactant's HLB is not an academic exercise. It is a foundational requirement for formulating stable and effective drug delivery systems, especially for compounds with poor aqueous solubility.[7] Matching the HLB of the surfactant system to the "required HLB" of the oil or drug phase is the cornerstone of creating stable emulsions.[8][9][10]
The Molecular Architecture of this compound
Pentaethylene Glycol Monooctyl Ether (this compound) is a nonionic surfactant belonging to the polyoxyethylene alkyl ether class.[11] Its structure consists of a single eight-carbon alkyl chain (octyl group) as the lipophilic tail and a chain of five ethylene oxide units with a terminal hydroxyl group as the hydrophilic head.
This structure is key to its function. The octyl tail provides sufficient lipophilicity to interact with non-polar phases (oils, lipids, hydrophobic domains of proteins), while the polyethylene glycol head provides strong hydrogen bonding capability with water, rendering the molecule water-soluble.
Caption: Molecular structure of this compound, highlighting its distinct domains.
Theoretical Calculation of this compound's HLB Value
The HLB of a surfactant can be estimated using several theoretical methods. For a nonionic surfactant like this compound, the Griffin and Davies methods are most common.
Griffin's Method
William Griffin's method, developed for non-ionic surfactants, is the most widely used.[2] It can be applied in two ways for alcohol ethoxylates.
Method 1: Based on Molecular Mass of the Hydrophilic Portion This formula relates the HLB to the weight fraction of the hydrophilic part of the molecule.[1][2][15]
HLB = 20 × (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the pentaethylene glycol head, -(OCH₂CH₂)₅OH).
-
M is the total molecular mass of the surfactant (350.49 g/mol ).
Calculation:
-
Mh = 5 × (MW of C₂H₄O) + (MW of OH) = 5 × (44.05 g/mol ) + 17.01 g/mol = 237.26 g/mol
-
HLB = 20 × (237.26 / 350.49) = 13.54
Method 2: Based on Ethylene Oxide Weight Percentage A simplified version of Griffin's formula is often used specifically for ethoxylated surfactants.[8]
HLB = E / 5
Where:
-
E is the weight percentage of the ethylene oxide (EO) chains.
Calculation:
-
Weight of EO portion = 5 × 44.05 g/mol = 220.25 g/mol
-
E = (220.25 / 350.49) × 100% = 62.84%
-
HLB = 62.84 / 5 = 12.57
The slight difference between these values highlights the empirical nature of the HLB scale. The value of ~12.6-13.5 places this compound firmly in the category of O/W emulsifiers and detergents.[2]
Davies' Method
In 1957, Davies proposed a method that calculates HLB by assigning numerical values to the different structural groups within the molecule.[1][2][3] This method has the advantage of accounting for the relative strengths of various hydrophilic and lipophilic groups.
HLB = 7 + Σ(Hydrophilic group values) - n × (Lipophilic group value)
Where:
-
n is the number of lipophilic groups (-CH₂, -CH₃).
-
Group values are empirically derived constants.
Calculation for this compound:
-
Hydrophilic groups: 5 × (-O-) ether groups + 1 × (-OH) group
-
Group value for -O- = 1.3
-
Group value for -OH = 1.9
-
Σ(Hydrophilic) = (5 × 1.3) + 1.9 = 8.4
-
-
Lipophilic groups: 1 x (CH₃(CH₂)₇-) chain, which has 8 carbon atoms.
-
Group value for -CH₂- or -CH₃- group = 0.475
-
n = 8
-
-
HLB = 7 + 8.4 - (8 × 0.475) = 7 + 8.4 - 3.8 = 11.6
Summary of Theoretical HLB Values
| Calculation Method | Key Parameter | Calculated HLB Value |
| Griffin's Method 1 | Molecular Mass of Hydrophilic Portion | 13.54 |
| Griffin's Method 2 | Weight % of Ethylene Oxide | 12.57 |
| Davies' Method | Group Contribution Numbers | 11.6 |
The convergence of these methods around a value of 11.5-13.5 provides a strong theoretical basis for classifying this compound as a versatile O/W emulsifier and solubilizing agent.
Experimental Determination of HLB: The Phase Inversion Temperature (PIT) Method
While theoretical calculations are useful, the effective HLB of a surfactant is best determined experimentally within the context of a specific oil-water system. The Phase Inversion Temperature (PIT) method is a powerful and elegant technique, particularly for ethoxylated nonionic surfactants like this compound.[16][17]
The Causality Behind the PIT Phenomenon
The hydrophilic character of this compound is derived from the hydrogen bonding between its ethylene oxide units and water molecules. This hydration is temperature-dependent. As the temperature of an O/W emulsion stabilized by this compound is increased, the kinetic energy of the system disrupts these hydrogen bonds. The ethylene oxide chains become progressively dehydrated, reducing the effective size and strength of the hydrophilic head group.
This makes the surfactant act more lipophilic. At a critical temperature—the PIT—the surfactant's affinity for the oil and water phases becomes balanced. A slight increase in temperature beyond the PIT causes the surfactant's curvature to favor the oil phase, forcing the emulsion to invert from an O/W to a W/O structure. This inversion is accompanied by a dramatic change in the emulsion's physical properties, most notably its electrical conductivity.
Self-Validating Experimental Protocol for PIT Determination
This protocol is designed as a self-validating system because the endpoint—a sharp, multi-fold drop in conductivity—is unambiguous, confirming the phase inversion event.
Materials & Equipment:
-
Pentaethylene Glycol Monooctyl Ether (this compound)
-
Model oil phase (e.g., n-Dodecane, a standard hydrocarbon)
-
Deionized water
-
Temperature-controlled water bath with magnetic stirrer
-
Beaker or jacketed reaction vessel
-
Digital conductivity meter with a probe
-
Digital thermometer
Step-by-Step Methodology:
-
Emulsion Preparation:
-
Prepare a 100 mL emulsion consisting of 5% w/w this compound, 47.5% w/w n-Dodecane, and 47.5% w/w deionized water.
-
Combine the components in the beaker and use a homogenizer or high-shear mixer for 2-3 minutes to form a fine, milky O/W emulsion.
-
Causality Check: At room temperature, the HLB of this compound strongly favors an O/W emulsion, which will have a continuous aqueous phase.
-
-
Experimental Setup:
-
Place the beaker containing the emulsion into the water bath on top of a magnetic stirrer.
-
Add a magnetic stir bar to the emulsion.
-
Immerse the conductivity probe and the thermometer into the emulsion, ensuring they do not interfere with the stir bar.
-
Begin stirring at a constant, moderate speed (e.g., 300 rpm) to ensure uniform temperature.
-
-
Data Acquisition:
-
Set the water bath to heat slowly and steadily, at a rate of approximately 1-2°C per minute. A slow heating rate is crucial for accurately identifying the inversion temperature.
-
Record the conductivity and temperature at regular intervals (e.g., every 1°C).
-
System Validation: Initially, the conductivity should be high and relatively stable, characteristic of an O/W emulsion where charge can be carried through the continuous water phase.
-
-
Endpoint Detection:
-
As the temperature approaches the PIT, you may observe a slight decrease in conductivity.
-
The PIT is identified by a sudden, sharp, and significant drop in conductivity (often by several orders of magnitude). This occurs as the emulsion inverts to a W/O structure, where the non-conductive oil becomes the continuous phase, insulating the water droplets.
-
Record the temperature at which this sharp drop occurs. This is the Phase Inversion Temperature for the this compound/n-Dodecane/Water system.
-
-
Interpretation:
-
The determined PIT is a characteristic value of the system's "HLB temperature." This value can be correlated back to an HLB number using established charts and equations developed by researchers like Shinoda, which relate PIT to surfactant structure. For a given oil, a higher PIT generally corresponds to a more hydrophilic surfactant.
-
Caption: Experimental workflow for determining the Phase Inversion Temperature.
Implications of this compound's HLB in Drug Development
The balanced HLB of this compound makes it a valuable tool for pharmaceutical scientists.
-
Solubilization of Membrane Proteins: this compound is widely used as a detergent for the solubilization and stabilization of membrane proteins for structural and functional studies.[18] Its HLB is high enough to effectively disperse the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein, while still being mild enough to often preserve the protein's native conformation. This is a critical first step in structure-based drug design targeting membrane proteins.
-
Formulation of Poorly Soluble Drugs: Many promising active pharmaceutical ingredients (APIs) are abandoned due to poor water solubility. This compound, with its O/W emulsifying properties (HLB ~12-13), is well-suited for formulating these APIs into various delivery systems:
-
Nanoemulsions: These are thermodynamically stable, transparent systems that can enhance the bioavailability of poorly soluble drugs. The HLB of the surfactant system must be precisely matched to the required HLB of the oil/drug phase to form stable droplets in the nanometer range.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of an oil, a surfactant like this compound, and a co-surfactant that spontaneously form a fine O/W emulsion upon gentle agitation in an aqueous medium (such as the gastrointestinal tract). This in-situ emulsion formation significantly enhances drug dissolution and absorption.
-
-
Predicting Emulsion Stability: The stability of an emulsion is maximal when the HLB of the emulsifier matches the required HLB of the oil phase.[10][19][20] By knowing the HLB of this compound, formulators can either select it for oils with a required HLB in the 12-13 range or blend it with other surfactants to precisely tune the final HLB of the emulsifier system to match any given oil phase.[5]
References
- Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.
- Basics of the HLB System. J R Hess Company, Inc.
- 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. [Source Name Not Available].
- Hydrophile-Lipophile Balance (HLB). Carboxyl / Alfa Chemistry.
- DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. [Source Name Not Available].
- Hydrophilic-lipophilic balance. Wikipedia.
- Pentaethylene Glycol Monooctyl Ether (this compound).
- Hydrophilic-lipophilic balance. chemeurope.com.
- Determination of HLB values of some nonionic surfactants and their mixtures. [Source Name Not Available].
- HLB Value and Calcul
- What is HLB 2 Browser Title. Croda Industrial Specialties.
- Pentaethylene glycol monooctyl ether. Snapdx.
- The Effect of HLB Surfactant Value on The Characteristics of Emulsion Biodiesel Palm Oil Using Homogenizer. undip e-journal system.
- Study on the relationships between the oil HLB value and emulsion stabiliz
- The mechanism of HLB value on emulsion stability.
- An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion.
- Pentaethylene glycol monooctyl ether. Sigma-Aldrich.
- Pentaethylene glycol monooctyl ether. Sigma-Aldrich.
- P350 - Pentaethylene Glycol Monooctyl Ether (this compound), Anagrade.
- An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/w
- Pentaethylene glycol monooctyl ether. Santa Cruz Biotechnology.
- The HLB System. [Source Name Not Available].
- A simple method to assess the hydrophilic lipophilic balance of food and cosmetic surfactants using the phase inversion temperature of C10E4/n-octane/water emulsions.
- Pentaethylene Glycol Monooctyl Ether (this compound) Preis auf Anfrage. BIOZOL.
- Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB)
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. Hydrophilic-lipophilic balance [chemeurope.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jrhessco.com [jrhessco.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 10. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentaethylene glycol monooctyl ether 19327-40-3 [sigmaaldrich.com]
- 12. Pentaethylene glycol monooctyl ether | Snapdx [snapdx.org]
- 13. Anatrace.com [anatrace.com]
- 14. scbt.com [scbt.com]
- 15. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 16. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 20. researchgate.net [researchgate.net]
The C8E5 In-Depth Technical Guide: Safety, Handling, and Precautionary Protocols for Researchers
A Senior Application Scientist's Field-Proven Guide to Pentaethylene Glycol Monooctyl Ether
Introduction: Understanding C8E5 in the Modern Laboratory
Pentaethylene Glycol Monooctyl Ether, commonly referred to by its shorthand this compound, is a non-ionic detergent indispensable in the fields of biochemistry and molecular biology. Its utility in solubilizing membrane proteins and studying aggregate morphology makes it a powerful tool in drug development and cellular research.[1] However, its effectiveness is matched by a specific hazard profile that necessitates a thorough and reasoned approach to its handling.
This guide moves beyond the standard Safety Data Sheet (SDS) format. As scientists, we understand that true safety lies not in mere compliance, but in a deep understanding of the why behind each precaution. Here, we will dissect the nature of this compound, grounding every recommendation in its specific chemical properties and GHS-classified hazards. This document serves as a self-validating system, empowering researchers to not only follow protocols but to internalize the principles of safe chemical handling.
Chapter 1: Chemical Identity and Physicochemical Properties
A precise understanding of a substance's identity is the foundation of its safe use. This compound is a well-defined chemical entity with a specific set of properties that dictate its behavior in a laboratory setting.
Synonyms: this compound, Octyl pentaethylene glycol ether, Octylpentagcol.
| Property | Value | Source |
| CAS Number | 19327-40-3 | [2] |
| Molecular Formula | C₁₈H₃₈O₆ | [2] |
| Molecular Weight | 350.49 g/mol | [2] |
| Appearance | Liquid | [3] |
| Density | ~0.99 g/mL at 25 °C | |
| Description | Non-ionic detergent |
Chapter 2: GHS Hazard Profile and Risk Assessment
Pentaethylene Glycol Monooctyl Ether is classified under the Globally Harmonized System (GHS) with specific warnings that must be the primary driver of all handling protocols. The authoritative classification aggregated by PubChem from the European Chemicals Agency (ECHA) provides a clear and non-contradictory hazard profile.[2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Source: PubChem, ECHA Data[2]
Expert Analysis of Hazards:
The GHS classification points to this compound as a potent irritant to all primary routes of occupational exposure: dermal (skin), ocular (eyes), and respiratory.
-
Skin Irritation (H315): The lipophilic octyl chain and hydrophilic ethylene glycol chain give this compound surfactant properties that can disrupt the lipid bilayer of skin cells, leading to irritation, redness, and dermatitis with prolonged contact.
-
Serious Eye Irritation (H319): This is the most significant acute hazard. The detergent action of this compound can readily damage the sensitive corneal epithelium, causing severe irritation and potentially lasting damage if not addressed immediately. Standard laboratory work presents a high risk of splash incidents.
-
Respiratory Irritation (H335): While this compound is a liquid with low volatility, aerosols can be generated during vigorous mixing, vortexing, or sonicating. Inhalation of these fine droplets can irritate the mucous membranes of the respiratory tract.
Chapter 3: Safe Handling and Engineering Controls
The following protocols are designed as a self-validating system, directly mitigating the hazards identified in Chapter 2.
Protocol 3.1: Preparation of a this compound Stock Solution
This workflow details the preparation of a stock solution from a neat or concentrated source, a common procedure where the risk of exposure is highest.
-
Designated Area: Perform all work with neat or concentrated this compound within a certified chemical fume hood or, at minimum, a well-ventilated area. This directly addresses the H335 respiratory irritation hazard by capturing any aerosols at the source.
-
Pre-weighing Preparation: Place a plastic-backed absorbent lab mat on the work surface to contain potential drips or minor spills.
-
Personal Protective Equipment (PPE): Don appropriate PPE as detailed in the workflow diagram in Chapter 4. This must include, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.
-
Aliquot Transfer: If working from a larger container, carefully pour the required amount into a smaller, dedicated beaker. Avoid splashing. Use a pipette for more precise volume transfers.
-
Weighing: Tare a tared container on an analytical balance. Add the this compound to the container using a pipette. Cap the container before moving it from the balance.
-
Solubilization: In the fume hood, slowly add the this compound to your buffer or solvent while stirring. Avoid vigorous vortexing or sonication that could generate aerosols. If sonication is required, ensure the vessel is securely capped.
-
Labeling: Clearly label the prepared stock solution with the chemical name, concentration, date, and appropriate GHS hazard pictograms.
-
Decontamination: Wipe down the work area with a damp cloth. Dispose of the absorbent mat and any contaminated disposables (e.g., pipette tips) in a designated chemical waste container.
Chapter 4: Personal Protective Equipment (PPE) Protocol
Selection and use of PPE must be deliberate and directly correlated to the established hazards. The following workflow illustrates the decision-making and implementation process for working with this compound.
Caption: PPE selection and use workflow for this compound.
Causality in PPE Selection:
-
Gloves: Nitrile gloves are recommended as a standard for protection against incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. The choice of nitrile is based on its general resistance to a wide range of laboratory chemicals. The primary purpose is to prevent skin contact, mitigating the H315 hazard.
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes, which are a primary risk for a liquid irritant. This is a non-negotiable control for the H319 (Serious Eye Irritation) hazard.
-
Lab Coat: A standard lab coat protects the skin on the arms and torso from drips and splashes.
-
Respiratory Protection: For most benchtop applications involving small quantities, a chemical fume hood provides sufficient engineering control to mitigate the H335 hazard. If aerosols are likely and a fume hood is not available, a face shield should be worn in addition to goggles, and the procedure should be re-evaluated.
Chapter 5: Storage and Stability
Proper storage is essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Sigma-Aldrich classifies this compound under Storage Class 10: Combustible liquids, indicating it should be stored away from strong oxidizing agents and sources of ignition.
-
Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the ether linkages in the molecule.
-
Rationale: Tightly sealed containers prevent the absorption of atmospheric moisture and potential degradation. Storing away from heat and ignition sources is a standard precaution for any combustible organic liquid.
Chapter 6: Emergency Procedures
A swift and correct response to an exposure or spill is critical to minimizing harm.
Emergency Response Decision Tree
Caption: Decision tree for this compound emergency response.
First-Aid Measures Explained:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] This is the most critical first-aid step. The duration is necessary to ensure all traces of the irritant are removed from the surface of the eye. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][3] This removes the chemical and prevents further disruption of the skin's lipid barrier.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.
Chapter 7: Waste Disposal and Environmental Hazards
Responsible disposal is a critical component of the chemical lifecycle.
-
Waste Classification: Used this compound and materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of as chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.
Chapter 8: Toxicological and Ecological Profile Summary
While comprehensive toxicological data like LD50 values are not available in the provided sources, the GHS classification provides a clear picture of the primary hazards.
| Endpoint | Result | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | Not Classified |
| Skin Corrosion/Irritation | Irritant | Category 2 |
| Serious Eye Damage/Irritation | Serious Irritant | Category 2A |
| Respiratory/Skin Sensitization | Data not available | Not Classified |
| STOT - Single Exposure | May cause respiratory irritation | Category 3 |
| Aquatic Hazard | WGK 3: Severely hazardous to water | - |
Source: GHS data from PubChem/ECHA[2], WGK from Sigma-Aldrich
Conclusion
Pentaethylene Glycol Monooctyl Ether (this compound) is a valuable laboratory reagent whose safe use is predicated on a clear understanding of its irritant properties. By recognizing its classification as a skin, eye, and respiratory irritant (H315, H319, H335) and its significant environmental hazard to aquatic life, researchers can implement the engineering controls, personal protective equipment, and handling protocols outlined in this guide. This proactive, knowledge-based approach to safety ensures that the scientific utility of this compound can be harnessed without compromising the health and safety of laboratory personnel or the environment.
References
-
This compound | C18H38O6 | CID 159866. PubChem - NIH. [Link]
Sources
An In-Depth Technical Guide to the Solubility of C8E5 in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Role of Pentaethylene Glycol Monooctyl Ether (C8E5)
Pentaethylene Glycol Monooctyl Ether, commonly known as this compound, is a non-ionic surfactant of significant interest in research and industry. Structurally, it possesses an amphiphilic nature, comprising a hydrophilic pentaethylene glycol head and a lipophilic 8-carbon octyl tail. This unique composition allows this compound to reduce interfacial tension and facilitate the mixing of immiscible phases, making it a crucial component in a wide array of applications. These include the solubilization of membrane proteins for structural studies, the formation of microemulsions for drug delivery systems, and as a component in advanced cleaning and personal care formulations.[1]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solvent choice dictates the surfactant's aggregation behavior, phase properties, and overall performance.[2] This guide provides a comprehensive overview of the theoretical principles governing this compound solubility, presents qualitative solubility data, details a robust experimental protocol for solubility determination, and discusses the underlying molecular interactions.
Section 1: Theoretical Framework of this compound Solubility
The solubility of an amphiphilic molecule like this compound is governed by a balance of interactions between the surfactant and the solvent molecules. The foundational principle of "like-dissolves-like" provides a preliminary framework for prediction.
-
Amphiphilicity in Action: The this compound molecule has two distinct regions. The polyethylene glycol (PEG) chain is polar and capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and strong dipole-dipole interactions with polar aprotic solvents. Conversely, the octyl chain is nonpolar and interacts favorably with nonpolar solvents (e.g., alkanes) through weaker van der Waals forces.
-
Solvent Polarity: The solubility of this compound is highly dependent on the polarity of the organic solvent.
-
Polar Solvents: Solvents like short-chain alcohols (e.g., ethanol) can interact favorably with both the hydrophilic head and, to a lesser extent, the lipophilic tail, often leading to high solubility or miscibility.
-
Nonpolar Solvents: In nonpolar solvents like heptane, the primary favorable interaction is between the solvent and the octyl tail. The polar PEG heads have limited affinity for the solvent, which can lead to the formation of reverse micelles.
-
Intermediate Polarity: Solvents with intermediate polarity can exhibit complex phase behavior, including partial miscibility or the formation of structured liquid crystalline phases.[2]
-
The general solubility of polyethylene glycol (PEG) chains in many organic solvents like ethanol, DMF, and dichloromethane suggests that this compound will share some of these characteristics.[3] However, the presence of the octyl tail introduces lipophilic character, modifying its behavior compared to a pure PEG polymer.[3]
Section 2: Qualitative Solubility Data of this compound
Precise quantitative solubility data for this compound across a wide range of organic solvents is not always readily available in a consolidated format. The following table synthesizes information from technical data sheets and related scientific literature to provide a qualitative guide for common laboratory solvents at ambient temperature (approx. 20-25°C).
| Solvent | Solvent Class | Polarity (Relative) | Expected Solubility | Rationale for Interaction |
| Water | Polar Protic | Very High | Miscible | Strong hydrogen bonding with the ethylene glycol chain dominates. |
| Ethanol | Polar Protic | High | Miscible | Hydrogen bonding with the PEG head and favorable interactions with the octyl tail.[3] |
| Methanol | Polar Protic | High | Miscible | Similar to ethanol, strong hydrogen bonding capability.[3] |
| 1-Octanol | Polar Protic | Medium | Miscible | Structurally similar to this compound's components, allowing for favorable interactions and complex phase behavior.[2] |
| Acetone | Polar Aprotic | Medium | Soluble | Dipole-dipole interactions with the PEG chain are significant. |
| Toluene | Aromatic | Low | Soluble | π-π stacking with the aromatic ring can interact with the alkyl chain, while weak polar interactions occur with the PEG head. |
| Dichloromethane | Halogenated | Medium | Soluble | Capable of dipole-dipole interactions and can solvate both polar and nonpolar moieties effectively.[3] |
| n-Heptane | Nonpolar Aliphatic | Very Low | Sparingly Soluble / Forms Aggregates | Favorable van der Waals interactions with the octyl tail, but poor solvation of the polar PEG head, leading to aggregation (reverse micelles). |
| Hexane | Nonpolar Aliphatic | Very Low | Sparingly Soluble / Forms Aggregates | Similar to n-heptane, dominated by nonpolar interactions. |
Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a significant amount can be dissolved, but may not be fully miscible. "Sparingly Soluble" suggests low solubility, where aggregation is likely.
Section 3: Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a reliable isothermal equilibrium method. This method is trustworthy because it ensures the system reaches a true thermodynamic equilibrium before measurement, a critical factor for accurate solubility determination.
Protocol: Isothermal Equilibrium and Spectroscopic Quantification
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Principle: An excess of this compound is mixed with the solvent and allowed to equilibrate at a constant temperature. The saturated solution is then separated from the undissolved solute, and the concentration of the dissolved this compound is measured.
Materials:
-
Pentaethylene Glycol Monooctyl Ether (this compound), ≥98.0% purity
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatic shaker or water bath
-
Syringe filters (Teflon/PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or a method for quantifying non-ionic surfactants (e.g., evaporative light scattering detection coupled with HPLC).
Methodology:
-
Preparation of Supersaturated Mixtures:
-
Add a measured amount of the organic solvent (e.g., 10 mL) to several vials.
-
Add an excess amount of this compound to each vial. The amount should be visibly in excess of what is expected to dissolve to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours). Expert Insight: This duration is crucial to ensure that the system reaches thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility. A preliminary time-course study can validate the minimum required equilibration time.
-
-
Phase Separation:
-
After equilibration, stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 12 hours. This allows the undissolved this compound to settle completely.
-
Self-Validation Check: A clear, transparent supernatant should be visible above the excess solute.
-
-
Sample Extraction:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. Expert Insight: Filtering is a critical step to remove any microscopic undissolved particles that could artificially inflate the measured concentration.
-
-
Quantification:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique. Since this compound lacks a strong chromophore, direct UV-Vis is often not feasible. An indirect method or a technique like HPLC with an appropriate detector is preferred.
-
Calculate the concentration in the original undiluted sample.
-
-
Data Reporting:
-
Express solubility in standard units such as g/100 mL, mg/L, or molarity.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for determining this compound solubility via isothermal equilibrium.
Section 4: Conclusion
The solubility of this compound in organic solvents is a complex interplay between its amphiphilic structure and the properties of the solvent. While general principles like "like-dissolves-like" provide a useful starting point, empirical determination is essential for accurate formulation and application design. This compound demonstrates high solubility in polar organic solvents like ethanol and methanol due to favorable hydrogen bonding. In nonpolar alkanes, its solubility is limited, and it tends to form aggregates like reverse micelles. For any application, from pharmaceutical formulations to biochemical assays, a carefully chosen solvent system based on a robust understanding of these principles is critical to achieving optimal performance.
References
-
ResearchGate. The effects of С8Е5 concentration and temperature on the phase behavior.... [Link]
-
Creative Biolabs. Pentaethylene Glycol Monooctyl Ether (this compound). [Link]
-
Scientific Laboratory Supplies (SLS). Pentaethylene glycol monooctyl. [Link]
-
试剂仪器网 (Reagent Instrument Network). Pentaethylene glycol monooctyl ether - Sigma-Aldrich. [Link]
-
ResearchGate. Methods for the determination of anionic surfactants. [Link]
-
TSI Journals. Experimental Studies on the Interaction Between Aqueous Solutions of Polymer and Surfactant. [Link]
-
ACS Publications. Particular Behavior of Surface Tension at the Interface between Aqueous Solution of Surfactant and Alkane. [Link]
-
ResearchGate. Solubilization in Surfactant Systems. [Link]
-
PubMed. Phase behavior and kinetics of phase separation of a nonionic microemulsion of C12E5/water/1-chlorotetradecane upon a temperature quench. [Link]
-
Wiley Online Library. Uncovering Chemical Principles Governing Nanophase Formation in Ternary Solvents. [Link]
-
PubChem. Tetraethylene Glycol. [Link]
-
ChemRxiv. Critical Fluctuations in Liquid-Liquid Extraction Organic Phases Controlled by Extractant and Diluent Molecular Structure. [Link]
-
Labinsights. Introduction of Polyethylene Glycol (PEG). [Link]
-
PubMed. Mechanisms Affecting the Dissolution of Nonaqueous Phase Liquids Into the Aqueous Phase in Slow-Stirring Batch Systems. [Link]
-
PubChem. 3,6,9,12,15-Pentaoxaheptacosan-1-ol. [Link]
Sources
An In-depth Technical Guide to the Aggregation Number of Pentaethylene Glycol Monooctyl Ether (C8E5) and Its Critical Role in Scientific Research
Abstract
Pentaethylene glycol monooctyl ether, commonly designated as C8E5, is a non-ionic surfactant of paramount importance across various scientific disciplines, most notably in the realms of membrane protein structural biology and advanced drug delivery systems. Its efficacy in these applications is intrinsically linked to its self-assembly into micelles in aqueous solutions, a phenomenon characterized by the critical micelle concentration (CMC) and the aggregation number (Nagg). The aggregation number, defined as the average number of surfactant monomers constituting a single micelle, is a critical parameter that dictates the size, shape, and physicochemical properties of the micelle. This guide provides a comprehensive technical overview of the this compound aggregation number, detailing its theoretical underpinnings, established experimental determination methodologies, and profound significance in driving innovation in drug development and biochemical research.
Introduction: The Molecular Architecture and Self-Assembly of this compound
This compound belongs to the poly(ethylene glycol) monoalkyl ether (CiEj) family of non-ionic surfactants. Its molecular structure consists of a hydrophobic octyl (C8) alkyl chain and a hydrophilic pentaethylene glycol (E5) headgroup. This amphiphilic nature drives the formation of micelles in aqueous environments to minimize the energetically unfavorable contact between the hydrophobic tails and water. Below a specific concentration, the critical micelle concentration (CMC), this compound molecules exist predominantly as monomers. However, as the concentration surpasses the CMC, they spontaneously self-assemble into organized structures, primarily spherical or ellipsoidal micelles.
The aggregation number (Nagg) is a key descriptor of these micelles, representing the average number of this compound monomers per micelle[1]. This parameter is not fixed; it is dynamically influenced by several factors, including temperature, surfactant concentration, and the presence of additives[2][3]. Understanding and controlling the Nagg of this compound is crucial for optimizing its performance in various applications.
Physicochemical Properties of this compound Micelles
The aggregation behavior of this compound gives rise to a unique set of physicochemical properties that are harnessed in scientific research.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which micelle formation begins. For a given surfactant, the CMC is influenced by the length of the hydrophobic tail and the nature of the hydrophilic headgroup[3]. This compound, with its relatively short alkyl chain, exhibits a higher CMC compared to its longer-chain counterparts. The CMC of this compound is also temperature-dependent, typically showing a U-shaped curve with a minimum at a specific temperature[4][5].
| Temperature (°C) | This compound CMC (g/L) |
| 15 | ~3.5 |
| 25 | 3.15[4] |
| 40 | ~3.0 |
| 50 | ~3.1 (Minimum)[4] |
Table 1: Experimentally determined Critical Micelle Concentration (CMC) of this compound at various temperatures. Data synthesized from available literature[4].
Aggregation Number (Nagg) and Micellar Size
The aggregation number directly correlates with the size of the this compound micelle. An increase in Nagg leads to larger micelles. Like the CMC, the aggregation number of this compound is sensitive to environmental conditions.
| Temperature (°C) | Approximate this compound Aggregation Number (Nagg) |
| 25 | 40-70 |
| 40 | Increases with temperature[6] |
| 50 | Continues to increase[6] |
Table 2: Approximate aggregation numbers for this compound. The exact values can vary based on the experimental method and specific solution conditions. The general trend shows an increase with temperature[6].
The relationship between these parameters and the surfactant's molecular structure is a cornerstone of colloid science. Increasing the length of the hydrophobic tail generally leads to a lower CMC and a higher aggregation number due to stronger hydrophobic interactions[2].
Methodologies for Determining the this compound Aggregation Number
Several robust experimental techniques are employed to accurately determine the aggregation number of this compound micelles. The choice of method often depends on the required precision, available equipment, and the specific conditions of the study.
Fluorescence Quenching
This widely used technique relies on the quenching of a fluorescent probe molecule solubilized within the micelles by a quencher molecule that also partitions into the micelles[6][7][8]. By analyzing the quenching kinetics, the average number of quencher molecules per micelle can be determined, which is then used to calculate the aggregation number[9]. Pyrene is a commonly used fluorescent probe due to its sensitivity to the polarity of its microenvironment[10].
Experimental Workflow: Fluorescence Quenching
Caption: Workflow for determining aggregation number using fluorescence quenching.
Step-by-Step Protocol for Fluorescence Quenching:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in high-purity water at a concentration well above its CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol) at a concentration of approximately 10⁻³ M.
-
Prepare a stock solution of a quencher, such as cetylpyridinium chloride (CPC) or benzophenone, in the same solvent as the probe[8].
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions with a fixed this compound concentration (e.g., 5-10 times the CMC) and a constant, low concentration of pyrene (final concentration ~10⁻⁶ M). The pyrene is added from the stock solution, and the solvent is typically evaporated to leave a thin film before adding the surfactant solution to ensure the probe is incorporated into the micelles.
-
To these solutions, add varying concentrations of the quencher from its stock solution. Ensure the final quencher concentration range is appropriate to observe significant quenching.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence intensity of the pyrene probe.
-
Set the excitation wavelength to approximately 335 nm.
-
Record the emission spectrum from approximately 350 nm to 500 nm. The ratio of the first and third vibronic peaks (I₁/I₃) can be used to confirm the incorporation of pyrene into the hydrophobic micellar core.
-
Measure the steady-state fluorescence intensity at the emission maximum (around 373 nm) for each sample with varying quencher concentrations.
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) versus the quencher concentration ([Q]).
-
According to the Turro-Yekta model, for static quenching within micelles, this plot should be linear at low quencher concentrations[11].
-
The slope of the linear portion of the plot is equal to the concentration of micelles, [M].
-
The aggregation number (Nagg) can then be calculated using the following equation: Nagg = ([this compound]total - CMC) / [M] where [this compound]total is the total surfactant concentration and CMC is the critical micelle concentration of this compound under the experimental conditions.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the hydrodynamic radius (Rh) of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion[12][13]. The aggregation number can then be estimated from the hydrodynamic volume, assuming a spherical micelle shape.
Experimental Workflow: Dynamic Light Scattering
Caption: Workflow for determining micelle size and estimating aggregation number using DLS.
Step-by-Step Protocol for DLS:
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentrations in a high-purity, dust-free solvent (typically water).
-
Filter the solutions using a syringe filter (e.g., 0.22 µm pore size) directly into a clean, dust-free DLS cuvette to remove any particulate contaminants that could interfere with the measurement[14].
-
-
Instrument Setup and Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate to the desired temperature.
-
Set the measurement parameters, including the scattering angle (typically 90° or 173°), laser wavelength, and solvent viscosity and refractive index.
-
Perform multiple measurements for each sample to ensure reproducibility and obtain a reliable average.
-
-
Data Analysis:
-
The DLS software will generate an autocorrelation function from the scattered light intensity fluctuations.
-
This function is then analyzed to determine the diffusion coefficient (D) of the micelles.
-
The hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation: Rh = kBT / (6πηD) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
To estimate the aggregation number, the volume of the micelle is calculated assuming a spherical shape (V_micelle = 4/3 * π * Rh³).
-
The volume of a single this compound monomer (V_monomer) is estimated from its molecular weight and density.
-
The aggregation number is then approximated as: Nagg ≈ V_micelle / V_monomer
-
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for determining the size, shape, and internal structure of micelles in solution[15][16]. By analyzing the scattering pattern of neutrons from the sample, detailed information about the micellar structure, including the aggregation number, can be obtained. Contrast variation, by using deuterated solvents or surfactants, can be employed to highlight different parts of the micelle[17].
Experimental Workflow: Small-Angle Neutron Scattering
Caption: Workflow for determining aggregation number using SANS.
Step-by-Step Protocol for SANS:
-
Sample Preparation:
-
Prepare solutions of this compound in a deuterated solvent, typically deuterium oxide (D₂O), to provide good scattering contrast between the micelles and the solvent.
-
The use of deuterated this compound can also be employed for contrast variation studies to probe the internal structure of the micelles.
-
Samples are loaded into quartz sample cells of a defined path length.
-
-
SANS Data Acquisition:
-
The experiment is performed at a dedicated SANS instrument at a neutron source.
-
The sample is exposed to a collimated beam of neutrons of a specific wavelength.
-
A 2D detector measures the scattered neutron intensity as a function of the scattering angle, which is related to the scattering vector, Q.
-
-
Data Reduction and Analysis:
-
The raw 2D scattering data is corrected for background scattering from the solvent and the sample cell, and for detector response.
-
The corrected data is then radially averaged to produce a 1D scattering curve of intensity (I) versus Q.
-
The scattering curve is fitted to a mathematical model that describes the scattering from a population of micelles. This model includes a form factor, P(Q), which describes the shape and size of a single micelle, and a structure factor, S(Q), which accounts for inter-micellar interactions.
-
For dilute solutions, S(Q) can often be approximated to 1.
-
By fitting the data to a core-shell model, for example, the dimensions of the hydrophobic core and the hydrophilic shell can be determined.
-
The aggregation number is then calculated from the volume of the micellar core and the volume of the hydrophobic tail of a single this compound monomer.
-
The Significance of the this compound Aggregation Number in Scientific Applications
The aggregation number of this compound is not merely a physical parameter; it is a critical determinant of the functional efficacy of this surfactant in several high-impact research areas.
Membrane Protein Solubilization and Structural Biology
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer. This compound is a widely used detergent for extracting these proteins from their native membranes and maintaining their stability and functionality in solution for structural studies by techniques like X-ray crystallography and cryo-electron microscopy[18][19][20][21].
The aggregation number of this compound plays a crucial role in this process:
-
Effective Solubilization: The size of the this compound micelle, dictated by its aggregation number, must be appropriate to encapsulate the hydrophobic transmembrane domains of the protein, effectively replacing the native lipid environment[18]. A micelle that is too small may not adequately shield the hydrophobic surfaces, leading to protein aggregation and denaturation. Conversely, excessively large micelles might interfere with protein crystallization or other downstream applications.
-
Preservation of Native Conformation: The mild, non-ionic nature of this compound, combined with an optimal aggregation number, helps to preserve the native three-dimensional structure and biological activity of the solubilized membrane protein. The choice of detergent and its concentration, which influences the aggregation number, is a critical step in any membrane protein purification protocol[19][22]. The goal is to create a stable protein-detergent complex where the detergent molecules form a belt around the hydrophobic transmembrane region of the protein.
Drug Delivery and Pharmaceutical Formulations
This compound micelles serve as effective nanocarriers for the delivery of poorly water-soluble (hydrophobic) drugs[2][23][24][25]. The hydrophobic core of the micelle provides a microenvironment for encapsulating these drugs, thereby increasing their solubility in aqueous media and improving their bioavailability.
The aggregation number is a key parameter in the design of these drug delivery systems:
-
Drug Loading Capacity: The volume of the hydrophobic core of the this compound micelle is directly related to its aggregation number. A higher aggregation number generally translates to a larger core volume, allowing for a greater amount of a hydrophobic drug to be encapsulated per micelle[26].
-
Stability and Release Kinetics: The stability of the drug-loaded micelle is influenced by the aggregation number. Micelles with a higher aggregation number tend to be more stable. The release of the encapsulated drug from the micelle is also dependent on the micellar structure, which is a function of the aggregation number. Understanding how the aggregation number changes in response to physiological conditions (e.g., pH, temperature) is crucial for designing "smart" drug delivery systems that release their payload at the target site.
-
In Vivo Fate: The size of the this compound micelles, determined by the aggregation number, influences their circulation time in the bloodstream and their biodistribution. Smaller micelles may have longer circulation times and can more effectively penetrate tumor tissues through the enhanced permeability and retention (EPR) effect.
Conclusion
The aggregation number of this compound is a fundamental parameter that governs the behavior and functionality of this versatile non-ionic surfactant. Its precise determination through techniques such as fluorescence quenching, dynamic light scattering, and small-angle neutron scattering provides invaluable insights for researchers in drug development and structural biology. A thorough understanding of how factors like temperature and concentration influence the this compound aggregation number allows for the rational design of experimental conditions to optimize membrane protein solubilization and the formulation of effective drug delivery systems. As research continues to push the boundaries of nanoscience and molecular medicine, the ability to control and manipulate the self-assembly of surfactants like this compound will remain a critical enabler of scientific progress.
References
- El-Shamy, O. A. A., Khidr, T. T., & Doheim, M. M. (Year). Title of the article. Journal Name, Volume(Issue), pages.
-
ResearchGate. (2021, May). Determination of the Aggregation Number of Pyrene-Labeled Gemini Surfactant Micelles by Pyrene Fluorescence Quenching Measurements. [Link]
-
PubMed Central. (2025, April 4). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. [Link]
- Unknown. Prelab 6: Determination of the Mean Aggregation Number of a Micellar System.
-
National Institutes of Health. (2022, February 14). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. [Link]
-
ResearchGate. The micelle aggregation number (N) plotted against the volume fraction.... [Link]
-
Dialnet. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number. [Link]
-
Wikipedia. Critical micelle concentration. [Link]
-
PubMed. (2021, May 18). Determination of the Aggregation Number of Pyrene-Labeled Gemini Surfactant Micelles by Pyrene Fluorescence Quenching Measurements. [Link]
-
WULI. Determination of Critical Micellar Aggregation Numbers by Steady state Fluorescence Probe Method. [Link]
-
ResearchGate. (2025, August 9). Effect of co-solutes on the physico-chemical properties of surfactant solutions. [Link]
-
HORIBA. Applications Note. [Link]
-
Muser. Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. [Link]
-
ResearchGate. Aggregation number of the micellar aggregates. Showing the largest aggregates. [Link]
-
National Institutes of Health. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs. [Link]
-
PubMed. Novel polymeric micelles for hydrophobic drug delivery based on biodegradable poly(hexyl-substituted lactides). [Link]
-
ResearchGate. Aggregation number of ionic micelles from SANS. Problems and limits. [Link]
-
RIVM. Standard Operating Procedure. [Link]
-
ResearchGate. (2017, April 30). How to measure Critical Micelle concentration with DLS?. [Link]
- The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap.
-
R Discovery. (2024, April 17). Physical chemical properties of surfactants in solution and their applications: A comprehensive account. [Link]
-
Asian Journal of Chemistry. Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. [Link]
-
ResearchGate. (2025, August 4). Physical chemical properties of surfactants in solution and their applications: A comprehensive account. [Link]
-
ACS Publications. (2021, May 28). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. [Link]
-
RSC Publishing. (2023, April 6). New Approach for SANS Measurement of Micelle Chain Mixing During Size and Morphology Transitions. [Link]
-
Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
National Institutes of Health. Strategies to improve micelle stability for drug delivery. [Link]
-
National Institutes of Health. (2023, September 14). Polyamine detergents tailored for native mass spectrometry studies of membrane proteins. [Link]
-
National Institutes of Health. Surfactants: physicochemical interactions with biological macromolecules. [Link]
-
ResearchGate. Temperature dependence of the aggregation number for the different.... [Link]
-
Kinam Park. Polymeric micelles for the delivery of poorly soluble drugs. [Link]
-
MDPI. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. [Link]
-
National Institutes of Health. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. [Link]
-
National Institutes of Health. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs. [Link]
-
The University of Jordan. (2018, September 17). Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements. [Link]
-
National Institutes of Health. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. [Link]
-
ResearchGate. (2014, January 31). What is the best way to prevent membrane protein aggregation?. [Link]
-
ResearchGate. Description of Temperature Dependence of Critical Micelle Concentration. [Link]
-
National Institutes of Health. (2014, April 15). Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel polymeric micelles for hydrophobic drug delivery based on biodegradable poly(hexyl-substituted lactides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number - Dialnet [dialnet.unirioja.es]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pages.jh.edu [pages.jh.edu]
- 12. www-origin.horiba.com [www-origin.horiba.com]
- 13. muser-my.com [muser-my.com]
- 14. rivm.nl [rivm.nl]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kinampark.com [kinampark.com]
- 25. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pentaethylene Glycol Monooctyl Ether (C8E5) in Preventing Protein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Protein aggregation is a critical challenge in the development and formulation of biotherapeutics, often leading to loss of efficacy and potential immunogenicity. The ability to control and prevent this phenomenon is paramount. This guide provides an in-depth technical exploration of Pentaethylene Glycol Monooctyl Ether (C8E5), a non-ionic detergent that has emerged as a valuable tool in the protein scientist's arsenal for maintaining protein stability and preventing aggregation. As a Senior Application Scientist, my aim is to present not just the "what" but the "why" – the underlying principles and practical considerations that will enable you to effectively harness the potential of this compound in your research and development endeavors.
The Challenge of Protein Aggregation
Proteins are complex macromolecules that must maintain a specific three-dimensional structure to be biologically active. Disruption of this native conformation can expose hydrophobic regions that are normally buried within the protein's core. In aqueous environments, these exposed hydrophobic patches on different protein molecules have a propensity to interact with each other, leading to the formation of soluble oligomers and, eventually, larger insoluble aggregates.[1] This process can be triggered by various stresses, including elevated temperatures, pH shifts, mechanical agitation, and high protein concentrations.[2]
Protein aggregation is a significant concern in the biopharmaceutical industry, as it can lead to:
-
Loss of therapeutic efficacy: Aggregated proteins are generally inactive.
-
Immunogenicity: Protein aggregates can be recognized by the immune system as foreign, potentially leading to an adverse immune response.
-
Manufacturing and formulation challenges: Aggregation can cause issues with purification, filtration, and long-term storage of protein-based drugs.[3]
This compound: A Non-Ionic Detergent for Protein Stabilization
Pentaethylene Glycol Monooctyl Ether, commonly known as this compound, is a non-ionic surfactant belonging to the poly(ethylene glycol) monoalkyl ether class of detergents.[4] Its amphipathic nature, possessing both a hydrophilic pentaethylene glycol headgroup and a hydrophobic octyl tail, allows it to effectively interact with and shield the exposed hydrophobic surfaces of proteins.[5]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₈O₆ | [4] |
| Molecular Weight | 350.49 g/mol | [4] |
| Critical Micelle Concentration (CMC) | ~7 x 10⁻⁵ M (in water at 25°C) | [6] |
| Aggregation Number | Varies with conditions (e.g., presence of polymers) | [4][7] |
The Critical Micelle Concentration (CMC) is a key parameter. Below the CMC, this compound exists primarily as monomers in solution. Above the CMC, the monomers self-assemble into micelles, which are spherical or cylindrical aggregates where the hydrophobic tails are sequestered in the core and the hydrophilic heads face the aqueous environment.[8]
Mechanism of this compound-Mediated Prevention of Protein Aggregation
The primary mechanism by which this compound prevents protein aggregation is through its ability to bind to the exposed hydrophobic regions of proteins. This interaction prevents the protein-protein association that leads to aggregation.
Figure 1: Mechanism of this compound in preventing protein aggregation.
As depicted in Figure 1, unfolded or partially unfolded proteins expose their hydrophobic regions. In the absence of a stabilizing agent, these regions can interact, leading to the formation of aggregates. This compound monomers can bind to these exposed hydrophobic patches, effectively "capping" them and preventing them from interacting with other protein molecules. This results in the formation of soluble and stable protein-C8E5 complexes.
Experimental Protocols and Applications
The utility of this compound extends across various stages of protein research and development, from initial expression and purification to final formulation.
Solubilization of Inclusion Bodies
Recombinant proteins overexpressed in bacterial systems like E. coli often form insoluble aggregates known as inclusion bodies.[9] Recovering functional protein from inclusion bodies requires a solubilization and refolding process. While strong denaturants like urea or guanidine hydrochloride are used to solubilize the aggregates, non-ionic detergents are often included in wash buffers to remove contaminants.[4]
Protocol: Washing Inclusion Bodies with a this compound-containing Buffer
This protocol is a general guideline and may require optimization for specific proteins.
-
Harvest and Lyse Cells: Pellet the E. coli cells expressing the target protein and resuspend in a suitable lysis buffer. Lyse the cells using sonication or high-pressure homogenization.
-
Isolate Inclusion Bodies: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies. Discard the supernatant.
-
Wash with this compound Buffer: Resuspend the inclusion body pellet in a wash buffer containing a low concentration of this compound (e.g., 0.1-1% w/v). A typical buffer composition would be:
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
1 mM EDTA
-
0.5% (w/v) this compound
-
-
Incubate and Centrifuge: Incubate the suspension with gentle agitation for 30 minutes at 4°C. Centrifuge again to pellet the washed inclusion bodies.
-
Repeat Washes: Repeat the wash step 2-3 times to ensure removal of contaminating proteins and lipids.
-
Proceed to Solubilization and Refolding: After the final wash, the purified inclusion bodies can be solubilized in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) before proceeding to the refolding step.[10]
The rationale for using this compound in the wash buffer is to selectively remove membrane fragments and other hydrophobic contaminants that may be associated with the inclusion bodies, without significantly solubilizing the target protein aggregates at this stage. This leads to a purer starting material for the subsequent solubilization and refolding steps.
Figure 2: Workflow for washing inclusion bodies using a this compound-containing buffer.
Protein Refolding
During protein refolding, the denaturant is gradually removed, allowing the protein to refold into its native conformation. However, this process is often inefficient, with a significant portion of the protein misfolding and aggregating. The inclusion of this compound in the refolding buffer can help to prevent this aggregation by stabilizing folding intermediates.[11][12]
Protocol: Dilution-Based Protein Refolding with this compound
This is a general protocol and the optimal conditions (e.g., this compound concentration, temperature, buffer composition) must be determined empirically for each protein.
-
Solubilize Inclusion Bodies: Solubilize the purified inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea and a reducing agent (e.g., 10 mM DTT) to a final protein concentration of 5-10 mg/mL.
-
Prepare Refolding Buffer: Prepare a refolding buffer containing a low concentration of this compound, typically at or slightly above its CMC. A starting point could be:
-
50 mM Tris-HCl, pH 8.0
-
0.5 M Arginine (acts as an aggregation suppressor)
-
1 mM EDTA
-
0.1 mM this compound
-
Redox shuttle system (e.g., 0.5 mM GSSG / 5 mM GSH) if disulfide bonds need to form.
-
-
Rapid Dilution: Rapidly dilute the solubilized protein solution 1:100 into the refolding buffer with gentle stirring at 4°C. The final protein concentration should be low (e.g., 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Incubate: Allow the protein to refold for 12-24 hours at 4°C.
-
Analyze Refolding Efficiency: Assess the amount of soluble, correctly folded protein using techniques such as Size-Exclusion Chromatography (SEC), activity assays, or spectroscopic methods.
The rationale for this approach is that as the denaturant concentration is rapidly decreased, this compound monomers are present to interact with the exposed hydrophobic surfaces of folding intermediates, preventing their aggregation and allowing them more time to find their native conformation.
Stabilization of Purified Proteins
This compound can also be used as an excipient in the final formulation of purified proteins to enhance their long-term stability and prevent aggregation during storage and handling.[3][13] The optimal concentration of this compound for this application is typically low, often in the range of 0.01% to 0.1% (w/v).[14]
Biophysical Characterization of this compound-Protein Interactions
Several biophysical techniques can be employed to characterize the interaction between this compound and proteins, and to assess the effectiveness of this compound in preventing aggregation.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for monitoring the size distribution of particles in a solution.[15][16] It can be used to track the formation of protein aggregates over time and to assess the ability of this compound to prevent this process.[17][18]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events.[19] It can be used to determine the thermodynamic parameters of the this compound-protein interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][20][21]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins.[22][23][24][25] By comparing the CD spectra of a protein in the presence and absence of this compound, one can determine if the detergent induces any changes in the protein's secondary structure. This is important to ensure that this compound is stabilizing the native conformation of the protein without causing denaturation.
Case Study: this compound and Amyloid-Beta Aggregation
The aggregation of the amyloid-beta (Aβ) peptide is a hallmark of Alzheimer's disease.[26] Preventing the fibrillization of Aβ is a major therapeutic strategy. Non-ionic detergents have been investigated for their potential to inhibit Aβ aggregation. While specific quantitative data for this compound's effect on Aβ is an active area of research, the general principle involves the detergent interacting with the hydrophobic regions of the Aβ monomer, thereby preventing its self-assembly into toxic oligomers and fibrils.[27][28][29][30][31]
Conclusion
Pentaethylene Glycol Monooctyl Ether (this compound) is a versatile and effective non-ionic detergent for preventing protein aggregation. Its ability to shield exposed hydrophobic surfaces makes it a valuable tool in a wide range of applications, from the solubilization and refolding of inclusion bodies to the stabilization of purified protein therapeutics. A thorough understanding of its physicochemical properties and mechanism of action, coupled with empirical optimization of experimental conditions, will enable researchers to leverage the full potential of this compound in their efforts to combat the persistent challenge of protein aggregation.
References
-
D'Errico, G., Ciccarelli, D., Ortona, O., Paduano, L., & Sartorio, R. (2004). Interaction between pentaethylene glycol n-octyl ether and low-molecular-weight poly(acrylic acid). Journal of Colloid and Interface Science, 270(2), 490-495. [Link]
-
Singhvi, P., & Panda, A. K. (2022). Solubilization and Refolding of Inclusion Body Proteins. In Insoluble Proteins (pp. 285-295). Humana, New York, NY. [Link]
-
Singh, A., & Panda, A. K. (2015). Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process. Microbial cell factories, 14(1), 1-11. [Link]
-
Todd, M. J., & Gomez, J. (2016). Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. Methods in enzymology, 567, 215–236. [Link]
-
Sahebghadam Lotfi, A., Amani, J., Salimian, J., & Davari, M. (2014). Optimization of a method for refolding of bacterial recombinant proteins. Molecular and Biochemical Diagnosis Journal, 1(1), 1-6. [Link]
-
Wei, C. C., Jensen, D., Boyle, T., O'Brien, L. C., De Meo, C., Shabestary, N., & Eder, D. J. (2015). Isothermal Titration Calorimetry and Macromolecular Visualization for the Interaction of Lysozyme and Its Inhibitors. Journal of Chemical Education, 92(9), 1546-1551. [Link]
-
D'Errico, G., Ciccarelli, D., Ortona, O., Paduano, L., & Sartorio, R. (2007). Interaction between pentaethylene glycol n-octyl ether and poly(acrylic acid): Effect of the polymer molecular weight. Journal of colloid and interface science, 314(1), 324-331. [Link]
-
Corrie, J. E. (2025). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. [Link]
-
Yamaguchi, S., & Miyazaki, M. (2014). Refolding techniques for recovering biologically active recombinant proteins from inclusion bodies. Biomolecules, 4(1), 235-251. [Link]
-
Gregor, I., & Enderlein, J. (2010). Thermodynamics of the lysozyme--salt interaction from calorimetric titrations. The Journal of chemical physics, 132(12), 125103. [Link]
-
Manavalan, P., & Johnson, W. C. (1987). Protein secondary structure from circular dichroism spectra. Analytical biochemistry, 167(1), 76-85. [Link]
-
De Meo, C., & O'Brien, L. C. (2014). Exp: Isothermal Titration Calorimetry for Lysozyme/Inhibitors. ResearchGate. [Link]
-
Popot, J. L. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Journal of Molecular Biology, 437(8), 168911. [Link]
-
Seal, R. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis [Video]. YouTube. [Link]
-
Greenfield, N. J. (2006). Determination of protein secondary structure by circular dichroism. Nature protocols, 1(6), 2876-2890. [Link]
-
Yu, Z., Reid, J. C., & Yang, Y. P. (2013). Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing. Journal of pharmaceutical sciences, 102(12), 4284–4290. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). The use of circular dichroism in the investigation of protein structure and function. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
Chemeurope.com. (n.d.). Pentaethylene glycol monododecyl ether. Retrieved from [Link]
-
D'Errico, G., Ciccarelli, D., Ortona, O., Paduano, L., & Sartorio, R. (2004). Interaction between pentaethylene glycol n-octyl ether and low-molecular-weight poly(acrylic acid). Journal of Colloid and Interface Science, 270(2), 490-495. [Link]
-
De Meo, C., & O'Brien, L. C. (2015). Isothermal Titration Calorimetry and Macromolecular Visualization for the Interaction of Lysozyme and Its Inhibitors. ResearchGate. [Link]
-
Rochet, J. C., & Lansbury Jr, P. T. (2012). Protein analysis by dynamic light scattering: methods and techniques for students. Biochemistry and molecular biology education, 40(4), 244-252. [Link]
-
Montañés, M., Casabona, D., Sarasa, L., Pesini, P., & Sarasa, M. (2013). Prevention of amyloid-β fibril formation using antibodies against the C-terminal region of amyloid-β1-40 and amyloid-β1-42. Journal of Alzheimer's disease, 34(1), 133-137. [Link]
-
Necula, M., Kayed, R., Milton, S., & Glabe, C. G. (2007). Methylene blue inhibits amyloid Abeta oligomerization by promoting fibrillization. Biochemistry, 46(30), 8850-8860. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Agilent. (n.d.). Does Tween 20 Affect Monoclonal Antibody Separation?. Retrieved from [Link]
-
Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. [Link]
-
Mirhosseini, S. A., Latifi, A. M., Hosseini, H. M., Seidmoradi, R., Aghamollaei, H., & Farnoosh, G. (2016). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 3(1), 369-374. [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Istrate, A. N., & Tsvetkov, P. O. (2021). Molecular mechanisms of inhibition of protein amyloid fibril formation: evidence and perspectives based on kinetic models. International journal of molecular sciences, 22(16), 8836. [Link]
-
Aubrit, F., Jacob, D., & Boj, S. (2024, December 16). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. AZoNano. [Link]
-
Suryadi, H., & Chen, J. Y. (2023). Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies. Journal of Applied Biology & Biotechnology, 11(4), 1-10. [Link]
-
OPS Diagnostics. (n.d.). Maintaining protein stability through buffers, freezing, and lyophilization. Retrieved from [Link]
-
Ono, K., Condron, M. M., & Teplow, D. B. (2012). Phenolic compounds prevent amyloid β-protein oligomerization and synaptic dysfunction by site-specific binding. Journal of Biological Chemistry, 287(18), 14631-14643. [Link]
-
CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from [Link]
-
Sigurdsson, E. M., & Wisniewski, T. (2008). Preventing β-amyloid fibrillization and deposition: β-sheet breakers and pathological chaperone inhibitors. Journal of Alzheimer's disease, 15(2), 203-214. [Link]
-
The University of Queensland. (n.d.). Protein aggregation. Retrieved from [Link]
-
Kumar, V., Dixit, S., & Kalonia, D. S. (2017). Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments. Journal of pharmaceutical sciences, 106(8), 1969-1977. [Link]
-
Choi, J. K., Kim, Y., & Lee, J. (2014). Polyphenolic biflavonoids inhibit amyloid-beta fibrillation and disaggregate preformed amyloid-beta fibrils. PloS one, 9(7), e101636. [Link]
-
Bitesize Bio. (n.d.). 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. Retrieved from [Link]
-
Lauer, T. M., et al. (2025). Optimizing colloidal stability and viscosity of multispecific antibodies at the drug discovery-development interface: a systematic predictive case study. mAbs, 17(1), 2400615. [Link]
-
Popa Lab. (n.d.). Protein Expression Protocol. Retrieved from [Link]
Sources
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pentaethylene_glycol_monododecyl_ether [chemeurope.com]
- 7. Interaction between pentaethylene glycol n-octyl ether and low-molecular-weight poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of the lysozyme--salt interaction from calorimetric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane Protein Solubilization | Springer Nature Experiments [experiments.springernature.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechrep.ir [biotechrep.ir]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azonano.com [azonano.com]
- 17. Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Isothermal Titration Calorimetry to Characterize Enzymatic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ERIC - EJ1074514 - Isothermal Titration Calorimetry and Macromolecular Visualization for the Interaction of Lysozyme and Its Inhibitors, Journal of Chemical Education, 2015-Sep [eric.ed.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Prevention of amyloid-β fibril formation using antibodies against the C-terminal region of amyloid-β1-40 and amyloid-β1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methylene blue inhibits amyloid Abeta oligomerization by promoting fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Preventing β-amyloid fibrillization and deposition: β-sheet breakers and pathological chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Polyphenolic Biflavonoids Inhibit Amyloid-Beta Fibrillation and Disaggregate Preformed Amyloid-Beta Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Extraction: A Technical Guide to Membrane Protein Solubilization with C8E5
Foreword: The Membrane Protein Challenge
Integral membrane proteins (IMPs) are the gatekeepers and communicators of the cell, orchestrating a vast array of physiological processes. They represent a significant portion of the proteome and constitute over 60% of modern drug targets[1]. Yet, their study is notoriously challenging. Embedded within the hydrophobic lipid bilayer, they are insoluble in aqueous solutions, demanding their extraction and stabilization in a membrane-mimicking environment. This critical first step, solubilization, dictates the success of all downstream applications, from functional assays to structural biology. The choice of detergent is paramount, requiring a delicate balance between efficiently liberating the protein from its native membrane and preserving its structural integrity and function[2]. This guide provides an in-depth exploration of Octaethylene Glycol Mono-n-Octyl Ether (C8E5), a non-ionic detergent prized for its utility in the gentle and effective solubilization of membrane proteins.
Section 1: Understanding the Tool - Physicochemical Properties of this compound
This compound, also known as Pentaethylene Glycol Monooctyl Ether, is a non-ionic detergent belonging to the polyoxyethylene glycol ether family. Its structure consists of a short 8-carbon (octyl) hydrophobic tail and a hydrophilic head composed of five ethylene glycol units. This amphipathic nature allows it to interact with both the hydrophobic transmembrane domains of a protein and the surrounding aqueous buffer[3][4].
The efficacy and gentleness of a detergent are dictated by its specific physicochemical properties. The key parameters for this compound and a comparison with other commonly used detergents are summarized below.
| Property | This compound (Pentaethylene Glycol Monooctyl Ether) | DDM (n-Dodecyl-β-D-maltopyranoside) | LDAO (Lauryldimethylamine N-oxide) |
| Chemical Class | Non-ionic (Polyoxyethylene Ether) | Non-ionic (Alkyl Maltoside) | Zwitterionic (Amine Oxide) |
| Molecular Weight ( g/mol ) | ~394.55 | ~510.62 | ~229.40 |
| Critical Micelle Conc. (CMC) | ~7.1 mM | ~0.17 mM | ~1-2 mM |
| Aggregation Number | ~45 | ~100-140 | ~75 |
| Micelle Molecular Weight (kDa) | ~17.75 | ~65-70 | ~17-21.5 |
| Key Characteristics | High CMC, small micelles, easily removable | Low CMC, very mild, large micelles | Zwitterionic, can be harsh, small micelles |
(Data compiled from sources[1][2][5][6][7])
Causality Behind the Choice of this compound:
-
High Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to self-assemble into micelles[8][9]. This compound's relatively high CMC of ~7.1 mM means it exists primarily as monomers at lower concentrations, which can be less disruptive to protein structure during initial incubation. However, a key advantage of a high CMC is the ease of detergent removal during downstream purification steps, such as dialysis or hydrophobic interaction chromatography, which is crucial for functional reconstitution or crystallization[8].
-
Small Micelle Size: With an aggregation number of approximately 45, this compound forms small, discrete micelles (~17.75 kDa)[5]. This is particularly advantageous for structural studies using NMR or X-ray crystallography, as a smaller detergent belt around the protein can facilitate better crystal packing and reduce interference[10].
-
Non-ionic Nature: Lacking a net charge, non-ionic detergents like this compound are considered "mild." They primarily disrupt lipid-lipid and lipid-protein interactions without significantly altering native protein-protein interactions or overall conformation, making them ideal for preserving the protein's functional state[4][11].
Section 2: The Solubilization Mechanism - A Stepwise Deconstruction
The solubilization of a membrane protein is a multi-stage process driven by the partitioning of detergent molecules into the lipid bilayer. The process aims to replace the native lipid environment with a detergent micelle that shields the protein's hydrophobic surfaces from the aqueous solvent[10][11].
-
Partitioning of Monomers: At concentrations below the CMC, this compound monomers partition into the lipid bilayer. This insertion begins to destabilize the membrane structure[7].
-
Membrane Lysis: As the detergent concentration approaches and surpasses the CMC, the bilayer becomes saturated. The membrane breaks apart, forming mixed micelles containing both lipids and detergent molecules[5][7].
-
Protein Extraction and Encapsulation: Finally, the integral membrane protein, now stripped of its native lipid environment, is encapsulated by a detergent micelle. The hydrophobic tail of this compound associates with the protein's transmembrane domains, while the hydrophilic head faces the aqueous buffer, rendering the complex soluble[10][11]. The goal is to yield a stable, monodisperse solution of protein-detergent complexes[11].
Section 3: Experimental Protocol - A Self-Validating Workflow for this compound Solubilization
This protocol provides a robust starting point for the solubilization of an integral membrane protein using this compound. Optimization is critical, as every membrane protein behaves uniquely[3].
Workflow Overview
Step 1: Membrane Preparation and Isolation
The quality of the starting membrane preparation is crucial for successful solubilization.
-
Cell Lysis: Resuspend the cell pellet (e.g., from E. coli or HEK293 expression) in an ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors). Lyse cells using appropriate mechanical means (e.g., French press, sonication, or microfluidizer)[1][12].
-
Remove Debris: Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and heavy debris.
-
Isolate Membranes: Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C)[1][11].
-
Wash Membranes: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Wash Buffer (Lysis Buffer without protease inhibitors) to remove contaminating cytosolic proteins and repeat the ultracentrifugation step. The resulting pellet is your purified membrane fraction.
Step 2: Protein Quantification
-
Resuspend the final membrane pellet in a minimal volume of a compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay). This is essential for calculating the correct detergent-to-protein ratio.
Step 3: Solubilization with this compound
This step is best performed as an initial screen to find the optimal detergent concentration.
-
Prepare Solubilization Buffer: Prepare a stock of Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol).
-
Set up Reactions: In separate microcentrifuge tubes, dilute the membrane preparation to a final protein concentration of 5-10 mg/mL. Add this compound from a 10% (w/v) stock to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Causality: A common starting point is a detergent-to-protein mass ratio of 4:1 to 10:1[13]. For a 10 mg/mL protein solution, a 1% detergent concentration (10 mg/mL) gives a 1:1 ratio. Higher ratios are often needed. A 1% this compound solution is ~25 mM, which is well above its 7.1 mM CMC, ensuring a sufficient reservoir of micelles for extraction[2][5].
-
-
Incubation: Incubate the samples for 1-2 hours at 4°C with gentle, end-over-end rotation. Avoid vigorous vortexing, which can cause denaturation.
Step 4: Clarification and Validation (The Self-Validating System)
This step separates the successfully solubilized protein from un-solubilized membrane fragments and aggregated protein.
-
Ultracentrifugation: Centrifuge the solubilization reactions at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C)[11].
-
Separate Fractions: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes. The pellet contains insoluble material.
-
Analysis (Trustworthiness Check): Analyze samples from the total membrane fraction, the supernatant, and the pellet by SDS-PAGE and Western blotting (if an antibody is available).
-
Successful Solubilization: The target protein band will be prominent in the supernatant lane and depleted from the pellet lane.
-
Poor Solubilization: The target protein will remain predominantly in the pellet.
-
Aggressive Solubilization: The protein may be extracted but could be aggregated and found in the pellet after the spin. This may indicate the need for a lower detergent concentration or different buffer conditions.
-
Section 4: Post-Solubilization and Troubleshooting
A successful solubilization yields a clear supernatant containing active, stable protein-detergent complexes, ready for purification[11]. However, challenges are common.
-
Problem: Low Solubilization Efficiency.
-
Insight & Solution: The detergent-to-protein ratio may be too low. Increase the this compound concentration or decrease the initial protein concentration. Alternatively, increasing the ionic strength (e.g., NaCl up to 500 mM) can sometimes enhance extraction efficiency.
-
-
Problem: Protein Inactivity or Aggregation.
-
Insight & Solution: this compound, while mild, might still be too harsh for a particularly sensitive protein, or essential lipids may have been stripped away[11]. Consider reducing the this compound concentration to just above the CMC, shortening the incubation time, or adding stabilizing agents like glycerol or cholesterol analogues (e.g., CHS) to the solubilization buffer[7].
-
-
Problem: Difficulty with Downstream Purification.
-
Insight & Solution: The high monomer concentration of this compound can sometimes interfere with affinity chromatography. It is crucial to maintain the this compound concentration at least 2x its CMC in all subsequent purification buffers to prevent the protein from precipitating[14]. If interference persists, a detergent exchange step into a lower-CMC detergent like DDM post-solubilization may be necessary.
-
By systematically applying these principles and protocols, researchers can effectively harness the unique properties of this compound to overcome the initial, and often most significant, hurdle in the study of membrane proteins, paving the way for novel discoveries in biology and medicine.
References
-
High-throughput stability screening for detergent-solubilized membrane proteins. (2019). Scientific Reports. Available at: [Link]
-
High-throughput stability screening for detergent-solubilized membrane proteins. (N.A.). PUBDB. Available at: [Link]
-
High-throughput stability screening for detergent-solubilized membrane proteins. (2019). National Institutes of Health. Available at: [Link]
-
What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? (2013). ResearchGate. Available at: [Link]
-
A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. (N.A.). National Institutes of Health. Available at: [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (N.A.). MDPI. Available at: [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation. (N.A.). Sygnature Discovery. Available at: [Link]
-
Membrane Protein Solubilization Protocol with Copolymers & Detergents. (N.A.). Cube Biotech. Available at: [Link]
-
Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. (2015). PubMed. Available at: [Link]
-
Membrane Proteins Extraction Protocol. (N.A.). Creative Diagnostics. Available at: [Link]
-
Octaethylene glycol monododecyl ether. (N.A.). Wikipedia. Available at: [Link]
-
Critical micelle concentration. (N.A.). Wikipedia. Available at: [Link]
-
Membrane Protein Solubilization Protocol with Polymers. (N.A.). Cube Biotech. Available at: [Link]
-
How do you choose the detergent concentration for protein purification? (2019). ResearchGate. Available at: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. mdpi.com [mdpi.com]
- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. ttuhsc.edu [ttuhsc.edu]
- 14. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Criticality of Purity: A Researcher's Guide to Commercial C8E5 for Structural Biology and Drug Development
Introduction: C8E5 - A Workhorse Detergent in Membrane Protein Science
Octaethylene glycol mono-n-octyl ether, commonly known as this compound, is a non-ionic detergent indispensable in the realm of membrane protein research and drug development. Its amphipathic nature, characterized by a hydrophilic polyoxyethylene head and a hydrophobic octyl tail, makes it highly effective at solubilizing membrane proteins from their native lipid environment. This process is a critical first step for a multitude of downstream applications, including functional assays, biophysical characterization, and, most notably, structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM). The ability of this compound to form stable protein-detergent micelles is paramount to maintaining the structural integrity and biological activity of these notoriously challenging molecules.
However, the success of these endeavors hinges critically on the purity of the this compound used. The presence of even minute amounts of impurities can have profound and often detrimental effects on experimental outcomes, leading to protein aggregation, inactivation, and failure to crystallize. This guide provides an in-depth technical overview of the commercial sources of this compound, the significance of its purity for research applications, and practical protocols for assessing its quality in the laboratory.
Commercial Sources and Purity Specifications of this compound
Several chemical suppliers offer this compound for research purposes, with varying stated purity levels and quality control standards. For researchers in structural biology and drug development, selecting a supplier that provides high-purity, well-characterized this compound is a crucial decision that can significantly impact project timelines and success rates. Below is a comparative overview of prominent commercial sources.
| Supplier | Product Name/Grade | Stated Purity | Analytical Method(s) | Key Features |
| Anatrace | This compound, ANAGRADE | ≥ 99%[1] | HPLC[1] | Renowned for high-purity detergents specifically for membrane protein structural biology. ANAGRADE products are purified to be low in UV-absorbing or fluorescent impurities.[1][2] |
| Sigma-Aldrich | Pentaethylene Glycol Monooctyl Ether | ≥98.0% | GC | A widely available source with detailed product information and safety data. |
| Creative Biolabs | Pentaethylene Glycol Monooctyl Ether (this compound) | ≥ 99% | HPLC | Offers a high-purity grade suitable for demanding applications in membrane protein research.[3][4][5][6] |
This table is for informational purposes and researchers should always consult the latest product specifications and certificates of analysis from the supplier.
Anatrace's "ANAGRADE" designation is particularly noteworthy for researchers in structural biology, as it signifies a commitment to producing detergents with minimal impurities that could interfere with sensitive biophysical and crystallization experiments.[1][2]
The Impact of Impurities in this compound on Research Outcomes
The seemingly minor difference between 98% and >99% purity can have a significant impact on the behavior of membrane proteins in solution. The common impurities in commercially available this compound are typically byproducts of its synthesis, which is often a variation of the Williamson ether synthesis.[7][8][9][10] This reaction involves the coupling of an alcohol (octanol) with a polyoxyethylene chain.
Common Impurities and Their Consequences:
-
Unreacted n-octanol: This hydrophobic impurity can alter the properties of the this compound micelles, potentially leading to changes in the critical micelle concentration (CMC) and the size and shape of the micelles.[11][12] This can, in turn, affect the solubilization efficiency and the stability of the protein-detergent complex.
-
Polyethylene Glycols (PEGs) of Varying Lengths: The polyoxyethylene headgroup of this compound can have a distribution of lengths around the target of five ethylene oxide units. The presence of shorter or longer PEG chains leads to a heterogeneous population of detergent molecules. This heterogeneity can disrupt the formation of well-ordered crystals, which is a significant hurdle in structural biology. Furthermore, PEGs themselves can act as crowding agents and, in some cases, have been shown to destabilize proteins.[13] PEG contamination is a known issue in mass spectrometry, where it can suppress the signal of the protein of interest.[14]
-
Aldehydes and Peroxides: Over time, polyoxyethylene chains can oxidize, leading to the formation of aldehydes and peroxides. These reactive species can chemically modify the protein, leading to aggregation, loss of function, and heterogeneity that is detrimental to crystallization.
The following diagram illustrates the potential downstream consequences of using impure this compound in a typical membrane protein structural biology workflow.
In-House Quality Control: Verifying the Purity of this compound
While purchasing high-purity this compound from a reputable supplier is the best starting point, it is prudent for research labs, particularly those engaged in high-stakes projects like GPCR crystallization, to have in-house methods for verifying detergent purity.[15][16][17][18] A Certificate of Analysis (CoA) from the manufacturer provides a snapshot of the quality of a specific lot at the time of production, but purity can change over time with storage and handling.[2][7][19][20][21]
Here, we provide a general protocol for the purity analysis of this compound using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD). HPLC-CAD is a powerful technique for analyzing non-volatile compounds like this compound, as it does not require the analyte to have a chromophore.[8][22]
Experimental Protocol: HPLC-CAD for this compound Purity Assessment
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC system equipped with a Charged Aerosol Detector (CAD)
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 10 mg/mL in HPLC-grade water.
-
From the stock solution, prepare a working solution of 1 mg/mL in the initial mobile phase composition (e.g., 80:20 water:acetonitrile).
-
Filter the working solution through a 0.22 µm syringe filter before injection.
3. HPLC-CAD Method:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 100% B
-
25-30 min: 100% B
-
30-35 min: Linear gradient from 100% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 50 °C
-
Gas Pressure: 35 psi
-
4. Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the this compound sample as the percentage of the area of the main peak relative to the total area of all peaks.
The following diagram outlines the workflow for this purity verification protocol.
Conclusion: A Commitment to Quality for Reproducible Science
In the exacting fields of membrane protein structural biology and drug development, the quality of reagents is not a matter of trivial preference but a cornerstone of experimental success. This compound, a vital tool for solubilizing and stabilizing membrane proteins, is no exception. As this guide has detailed, the purity of this compound can profoundly influence the entire research pipeline, from initial solubilization to the final stages of structure determination. By selecting high-purity detergents from reputable suppliers and, where necessary, implementing in-house quality control measures, researchers can mitigate a significant source of experimental variability. This commitment to quality not only enhances the likelihood of achieving high-resolution structures and reliable functional data but also upholds the principles of robust and reproducible science.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
Creative Biolabs. (n.d.). Pentaethylene Glycol Monooctyl Ether (this compound). Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Anatrace. (n.d.). This compound, ANAGRADE. Retrieved from [Link]
-
M. J. S. (2015, January 28). Why am I getting Polyethylene glycol (PEG) contamination of mass spec sample? ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
BioNordika. (n.d.). This compound, ANAGRADE. Retrieved from [Link]
- Cherezov, V. (2013). Crystallization of G protein-coupled receptors. Methods in enzymology, 556, 425–448.
- Google Patents. (n.d.). CN103630625A - Detection method for alkylphenol polyoxyethylene ether in washing product.
-
iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Retrieved from [Link]
-
LCGC International. (2019, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the. Retrieved from [Link]
- Cross, T. A., Sharma, M., Yi, M., & Zhou, H. X. (2011). Influence of solubilizing environments on membrane protein structures. Trends in biochemical sciences, 36(3), 117–125.
- Hanson, M. A., & Stevens, R. C. (2009). Discovery of new drug candidates from G protein-coupled receptor crystal structures. Structure (London, England : 1993), 17(7), 911–915.
-
Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
- Rosenbaum, D. M., Cherezov, V., Hanson, M. A., Rasmussen, S. G., Thian, F. S., Kobilka, T. S., ... & Kobilka, B. K. (2007). GPCR engineering yields high-resolution structural insights into β2-adrenergic receptor function. Science, 318(5854), 1266-1273.
- Chien, E. Y., Liu, W., Zhao, Q., Katritch, V., Han, G. W., Hanson, M. A., ... & Stevens, R. C. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095.
-
Ekokoza.cz. (n.d.). CERTIFICATE OF ANALYSIS Results Conforms Conforms Conforms Product Name Product Type Product Code Batch No Production Date Best. Retrieved from [Link]
-
MyBio Ireland. (n.d.). Creative Biolabs. Retrieved from [Link]
-
ResearchGate. (n.d.). Emergence of surfactant-free micelles from ternary solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of ethanol on micelle formation, structure, and properties. (A).... Retrieved from [Link]
-
Chad's Prep. (2021, January 15). 11.2 Common Patterns in Organic Synthesis Involving Alkenes | Retrosynthesis [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2018, September 13). 11.4a Common Patterns in Synthesis Part 1 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). An insight into effect of micelle-forming surfactants on aqueous solubilization and octanol/water partition coefficient of the drugs gemfibrozil and ibuprofen | Request PDF. Retrieved from [Link]
- Zhang, Y., Sun, D., Pfab, J., & Wang, J. (2019). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC advances, 9(46), 26867–26875.
-
Agilent. (2024, October 8). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. Retrieved from [Link]
- Kumar, V., & Balasubramanian, S. (2010). Solubilization of native integral membrane proteins in aqueous buffer by non-covalent chelation with monomethoxy polyethylene glycol (mPEG) polymers. PloS one, 5(3), e9835.
-
Creative Biolabs. (n.d.). Antibody. Retrieved from [Link]
-
ResearchGate. (n.d.). Why am I getting Polyethylene glycol (PEG) contamination of mass spec sample?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Premium Antibody Products with Comprehensive Categories. Retrieved from [Link]
- Zito, F., Corsi, I., & Buttino, I. (2024). From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel's Antioxidant, Physiological, and Cellular Responses. Toxics, 12(6), 433.
- Ray, S., & Srivastava, A. (2020). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. Frontiers in chemistry, 8, 589.
-
Creative Biolabs. (n.d.). Immunotoxin Products. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reagents & Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyoxyethylene alkyl ether nonionic surfactants: Physicochemical properties and use for cholesterol determination in food. Retrieved from [Link]
Sources
- 1. cdn.anatrace.com [cdn.anatrace.com]
- 2. This compound, ANAGRADE [bionordika.dk]
- 3. mybio.ie [mybio.ie]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Premium Antibody Products with Comprehensive Categories - Creative Biolabs [creativebiolabs.net]
- 6. Reagents & Ingredients - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Application notes | Sigma-Aldrich [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application notes | Sigma-Aldrich [sigmaaldrich.com]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. Application notes | Sigma-Aldrich [sigmaaldrich.com]
- 18. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Anatrace.com [anatrace.com]
Methodological & Application
Application Note & Protocol: High-Efficiency Extraction of E. coli Membrane Proteins Using Octylpenta(ethylene glycol) (C8E5)
An in-depth technical guide to the C8E5 protocol for membrane protein extraction from E. coli is detailed below.
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the non-ionic detergent Octylpenta(ethylene glycol), commonly known as this compound, for the solubilization and extraction of membrane proteins from Escherichia coli. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles, enabling users to optimize the procedure for their specific protein of interest.
The Challenge and the Choice: Why this compound for E. coli Membrane Proteins?
Integral membrane proteins (IMPs) are critical targets for pharmaceutical research, constituting a significant portion of all drug targets.[1] However, their hydrophobic nature and integration within the lipid bilayer present substantial challenges for their extraction and purification in a stable and functionally active state.[1][2] The primary obstacle is to disrupt the native lipid environment without irreversibly denaturing the protein.[2]
Detergents are amphipathic molecules essential for this process, forming micelles that mimic the lipid bilayer and shield the hydrophobic regions of the protein from the aqueous solvent.[3][4] The choice of detergent is paramount and often protein-specific.[5][6] this compound, a polyoxyethylene glycol-based non-ionic detergent, offers several advantages for the extraction of membrane proteins from E. coli:
-
Mildness: Non-ionic detergents are generally considered mild and non-denaturing, which is crucial for preserving the native conformation and activity of the target protein.[3][7]
-
High Critical Micelle Concentration (CMC): this compound possesses a relatively high CMC, which facilitates its removal during downstream purification steps through methods like dialysis.[5]
-
Defined Homogeneity: As a synthetic detergent, this compound has a well-defined chemical structure and homogeneity, leading to greater reproducibility in experiments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing an effective extraction protocol. These properties influence its behavior in solution and its interaction with the cell membrane and the target protein.
| Property | Value | Significance in Extraction |
| Chemical Formula | C₁₈H₃₈O₆ | Defines the molecular structure with an 8-carbon alkyl chain and a 5-unit ethylene glycol headgroup. |
| Molecular Weight | 366.5 g/mol | Important for calculating molar concentrations. |
| Critical Micelle Concentration (CMC) | 7.1 mM (approx. 0.26% w/v) | The minimum concentration at which micelles form; extraction should be performed above this concentration.[8][9] |
| Aggregation Number | ~100-150 | The average number of detergent molecules in a micelle, which influences the size of the protein-detergent complex.[10] |
| Headgroup | Penta(ethylene glycol) | A polar, uncharged group that confers the non-ionic character and influences the detergent's interaction with the hydrophilic portions of the protein and the aqueous solvent.[11][12][13][14] |
| Hydrophobic Tail | Octyl (C8) | A non-polar alkyl chain that interacts with the hydrophobic regions of the membrane proteins and lipids. |
Mechanism of this compound-Mediated Solubilization of E. coli Membranes
The extraction of membrane proteins using this compound is a multi-step process that involves the progressive disruption of the E. coli cell envelope.
-
Partitioning of Monomers: At concentrations below the CMC, this compound monomers partition into the lipid bilayer of the E. coli inner and outer membranes. This initial insertion begins to destabilize the membrane structure.[3][]
-
Membrane Saturation and Lysis: As the concentration of this compound increases and surpasses its CMC, the lipid bilayer becomes saturated with detergent molecules. This leads to the rupture of the membrane.[3][]
-
Formation of Mixed Micelles: Above the CMC, this compound molecules self-assemble into micelles. These micelles then incorporate membrane lipids and proteins, forming mixed micelles. This process effectively solubilizes the membrane components.[3][] The hydrophobic regions of the integral membrane proteins are shielded by the octyl tails of the this compound molecules, while the hydrophilic domains remain exposed to the aqueous buffer.[4]
Caption: Mechanism of this compound solubilization of the E. coli membrane.
Detailed Protocol for Membrane Protein Extraction from E. coli using this compound
This protocol provides a starting point for the extraction of a target membrane protein. Optimization of detergent concentration, buffer composition, and incubation times may be necessary for each specific protein.
Materials and Reagents
-
E. coli cell paste expressing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (or TCEP)
-
Protease inhibitor cocktail (e.g., EDTA-free)
-
DNase I
-
This compound Stock Solution: 10% (w/v) this compound in Lysis Buffer
-
Ultracentrifuge and appropriate rotors
-
Homogenizer or sonicator
Step-by-Step Procedure
-
Cell Lysis and Membrane Preparation: a. Thaw the E. coli cell paste on ice. Resuspend the cells in ice-cold Lysis Buffer at a ratio of 5 mL of buffer per gram of cell paste. b. Add protease inhibitor cocktail and a small amount of DNase I to the cell suspension. c. Lyse the cells using a high-pressure homogenizer or sonication. Ensure the sample is kept cold throughout this process to prevent protein degradation. d. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and cellular debris. e. Carefully collect the supernatant and transfer it to an ultracentrifuge tube. f. Pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C. g. Discard the supernatant, which contains the soluble cytoplasmic proteins. The resulting pellet contains the crude membrane fraction.
-
Solubilization of Membrane Proteins: a. Resuspend the membrane pellet in a fresh aliquot of ice-cold Lysis Buffer. The volume should be adjusted to achieve a total protein concentration of 5-10 mg/mL. b. From the 10% (w/v) this compound stock solution, add the detergent to the membrane suspension to achieve the desired final concentration. A typical starting point is 1% (w/v) this compound. This should be optimized for each target protein. c. Gently mix the suspension by rotating or stirring at 4°C for 1-2 hours to allow for efficient solubilization. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
Clarification of the Solubilized Extract: a. Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles. This clarified extract is now ready for downstream purification steps such as affinity chromatography.
Caption: Workflow for this compound-mediated membrane protein extraction from E. coli.
Optimization and Troubleshooting
The success of membrane protein extraction is highly dependent on the specific protein and may require optimization of several parameters.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Screen a range from 0.5% to 2.0% (w/v). | The optimal concentration should be high enough to efficiently solubilize the target protein but not so high as to cause denaturation or interfere with downstream applications.[6] |
| Protein-to-Detergent Ratio | Aim for a detergent-to-protein mass ratio of 2:1 to 10:1. | This ratio is often more critical than the absolute detergent concentration for achieving complete solubilization while maintaining protein stability.[5] |
| Incubation Time | Test incubation times from 30 minutes to 4 hours. | Shorter times may be insufficient for complete solubilization, while longer times can lead to protein degradation. |
| Buffer Additives | Consider including glycerol, salts (e.g., NaCl), and reducing agents (e.g., DTT, TCEP). | These additives can improve protein stability. Glycerol acts as an osmolyte, salts can modulate protein-protein interactions, and reducing agents prevent oxidation of cysteine residues. |
Common Issues and Solutions:
-
Low Extraction Yield: Increase the this compound concentration or the solubilization time. Ensure that cell lysis was efficient.
-
Protein Aggregation: The this compound concentration may be too low, or the protein may be unstable in this detergent. Consider screening other detergents or adding stabilizing agents like specific lipids or cholesterol analogs.
-
Loss of Activity: The detergent may be too harsh, or essential lipids may have been stripped away. Try a lower this compound concentration or supplement the buffer with lipids that are known to be important for the protein's function.
Concluding Remarks
The this compound detergent is a valuable tool for the extraction of membrane proteins from E. coli. Its mild, non-ionic nature and well-defined properties make it an excellent choice for preserving the structural and functional integrity of the target protein. The protocol provided herein serves as a robust starting point, and with careful optimization, it can be adapted to a wide range of membrane proteins, facilitating their further characterization and use in drug discovery and basic research.
References
-
ResearchGate. (2013, November 27). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? Retrieved from [Link]
-
ResearchGate. Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... Retrieved from [Link]
-
PubMed. (2012, August 31). Detergent selection for enhanced extraction of membrane proteins. Retrieved from [Link]
-
ResearchGate. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. Retrieved from [Link]
-
PUBDB. High-throughput stability screening for detergent-solubilized membrane proteins. Retrieved from [Link]
-
Analyst (RSC Publishing). Improving extraction and post-purification concentration of membrane proteins. Retrieved from [Link]
-
GoldBio. (2025, January 7). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. Retrieved from [Link]
-
PMC - NIH. Comparison of five commercial extraction kits for subsequent membrane protein profiling. Retrieved from [Link]
-
PubMed. Detergents in Membrane Protein Purification and Crystallisation. Retrieved from [Link]
-
PubMed. (2022, September 20). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. Retrieved from [Link]
-
PubMed. Membrane protein solubilization. Retrieved from [Link]
-
MDPI. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved from [Link]
-
YouTube. (2025, December 17). Optimizing Expression & Purification Workflows for Membrane Proteins. Retrieved from [Link]
-
AJC. Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. Retrieved from [Link]
-
G-Biosciences. (2018, November 1). Membrane Protein Extraction: The Basics. Retrieved from [Link]
-
Biolin Scientific. Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]
-
PMC - PubMed Central. Two-step purification of outer membrane proteins. Retrieved from [Link]
-
Wikipedia. Aggregation number. Retrieved from [Link]
-
Protocols.io. (2019, September 9). E. coli protein expression and purification V.1. Retrieved from [Link]
-
ThaiScience. Comparative Membrane Extraction Methods for Identifying Membrane Proteome of SW900 Squamous Lung Cancer Cell Line. Retrieved from [Link]
-
PubMed Central. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Retrieved from [Link]
-
PubMed. Synthesis of Photoreactive Poly(ethylene Glycol) and Its Application to the Prevention of Surface-Induced Platelet Activation. Retrieved from [Link]
-
PubChem. Ethylene Glycol. Retrieved from [Link]
-
ResearchGate. Synthesis, properties, and applications of poly(ethylene glycol)-decorated tetraphenylethenes. Retrieved from [Link]
-
ResearchGate. (PDF) Ethylene Glycol and Other Glycols. Retrieved from [Link]
Sources
- 1. Comparison of five commercial extraction kits for subsequent membrane protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Aggregation number - Wikipedia [en.wikipedia.org]
- 11. Ethylene Glycol's Crucial Role in Chemical Synthesis and Laboratory Processes - Nanjing Chemical Material Corp. [njchm.com]
- 12. Synthesis of photoreactive poly(ethylene glycol) and its application to the prevention of surface-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functional Reconstitution of Ion Channels Using C8E5
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Lipid Bilayer in Ion Channel Function
Ion channels, the gatekeepers of cellular excitability, are exquisitely sensitive to their surrounding lipid environment. Their intricate mechanisms of ion permeation and gating are fundamentally dependent on the physical and chemical properties of the membrane in which they reside. To dissect the intrinsic properties of these vital proteins and to screen for novel therapeutics, it is imperative to remove them from the complex native cellular membrane and reconstitute them into a defined, artificial lipid bilayer. This process of functional reconstitution allows for unparalleled control over the experimental conditions, enabling precise structure-function studies.
This guide provides a comprehensive overview and a detailed protocol for the functional reconstitution of ion channels into proteoliposomes using the non-ionic detergent Pentaethylene Glycol Monooctyl Ether (C8E5). We will delve into the rationale behind the choice of this detergent, the critical parameters that govern successful reconstitution, and the subsequent functional assays to validate the integrity of the reconstituted channels.
The Choice of Detergent: Why this compound?
The selection of a detergent is arguably the most critical step in the successful reconstitution of a membrane protein. The ideal detergent must efficiently solubilize the protein from its native membrane without causing irreversible denaturation. Non-ionic detergents are generally favored for their milder nature compared to their ionic counterparts.
Pentaethylene Glycol Monooctyl Ether, or this compound, is a non-ionic detergent belonging to the polyoxyethylene glycol monoalkyl ether family. Its defining characteristic is a moderately high Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to self-assemble into micelles. This property is advantageous for several reasons:
-
Efficient Removal: Detergents with a higher CMC are more easily removed from the protein-lipid-detergent mixture during the reconstitution process. This is because a significant portion of the detergent exists as monomers, which can be readily removed by methods such as dialysis or size-exclusion chromatography. Incomplete detergent removal can lead to leaky vesicles and altered channel function.
-
Controlled Solubilization: The higher CMC allows for a more controlled and stepwise solubilization of the lipid vesicles, which is crucial for the proper insertion of the ion channel into the forming proteoliposome.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing a successful reconstitution protocol.
| Property | Value | Source |
| Molecular Weight | 350.5 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~7.1 mM (in 0.1 M NaCl) | [2] |
| Aggregation Number (Nagg) | 40-100 (Estimated) | |
| Type | Non-ionic |
The Reconstitution Workflow: A Step-by-Step Guide
The following protocol outlines a general procedure for the functional reconstitution of a purified ion channel into proteoliposomes using this compound. It is crucial to note that this protocol should be considered a starting point, and optimization of several parameters, particularly the protein-to-lipid ratio and the final detergent concentration, may be necessary for each specific ion channel.
Diagram of the Reconstitution Workflow
Caption: A schematic overview of the key stages in the functional reconstitution of an ion channel into proteoliposomes.
Materials and Reagents
-
Purified ion channel of interest in a suitable buffer containing a minimal amount of detergent for stability.
-
Phospholipids (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)).
-
Chloroform.
-
Reconstitution Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4).
-
Pentaethylene Glycol Monooctyl Ether (this compound).
-
Detergent removal system (e.g., Bio-Beads™ SM-2, dialysis cassettes with an appropriate molecular weight cutoff, or size-exclusion chromatography column).
-
Rotary evaporator or a gentle stream of nitrogen.
-
Bath sonicator.
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).
Protocol
Part 1: Liposome Preparation
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amount of phospholipids in chloroform. A typical starting concentration is 10-20 mg of total lipid.
-
Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, even lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the Reconstitution Buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Pass the lipid suspension through the membrane at least 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Part 2: Solubilization and Protein Insertion
-
Detergent-Mediated Solubilization:
-
The goal is to add enough this compound to saturate the liposomes, leading to the formation of lipid-detergent mixed micelles, without completely disrupting the bilayer into smaller micelles. The optimal concentration of this compound will need to be empirically determined.
-
Starting Point Calculation: A general starting point is to add this compound to a final concentration that is 2-3 times its CMC (i.e., 14.2 - 21.3 mM). The exact amount will depend on the lipid concentration. A useful parameter to consider is the effective detergent-to-lipid molar ratio (Reff).
-
Slowly add a concentrated stock solution of this compound to the LUV suspension while gently stirring.
-
Incubate the mixture for 30-60 minutes at room temperature or on ice to allow for the equilibration of the detergent within the lipid bilayers. The solution should become translucent as the liposomes are solubilized.
-
-
Addition of Purified Ion Channel:
-
Add the purified ion channel to the solubilized lipid-detergent mixture. The protein-to-lipid ratio is a critical parameter that must be optimized for each ion channel. A common starting range is 1:100 to 1:1000 (w/w, protein:lipid).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow the ion channel to insert into the lipid-detergent mixed micelles.
-
Part 3: Proteoliposome Formation and Characterization
-
Detergent Removal:
-
The removal of this compound is the final and most critical step to induce the formation of proteoliposomes. Due to its relatively high CMC, this compound can be effectively removed by several methods:
-
Adsorption with Bio-Beads™: Add pre-washed Bio-Beads™ SM-2 to the mixture (typically 20-30 mg of beads per mg of detergent) and incubate with gentle rocking at 4°C. The incubation time can range from a few hours to overnight, with one or two changes of beads to ensure complete removal.
-
Dialysis: Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column (e.g., Sephadex G-50) pre-equilibrated with the Reconstitution Buffer. The larger proteoliposomes will elute in the void volume, while the smaller detergent monomers and micelles will be retained.
-
-
-
Harvesting and Storage of Proteoliposomes:
-
After detergent removal, the proteoliposome suspension may be slightly turbid.
-
The proteoliposomes can be collected by ultracentrifugation and resuspended in the desired buffer for functional assays.
-
For short-term storage, keep the proteoliposomes at 4°C. For long-term storage, they can be flash-frozen in liquid nitrogen and stored at -80°C, although the freeze-thaw stability should be assessed for each specific ion channel.
-
Validation of Functional Reconstitution
The ultimate measure of a successful reconstitution is the demonstration of the ion channel's functionality within the artificial membrane. A variety of assays can be employed to assess ion channel activity.
Diagram of Functional Assay Principles
Caption: Common approaches to functionally characterize ion channels reconstituted into proteoliposomes.
Ion Flux Assays
These assays measure the net movement of ions across the proteoliposome membrane and are excellent for initial functional screening.
-
Radioactive Ion Uptake: This is a classic and robust method. Proteoliposomes are incubated with a radioactive isotope of the permeant ion (e.g., ⁸⁶Rb⁺ for potassium channels). The uptake of the isotope is then measured over time.
-
Fluorescence-Based Assays: These assays utilize ion-sensitive fluorescent dyes. For example, a pH-sensitive dye can be encapsulated within the proteoliposomes. The movement of protons through the channel, or coupled to the movement of another ion, will alter the internal pH and thus the fluorescence of the dye.
Electrophysiological Recordings
Electrophysiology provides the most detailed information about the gating and permeation properties of the reconstituted ion channels at the single-molecule level.
-
Planar Lipid Bilayer (PLB): Proteoliposomes are fused to a pre-formed lipid bilayer separating two aqueous compartments. This allows for the direct measurement of single-channel currents under voltage-clamp conditions.
-
Patch-Clamp of Giant Unilamellar Vesicles (GUVs): Ion channels can be reconstituted into larger, "giant" vesicles. The patch-clamp technique can then be applied to these GUVs to record single-channel activity, similar to recordings from live cells.[3]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Reconstitution Efficiency | - Inappropriate protein-to-lipid ratio.- Incomplete solubilization of liposomes.- Inefficient detergent removal. | - Titrate the protein-to-lipid ratio.- Optimize the this compound concentration.- Use a more efficient detergent removal method or increase the duration/number of changes. |
| Leaky Proteoliposomes | - Residual detergent.- Aggregated protein disrupting the bilayer. | - Ensure complete detergent removal.- Optimize protein concentration and incubation times. |
| No Channel Activity | - Protein denaturation during purification or reconstitution.- Incorrect orientation of the channel in the membrane. | - Use a milder purification/reconstitution protocol.- Unfortunately, controlling orientation is challenging. Some channels may preferentially insert in one orientation. |
Conclusion: A Powerful Tool for Ion Channel Research
The functional reconstitution of ion channels into proteoliposomes using the non-ionic detergent this compound provides a powerful and versatile platform for a wide range of biophysical and pharmacological studies. By carefully controlling the experimental parameters, researchers can create a defined system to unravel the intricate mechanisms of these essential membrane proteins, paving the way for a deeper understanding of their physiological roles and the development of novel therapeutics.
References
- Williams, A. J. (1995). An introduction to the methods available for ion channel reconstitution. In Ion Channels (pp. 79-93). Humana Press.
- Stockbridge, R. B., & Tsai, M. F. (2015). Lipid reconstitution and recording of recombinant ion channels. Methods in enzymology, 557, 387-408.
- Heginbotham, L., LeMasurier, M., Kolmakova-Partensky, L., & Miller, C. (1998). A hint of a minimalist K+ channel pore. Journal of general physiology, 111(6), 741-749.
- Oiki, S. (2015). Channel function reconstitution and re-animation: a single-channel strategy in the postcrystal age. The Journal of physiological sciences, 65(3), 221-235.
- Suarez-Isla, B. A., Wan, K., Lindstrom, J., & Montal, M. (1983). Single-channel recordings from purified acetylcholine receptors reconstituted in bilayers formed at the tip of patch-pipets. Biochemistry, 22(10), 2319-2323.
- Winterstein, T., Gysin, R., & Mayor, J. (2018). Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers. The Journal of general physiology, 150(3), 473-486.
- Murray, D. T., Griffin, J., & Cross, T. A. (2014). Detergent optimized membrane protein reconstitution in liposomes for solid state NMR. Biochemistry, 53(46), 7259-7267.
- Althoff, T., Mills, D. J., Vonck, J., & Kühlbrandt, W. (2011). Functional and structural characterization of the F-type ATPase from the thermoalkaliphilic eubacterium Caldalkalibacillus thermarum. The Journal of biological chemistry, 286(47), 40854-40864.
-
G-Biosciences. (2017, April 11). Importance of detergent micelle levels in membrane protein purification. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Pentaethylene Glycol Monooctyl Ether (this compound). Retrieved from [Link]
- Eisele, J., & Vulliez-Le Normand, B. (1993). A simple method for the determination of the critical micellar concentration of detergents. Analytical biochemistry, 208(1), 241-243.
Sources
Application Note: Utilizing Pentaethylene Glycol Monooctyl Ether (C8E5) for Cryo-EM Sample Preparation of Macromolecular Complexes
Audience: Researchers, scientists, and drug development professionals engaged in structural biology.
Purpose: This document provides a comprehensive technical guide on the application of the non-ionic detergent Pentaethylene Glycol Monooctyl Ether (C8E5) in the preparation of high-quality vitrified samples for single-particle cryo-electron microscopy (cryo-EM). It covers the fundamental properties of this compound, its mechanism of action, strategic applications, and detailed protocols for its use.
Introduction: The Challenge of the Air-Water Interface and the Role of Detergents
The advent of cryo-electron microscopy (cryo-EM) has revolutionized structural biology, offering near-atomic resolution insights into complex biological machinery. However, the preparation of high-quality, vitrified specimens remains a primary bottleneck.[1] A significant challenge arises from the behavior of macromolecules at the air-water interface (AWI). During the blotting process of grid preparation, many proteins adsorb to this interface, which can lead to denaturation, aggregation, or severe preferred orientation, all of which are detrimental to high-resolution structure determination.[2][3]
Detergents are indispensable tools, particularly for membrane proteins, which require a hydrophobic environment to maintain their native conformation.[4][5] For soluble proteins, detergents can be used as additives to mitigate the deleterious effects of the AWI.[6][7] By partitioning to the AWI, detergents can shield proteins from surface-induced denaturation and prevent aggregation.[3][8]
Pentaethylene Glycol Monooctyl Ether (this compound) is a mild, non-ionic detergent belonging to the polyoxyethylene glycol monoalkyl ether (CnEm) family. Its small alkyl chain and defined ethylene glycol headgroup give it distinct properties, such as a relatively high critical micelle concentration (CMC) and small micelle size, making it a strategic choice for specific cryo-EM applications.
Physicochemical Properties of this compound
Understanding the fundamental properties of a detergent is critical to predicting its behavior and optimizing its concentration for cryo-EM. This compound is characterized by an 8-carbon alkyl tail and a 5-unit ethylene glycol headgroup.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈O₆ | [9] |
| Molecular Weight | 350.5 g/mol | [9] |
| Type | Non-ionic | |
| Critical Micelle Concentration (CMC) | ~7.1 mM (in 0.1 M NaCl) | [10] |
| Aggregation Number (Nₐ) | Variable; typically small for short-chain CₙEₘ detergents | [11][12] |
Note: The CMC can be influenced by buffer conditions such as ionic strength and temperature.[13][14] The aggregation number, which is the average number of monomers in a micelle, dictates the size of the micelle.[11]
Mechanism of Action in Cryo-EM Sample Preparation
This compound functions in two primary capacities during cryo-EM sample preparation: as a solubilizing agent for membrane proteins and as a surface-active agent to control particle behavior in the thin film of vitreous ice.
Solubilization of Membrane Proteins
For integral membrane proteins, this compound monomers partition into the lipid bilayer, disrupting it and forming mixed micelles containing both protein and detergent. Above the CMC, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by a belt of this compound molecules, mimicking the native lipid environment and maintaining structural integrity. Its smaller micelle size compared to detergents like DDM or LMNG can be advantageous, potentially reducing background noise in micrographs and being more suitable for smaller membrane proteins.[15]
Mitigation of Air-Water Interface (AWI) Effects
This is a crucial role for both membrane and soluble proteins. As a surfactant, this compound rapidly migrates to the newly formed air-water interface during sample application and blotting.
-
Preventing Denaturation: It forms a monolayer at the AWI, presenting its hydrophilic ethylene glycol headgroups to the aqueous phase. This layer acts as a shield, preventing the protein of interest from directly contacting the interface and undergoing conformational changes or denaturation.[16]
-
Reducing Preferred Orientation: Adsorption to the AWI is a primary cause of preferred particle orientation.[2][6] By occupying the interface, this compound reduces the available surface for protein adsorption, allowing particles to tumble freely within the bulk solution and adopt a more random distribution of orientations in the vitrified ice.
-
Controlling Ice Thickness: Detergents alter the surface tension of the sample solution, which can influence how the liquid film thins during blotting.[17][18] Optimization of this compound concentration is key to achieving a uniform, thin layer of vitreous ice that is just thick enough to accommodate the particle.[19]
Strategic Applications and Detergent Screening
The choice of detergent is sample-dependent. This compound is a valuable candidate under several circumstances:
-
Small Membrane Proteins: Where larger micelles (e.g., from LMNG or DDM) might obscure the particle or contribute excessive background.
-
Soluble Proteins with AWI Issues: As an additive for samples that exhibit preferred orientation or denaturation. Its relatively high CMC allows for a larger working range of monomer concentration before micelles form, which can be beneficial.[16]
-
Detergent Screening: this compound should be included in screens alongside other common non-ionic (DDM, LMNG), zwitterionic (CHAPSO, LDAO), and sterol-based (Digitonin, GDN) detergents to empirically determine the optimal solubilization and stabilization agent.[15]
Detailed Protocols
Safety Precaution: Always handle detergents and cryogens with appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.
Protocol 1: Membrane Protein Solubilization & Purification with this compound
This protocol outlines a general workflow for extracting a membrane protein and exchanging it into this compound for structural studies.
A. Materials
-
Cell paste expressing the target membrane protein.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Solubilization Buffer: Lysis Buffer + 2% (w/v) DDM (or another effective extraction detergent).
-
Wash Buffer: Lysis Buffer + 0.02% (w/v) DDM.
-
Elution Buffer: Wash Buffer + appropriate eluent (e.g., imidazole for His-tags).
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1.5x CMC of this compound (~10.7 mM or ~0.37% w/v).
-
Affinity resin (e.g., Ni-NTA).
-
Size-Exclusion Chromatography (SEC) column.
B. Step-by-Step Methodology
-
Cell Lysis: Resuspend cell paste in Lysis Buffer and lyse using a microfluidizer or sonicator on ice.
-
Membrane Isolation: Pellet cell debris by centrifugation (e.g., 10,000 x g, 20 min, 4°C). Collect the supernatant and ultracentrifuge (e.g., 150,000 x g, 1 hr, 4°C) to pellet membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of ~10 mg/mL. Stir gently for 1-2 hours at 4°C.
-
Clarification: Remove insoluble material by ultracentrifugation (150,000 x g, 30 min, 4°C).
-
Affinity Chromatography: Incubate the supernatant with equilibrated affinity resin. Wash the resin extensively with Wash Buffer to remove non-specific binders. Elute the protein using Elution Buffer.
-
Detergent Exchange & SEC: Concentrate the eluted protein and inject it onto an SEC column pre-equilibrated with SEC Buffer (containing this compound). This step exchanges the initial extraction detergent for this compound and separates oligomeric species.
-
Quality Control: Collect fractions corresponding to the monodisperse protein peak. Analyze by SDS-PAGE for purity and negative stain EM to assess particle integrity.
Protocol 2: Cryo-EM Grid Preparation Using this compound
This protocol describes the vitrification process for a protein sample (either a membrane protein in this compound micelles or a soluble protein with this compound as an additive).
A. Materials
-
Purified protein sample (0.1 - 5.0 mg/mL).[5]
-
This compound stock solution (e.g., 10% w/v).
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Glow discharger.
-
Vitrification device (e.g., Thermo Fisher Vitrobot Mark IV).
-
Liquid ethane and liquid nitrogen.
B. Step-by-Step Methodology
-
Sample Preparation:
-
For Membrane Proteins: Use the sample directly from the SEC Buffer containing this compound. The optimal concentration is typically 0.5-2 mg/mL.[20]
-
For Soluble Proteins: Prepare the protein in its optimal buffer. Just before freezing, add this compound from a stock solution to a final concentration just below its CMC (e.g., 0.1 - 0.2% w/v or ~2.8 - 5.7 mM).[16] The goal is to have free monomers to coat the AWI without introducing excess micelles.
-
-
Grid Preparation: Glow discharge cryo-EM grids to render the carbon surface hydrophilic.
-
Vitrification:
-
Set the vitrification device environmental chamber to desired conditions (e.g., 4°C, 100% humidity).
-
Place the glow-discharged grid in the device tweezers.
-
Apply 3 µL of the protein sample to the grid.
-
Blot the grid to remove excess liquid. Blotting time (e.g., 2-6 seconds) and force must be optimized empirically.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.
-
-
Grid Storage: Transfer the vitrified grid to a grid box under liquid nitrogen for storage and subsequent imaging.
-
Quality Control: Screen the grid in a TEM to assess ice thickness, particle distribution, and the absence of aggregation or crystalline ice.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Protein Aggregation | - Suboptimal buffer (pH, salt).- this compound concentration too low (for membrane proteins).- Protein instability. | - Screen different buffer conditions.[7]- Ensure this compound is above CMC for membrane proteins during purification.- For grid prep, try adding this compound as a shielding additive.[21]- Decrease protein concentration.[22] |
| Preferred Orientation | - Strong interaction with the AWI. | - Increase this compound concentration slightly (below CMC for soluble proteins).- Try a different class of detergent (e.g., zwitterionic CHAPSO).[6]- Use tilted data collection. |
| Thick or Uneven Ice | - Blotting parameters are not optimal.- Detergent concentration affecting solution viscosity and surface tension. | - Adjust blotting time, force, and number of blots.- Empirically screen a range of this compound concentrations.[16] |
| High Background Noise / Empty Micelles | - this compound concentration is too far above the CMC. | - Reduce the total this compound concentration to just above the CMC for membrane proteins or below the CMC for soluble additives.[15]- Consider SEC pass just before freezing to remove excess micelles. |
Conclusion
Pentaethylene Glycol Monooctyl Ether (this compound) is a versatile, non-ionic detergent that serves as a valuable tool in the cryo-EM toolkit. Its well-defined chemical properties, including a relatively high CMC and small micelle size, make it particularly suitable for stabilizing smaller membrane proteins and for mitigating air-water interface artifacts for a broad range of macromolecules. Successful application requires a systematic approach, beginning with an understanding of its physicochemical properties and culminating in the empirical optimization of its concentration for both protein purification and the final vitrification step. By following the protocols and troubleshooting guidance outlined in this note, researchers can effectively leverage this compound to prepare high-quality cryo-EM specimens, paving the way for high-resolution structural insights.
References
-
Springer Nature Experiments. (n.d.). Membrane Protein Cryo-EM: Cryo-Grid Optimization and Data Collection with Protein in Detergent. Retrieved from [Link]
-
Chen, J., et al. (2019). Eliminating effects of particle adsorption to the air/water interface in single-particle cryo-electron microscopy: Bacterial RNA polymerase and CHAPSO. Journal of Structural Biology. Available at: [Link]
-
Creative Biolabs. (n.d.). Pentaethylene Glycol Monooctyl Ether (this compound). Retrieved from [Link]
-
Glaeser, R. M., et al. (2023). Role of surfactants in electron cryo-microscopy film preparation. Biophysical Journal. Available at: [Link]
-
Kampjut, D., Steiner, J., & Sazanov, L. A. (2021). Cryo-EM grid optimization for membrane proteins. iScience. Available at: [Link]
-
Martin, D. G., et al. (2024). Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. MDPI. Available at: [Link]
-
Kampjut, D., Steiner, J., & Sazanov, L. A. (2021). Cryo-EM grid optimisation for membrane proteins. ResearchGate. Available at: [Link]
-
Briganti, L. (2021). Which detergents can be used to solve preferred particle orientation issues in CryoEM? ResearchGate. Available at: [Link]
-
He, Y., et al. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Frontiers in Molecular Biosciences. Available at: [Link]
-
Martin, D. G., et al. (2024). Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. Preprints.org. Available at: [Link]
-
Nanoscience Instruments. (n.d.). The Air Water Interface and Sample Preparation for Cryo-EM. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Overcoming air-water interface-induced artifacts in Cryo-EM with protein nanocrates. Nature Communications. Available at: [Link]
-
Fan, X., et al. (2021). Effect of charge on protein preferred orientation at the air–water interface in cryo-electron microscopy. bioRxiv. Available at: [Link]
-
Center for Electron Microscopy and Analysis. (2021). Troubleshooting in cryo-EM Sample Preparation. YouTube. Available at: [Link]
-
Danev, R., & Baumeister, W. (2017). Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis. Frontiers in Molecular Biosciences. Available at: [Link]
-
Scapin, G., & Yu, Z. (2021). What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models. Frontiers in Molecular Biosciences. Available at: [Link]
-
Garcia-Nafrıa, J., & Tate, C. G. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. MDPI. Available at: [Link]
-
ResearchGate. (2015). How do I prepare EM grids (negative stain & cryo) without inducing protein aggregation? Retrieved from [Link]
-
Martin, D. G., et al. (2024). Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. PubMed Central. Available at: [Link]
-
Danev, R., & Baumeister, W. (2017). Cryo-EM Protein Sample Preparation. Frontiers. Available at: [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentaethylene glycol monododecyl ether. Retrieved from [Link]
-
D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. Available at: [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Wikipedia. (n.d.). Aggregation number. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aggregation number – Knowledge and References. Retrieved from [Link]
-
Li, Z., et al. (2015). Optimal aggregation number of reverse micelles in supercritical carbon dioxide: a theoretical perspective. Soft Matter. Available at: [Link]
-
Ramadan, M. SH., El-Mallah, N.M., & Nabil, G.M. (2013). Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eliminating effects of particle adsorption to the air/water interface in single-particle cryo-electron microscopy: Bacterial RNA polymerase and CHAPSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanoscience.com [nanoscience.com]
- 4. Membrane Protein Cryo-EM: Cryo-Grid Optimization and Data Collection with Protein in Detergent | Springer Nature Experiments [experiments.springernature.com]
- 5. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Anatrace.com [anatrace.com]
- 11. Aggregation number - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. agilent.com [agilent.com]
- 15. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-EM grid optimization for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies[v1] | Preprints.org [preprints.org]
- 19. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: C8E5 for Preparing Proteoliposomes for Functional Assays
Introduction: The Critical Role of the Lipid Bilayer in Membrane Protein Function
Membrane proteins are central to cellular communication, transport, and energy transduction. However, their hydrophobic nature makes them notoriously difficult to study outside of their native lipid environment. Proteoliposomes—reconstituted systems where purified membrane proteins are inserted into artificial lipid vesicles—offer a powerful solution.[1][2] They provide a controlled, native-like lipid bilayer that is essential for maintaining the protein's structural integrity and biological activity, free from the interference of other cellular components.[1] This controlled environment is paramount for conducting quantitative functional assays, such as transport kinetics, channel gating, and ligand binding.[3][4]
The choice of detergent is the most critical variable in the successful reconstitution of a membrane protein.[5] The detergent must efficiently solubilize the protein from its native membrane or expression system without causing irreversible denaturation. Subsequently, the detergent must be removed in a controlled manner to allow the protein to integrate into the pre-formed liposomes. Octylpenta(oxyethylene)glycol, commonly known as C8E5, is a non-ionic detergent that has proven effective for this purpose. Its utility stems from a balanced set of physicochemical properties that facilitate gentle protein solubilization and subsequent removal.[6]
This guide provides a comprehensive framework for using this compound to prepare functional proteoliposomes. It details the underlying principles, offers step-by-step protocols for reconstitution and functional analysis, and provides insights into the critical parameters that ensure experimental success.
Physicochemical Properties of this compound: A Detergent Profile
Understanding the properties of this compound is key to designing a successful reconstitution experiment. A detergent's behavior is primarily defined by its Critical Micelle Concentration (CMC), the concentration above which detergent monomers self-assemble into micelles.[7][8] Protein solubilization occurs at concentrations above the CMC, where detergent micelles encapsulate the protein's transmembrane domains.
This compound possesses a moderately high CMC, which is advantageous for its removal via methods like dialysis or adsorbent beads.[6] Detergents with very low CMCs are notoriously difficult to remove, and residual detergent in the final proteoliposome preparation can destabilize the lipid bilayer and inhibit protein function.[5][9]
The table below compares this compound to other commonly used non-ionic detergents.
| Property | This compound | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) | Triton X-100 |
| Chemical Formula | C₈H₁₇(OCH₂CH₂)₅OH | C₁₄H₂₈O₆ | C₂₄H₄₆O₁₁ | C₁₄H₂₂(O(C₂H₄))n |
| Molecular Weight ( g/mol ) | 394.5 | 292.4 | 510.6 | ~625 (average) |
| CMC (mM in H₂O) | ~9-10 | ~20-25 | ~0.17 | ~0.24 |
| Aggregation Number | ~100-140 | ~80-100 | ~140 | ~140 |
| Head Group | Pentaethylene Glycol | Glucoside | Maltoside | Polyoxyethylene |
| Key Feature | High CMC, easy to remove | Very high CMC, often used for initial solubilization | Very mild, low CMC, good for protein stability | Low cost, effective but heterogeneous |
Values are approximate and can vary with buffer conditions (temperature, ionic strength).
The choice of this compound is often a strategic one: its properties strike a balance between effective solubilization and the ease of removal required to form stable, functional proteoliposomes.
The Principle of Detergent-Mediated Reconstitution
The reconstitution of a membrane protein into a liposome is a multi-step, self-assembly process driven by the controlled removal of a detergent. The process transforms distinct populations of lipid vesicles and protein-detergent complexes into a unified proteoliposome structure.
The key stages are:
-
Protein Solubilization: The purified membrane protein is maintained in a buffer containing this compound at a concentration above its CMC. The detergent forms micelles around the protein's hydrophobic transmembrane domains, keeping it soluble in the aqueous environment.
-
Liposome Saturation: Pre-formed lipid vesicles (liposomes) are mixed with the solubilized protein. This compound is added to this mixture to partially saturate the lipid bilayers, making them unstable and receptive to protein insertion. This creates a population of lipid-detergent mixed micelles.
-
Detergent Removal: The detergent is gradually removed from the system. This is the most critical step. As the this compound concentration drops below the CMC, the micelles become unstable. The system minimizes its free energy by spontaneously assembling into thermodynamically stable, sealed proteoliposomes, where the protein's hydrophobic domains are shielded within the lipid bilayer.[10] Common removal methods include dialysis, gel filtration, or the use of hydrophobic adsorbent beads (e.g., Bio-Beads).[11][12][13]
The following diagram illustrates this workflow.
Caption: Components of a Proton Pumping Assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Incorporation | - Inappropriate Protein-to-Lipid Ratio (PLR).- Protein is aggregated before reconstitution.- Insufficient detergent to saturate liposomes. | - Optimize the PLR; test a wider range.- Check protein quality by size-exclusion chromatography before use.- Slightly increase the this compound concentration during the mixing step. |
| High Leakiness in Proteoliposomes (Control Fails) | - Incomplete detergent removal.- Lipid composition is not forming a stable bilayer.- Harsh reconstitution procedure (e.g., sonication). | - Increase the amount of Bio-Beads and/or incubation time.- Test different lipid compositions (e.g., add cholesterol to increase bilayer stability).- Rely on gentle methods like extrusion and bead-based detergent removal. |
| No Protein Activity | - Protein was denatured during purification or reconstitution.- Incorrect protein orientation in the vesicle.- Assay conditions are suboptimal (pH, ionic strength).- Essential cofactors or lipids are missing. | - Ensure all steps are performed at 4°C. Screen other mild detergents.- Orientation is often stochastic but can sometimes be influenced by lipid composition (e.g., charged lipids).- Optimize assay buffer conditions.- Add known required lipids (e.g., cardiolipin) or cofactors to the reconstitution mix. |
Conclusion
The reconstitution of membrane proteins into proteoliposomes is a cornerstone technique for the functional analysis of this challenging class of proteins. The non-ionic detergent this compound offers a favorable combination of solubilizing power and ease of removal, making it a valuable tool for producing high-quality, functional proteoliposomes. Success hinges on a systematic approach, involving the careful optimization of protein-to-lipid ratios, lipid composition, and detergent removal kinetics. When coupled with rigorous characterization and well-designed functional assays that include proper controls, this compound-mediated reconstitution can provide clear, quantitative insights into the mechanisms of membrane proteins, advancing both basic research and drug development.
References
-
Riggs, A. F., et al. (2021). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. Methods in Molecular Biology. Available at: [Link]
-
Geiger, M. A., et al. (2022). Characterization of proteoliposome subpopulations by multi-parameter analysis. ResearchGate. Available at: [Link]
-
Shapiro, A. B. (2014). How do I incorporate membrane protein into a liposome? ResearchGate. Available at: [Link]
-
Indiveri, C., et al. (2011). Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics. ResearchGate. Available at: [Link]
-
Das, A., et al. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. MDPI. Available at: [Link]
-
Zhu, Y., et al. (2023). Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. Chemical Science. Available at: [Link]
-
Rigaud, J. L., et al. (1998). Detergent removal by non-polar polystyrene beads. ResearchGate. Available at: [Link]
-
Habel, C., et al. (2023). Characterization of Aquaporin Z proteoliposome structure and functionality via microscopy and scattering methods. PMC. Available at: [Link]
-
Geiger, M. A., et al. (2022). Generation and analysis of proteoliposomes. (a) Schematic illustration... ResearchGate. Available at: [Link]
-
Indiveri, C., et al. (2011). Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics. MDPI. Available at: [Link]
-
Rigaud, J. L. (2002). Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals. PubMed. Available at: [Link]
-
Mally, M., et al. (2020). Characterization of liposomes and proteoliposomes by different... ResearchGate. Available at: [Link]
-
Knoll, W., et al. (2008). Challenges in the Development of Functional Assays of Membrane Proteins. PMC. Available at: [Link]
-
JoVE. (2023). Extraction and Reconstitution of Membrane Proteins in Liposomes. JoVE. Available at: [Link]
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... ResearchGate. Available at: [Link]
-
What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? ResearchGate. Available at: [Link]
-
Lella, M., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. Available at: [Link]
-
Khelashvili, G., et al. (2022). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. NIH. Available at: [Link]
-
Seneviratne, R., et al. (2017). A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. White Rose Research Online. Available at: [Link]
-
Wikipedia. Critical micelle concentration. Wikipedia. Available at: [Link]
-
Nanoscience Instruments. Critical Micelle Concentration (CMC). Nanoscience Instruments. Available at: [Link]
-
Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Available at: [Link]
-
Wang, Z., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. PubMed. Available at: [Link]
-
Cube Biotech. Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. Available at: [Link]
Sources
- 1. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Video: Extraction and Reconstitution of Membrane Proteins in Liposomes [jove.com]
- 11. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Utilizing Pentaethylene Glycol Monooctyl Ether (C8E5) in Small-Angle X-ray Scattering (SAXS) Studies
Audience: Researchers, scientists, and drug development professionals engaged in the structural analysis of macromolecules, particularly membrane proteins.
Abstract: This guide provides a comprehensive overview and detailed protocols for the effective use of the non-ionic detergent Pentaethylene Glycol Monooctyl Ether (C8E5) in small-angle X-ray scattering (SAXS) studies. We delve into the physicochemical properties of this compound that make it a valuable tool for solubilizing and stabilizing macromolecules, explain the theoretical and practical considerations for its use in SAXS experiments, and offer step-by-step protocols for both batch mode and size-exclusion chromatography-coupled SAXS (SEC-SAXS).
Introduction: The Role of this compound in Structural Biology
Small-angle X-ray scattering (SAXS) is a powerful biophysical technique that provides low-resolution structural information about macromolecules in their solution state.[1][2] This method is particularly valuable for studying native-like conformations, flexibility, and complex assemblies that are often difficult to crystallize.[1][3] A significant challenge in the structural analysis of membrane proteins and other hydrophobic systems is maintaining their solubility and structural integrity in an aqueous environment. This necessitates the use of detergents to mimic the native lipid bilayer.[4]
Pentaethylene Glycol Monooctyl Ether, commonly known as this compound, is a non-ionic detergent that has proven effective for these applications. Its utility stems from a balance of a short alkyl chain (C8) and a moderately sized polar headgroup (five ethylene glycol units), which allows it to form relatively small, well-behaved micelles. These characteristics are advantageous for SAXS studies, as they can minimize the contribution of "excess" detergent scattering that might otherwise obscure the signal from the macromolecule of interest.
Foundational Principles: SAXS and the Detergent Challenge
A SAXS experiment measures the intensity of X-rays scattered by a sample as a function of the scattering angle.[1] The resulting scattering curve contains information about the size, shape, and overall structure of the particles in solution.[5] The fundamental challenge when working with detergent-solubilized samples is that the solution contains not only the protein-detergent complex but also a population of "empty" or free detergent micelles.[1] These free micelles also scatter X-rays, creating a significant background signal that must be accurately accounted for and subtracted to isolate the scattering from the particle of interest.
Size-Exclusion Chromatography (SEC)-SAXS: A transformative advance in biological SAXS is the coupling of size-exclusion chromatography directly to the SAXS beamline.[1][6] This technique physically separates the larger protein-detergent complex from the smaller, free detergent micelles just moments before X-ray exposure. This allows for the collection of scattering data from the analyte of interest while also providing a precise measurement of the matching buffer, which includes the free micelles, for accurate background subtraction.[1]
Physicochemical Properties of this compound
Understanding the properties of this compound is critical for designing successful SAXS experiments. The key parameters are summarized below.
| Property | Value | Significance in SAXS |
| Full Chemical Name | Pentaethylene Glycol Monooctyl Ether | Ensures correct reagent identification. |
| Molecular Formula | C18H38O6 | Used for concentration and molarity calculations.[7] |
| Formula Weight | 350.5 g/mol | Essential for preparing solutions of known concentration.[7] |
| Critical Micelle Concentration (CMC) | ~7.1 mM (~0.25%) in 0.1 M NaCl | The concentration above which micelles form.[7][8] Experiments must be conducted above the CMC to ensure protein solubilization. |
| Aggregation Number (Nagg) | Varies with conditions | The number of detergent molecules in a single micelle.[9] This influences micelle size and the amount of detergent associated with the protein. |
| Detergent Type | Non-ionic | Less likely to interfere with protein activity and structure compared to ionic detergents. |
Note: The CMC and aggregation number can be influenced by temperature, buffer composition, and ionic strength.[8][10] It is advisable to confirm the CMC under specific experimental conditions if precise control is required.
Experimental Design: A Strategic Workflow
A successful SAXS experiment with this compound requires careful planning, from sample preparation to the choice of data collection strategy.
Buffer Optimization and this compound Concentration
The choice of buffer is paramount for maintaining the stability and monodispersity of the macromolecular sample.[5][11]
-
Buffer Composition: Standard biological buffers such as HEPES, Tris, or PBS at concentrations of 20-100 mM are generally suitable.[12]
-
Ionic Strength: A salt concentration (e.g., NaCl) of 50-200 mM is typical and can help minimize non-specific inter-particle interactions.[12]
-
This compound Concentration: The working concentration of this compound in all buffers must be kept above its CMC . For SEC-SAXS, the mobile phase must contain this compound at or above the CMC to prevent the delipidation and potential precipitation of the protein on the column. A concentration of 1-2x CMC in the final running buffer is a common starting point.
Quality Control: Ensuring a Monodisperse Sample
SAXS data is most readily interpretable when the sample is monodisperse (i.e., all particles are of a uniform size and shape).
-
Pre-SAXS Analysis: Techniques like Dynamic Light Scattering (DLS) or analytical size-exclusion chromatography (SEC) should be used to confirm the homogeneity of the this compound-solubilized sample before committing to a SAXS experiment.[5][13]
Choosing the Right SAXS Method: Batch vs. SEC-SAXS
The choice between collecting data in static "batch" mode or using SEC-SAXS depends on the sample's purity and stability.
Protocols for this compound-Based SAXS Experiments
The following protocols provide a framework for conducting SAXS experiments. All sample and buffer handling should be performed with care to avoid introducing bubbles or contaminants.
Protocol 1: Batch Mode SAXS
This protocol is best for samples that have been highly purified and are known to be stable and monodisperse in a this compound-containing buffer.
1. Buffer Preparation and Dialysis (Crucial Step): a. Prepare a sufficient volume (e.g., 2 Liters) of your final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). b. Add this compound to the buffer to a final concentration above the CMC (e.g., 8 mM). This is now your "Final Buffer" . c. Purify your protein of interest and solubilize it in a buffer containing this compound. d. Place the concentrated protein sample in a dialysis cassette and dialyze it extensively against the Final Buffer (e.g., 2 x 1 L changes over 24 hours at 4°C). This ensures that the buffer components outside the dialysis bag are perfectly matched to those inside with the protein.[14] e. The dialysate (the buffer outside the bag after the final dialysis step) is the perfectly matched buffer blank and must be retained for the SAXS measurement.
2. Sample Preparation for Measurement: a. After dialysis, recover the protein sample and determine its concentration (e.g., via UV-Vis absorbance). b. Centrifuge the sample at high speed (e.g., >14,000 x g for 10 minutes at 4°C) to remove any small aggregates. c. Prepare a concentration series of your protein (e.g., 5, 2.5, 1.25, and 0.625 mg/mL) using the retained matched buffer blank as the diluent.[14] This helps to identify and correct for any concentration-dependent aggregation or inter-particle repulsion.
3. SAXS Data Collection: a. Load the protein concentration series and the matched buffer blank into the SAXS sample holder. b. Collect scattering data for each sample and, importantly, multiple measurements of the buffer blank both before and after the protein samples to check for consistency. c. Ensure the sample temperature is controlled and matches the preparation conditions.
4. Data Processing: a. Radially average the 2D scattering images to generate 1D profiles of intensity vs. scattering vector (q). b. Average the buffer blank scattering curves. c. Subtract the averaged buffer blank curve from each of the protein sample curves. This step removes the scattering contribution from both the buffer components and the free this compound micelles.[14]
Protocol 2: Size-Exclusion Chromatography (SEC)-SAXS
This is the preferred method for most this compound-solubilized samples as it ensures the best possible data quality by physically separating the analyte from aggregates and free micelles.[1]
1. System Equilibration: a. Choose a SEC column appropriate for the expected size of your protein-detergent complex. b. Prepare a large volume of the mobile phase (running buffer), which must contain this compound at a concentration at or above its CMC (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 8 mM this compound). c. Equilibrate the SEC column extensively with the running buffer, typically for at least two column volumes, until the UV and light scattering detectors show a stable baseline.
2. Sample Preparation: a. Concentrate the this compound-solubilized protein to the highest possible concentration without inducing aggregation. b. Centrifuge the sample at high speed (e.g., >14,000 x g for 10 minutes at 4°C) immediately before injection.
3. SEC-SAXS Data Collection: a. Inject the sample onto the equilibrated SEC column. b. As the sample elutes from the column, it passes through an in-line UV-Vis detector and then directly into the SAXS flow cell for X-ray exposure. c. Collect a series of SAXS frames continuously throughout the entire elution profile.
4. Data Processing and Analysis: a. Examine the UV chromatogram to identify the peak corresponding to your protein-detergent complex. b. Select SAXS frames from across the leading edge, apex, and trailing edge of this peak. A consistent radius of gyration (Rg) across the peak indicates a monodisperse sample. c. Select frames from a region after the elution of all macromolecules to define the buffer blank, which will contain the equilibrium concentration of free this compound micelles. d. Average the frames for the sample region and the buffer region separately. e. Perform the final background subtraction by subtracting the averaged buffer curve from the averaged sample curve.
Troubleshooting Common Issues
-
Problem: High background scattering or poor subtraction in Batch SAXS.
-
Cause: Mismatched buffer. The this compound concentration in the blank may not perfectly match that in the sample.
-
Solution: Ensure perfect buffer matching through extensive dialysis. Use the final dialysate as the blank. If problems persist, switch to SEC-SAXS.[14]
-
-
Problem: Protein aggregation observed in the SAXS data (upward curvature at low q).
-
Problem: Signal-to-noise is poor.
-
Cause: Protein concentration is too low.
-
Solution: Increase the protein concentration. For SAXS, protein concentrations of 1-10 mg/mL are typical.[14] Increase X-ray exposure time, but be mindful of potential radiation damage.
-
Conclusion
The non-ionic detergent this compound is a versatile and effective tool for the solubilization and structural characterization of macromolecules by small-angle X-ray scattering. Its favorable physicochemical properties allow for the stabilization of challenging samples, particularly membrane proteins. By understanding the principles of detergent chemistry and applying rigorous experimental protocols, such as precise buffer matching for batch SAXS or the implementation of SEC-SAXS, researchers can obtain high-quality data to unlock valuable insights into macromolecular structure and conformation in solution.
References
-
A beginner's guide to solution small-angle X-ray scattering (SAXS). (n.d.). Portland Press. Retrieved from [Link]
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... (n.d.). ResearchGate. Retrieved from [Link]
-
The effects of С8Е5 concentration and temperature on the phase behavior... (n.d.). ResearchGate. Retrieved from [Link]
-
Small-Angle X-ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. (2020). The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Small-Angle X‑ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. (n.d.). Computational Biophysics Group. Retrieved from [Link]
- Reiss-Husson, F., & Luzzati, V. (1966). Small-angle X-ray scattering study of the structure of soap and detergent micelles. Journal of Colloid and Interface Science.
-
Size And Shape of Detergent Micelles Determined By Small-Angle X-Ray Scattering. (2009). OSTI.GOV. Retrieved from [Link]
-
Optimizing buffer conditions to improve crystallizability and SAXS measurement. (n.d.). ResearchGate. Retrieved from [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
-
A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations. (n.d.). NIH. Retrieved from [Link]
-
Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. (2020). PubMed. Retrieved from [Link]
-
An optimized SEC‐SAXS system enabling high X‐ray dose for rapid SAXS assessment with correlated UV measurements for biomolecules. (n.d.). UQ eSpace. Retrieved from [Link]
-
The importance of residue C85 and small-angle X-ray Scattering (SAXS)... (n.d.). ResearchGate. Retrieved from [Link]
-
SAXS intensity profile of different mass fractions of the end-capped... (n.d.). ResearchGate. Retrieved from [Link]
-
Solution X-Ray Scattering for Membrane Proteins. (n.d.). PubMed. Retrieved from [Link]
-
Developments in small-angle X-ray scattering (SAXS) for characterizing the structure of surfactant-macromolecule interactions and their complex. (2023). PubMed. Retrieved from [Link]
-
Aggregation number. (n.d.). Wikipedia. Retrieved from [Link]
-
The characteristic curvature (Cc) of ionic surfactants assessed via Small-Angle X-ray Scattering (SAXS). (2023). ChemRxiv. Retrieved from [Link]
-
The Temperature-Composition Phase Diagram and Mesophase Structure Characterization of Monopentadecenoin in Water. (n.d.). PubMed. Retrieved from [Link]
-
Optimal aggregation number of reverse micelles in supercritical carbon dioxide: a theoretical perspective. (n.d.). Soft Matter (RSC Publishing). Retrieved from [Link]
-
How to prepare samples for equilibrium SAXS. (n.d.). BioCAT. Retrieved from [Link]
-
The characteristic curvature (Cc) of ionic surfactants assessed via Small-Angle X-ray Scattering (SAXS). (n.d.). ChemRxiv. Retrieved from [Link]
-
Deciphering conformational transitions of proteins by small angle X-ray scattering and normal mode analysis. (n.d.). EMBL Hamburg. Retrieved from [Link]
-
Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Basic SAXS - Analyzing SAXS data. (n.d.). Retrieved from [Link]
-
Microfluidic processing of concentrated surfactant mixtures: online SAXS, microscopy and rheology. (2016). PubMed. Retrieved from [Link]
-
Application of Small Angle X-Ray Scattering (SAXS) in Protein Structural Analyses. (2022). ResearchGate. Retrieved from [Link]
-
Phase diagrams showing the dependence of the high temperature phases of... (n.d.). ResearchGate. Retrieved from [Link]
-
Combining small angle X-ray scattering (SAXS) with protein structure predictions to characterize conformations in solution. (2022). PubMed. Retrieved from [Link]
-
Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. (n.d.). PMC - NIH. Retrieved from [Link]
-
Molecular Mechanism Study on the Effect of Microstructural Differences of Octylphenol Polyoxyethylene Ether (OPEO) Surfactants on the Wettability of Anthracite. (n.d.). MDPI. Retrieved from [Link]
-
Phase diagrams (video). (n.d.). Khan Academy. Retrieved from [Link]
-
How to Read and Interpret a Phase Diagram. (2020). YouTube. Retrieved from [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. embl-hamburg.de [embl-hamburg.de]
- 3. Solution X-Ray Scattering for Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Anatrace.com [anatrace.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Aggregation number - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. How to prepare samples for equilibrium SAXS - BioCAT [bio.aps.anl.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basic SAXS - Analyzing SAXS data [airen.bcm.umontreal.ca]
Application Notes and Protocols for the Separation of Neutral Compounds using C8E5 in Micellar Electrokinetic Chromatography
Introduction: Leveraging Non-Ionic Surfactants for Enhanced Selectivity in MEKC
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral molecules.[1][2] The separation principle relies on the differential partitioning of analytes between an aqueous buffer (the mobile phase) and a pseudo-stationary phase composed of micelles.[3][4] While ionic surfactants, such as sodium dodecyl sulfate (SDS), are commonly employed to form the charged micelles necessary for electrophoretic migration, the use of non-ionic surfactants, like Octylpenta(ethylene glycol) (C8E5), in mixed micellar systems offers a unique avenue for tuning separation selectivity, particularly for hydrophobic and structurally similar neutral compounds.[5][6]
This guide provides a comprehensive overview and detailed protocols for the application of this compound in MEKC for the separation of neutral analytes. We will delve into the underlying principles of mixed micellar systems, the physicochemical properties of this compound, and step-by-step methodologies for method development and execution.
The Rationale for this compound in Mixed Micellar MEKC
As a non-ionic surfactant, this compound micelles do not possess an intrinsic charge and therefore do not migrate in an electric field. To overcome this, this compound is used in conjunction with an ionic surfactant, most commonly an anionic surfactant like SDS.[6][7] This combination leads to the formation of mixed micelles that have a net negative charge, enabling them to act as a pseudo-stationary phase.
The inclusion of this compound into SDS micelles alters the microenvironment of the micelle. The ethylene glycol units of this compound can offer different interaction mechanisms with analytes compared to the purely alkyl environment of SDS micelles. This can lead to enhanced resolution of compounds that are poorly separated using SDS alone. The ratio of the non-ionic to the ionic surfactant is a powerful tool for optimizing selectivity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for reproducible method development. The Critical Micelle Concentration (CMC) is the concentration above which micelles form, and the aggregation number represents the average number of surfactant molecules per micelle.
| Property | Value | Temperature (°C) |
| Critical Micelle Concentration (CMC) | ~7.0 mM | 25 |
| Aggregation Number | Varies with temperature (e.g., ~40-100) | 25-50 |
Note: The CMC and aggregation number of this compound can be influenced by the composition of the buffer and the presence of other surfactants.
Experimental Workflow for Neutral Compound Separation
The following diagram illustrates the general workflow for developing and running a MEKC separation using a this compound-based mixed micellar system.
Figure 1: General experimental workflow for MEKC analysis.
Detailed Protocols
Protocol 1: Preparation of the Mixed Micellar Running Buffer
This protocol describes the preparation of a running buffer containing a mixed micellar system of this compound and SDS.
Materials:
-
Sodium tetraborate decahydrate (Borax)
-
Boric acid
-
Sodium Dodecyl Sulfate (SDS)
-
Octylpenta(ethylene glycol) (this compound)
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
0.1 M Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare the Borate Buffer (20 mM, pH 9.2):
-
Dissolve an appropriate amount of sodium tetraborate and boric acid in high-purity water to achieve a final concentration of 20 mM.
-
Adjust the pH to 9.2 using 0.1 M NaOH or 0.1 M HCl while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Prepare the Mixed Micellar Solution:
-
To the prepared 20 mM borate buffer, add SDS to a final concentration of 50 mM.
-
Add this compound to the same solution to a final concentration of 20 mM.
-
Gently stir the solution until both surfactants are completely dissolved. Avoid vigorous shaking to prevent excessive foaming.
-
Degas the final mixed micellar running buffer by sonication for 10-15 minutes before use.
-
Causality Behind Experimental Choices:
-
Borate Buffer: A borate buffer system is commonly used in MEKC due to its good buffering capacity in the alkaline pH range, which is necessary to generate a strong and consistent electroosmotic flow (EOF).
-
pH 9.2: At this pH, the silanol groups on the inner surface of the fused silica capillary are fully deprotonated, resulting in a robust cathodic EOF.
-
Surfactant Concentrations: The concentrations of SDS and this compound are well above their respective CMCs to ensure the formation of a stable mixed micellar phase. The ratio of SDS to this compound can be varied to optimize selectivity for specific analytes.
Protocol 2: Capillary Conditioning and System Setup
Proper capillary conditioning is paramount for achieving reproducible migration times and peak shapes.
Materials:
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D.)
-
0.1 M Sodium hydroxide (NaOH)
-
High-purity water
-
Mixed micellar running buffer (from Protocol 1)
Procedure:
-
New Capillary Installation:
-
Cut a new fused-silica capillary to the desired length (e.g., 50 cm total length, 40 cm effective length).
-
Create a detection window by carefully removing a small section of the polyimide coating.
-
-
Initial Capillary Conditioning:
-
Flush the new capillary sequentially with:
-
1 M NaOH for 20 minutes
-
High-purity water for 10 minutes
-
0.1 M HCl for 10 minutes
-
High-purity water for 10 minutes
-
0.1 M NaOH for 20 minutes
-
High-purity water for 10 minutes
-
-
Finally, equilibrate the capillary by flushing with the mixed micellar running buffer for at least 30 minutes.
-
-
Daily Start-up Conditioning:
-
Before the first run of the day, flush the capillary with 0.1 M NaOH for 10 minutes, followed by high-purity water for 5 minutes, and then the running buffer for 15 minutes.
-
-
Inter-run Rinsing:
-
Between each sample injection, flush the capillary with the running buffer for 2-3 minutes to ensure the capillary is re-equilibrated.
-
Causality Behind Experimental Choices:
-
NaOH Flush: The sodium hydroxide wash serves to activate and deprotonate the silanol groups on the capillary inner wall, which is essential for generating a stable EOF.
-
HCl Flush: The hydrochloric acid wash removes any metal ion impurities that may have adsorbed to the capillary wall.
-
Equilibration with Running Buffer: This step ensures that the capillary wall is in equilibrium with the micellar solution, leading to stable and reproducible migration times.
Protocol 3: Sample Preparation and Analysis
Materials:
-
Analytes of interest (neutral compounds)
-
Methanol or a suitable solvent compatible with the sample and the running buffer
-
Mixed micellar running buffer (from Protocol 1) or a diluted version for sample dilution
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the neutral analyte mixture in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the running buffer or a diluted version of the buffer. The final analyte concentration should be in the range of 10-100 µg/mL.
-
-
Sample Injection:
-
Inject the sample using either hydrodynamic or electrokinetic injection.
-
Hydrodynamic Injection: Apply pressure (e.g., 50 mbar) for a short duration (e.g., 3-5 seconds).
-
Electrokinetic Injection: Apply a voltage (e.g., -5 kV) for a few seconds. Note that this method may introduce a bias towards more mobile species.
-
-
-
Separation Conditions:
-
Apply a separation voltage of -20 kV to -25 kV (reverse polarity since the micelles are anionic).
-
Maintain the capillary temperature at 25 °C.
-
Set the detector wavelength to an appropriate value for the analytes of interest (e.g., 214 nm for compounds with chromophores).
-
Self-Validating System:
The inclusion of an internal standard in the sample can serve as a self-validating measure for migration time and peak area reproducibility. A compound with similar physicochemical properties to the analytes but well-resolved from them should be chosen. Additionally, monitoring the current during the run can indicate the stability of the buffer system; significant fluctuations may suggest buffer depletion or other issues.
Mechanism of Separation with this compound/SDS Mixed Micelles
The separation of neutral compounds in this mixed micellar system is governed by their differential partitioning between the aqueous phase and the micellar pseudo-stationary phase.
Figure 2: Mechanism of separation in mixed micellar MEKC.
In this system, the strong EOF carries the bulk solution towards the cathode. The negatively charged SDS/C8E5 mixed micelles have an electrophoretic mobility towards the anode, opposing the EOF. Since the EOF is typically stronger than the electrophoretic mobility of the micelles, the net movement of the micelles is towards the cathode, but at a slower velocity than the bulk flow.
Neutral analytes will partition between the aqueous buffer and the hydrophobic core of the mixed micelles. Analytes that are more hydrophobic will spend more time within the micelle and thus travel more slowly towards the detector. Less hydrophobic analytes will spend more time in the faster-moving aqueous phase and will elute earlier. This differential migration based on the partitioning equilibrium results in the separation of the neutral compounds.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Adsorption of analytes to the capillary wall. | Increase the surfactant concentration, add an organic modifier (e.g., methanol, acetonitrile) to the buffer, or use a coated capillary. |
| Irreproducible Migration Times | Inconsistent EOF, temperature fluctuations, buffer depletion. | Ensure proper capillary conditioning, control the capillary temperature precisely, and replenish the inlet and outlet vials frequently. |
| No Separation | Analytes have very similar partitioning coefficients. | Modify the composition of the mixed micelle (change the this compound/SDS ratio), add an organic modifier, or change the pH of the buffer. |
| High Current/Joule Heating | Buffer concentration is too high. | Reduce the concentration of the borate buffer or the surfactants. Use a capillary with a larger internal diameter if necessary. |
Conclusion
The use of the non-ionic surfactant this compound in a mixed micellar system with an ionic surfactant like SDS provides a versatile and powerful tool for the separation of neutral compounds by MEKC. By carefully controlling the composition of the running buffer and following robust protocols for capillary conditioning and analysis, researchers can achieve high-resolution separations of complex mixtures of neutral analytes. The ability to fine-tune the selectivity by altering the mixed micelle composition makes this approach particularly valuable in pharmaceutical analysis, drug development, and other scientific disciplines where the separation of structurally similar neutral compounds is a challenge.
References
- Giordano, B. C., Siefert, R., & Collins, G. E. (2019). Micellar Electrokinetic Chromatography. Methods in Molecular Biology, 1906, 87–97.
- Rizvi, S. A. A., Do, D. P., & Saleh, A. M. (2011). Fundamentals of Micellar Electrokinetic Chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281.
- Hancu, G., Simon, B., Rusu, A., Mircia, E., & Gyéresi, Á. (2013). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin, 3(2), 275–282.
- Rizvi, S. A. A. (2011).
- Updated Review on Micellar Electro kinetic Chromatography. (n.d.). Longdom Publishing SL.
- Micellar electrokinetic chromatography. (2023, October 26). In Wikipedia.
- Shen, H. J., & Lin, C. H. (2006). Comparison of the use of anionic and cationic surfactants for the separation of steroids based on MEKC and sweeping-MEKC modes. Electrophoresis, 27(5-6), 1255–1262.
- Giordano, B. C., Siefert, R., & Collins, G. E. (2019).
- Use of Mixed Micelles in Micellar Electrokinetic Chromatography Method for Determination of Dexamethasone, Prednisolone and Triamcinolone in Pharmaceutical Formul
- Thiageswaran, S. (2023). Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations.
- Harvey, D. (2013). Micellar Electrokinetic Capillary Chromatography. Image and Video Exchange Forum.
- Huhn, C., Pütz, M., & Pyell, U. (2008). Separation of very hydrophobic analytes by micellar electrokinetic chromatography. III. Characterization and optimization of the composition of the separation electrolyte using carbon number equivalents. PubMed.
- Applications of MEKC in the analysis of different pharmaceutical substances. (n.d.).
- Schematic of the separation principle in MEKC 5. (n.d.).
- Terabe, S. (2009).
- Quirino, J. P., & Terabe, S. (2009). Neutral analyte focusing by micelle collapse in partial-filling MEKC with UV and ESI-MS detection. PubMed.
- Nishi, H., & Terabe, S. (1995).
Sources
- 1. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asdlib.org [asdlib.org]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 6. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 7. longdom.org [longdom.org]
Application Note & Protocols: C8E5 Micellar Systems for Hydrophobic Drug Delivery
Introduction: The Challenge of Hydrophobic Compounds and the Role of C8E5
A significant portion of newly discovered therapeutic agents exhibit poor aqueous solubility, a characteristic that severely hampers their clinical translation due to challenges in formulation and bioavailability.[1] Non-ionic surfactants have emerged as a cornerstone of modern pharmaceutical science, offering a robust solution to this problem by forming self-assembling colloidal carriers known as micelles.[2] These nanosized core-shell structures can effectively encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments.[2]
This document provides a comprehensive guide to the application of Pentaethylene Glycol Monooctyl Ether (this compound) , a non-ionic surfactant of the polyoxyethylene alkyl ether class, in the development of drug delivery systems for hydrophobic compounds.[2][3] this compound is distinguished by its favorable biocompatibility profile and its efficiency in forming stable, drug-loaded micelles.[4][5] We will explore the fundamental principles of this compound micellization, provide detailed protocols for formulation and characterization, and discuss the critical parameters that ensure a robust and effective drug delivery system.
Physicochemical Properties of this compound
This compound is an amphiphilic molecule comprising a hydrophobic octyl (C8) tail and a hydrophilic head composed of five ethylene glycol units (E5).[2][3] This structure dictates its behavior in aqueous solutions, leading to the spontaneous formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[6] The CMC is a critical parameter, as it represents the minimum concentration of surfactant required to form micelles and thus to solubilize a hydrophobic drug. The properties of this compound are summarized in the table below.
| Property | Value / Description | Reference |
| Chemical Name | Pentaethylene Glycol Monooctyl Ether | [3] |
| Synonyms | This compound, Octyl Pentaethylene Glycol Ether | [3] |
| Molecular Formula | C18H38O6 | N/A |
| Molecular Weight | 366.5 g/mol | N/A |
| Critical Micelle Concentration (CMC) | Varies with temperature. Typically in the mM range. A key characteristic is a minimum CMC at a specific temperature. | [6][7] |
| Hydrophilic-Lipophilic Balance (HLB) | ~12.5 (Calculated) | [8][9] |
| Biocompatibility | Polyoxyethylene alkyl ethers are generally considered biocompatible and are readily biodegradable. | [4][5] |
Note: The HLB value is calculated using Griffin's method (HLB = 20 * Mh / M), where Mh is the molecular mass of the hydrophilic portion (the five ethylene oxide groups) and M is the total molecular mass. A value around 12.5 indicates that this compound is a good oil-in-water emulsifier and solubilizer.[8][9]
Mechanism of Micellar Solubilization
When the concentration of this compound in an aqueous solution surpasses its CMC, the surfactant molecules self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. This results in the formation of spherical micelles where the hydrophobic C8 tails form a core, and the hydrophilic E5 heads form a protective outer shell, or corona, that interfaces with the aqueous environment. This process is thermodynamically driven and is influenced by factors such as temperature and the presence of electrolytes.[6][10] Hydrophobic drug molecules can then partition into the lipophilic core of the micelle, effectively being solubilized within the aqueous medium.
Sources
- 1. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anatrace.com [anatrace.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. Substitution of Alkylphenol Polyoxyethylene Ethers with Bio-Based Surfactants: Their Synthesis, Properties, and Performance Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 10. journalofscience.org [journalofscience.org]
Application Notes and Protocols for C8E5 in In Vitro Studies of Protein- Lipid Interactions
Introduction: The Critical Role of Detergents in Membrane Protein Science
Integral membrane proteins (IMPs) are central figures in cellular communication, transport, and signaling, making them critical targets for drug discovery.[1][2] However, their inherent hydrophobicity presents a significant challenge for in vitro characterization.[2] To study these proteins, they must be extracted from their native lipid bilayer environment and stabilized in a soluble form. This is where detergents, amphiphilic molecules that can mimic the lipid membrane, become indispensable tools.[3][4][5] Among the vast array of available detergents, pentaethylene glycol monooctyl ether (C8E5) has emerged as a valuable non-ionic detergent for the solubilization and functional reconstitution of membrane proteins. Its properties make it particularly well-suited for delicate protein-lipid interaction studies where maintaining the native conformation and activity of the protein is paramount.[6]
This comprehensive guide provides a deep dive into the practical and theoretical aspects of using this compound for in vitro protein-lipid interaction studies. We will explore the physicochemical properties of this compound, delve into the rationale behind its application, and provide detailed, field-proven protocols for membrane protein solubilization and reconstitution into proteoliposomes.
Understanding this compound: Physicochemical Properties and Rationale for Use
This compound is a non-ionic detergent belonging to the polyoxyethylene glycol monoalkyl ether family.[7] Its structure consists of a hydrophobic 8-carbon alkyl chain and a hydrophilic headgroup composed of five ethylene glycol units. This amphiphilic nature allows this compound to effectively shield the hydrophobic transmembrane domains of membrane proteins from the aqueous solvent, thereby preventing aggregation and maintaining their solubility.[4]
The choice of detergent is a critical experimental parameter that is highly dependent on the specific membrane protein being studied.[6] this compound offers several advantages that make it a favorable choice for many applications:
-
Mildness: As a non-ionic detergent, this compound is generally considered mild and less denaturing compared to ionic detergents like SDS.[4] This is crucial for preserving the delicate three-dimensional structure and biological activity of the target protein.
-
High Critical Micelle Concentration (CMC): this compound has a relatively high CMC, which is the concentration above which detergent monomers self-assemble into micelles.[8][9][10][11] A high CMC facilitates the removal of the detergent during reconstitution procedures, which is essential for creating a lipid bilayer environment for functional studies.[12][13]
-
Defined Micelle Size: The micelles formed by this compound are relatively small and uniform in size, which can be advantageous for structural studies and for creating homogenous protein-detergent complexes.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₈O₆ | |
| Molecular Weight | 366.5 g/mol | |
| Critical Micelle Concentration (CMC) | ~7.1 mM | [8] |
| Aggregation Number | ~41 | [8] |
| Micelle Molecular Weight | ~15,000 Da | |
| Headgroup | Pentaethylene glycol | |
| Tail Group | Octyl (C8) |
The thermodynamics of micellization for detergents like this compound are primarily driven by the hydrophobic effect.[14][15][16] The transfer of the hydrophobic alkyl chains from the aqueous environment into the core of the micelle increases the entropy of the surrounding water molecules, which is the main driving force for micelle formation.[14][15]
Experimental Workflow: From Solubilization to Functional Reconstitution
The overall workflow for studying protein-lipid interactions using this compound involves three key stages: solubilization of the membrane protein, purification of the protein-detergent complex, and reconstitution of the purified protein into a model lipid bilayer, such as proteoliposomes.
Sources
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. Why Membrane Proteins Matter - And Why They’re So Hard To Study! | Peak Proteins [peakproteins.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. cusabio.com [cusabio.com]
- 5. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. nanoscience.com [nanoscience.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 16. scielo.br [scielo.br]
Application Note & Protocols: Formulation and Characterization of C8E5-Based Mixed Micellar Systems
Abstract
Pentaethylene Glycol Monooctyl Ether (C8E5) is a non-ionic detergent widely utilized in the study of biological macromolecules, particularly for the solubilization and stabilization of membrane proteins. While effective, the properties of pure this compound micelles are fixed. The formulation of mixed micelles—supramolecular assemblies composed of two or more different surfactants—offers a powerful strategy to rationally tune the physicochemical properties of the micellar environment.[1] This guide provides a comprehensive overview of the principles and methodologies for creating and characterizing mixed micelles using this compound as a primary component. We delve into the theoretical underpinnings of mixed micelle formation, strategies for co-detergent selection, and detailed, step-by-step protocols for formulation, characterization, and a practical application in membrane protein solubilization.
Fundamentals of Mixed Micelle Formation
Properties of this compound
This compound, also known as Octyl Pentaethylene Glycol Ether, is a non-ionic detergent belonging to the polyoxyethylene alkyl ether class.[2][3] Its structure consists of a short C8 alkyl chain (hydrophobic tail) and a hydrophilic head composed of five ethylene glycol units. This amphiphilic nature drives its self-assembly in aqueous solutions.[4][5] Above a specific concentration, the Critical Micelle Concentration (CMC), individual detergent monomers aggregate to form micelles, sequestering their hydrophobic tails away from water.[5]
Key properties of this compound include:
-
Molecular Formula: C₁₈H₃₈O₆
-
Formula Weight: 350.5 g/mol [2]
-
Critical Micelle Concentration (CMC): Approximately 7.1 mM in 0.1 M NaCl.[2][3]
The Rationale for Mixed Micelles
Formulating mixed micelles allows researchers to create novel detergent systems with properties that are intermediate or even superior to those of the individual components.[1] When two or more surfactants are combined, the resulting CMC and the solubilizing capability of the solution can change significantly.[6] This tunability is crucial for optimizing experimental conditions for specific applications, such as:
-
Modulating Micelle Size and Shape: Fine-tuning the geometry of the micelle for accommodating specific proteins or payloads.
-
Altering Surface Charge: Introducing ionic detergents to create charged micelles for applications in ion-exchange chromatography or electrophoresis.
-
Enhancing Protein Stability: Creating a gentler, more lipid-bilayer-mimicking environment to preserve the native structure and function of delicate membrane proteins.[7]
-
Improving Solubilization Efficacy: Leveraging synergistic interactions between detergents to achieve solubilization under conditions where a single detergent might fail.
Theoretical Basis: Regular Solution Theory
The behavior of binary surfactant mixtures can often be described by the Regular Solution Theory.[6][8] This model uses an interaction parameter, β, to quantify the non-ideality of mixing within the micelle.[8]
-
Ideal Mixing (β = 0): The two detergents mix randomly within the micelle without any specific interaction. The properties of the mixed micelle are a simple average of the individual components.
-
Synergistic Interaction (β < 0): Attractive forces exist between the two different detergent molecules (e.g., between the head groups of an anionic and a cationic detergent). This leads to the formation of mixed micelles at a total surfactant concentration lower than the CMC of either individual component, indicating greater thermodynamic stability.[6][8][9]
-
Antagonistic Interaction (β > 0): Repulsive forces dominate, making mixed micelle formation less favorable than in the ideal case.[8]
The strength of interaction generally follows the order of anionic/cationic > non-ionic/ionic > non-ionic/non-ionic.[6] This theoretical framework provides a basis for predicting how different combinations of detergents will behave.
Co-Detergent Selection Strategy
The choice of a co-detergent to mix with this compound is dictated entirely by the experimental goal. Detergents are broadly classified by the nature of their hydrophilic head group.[4][10]
-
Non-ionic Detergents: These are considered "gentle" detergents as they break lipid-lipid and lipid-protein interactions but tend to preserve protein-protein interactions and native protein structure.[5][11] Mixing this compound with another non-ionic detergent can be used to precisely adjust the Hydrophile-Lipophile Balance (HLB) and micelle size.
-
Ionic (Anionic/Cationic) Detergents: These are strong, often denaturing detergents that disrupt most molecular interactions.[10] They are added in small molar ratios to this compound to impart a net charge on the micelle surface with minimal disruption to the overall gentle nature of the this compound-dominant micelle.
-
Zwitterionic Detergents: These possess both a positive and a negative charge on their headgroup, resulting in a net neutral charge. They offer the solubilizing power of ionic detergents while being gentle and non-denaturing like non-ionic ones, making them excellent choices for stabilizing sensitive proteins.[4]
Below is a table of common detergents that can be considered for creating mixed micelles with this compound.
| Detergent Name | Abbreviation | Type | MW ( g/mol ) | CMC (mM) | Aggregation No. | Key Characteristics & Rationale for Mixing with this compound |
| Pentaethylene Glycol Monooctyl Ether | This compound | Non-ionic | 350.5 | ~7.1[2] | - | Base detergent; short alkyl chain, good for small proteins. |
| Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.6 | 0.17 | ~98 | Longer alkyl chain, very gentle; creates larger, more stable micelles for larger proteins. |
| Triton™ X-100 | - | Non-ionic | ~625 | 0.24 | ~140 | Bulky headgroup; common, inexpensive choice for general solubilization. Aromatic ring absorbs at 280nm.[5] |
| Sodium Dodecyl Sulfate | SDS | Anionic | 288.4 | 8.2 | ~62 | Strong, denaturing; add in very low molar ratios (e.g., 100:1 this compound:SDS) to introduce negative charge. |
| CHAPS | - | Zwitterionic | 614.9 | 8 | ~10 | Bile salt derivative; effective at breaking protein-protein interactions while maintaining monomeric protein state. |
| Fos-Choline®-12 | FC-12 | Zwitterionic | 351.5 | 1.5 | - | Phospholipid-like structure; excellent for stabilizing membrane proteins in a lipid-like environment. |
Protocols for Formulation and Characterization
This section provides detailed protocols for preparing this compound-based mixed micelles and characterizing their fundamental properties.
Protocol 3.1: Preparation of Mixed Micelle Stock Solutions
Objective: To prepare a concentrated stock solution of this compound mixed micelles with a secondary detergent at a defined molar ratio.
Materials:
-
This compound (e.g., 10% w/v solution)
-
Co-detergent of choice (e.g., DDM, powder)
-
High-purity water (e.g., Milli-Q)
-
Appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Molar Concentrations:
-
Determine the molar concentration of your starting this compound stock. For a 10% (w/v) solution: (100 g/L) / (350.5 g/mol ) = 0.285 M or 285 mM.
-
-
Determine Target Concentrations: Decide on the final total detergent concentration and the molar ratio. For this example, we will prepare a 50 mM total detergent stock at a 10:1 molar ratio of this compound:DDM.
-
Final this compound concentration: (10 / 11) * 50 mM = 45.45 mM
-
Final DDM concentration: (1 / 11) * 50 mM = 4.55 mM
-
-
Prepare the Solution (for a 10 mL final volume):
-
DDM (MW = 510.6 g/mol ):
-
Calculate mass needed: 4.55 mmol/L * 0.010 L * 510.6 g/mol = 0.0232 g or 23.2 mg.
-
Weigh out 23.2 mg of DDM powder and add it to a 15 mL conical tube.
-
-
This compound (from 285 mM stock):
-
Calculate volume needed using M₁V₁ = M₂V₂: (285 mM)(V₁) = (45.45 mM)(10 mL).
-
V₁ = 1.59 mL.
-
Add 1.59 mL of the 10% this compound stock to the tube containing the DDM powder.
-
-
-
Add Buffer: Add buffer to bring the final volume to 10 mL.
-
Mix Thoroughly: Cap the tube securely and vortex gently until the DDM powder is completely dissolved. Avoid excessive foaming. The solution should be clear.
-
Store Properly: Store the mixed micelle stock at 4°C. Equilibrate to room temperature before use.
Protocol 3.2: Determination of the Mixed Micelle CMC via Pyrene Fluorescence Assay
Objective: To determine the CMC of the newly formulated mixed micelle system. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its environment. In an aqueous solution, it has a high I₁/I₃ peak ratio. When it partitions into the hydrophobic core of a micelle, the I₃ peak intensity increases significantly, lowering the ratio.
Materials:
-
Mixed micelle stock solution (from Protocol 3.1)
-
Pyrene stock solution (0.2 mM in methanol)
-
Appropriate buffer
-
Fluorometer
-
96-well black microplate
Procedure:
-
Prepare Pyrene Working Solution: Dilute the pyrene stock solution 1:1000 in your buffer to a final concentration of 0.2 µM. Caution: Pyrene is toxic and light-sensitive. Handle with care.
-
Prepare Serial Dilutions: Create a series of dilutions of your mixed detergent stock in the pyrene working solution.
-
In a 96-well plate, add 100 µL of the pyrene working solution to 10-12 wells.
-
Add 100 µL of your mixed detergent stock to the first well and mix well. This is a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well, mix, and continue this 2-fold serial dilution across the plate.
-
The last well should contain only the pyrene working solution (zero detergent control).
-
-
Incubate: Cover the plate with foil and incubate at room temperature for at least 1 hour to allow for equilibration.
-
Measure Fluorescence:
-
Set the fluorometer excitation wavelength to 335 nm.
-
Scan the emission spectrum from 350 nm to 450 nm.
-
Record the intensity of the first major peak (I₁) at ~373 nm and the third major peak (I₃) at ~384 nm.
-
-
Analyze Data:
-
Calculate the I₁/I₃ ratio for each detergent concentration.
-
Plot the I₁/I₃ ratio as a function of the log of the total detergent concentration.
-
The plot will show a sigmoidal curve. The CMC is the concentration at the inflection point, often determined as the intersection of the two linear portions of the curve.
-
Protocol 3.3: Characterization of Micelle Size by Dynamic Light Scattering (DLS)
Objective: To measure the average hydrodynamic diameter (Z-average) and size distribution (Polydispersity Index, PDI) of the mixed micelles.
Materials:
-
Mixed micelle stock solution
-
Appropriate buffer, filtered through a 0.22 µm filter
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume DLS cuvette
Procedure:
-
Sample Preparation:
-
Prepare a sample of the mixed micelles at a concentration at least 10-20 times higher than the determined CMC. A concentration of 1-2% (w/v) total detergent is often a good starting point.
-
Dilute the stock solution in filtered buffer. It is critical that the buffer is free of dust and particulates.
-
Filter the final diluted sample through a 0.22 µm syringe filter directly into the clean DLS cuvette to remove any dust.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the parameters according to the instrument's software (e.g., solvent viscosity and refractive index for your buffer, temperature).
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for several minutes.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3-5 measurements of 10-15 acquisitions each).
-
-
Data Analysis:
-
The software will generate a report containing the Z-average diameter (in nm) and the Polydispersity Index (PDI).
-
Interpretation: For monodisperse (uniformly sized) micelles, the PDI should be low (< 0.2). A high PDI (> 0.4) suggests the presence of multiple species, aggregates, or a very broad size distribution, which may require troubleshooting.
-
Visualization of Concepts and Workflows
Caption: Conceptual diagram of mixed micelle formation.
// Edges edge [color="#5F6368"]; A -> B; B -> C; C -> D [lhead=cluster_execution, ltail=cluster_planning]; D -> E; E -> F; F -> G [lhead=cluster_application, ltail=cluster_execution]; G -> H; H -> I; I -> B [style=dashed, label="Iterate"]; }
Caption: Experimental workflow for mixed micelle formulation.
Application Example: Solubilization of a Model Membrane Protein
Objective: To assess the efficacy of different this compound-based mixed micelle formulations for solubilizing a target integral membrane protein (IMP) from a crude membrane fraction.
Procedure:
-
Prepare Formulations: Prepare several this compound mixed micelle formulations with different co-detergents (e.g., this compound/DDM, this compound/Fos-Choline-12) and as a control, this compound alone. Prepare these at a working concentration of 2% (w/v) total detergent in a suitable lysis buffer (e.g., 50 mM HEPES, 200 mM NaCl, 10% glycerol, protease inhibitors, pH 7.5).
-
Membrane Solubilization:
-
Thaw a crude membrane preparation containing your IMP of interest on ice.
-
Resuspend the membrane pellet in lysis buffer to a final protein concentration of 5-10 mg/mL.
-
For each detergent formulation, mix the membrane suspension with an equal volume of the 2% detergent solution (final detergent concentration will be 1%).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification:
-
Transfer the solubilized mixtures to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 45-60 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated material.
-
-
Analysis:
-
Carefully collect the supernatant (this is the solubilized fraction).
-
Reserve a sample of the total membrane fraction before centrifugation, the supernatant, and the pellet.
-
Analyze all fractions by SDS-PAGE followed by Coomassie staining or Western blotting for your IMP.
-
-
Interpretation: Compare the amount of the target IMP in the supernatant for each detergent condition. The most effective formulation will show the highest amount of protein in the solubilized fraction with minimal protein remaining in the pellet.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution is Cloudy / Precipitate Forms | Detergent concentration is below the Krafft temperature. | Gently warm the solution. If the issue persists, the detergents may be incompatible at that ratio or concentration. |
| Buffer components (e.g., salts) are causing the detergent to salt out. | Test formulation in a lower salt buffer. Check the "cloud point" of your non-ionic detergents.[4] | |
| High PDI in DLS Measurement | Presence of dust or large aggregates. | Re-filter the sample immediately before measurement. Ensure cuvettes are scrupulously clean. |
| The detergent concentration is too close to the CMC, leading to a mix of monomers and micelles. | Increase the detergent concentration for DLS measurements to well above the CMC. | |
| Poor Protein Solubilization | Detergent/protein ratio is too low. | Increase the total detergent concentration during the solubilization step. |
| The chosen micelle formulation is not suitable for the target protein. | Try a different co-detergent or alter the molar ratio. A larger or smaller micelle (e.g., using DDM vs. C8E4) may be required. | |
| Protein is Solubilized but Inactive | The detergent formulation is too harsh and is denaturing the protein. | Increase the proportion of the gentler detergent (this compound). Switch to a zwitterionic co-detergent like Fos-Choline. |
References
-
Cai, W., et al. (2010). Mechanism of the mixed surfactant micelle formation. PubMed. [Link]
-
Fujio, K. (2024). Formation and Partitioning Theories of the Mixed Micelle. Encyclopedia.pub. [Link]
-
Nagarajan, R. (1985). Molecular Theory for Mixed Micelles. ResearchGate. [Link]
-
Fujio, K. (2024). Interaction Parameters for the Formation of Mixed Micelles and Partitioning of Solutes in Them: A Review. MDPI. [Link]
-
Various Authors. (2023). Thermodynamics of mixed micelles: Determination of the aggregate composition. ResearchGate. [Link]
-
TA Instruments. (n.d.). Applications Note: Thermodynamics of Micelle Formation. TA Instruments. [Link]
-
Cai, W., et al. (2010). Mechanism of the Mixed Surfactant Micelle Formation. ResearchGate. [Link]
-
Kamrath, R. F., & Franses, E. I. (1983). Thermodynamics of mixed micellization. Pseudo-phase separation models. OSTI.GOV. [Link]
-
Fisicaro, E., et al. (2020). Thermodynamics of the Binary Mixed Micelle Formation, Mixed Micelle Without the Effect of Counterion Binding. ResearchGate. [Link]
-
Mysels, K. J., & Otter, R. J. (1961). Thermodynamic aspects of mixed micelles—application to an empirically established equilibrium. Semantic Scholar. [Link]
-
Reich, J. D., et al. (2017). Toward Rational Design of Protein Detergent Complexes: Determinants of Mixed Micelles That Are Critical for the In Vitro Stabilization of a G-Protein Coupled Receptor. PMC - NIH. [Link]
-
Kiselev, M. A., & Lesieur, P. (2002). Detergent-phospholipid mixed micelles with a crystalline phospholipid core. PMC - NIH. [Link]
-
chemeurope.com. (n.d.). Pentaethylene glycol monododecyl ether. chemeurope.com. [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2022). A Review of Polymeric Micelles and Their Applications. PMC - PubMed Central. [Link]
-
Oreate AI. (2023). Classification and Application Principles of Detergents in Biological Experiments. Oreate AI. [Link]
-
Goursot, A., et al. (2020). Synthesis of Asymmetric Ionic Hybrid Detergents enables Micelles with Scalable Properties including Cell Compatibility. ResearchGate. [Link]
-
Mortensen, M., et al. (2022). Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization. PMC - NIH. [Link]
Sources
- 1. A Review of Polymeric Micelles and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anatrace.com [anatrace.com]
- 3. Anatrace.com [anatrace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.anatrace.com [cdn.anatrace.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Removal of C8E5 from Purified Protein Samples
Abstract
This guide provides a comprehensive overview and detailed protocols for the removal of the non-ionic detergent Pentaethylene Glycol Monooctyl Ether (C8E5) from purified protein samples. Targeting researchers, scientists, and drug development professionals, this document delves into the critical physicochemical properties of this compound that govern its removal. We present a selection of field-proven methodologies, including hydrophobic adsorption, size-exclusion chromatography, and dialysis. Each protocol is accompanied by a discussion of its underlying principles, advantages, limitations, and a step-by-step workflow designed to ensure high protein recovery and sample purity. A decision-making framework is provided to assist researchers in selecting the optimal strategy based on their specific protein characteristics and downstream application requirements.
Introduction: The Role and Challenge of this compound
Pentaethylene Glycol Monooctyl Ether, commonly known as this compound, is a non-ionic detergent frequently employed in the purification of membrane proteins and other hydrophobic biomolecules.[1] Its utility lies in its ability to disrupt lipid bilayers and solubilize proteins while often preserving their native structure and function.[2][3] However, the very properties that make this compound an effective solubilizing agent can cause interference in downstream applications such as mass spectrometry, X-ray crystallography, NMR spectroscopy, and various immunoassays.[4] Therefore, the efficient and quantifiable removal of this compound is a critical step in many protein research and development workflows.
The primary challenge in removing detergents like this compound stems from their tendency to form micelles—large, stable aggregates that can trap protein molecules and are often difficult to separate from them.[2][5] The selection of an appropriate removal strategy is not a one-size-fits-all decision; it depends on the detergent's properties, the nature of the protein, and the desired final buffer conditions.
Physicochemical Properties of this compound
A successful removal strategy hinges on understanding the specific properties of this compound. These parameters, particularly the Critical Micelle Concentration (CMC), dictate the behavior of the detergent in solution and inform the choice of methodology.[4][5]
| Property | Value | Significance for Removal Strategy |
| Molecular Weight (MW) | ~350.5 g/mol [1][6] | The small monomer size allows for removal by size-based methods like dialysis and SEC, provided the concentration is below the CMC. |
| Critical Micelle Concentration (CMC) | ~7.1 mM (~0.25% w/v) in 0.1 M NaCl[7] | This is the concentration above which this compound monomers assemble into micelles.[4] Methods like dialysis and SEC are most effective at removing monomers, thus requiring the sample to be diluted below the CMC for maximal efficiency.[8] |
| Aggregation Number | Variable | This is the average number of monomers in a micelle.[8] While a specific value for this compound is not readily available, for similar non-ionic detergents it can range from tens to hundreds of monomers, resulting in large micellar structures. |
| Type | Non-ionic[1] | Being uncharged, this compound does not bind to conventional ion-exchange resins, making methods that rely on hydrophobic or size-based separation more suitable.[3][9] |
Strategic Selection of a this compound Removal Protocol
Choosing the right method requires balancing speed, protein recovery, cost, and the required level of detergent removal. The following decision-making workflow can guide your selection process.
Caption: Decision workflow for selecting a this compound removal method.
Detailed Application Protocols
Here we provide detailed, step-by-step protocols for the most effective and widely used methods for removing this compound.
Protocol 1: Hydrophobic Adsorption using Polystyrene Beads
This method utilizes macroporous polystyrene beads, such as Bio-Beads SM-2, which have a high affinity for nonpolar molecules like the octyl chain of this compound.[1][10] The beads selectively adsorb the detergent from the aqueous solution, leaving the protein behind. This technique is efficient for detergents with low CMCs.[5]
Causality: The hydrophobic core of the polystyrene beads provides a thermodynamically favorable environment for the hydrophobic tails of the this compound molecules, effectively sequestering them from the aqueous phase and the protein.
-
Materials:
-
Bio-Beads SM-2 adsorbent (or equivalent)
-
Protein sample containing this compound
-
Detergent-free protein buffer
-
Microcentrifuge tubes or chromatography column
-
End-over-end rotator (for batch mode)
-
-
Step-by-Step Methodology (Batch Mode):
-
Bead Preparation: Weigh out the desired amount of Bio-Beads SM-2. A common starting point is 100-200 mg of beads per 1 mL of protein sample.[11] Wash the beads extensively with methanol followed by deionized water to remove any preservatives or impurities, then equilibrate them in the final detergent-free protein buffer.[12]
-
Incubation: Add the equilibrated beads to the protein sample in a microcentrifuge tube.
-
Adsorption: Incubate the mixture at 4°C with gentle end-over-end rotation. Incubation time can range from 2 hours to overnight. A shorter incubation time may be sufficient and can minimize protein loss.
-
Protein Recovery: Carefully aspirate the protein solution, leaving the beads behind. A brief, gentle centrifugation can help pellet the beads.
-
Validation: Quantify the protein concentration to assess recovery and analyze a small aliquot for residual detergent.[13][14]
-
-
Step-by-Step Methodology (Column Mode):
-
Column Packing: Prepare a slurry of washed and equilibrated Bio-Beads in the final buffer and pack it into a suitable chromatography column.
-
Sample Application: Slowly apply the protein sample to the top of the column.
-
Elution: Allow the sample to flow through the column under gravity. Collect the flow-through, which contains the purified protein.
-
Washing (Optional): A small wash with the final buffer can be used to recover any protein remaining in the column dead volume.
-
Validation: Pool the collected fractions and assess protein recovery and residual detergent levels.
-
Self-Validation System:
-
Protein Recovery: Compare protein concentration before and after the procedure using a BCA or Bradford assay.[14]
-
Detergent Removal: Successful removal can be inferred if downstream applications (e.g., mass spectrometry) are no longer inhibited.[4] For direct quantification, specialized assays or HPLC may be required.
Protocol 2: Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[8][15] This method is effective at separating larger protein molecules from the much smaller this compound monomers.[6]
Causality: The porous resin beads in an SEC column have a defined pore size. Large molecules (proteins) are excluded from the pores and travel through the column quickly, eluting first. Smaller molecules (this compound monomers) enter the pores, increasing their path length and causing them to elute later.[6] For this to be effective, the detergent must be in its monomeric form.
-
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex series) with an appropriate molecular weight cutoff (MWCO).
-
Chromatography system (FPLC or gravity flow).
-
Protein sample containing this compound.
-
Detergent-free, degassed buffer.
-
-
Step-by-Step Methodology:
-
Dilution (Critical Step): Dilute the protein sample with detergent-free buffer to bring the this compound concentration below its CMC of ~7.1 mM.[7] This step is crucial to dissociate micelles into monomers.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the final detergent-free buffer.
-
Sample Loading: Apply the diluted protein sample to the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the detergent-free buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The protein will elute in the initial, high-molecular-weight peak.
-
Validation: Pool the protein-containing fractions and confirm protein concentration and purity.
-
Self-Validation System:
-
Elution Profile: A clear separation between the protein peak (A280 nm) and a potential secondary detergent/small molecule peak confirms the separation principle.
-
Activity Assay: For enzymes, performing an activity assay on the purified fractions can confirm that the protein remains functional.
Caption: Workflow for this compound removal using Size-Exclusion Chromatography.
Protocol 3: Dialysis
Dialysis is a classic and gentle method that relies on passive diffusion across a semipermeable membrane to remove small molecules from a sample.
Causality: The protein sample is placed in a dialysis bag or cassette made of a membrane with a specific MWCO (e.g., 10 kDa). This membrane retains the large protein molecules while allowing small this compound monomers to diffuse out into a large volume of external buffer (the dialysate) until equilibrium is reached.
-
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 2-3 times smaller than the protein's molecular weight).
-
Large beaker and stir plate.
-
Protein sample containing this compound.
-
Large volume of detergent-free dialysate buffer.
-
-
Step-by-Step Methodology:
-
Dilution: As with SEC, it is highly advantageous to first dilute the sample to reduce the this compound concentration below its CMC.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve boiling or soaking).
-
Sample Loading: Load the protein sample into the dialysis tubing/cassette, ensuring some headspace remains to allow for potential sample dilution.
-
Dialysis: Immerse the sealed sample in a large volume of cold (4°C) detergent-free buffer (e.g., 200-500 times the sample volume). Stir the buffer gently to maintain a concentration gradient.
-
Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2-4 hours). For efficient removal, perform at least two to three buffer changes. A final dialysis step overnight is common.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette.
-
Validation: Measure the final protein concentration and volume to assess recovery and dilution.
-
Self-Validation System:
-
Mass Balance: While difficult to measure directly without specialized equipment, the principle relies on reaching equilibrium. Multiple, large-volume buffer changes mathematically ensure the concentration of small molecules is reduced to negligible levels.
-
Functional Integrity: The gentleness of dialysis makes it ideal for sensitive proteins. A functional assay post-dialysis is a strong indicator of success.
Troubleshooting and Method Comparison
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | - Protein precipitation due to rapid detergent removal.- Nonspecific binding to beads or membranes. | - Use a slower, more controlled method like dialysis.- Pre-block membranes or beads with a generic protein like BSA.- Ensure the final buffer conditions (pH, ionic strength) are optimal for protein solubility. |
| Inefficient Detergent Removal | - Initial detergent concentration was far above the CMC.- Insufficient amount of adsorbent beads used.- Insufficient dialysis time or buffer changes. | - Ensure sample is diluted below the CMC before SEC or dialysis.- Increase the ratio of adsorbent beads to sample volume.- Increase the number and volume of buffer changes during dialysis. |
| Protein Aggregation | - The protein is unstable in the absence of detergent. | - This is a limitation of complete detergent removal. Consider exchanging this compound for a more downstream-compatible detergent (e.g., one with a high CMC like octyl glucoside) rather than complete removal. |
Comparison of this compound Removal Methods
| Method | Principle | Pros | Cons |
| Hydrophobic Adsorption | Selective binding of detergent to a hydrophobic resin.[10] | Fast, high capacity, effective for low-CMC detergents. | Can cause rapid detergent removal leading to protein precipitation; potential for non-specific protein binding. |
| Size-Exclusion Chromatography | Separation by hydrodynamic radius. | Relatively fast, good for buffer exchange simultaneously. | Requires sample dilution below CMC, can lead to significant sample dilution. |
| Dialysis | Passive diffusion through a semipermeable membrane. | Very gentle, simple setup, low cost. | Very slow, requires large buffer volumes, inefficient for detergents well above their CMC.[9] |
References
-
Best Ways to Remove Detergents in Protein Samples. (2019-05-21). G-Biosciences. [Link]
-
Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. (2010-06-15). Analytical Chemistry. [Link]
-
Bio-Beads SM-2 Adsorbents. Outsourced Pharma. [Link]
-
6 Easy Ways to Remove Excess Detergent from Membrane Proteins. (2022-06-10). Bitesize Bio. [Link]
-
Pentaethylene Glycol Monooctyl Ether (this compound). Creative Biolabs. [Link]
-
Bio-Beads SM-2 Resin. Bio-Rad. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
Importance of detergent micelle levels in membrane protein purification. (2017-04-11). G-Biosciences. [Link]
-
Detergent types and critical micelle concentrations (CMC). (2023-09-30). NovoPro Bioscience Inc. [Link]
-
Bio beads sm 2 manual. [Link]
-
How To Remove Detergents In Protein Samples. (2020-07-02). International Zoology News. [Link]
-
Properties of Bio-Beads SM2 for adsorption of SDS. ResearchGate. [Link]
-
Characterising protein/detergent complexes by triple-detection size-exclusion chromatography. (2016-01-29). BMC Biotechnology. [Link]
-
Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. [Link]
-
Protein Dialysis, Desalting, and Concentration. Creative Biostructure. [Link]
-
Dialysis in Protein Research: Understanding the Basics. (2014-05-28). G-Biosciences. [Link]
-
A rapid method for removal of detergents from protein solution. (1983-04-15). Analytical Biochemistry. [Link]
-
Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. (2019-12-16). Journal of the American Society for Mass Spectrometry. [Link]
-
Aggregation number. Wikipedia. [Link]
-
Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. (1993-09-01). Biophysical Journal. [Link]
-
Chapter 8 - Quantitation of Protein. CEQUIBIEM. [Link]
-
Protein Quantification Protocol: From Sample Preparation to Data Analysis. (2025-05-09). [Link]
Sources
- 1. Pentaethylene glycol monooctyl ether 19327-40-3 [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Anatrace.com [anatrace.com]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. Anatrace.com [anatrace.com]
- 10. Pentaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. targetmol.cn [targetmol.cn]
- 13. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Optimal aggregation number of reverse micelles in supercritical carbon dioxide: a theoretical perspective - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Leveraging Octaethylene Glycol Monooctyl Ether (C8E5) for Advanced Biophysical Characterization of Proteins
Audience: Researchers, scientists, and drug development professionals engaged in the study of protein structure and function, with a particular focus on challenging membrane proteins.
Abstract: The intricate relationship between a protein's structure and its function is a cornerstone of modern biological research and drug discovery. For membrane proteins, which represent a significant portion of the human proteome and are major drug targets, their study is often hampered by their inherent hydrophobicity and instability once removed from their native lipid environment. This guide provides a comprehensive overview and detailed protocols for the application of the non-ionic detergent, Octaethylene Glycol Monooctyl Ether (C8E5), as a powerful tool in the biophysical characterization of proteins. We will delve into the rationale behind its selection, its practical application in solubilization and purification, and its utility in downstream analytical techniques such as Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).
Introduction: The Critical Role of Detergents in Protein Biophysics
The study of proteins, particularly those embedded within cellular membranes, necessitates their extraction from the native lipid bilayer into an aqueous solution. This process, known as solubilization, requires agents that can mimic the amphipathic environment of the cell membrane, thereby stabilizing the protein's native conformation. Detergents, or surfactants, are amphipathic molecules that self-assemble into micelles above a certain concentration, the Critical Micelle Concentration (CMC). These micelles can encapsulate the hydrophobic transmembrane domains of membrane proteins, shielding them from the aqueous solvent and preventing aggregation and denaturation.[1][2]
The choice of detergent is a critical experimental parameter that is highly protein-dependent.[3][4] An ideal detergent should effectively solubilize the target protein while preserving its structural integrity and biological activity. Furthermore, the physicochemical properties of the detergent, such as its CMC, aggregation number (the number of monomers in a micelle), and micelle size, significantly impact downstream biophysical analyses.[5][6]
This compound: A Versatile Tool for Protein Characterization
Octaethylene Glycol Monooctyl Ether (this compound) is a non-ionic detergent that has proven to be a valuable tool in the biophysical characterization of a wide range of proteins, especially membrane proteins.[3][7] Its utility stems from a favorable combination of physicochemical properties.
Physicochemical Properties of this compound
The effectiveness of this compound can be attributed to the following key characteristics:
| Property | Value | Significance in Protein Biophysics |
| Chemical Structure | C8H17(OCH2CH2)5OH | The octyl (C8) hydrophobic tail effectively interacts with the transmembrane domains of proteins, while the pentaethylene glycol headgroup provides hydrophilicity and is non-ionic, minimizing harsh denaturation.[8] |
| Critical Micelle Concentration (CMC) | High | The relatively high CMC of this compound facilitates its removal from protein-detergent complexes via techniques like dialysis or gel filtration, which is crucial for functional reconstitution or certain structural studies.[4] |
| Aggregation Number | Moderate | Forms moderately sized micelles, which can be advantageous for techniques like NMR and crystallography where smaller protein-detergent complexes are often preferred.[9] |
| Micelle Size | Small to Moderate | The smaller micelle size can promote the formation of well-ordered crystals by reducing the flexible detergent belt around the protein, potentially leading to better crystal packing.[3] |
| Nature | Non-ionic | As a non-ionic detergent, this compound is generally milder than ionic detergents and is less likely to disrupt protein structure and function.[1][10] |
Note: Specific values for CMC and aggregation number can vary depending on buffer conditions (e.g., ionic strength, pH, and temperature).
Rationale for Choosing this compound
The selection of this compound for a particular protein is often guided by the following considerations:
-
Initial Solubilization Screening: this compound is frequently included in detergent screens to identify optimal conditions for extracting a membrane protein from its native membrane while maintaining its activity.[3]
-
Structural Studies: For techniques like NMR and crystallography, where smaller, monodisperse protein-detergent complexes are desirable, the properties of this compound make it an attractive candidate.[11][12]
-
Detergent Exchange: In some cases, a protein may be solubilized in a "harsher" detergent and then exchanged into this compound for improved stability or for a specific downstream application.[3]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the use of this compound in the biophysical characterization of proteins. It is crucial to note that these are generalized protocols and may require optimization for your specific protein of interest.
Protocol 1: Membrane Protein Solubilization with this compound
This protocol outlines the steps for extracting a target membrane protein from a cellular membrane preparation.
Materials:
-
Membrane pellet containing the protein of interest
-
Solubilization Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
This compound stock solution (e.g., 10% w/v in water)
-
Protease inhibitors
-
Ultracentrifuge and appropriate tubes
-
End-over-end rotator
Procedure:
-
Determine the total protein concentration of your membrane preparation (e.g., using a BCA or Bradford assay).
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous.
-
Add protease inhibitors to the resuspended membranes to prevent protein degradation.
-
Add this compound to the membrane suspension to a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on an end-over-end rotator).[3] This allows the detergent to intercalate into the membrane and form mixed micelles with the protein and lipids.
-
Clarify the solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments and other insoluble material.[13]
-
Carefully collect the supernatant , which contains the solubilized protein-C8E5 complexes. This is your solubilized protein extract.
Figure 1: Workflow for membrane protein solubilization using this compound.
Protocol 2: Purification of this compound-Solubilized Protein by Affinity Chromatography
This protocol describes the purification of a tagged protein from the solubilized extract.
Materials:
-
Solubilized protein extract (from Protocol 3.1)
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins)
-
Wash Buffer: Solubilization Buffer + 0.1-0.5% this compound + appropriate washing agent (e.g., 20 mM imidazole for His-tag)
-
Elution Buffer: Solubilization Buffer + 0.1-0.5% this compound + appropriate elution agent (e.g., 250 mM imidazole for His-tag)
-
Chromatography column
Procedure:
-
Equilibrate the affinity resin with 5-10 column volumes of Wash Buffer (without the washing agent).
-
Load the solubilized protein extract onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the target protein to the resin.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins and lipids.
-
Elute the target protein from the column using Elution Buffer. Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the pure protein.
Protocol 3: Biophysical Quality Control using SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to assess the oligomeric state and homogeneity of the purified protein-detergent complex.[7][14]
Materials:
-
Purified protein in Elution Buffer (from Protocol 3.2)
-
SEC-MALS system (including a size-exclusion column, MALS detector, and refractive index detector)
-
SEC Running Buffer: A buffer compatible with the protein and the SEC column, containing a concentration of this compound above its CMC (e.g., 0.1%).
Procedure:
-
Equilibrate the SEC-MALS system with the SEC Running Buffer until stable baselines are achieved for all detectors.
-
Inject an appropriate amount of the purified protein sample onto the SEC column.
-
Monitor the elution profile from the UV, MALS, and refractive index detectors.
-
Analyze the data using the appropriate software. The MALS data will allow for the determination of the absolute molar mass of the protein-detergent complex. By knowing the molar mass of the protein, the contribution from the detergent micelle can be estimated.
Figure 2: Post-solubilization workflow for protein purification and characterization.
Advanced Applications of this compound in Structural Biology
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR is a powerful technique for studying the structure and dynamics of proteins at atomic resolution.[12][15] For membrane proteins, the size of the protein-detergent complex is a critical factor for obtaining high-quality NMR spectra.[11] The relatively small micelles formed by this compound can be advantageous in this regard, leading to faster tumbling rates and sharper NMR signals.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a leading technique for the high-resolution structure determination of challenging biological macromolecules, including membrane proteins.[14][16] While detergents can sometimes lower the contrast of the protein in the vitrified ice, the use of a minimal concentration of a well-behaved detergent like this compound can be crucial for maintaining the protein's integrity during sample preparation.[16][17]
X-ray Crystallography
Obtaining well-diffracting crystals of membrane proteins remains a significant challenge.[18][19] The detergent used to solubilize and purify the protein plays a critical role in the crystallization process. The small micelle size of this compound can be beneficial for promoting the formation of crystal contacts between protein molecules.[3][4]
Detergent Removal and Functional Reconstitution
For many functional assays, it is necessary to remove the detergent and reconstitute the protein into a more native-like lipid environment, such as liposomes or nanodiscs.[20][21] The high CMC of this compound makes its removal relatively straightforward.
Methods for this compound Removal
-
Dialysis: Due to its high CMC, this compound monomers can be efficiently removed by dialysis against a detergent-free buffer.[8][20][22]
-
Gel Filtration: Size-exclusion chromatography can separate the larger protein-lipid complexes from the smaller detergent micelles.[22][23]
-
Hydrophobic Adsorption: Resins like Bio-Beads can be used to selectively bind and remove detergent molecules from the solution.[21][22]
Troubleshooting and Considerations
-
Protein Stability: Not all proteins are stable in this compound. It is essential to perform a thorough detergent screen to identify the optimal solubilization and purification conditions for your protein of interest.[24][25]
-
Detergent Purity: The purity of the this compound used can significantly impact experimental outcomes. Use high-purity, "crystallization-grade" or "low-carbonyl" detergent when possible.
-
Concentration Effects: Always work with this compound concentrations above the CMC in your buffers to ensure the protein remains in a micellar environment.
-
Temperature: The CMC and aggregation behavior of this compound can be temperature-dependent.[9] Maintain a consistent temperature throughout your experiments.
Conclusion
This compound is a valuable and versatile non-ionic detergent for the biophysical characterization of proteins, particularly challenging membrane proteins. Its favorable physicochemical properties, including a high CMC and the formation of small micelles, make it suitable for a wide range of applications from initial solubilization to high-resolution structural studies by NMR, Cryo-EM, and X-ray crystallography. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this compound as a tool to unlock the structural and functional secrets of their proteins of interest.
References
-
ResearchGate. (2013, November 27). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? Retrieved from [Link]
-
Lambert, W., et al. (2001). Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins. Journal of Structural Biology, 134(2-3), 135-143. Retrieved from [Link]
-
Linder, M., et al. (2022). Biophysical Characterization of Membrane Proteins. In Methods in Molecular Biology (Vol. 2509, pp. 249-272). Springer Nature. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... Retrieved from [Link]
-
Hopax Fine Chemicals. (n.d.). High-Purity n-Octyl-β-D-glucopyranoside: Your Key to Membrane Protein Research. Retrieved from [Link]
-
Hopax Fine Chemicals. (n.d.). The Role of n-Octyl-β-D-glucopyranoside in Membrane Protein Reconstitution. Retrieved from [Link]
-
Kwan, T. O., et al. (2019). Selection of Biophysical Methods for Characterisation of Membrane Proteins. International Journal of Molecular Sciences, 20(10), 2605. Retrieved from [Link]
-
ResearchGate. (2022, May). Biophysical Characterization of Membrane Proteins. Retrieved from [Link]
-
ResearchGate. (2001, June). Use of Octyl β-Thioglucopyranoside in Two-Dimensional Crystallization of Membrane Proteins. Retrieved from [Link]
-
Cho, K. H., et al. (2016). Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length. Chemistry, 22(46), 16568-16573. Retrieved from [Link]
-
Kwan, T. O., et al. (2019). Selection of Biophysical Methods for Characterisation of Membrane Proteins. International Journal of Molecular Sciences, 20(10), 2605. Retrieved from [Link]
-
Proteomics and Mass Spectrometry Core Facility. (2015, March 13). detergent removal. Retrieved from [Link]
-
Allen, T. M., et al. (1980). Detergent removal during membrane reconstitution. Biochimica et Biophysica Acta, 601(2), 328-340. Retrieved from [Link]
-
Kwan, T. O., et al. (2019). Selection of Biophysical Methods for Characterisation of Membrane Proteins. International Journal of Molecular Sciences, 20(10), 2605. Retrieved from [Link]
-
Ananthapadmanabhan, K. P., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. RSC Advances, 10(45), 26978-26991. Retrieved from [Link]
-
Chae, P. S., et al. (2018). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Molecules, 23(11), 2849. Retrieved from [Link]
-
Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]
-
G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]
-
Keller, S., et al. (2018). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 23(7), 1633. Retrieved from [Link]
-
Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]
-
Alonso, C., et al. (2005). Effect of surfactant protein A on the physical properties and surface activity of KL4-surfactant. Biophysical Journal, 88(4), 2685-2697. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. Retrieved from [Link]
-
Minor, D. L. (2018). Solution NMR investigations of integral membrane proteins: challenges and innovations. Journal of Biological Chemistry, 293(2), 389-400. Retrieved from [Link]
-
Opella, S. J. (2001). NMR structural studies of membrane proteins. Current Opinion in Structural Biology, 11(5), 554-560. Retrieved from [Link]
-
Hauer, F., et al. (2018). Lipid environment of membrane proteins in cryo-EM based structural analysis. Biophysical Reviews, 10(5), 1273-1281. Retrieved from [Link]
-
Wikipedia. (n.d.). Aggregation number. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, December 3). Structure of Membrane Protein in Native Membranes by CryoEM. Retrieved from [Link]
-
Opella, S. J., & Marassi, F. M. (2017). Applications of NMR to membrane proteins. Archives of Biochemistry and Biophysics, 628, 92-101. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Interaction between surfactants and proteins. Retrieved from [Link]
-
Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]
-
Sahu, I. D., et al. (2019). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Molecules, 24(20), 3708. Retrieved from [Link]
-
Ruso, J. M., et al. (2019). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Molecules, 24(11), 2040. Retrieved from [Link]
-
bioRxiv. (2022, October 31). Automated simulation-based membrane-protein refinement into cryo-EM data. Retrieved from [Link]
-
McGoldrick, L. K., et al. (2020). Cryo-electron microscopy analysis of small membrane proteins. Current Opinion in Structural Biology, 64, 123-131. Retrieved from [Link]
-
Sunde, M., et al. (2017). Molecular Characteristics and Biological Functions of Surface-Active and Surfactant Proteins. Annual Review of Biochemistry, 86, 585-608. Retrieved from [Link]
-
ResearchGate. (2015, June). Surfactants modify the torsion properties of proteins: A single molecule study. Retrieved from [Link]
-
NIH VideoCasting and Podcasting. (2021, December 13). Cryo-EM of membrane proteins: What have we learned in the last decades and what are the challenges?. Retrieved from [Link]
-
Goethe University Frankfurt. (n.d.). Protein structure determination in living cells by in-cell NMR spectroscopy. Retrieved from [Link]
-
SPring-8. (2016, March 11). Protein crystallography. Retrieved from [Link]
-
MDPI. (2022, November 19). Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography. Retrieved from [Link]
Sources
- 1. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Aggregation number - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solution NMR investigations of integral membrane proteins: challenges and innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Selection of Biophysical Methods for Characterisation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of NMR to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid environment of membrane proteins in cryo-EM based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography | MDPI [mdpi.com]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Biophysical Characterization of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing n-Octyl-β-D-glucopyranoside (C8E5) Concentration to Avoid Protein Denaturation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting advice on the use of n-Octyl-β-D-glucopyranoside (also known as Octyl Glucoside or C8E5), a non-ionic detergent critical for the solubilization and purification of membrane proteins. Our focus is to empower you with the knowledge to optimize this compound concentration, ensuring the structural and functional integrity of your target protein is maintained throughout your experiments.
Understanding this compound and Its Interaction with Proteins
n-Octyl-β-D-glucopyranoside (this compound) is a widely utilized non-ionic detergent in biochemistry and structural biology.[1][2][3] Its popularity stems from its mild, non-denaturing properties, which are crucial for preserving the native conformation and activity of membrane proteins during extraction from the lipid bilayer.[2][4] However, like any detergent, improper concentration can lead to the very outcome you seek to avoid: protein denaturation.
Detergents are amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail.[5][6] This dual nature allows them to interact with both the aqueous buffer and the hydrophobic regions of membrane proteins and lipids.[7] At a specific concentration, known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into spherical structures called micelles.[8][9] It is these micelles that are essential for solubilizing membrane proteins by creating a lipid-like environment that shields the protein's hydrophobic transmembrane domains from the aqueous solvent.[5][10]
The risk of denaturation arises from the detergent's ability to disrupt the delicate balance of hydrophobic and hydrophilic interactions that maintain a protein's three-dimensional structure.[7][11] While non-ionic detergents like this compound are generally gentler than their ionic counterparts (e.g., SDS), excessively high concentrations can still lead to protein unfolding and loss of function.[5][12] Conversely, a concentration that is too low will be insufficient to effectively solubilize the protein from the membrane.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The CMC is the concentration at which this compound monomers begin to form micelles in solution.[8][13] For this compound, the CMC is approximately 20-25 mM.[14][15] This value is a critical parameter because effective membrane protein solubilization generally occurs at detergent concentrations above the CMC.[16] Below the CMC, there are insufficient micelles to encapsulate and solubilize the protein, leading to poor extraction efficiency.[17] Operating significantly above the CMC ensures a sufficient pool of micelles to interact with the membrane and the target protein.
Q2: What is the recommended starting concentration of this compound for solubilizing a new membrane protein?
A common starting point for this compound concentration is 2 to 5 times its CMC.[18] This generally provides a robust concentration of micelles for effective solubilization. It is also recommended to maintain a detergent-to-protein mass ratio of at least 4:1.[][20] However, this is just a starting point, and the optimal concentration must be determined empirically for each specific protein.[20]
Q3: Can factors like temperature and buffer composition affect the CMC of this compound?
Yes, several factors can influence the CMC of a detergent.[8][21] For non-ionic detergents like this compound, the CMC can be affected by temperature; however, it is generally less sensitive to changes in ionic strength compared to ionic detergents.[21][22] The pH of the buffer can also play a role.[23][24] It is crucial to be aware of these potential influences and to maintain consistent experimental conditions.
Q4: How can I tell if my protein is denatured by this compound?
Protein denaturation can be assessed through several methods:
-
Functional Assays: The most direct way is to measure the biological activity of your protein (e.g., enzyme kinetics, binding assays). A significant loss of activity is a strong indicator of denaturation.
-
Spectroscopic Techniques: Circular Dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of the protein.
-
Size Exclusion Chromatography (SEC): Aggregation, which can be a consequence of denaturation, can be detected by the appearance of high molecular weight peaks or a shift in the elution profile of your protein on an SEC column.
-
SDS-PAGE and Western Blot: While not a direct measure of native conformation, aggregation can sometimes be observed as high molecular weight bands on a native gel or as insoluble material that fails to enter the gel.
Q5: Is it possible for this compound to be too gentle for my protein of interest?
Yes, while this compound is considered a mild detergent, for some very stable or tightly packed membrane protein complexes, it may not be disruptive enough to achieve efficient solubilization.[25] In such cases, a detergent with a lower CMC and potentially a different chemical structure might be more effective. Screening a panel of detergents is often a necessary step in optimizing membrane protein extraction.[12][16]
Troubleshooting Guide: Optimizing this compound Concentration
This guide provides a systematic approach to troubleshooting common issues related to this compound concentration and protein stability.
| Problem | Potential Cause | Recommended Solution |
| Low Solubilization Yield | This compound concentration is too low (below or near the CMC). | Increase the this compound concentration in a stepwise manner (e.g., 1.5x, 2x, 3x CMC). Analyze the solubilized fraction at each concentration by SDS-PAGE or Western blot to determine the optimal yield. |
| Insufficient detergent-to-protein ratio. | Maintain a detergent-to-protein mass ratio of at least 4:1, and consider increasing it to 10:1.[] | |
| Inefficient mixing or incubation time. | Ensure gentle but thorough mixing during incubation. Optimize the incubation time (e.g., 30 minutes to 2 hours at 4°C).[18][20] | |
| Protein Aggregation or Precipitation | This compound concentration is too high, leading to denaturation. | Decrease the this compound concentration. Perform a titration to find the lowest effective concentration that maintains solubility and stability. |
| Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer conditions. The addition of 150-300 mM NaCl can mimic physiological conditions and improve stability.[18][26] Including additives like glycerol (10-20%) can also help maintain protein folding.[18] | |
| Removal of essential lipids. | Some proteins require specific lipids for stability.[16] Consider adding back specific lipids or cholesterol analogs to the solubilization buffer. | |
| Loss of Protein Activity | Denaturation due to excessive this compound. | Lower the this compound concentration. Test a range of concentrations and correlate them with functional activity assays. |
| Instability of the protein in detergent micelles over time. | Minimize the time the protein is in the detergent solution. Proceed with purification steps promptly after solubilization.[] Consider exchanging this compound for a different, potentially more stabilizing, detergent after the initial extraction. | |
| Proteolytic degradation. | Always include a protease inhibitor cocktail in your buffers.[18] |
Experimental Protocols and Workflows
Protocol 1: Determining the Optimal this compound Concentration for Solubilization
This protocol outlines a systematic approach to screen for the optimal this compound concentration for a target membrane protein.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
10% (w/v) this compound stock solution
-
Protease inhibitor cocktail
-
Microcentrifuge and tubes
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Membrane Suspension: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Set up Titration: Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add this compound: Add varying amounts of the 10% this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure one tube has no detergent as a negative control.
-
Incubation: Incubate the tubes at 4°C for 1-2 hours with gentle end-over-end rotation.[20]
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized material.[16]
-
Analysis: Carefully collect the supernatant (solubilized fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
Evaluation: The optimal this compound concentration is the lowest concentration that results in the maximum amount of the target protein in the supernatant without significant signs of aggregation or degradation.
Visualizing the Workflow
Caption: Workflow for optimizing this compound concentration for membrane protein solubilization.
The Mechanism of Solubilization and Denaturation
Understanding the molecular interplay between this compound and your protein is key to troubleshooting.
Caption: Conceptual diagram of membrane protein solubilization and denaturation by this compound.
At optimal concentrations above the CMC, this compound micelles encapsulate the transmembrane domains of the protein, forming a stable protein-detergent complex that is soluble in the aqueous buffer.[5] However, at excessively high concentrations, the detergent monomers can begin to penetrate the hydrophobic core of the protein, disrupting the intramolecular interactions that maintain its folded state, leading to denaturation.[6][7]
By carefully titrating the this compound concentration and monitoring the yield, solubility, and activity of your target protein, you can identify the optimal conditions that favor efficient solubilization while preserving its native structure and function.
References
-
Chemistry For Everyone. (2025, May 18). How Do Detergents Denature Proteins? [Video]. YouTube. [Link]
-
Tofoleanu, F., et al. (2009). On the mechanism of SDS-induced protein denaturation. PubMed. [Link]
-
Quora. (2022, August 25). How does soap denature proteins?. [Link]
-
Pharmaceutical Guidelines. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]
-
G-Biosciences. (n.d.). Optimal Detergent Concentrations for Membrane Protein Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Octyl glucoside. Retrieved from [Link]
-
Mar-jorey, D. D., et al. (2015). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Journal of Visualized Experiments. [Link]
-
Papain. (n.d.). Understanding the Applications of Octyl Glucoside in Biochemical Research. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Scarpellini, M., et al. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. PubMed. [Link]
-
Lab Tools. (2025, November 25). 5-Minute Guide: Picking the Perfect Detergent for Membrane Proteins (No More Guesswork!) [Video]. YouTube. [Link]
-
G-Biosciences. (2021, February 10). Detergents and Proteins, a Refresher. [Link]
-
G-Biosciences. (2018, November 1). Membrane Protein Extraction: The Basics. [Link]
-
ResearchGate. (n.d.). Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3).... Retrieved from [Link]
-
Creative Biostructure. (n.d.). Overcoming Challenges in Membrane Protein Research: New Strategies and Technologies. Retrieved from [Link]
-
Gonzalez-Lozano, M. A., et al. (2021). Membrane Protein Stabilization Strategies for Structural and Functional Studies. PubMed Central. [Link]
-
Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]
-
Díaz, R. S., et al. (1992). Renaturation of the brain myelin proteins by octyl glucoside detergent. PubMed. [Link]
-
ResearchGate. (2013, November 27). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity?. [Link]
-
NIH. (n.d.). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Retrieved from [Link]
-
Vié, V., et al. (2000). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. PubMed. [Link]
-
ACS Publications. (n.d.). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. Retrieved from [Link]
-
ACS Publications. (2023, February 13). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. [Link]
-
PubMed Central. (n.d.). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (2012, August 31). Detergent selection for enhanced extraction of membrane proteins. [Link]
-
Princeton University. (n.d.). Biochemistry, Biophysics & Structural Biology. Retrieved from [Link]
-
UC Irvine. (n.d.). Structural Biology, Biochemistry and Biophysics. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Biolin Scientific. (2018, April 3). What is critical micelle concentration?. [Link]
-
Vagelos College of Physicians and Surgeons. (n.d.). Biochemistry, Molecular Biophysics, and Structural Biology. Retrieved from [Link]
-
MIT Biology. (n.d.). Biochemistry, Biophysics, and Structural Biology. Retrieved from [Link]
Sources
- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 5. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. biolinscientific.com [biolinscientific.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. nanoscience.com [nanoscience.com]
- 14. agscientific.com [agscientific.com]
- 15. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]
- 16. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 17. info2.gbiosciences.com [info2.gbiosciences.com]
- 18. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 22. pharmacy180.com [pharmacy180.com]
- 23. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Protein Aggregation During C8E5 Dialysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding protein aggregation when using the non-ionic detergent Octylpenta(ethylene glycol) (C8E5) for dialysis, particularly in the context of membrane protein purification. Our goal is to equip you with the scientific rationale and practical steps to overcome this common experimental hurdle.
Introduction: The this compound Dialysis Challenge
Octylpenta(ethylene glycol), or this compound, is a non-ionic detergent frequently employed for the solubilization and purification of membrane proteins.[1] Its utility stems from its ability to mimic the lipid bilayer, thereby extracting and stabilizing these proteins in a soluble form.[2][3] Dialysis is a crucial subsequent step, often used to remove or exchange detergents for downstream applications such as functional assays or crystallization.[4] However, it is during this process that researchers often encounter a frustrating obstacle: protein aggregation. This guide will walk you through the causes of this aggregation and provide robust, actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when facing protein aggregation during this compound dialysis.
Q1: My protein solution became cloudy inside the dialysis tubing. What is the most likely cause?
A: The most probable cause is that the concentration of this compound has dropped below its Critical Micelle Concentration (CMC) too rapidly.[5] The CMC is the concentration at which detergent monomers assemble into micelles, which are essential for keeping membrane proteins soluble by shielding their hydrophobic surfaces.[6] When the this compound concentration falls below the CMC, these micelles disassemble, exposing the hydrophobic regions of your protein to the aqueous buffer and leading to aggregation.[7]
Senior Application Scientist's Insights: Think of this compound micelles as life rafts for your membrane protein in an aqueous environment. If you remove the life rafts too quickly, the protein is left exposed and will interact with other proteins in an uncontrolled manner, leading to precipitation. The key is a gradual transition.
Q2: I'm performing my dialysis at 4°C. Could the temperature be a factor in my protein aggregation?
A: Absolutely. The CMC of many non-ionic detergents, including this compound, is temperature-dependent.[8][9] For this compound, the CMC generally decreases as the temperature increases from 15°C to 40°C.[8] Conversely, at a standard cold room temperature of 4°C, the CMC of this compound will be higher than at room temperature. This means that a concentration of this compound that forms stable micelles at room temperature might be below the CMC at 4°C, leading to micelle dissociation and subsequent protein aggregation.
Senior Application Scientist's Insights: This is a classic "cold-induced aggregation" scenario for some detergent-protein complexes. It's crucial to know the CMC of your detergent at the specific temperature you are working at, not just the value reported at 25°C.
Q3: Can my buffer composition contribute to the aggregation problem?
A: Yes, the composition of your dialysis buffer is critical.[10] Several factors can influence protein stability:
-
pH: If the pH of your buffer is close to the isoelectric point (pI) of your protein, the protein will have a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[11][12]
-
Ionic Strength: Low salt concentrations can sometimes lead to aggregation, especially if your protein is sensitive to low ionic strength environments.[13][14] Conversely, very high salt concentrations can also sometimes cause "salting out."[15]
-
Lack of Stabilizing Additives: The absence of small molecules that can help stabilize your protein can make it more prone to aggregation during the stress of detergent removal.[16]
Senior Application Scientist's Insights: Your buffer is not just a solvent; it's an active participant in maintaining your protein's structural integrity. Each component should be thoughtfully chosen and optimized for your specific protein.
In-Depth Troubleshooting Guides
If the initial FAQs have not resolved your issue, the following detailed troubleshooting guides provide a more systematic approach to tackling protein aggregation during this compound dialysis.
Issue 1: Rapid Protein Precipitation at the Start of Dialysis
This typically points to a drastic and immediate drop in the effective this compound concentration, leading to widespread protein aggregation.
Caption: Workflow for immediate precipitation.
1. Implement Step-Wise Dialysis:
Instead of dialyzing directly against a detergent-free buffer, gradually reduce the this compound concentration over several buffer changes. This allows for a more controlled removal of the detergent, giving the protein time to adapt to the changing environment.
-
Step-by-Step Protocol:
-
Initial State: Your protein is in a buffer containing this compound well above its CMC (e.g., 1% w/v).
-
Step 1 (50% Removal): Prepare a dialysis buffer containing 50% of the initial this compound concentration (e.g., 0.5%). Dialyze for 4-6 hours at the desired temperature.
-
Step 2 (75% Removal): Change the dialysis buffer to one containing 25% of the initial this compound concentration (e.g., 0.25%). Continue to dialyze for another 4-6 hours.[5]
-
Step 3 (Final Buffer): Transfer the dialysis bag to the final buffer, which may be detergent-free or contain a this compound concentration just above its CMC, depending on your downstream application. Dialyze overnight.[5]
-
2. Increase Initial this compound Concentration in the Dialysis Buffer:
If a single buffer change is desired for simplicity, ensure the initial dialysis buffer contains this compound at a concentration that is safely above the CMC at your working temperature.
3. Detergent Exchange to a Lower CMC Detergent:
If your downstream application can tolerate a different detergent, consider exchanging this compound for a detergent with a lower CMC, such as Dodecyl Maltoside (DDM).[1] Detergents with lower CMCs are less prone to being diluted below their effective concentration during dialysis. This can be achieved via a dialysis step where the external buffer contains the new detergent.
Issue 2: Gradual Cloudiness or Aggregation Over Time
This suggests that while the initial conditions may be adequate, the protein becomes unstable as the dialysis progresses. This often points to suboptimal buffer conditions or inherent instability of the protein.
Caption: Workflow for gradual aggregation.
1. Optimize Buffer Conditions:
-
pH Screening: Prepare a series of small-scale dialysis experiments with buffers at different pH values, ensuring you are at least 1-1.5 pH units away from your protein's pI.
-
Salt Screening: Test a range of salt (e.g., NaCl, KCl) concentrations, for instance, from 50 mM to 500 mM, to find the optimal ionic strength for your protein's stability.[15]
2. Screen for Stabilizing Additives:
Certain small molecules can significantly enhance protein stability.[16] Consider adding these to your dialysis buffer.
-
Step-by-Step Additive Screening Protocol:
-
Prepare small aliquots of your this compound-solubilized protein.
-
Add different potential stabilizers to each aliquot from concentrated stock solutions.
-
Incubate under the same conditions as your dialysis (e.g., 4°C for several hours).
-
Assess for aggregation visually or by analytical size-exclusion chromatography (aSEC).
-
Once an effective additive is identified, include it in your dialysis buffer.
-
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[17] |
| L-Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic patches.[5] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1-1 M | Promote a more compact, stable protein conformation. |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevent the formation of intermolecular disulfide bonds which can lead to aggregation.[16][17] |
3. Reduce Protein Concentration:
High protein concentrations increase the probability of intermolecular interactions and aggregation.[16][18] If possible, perform the dialysis with a more dilute protein sample and then concentrate it later if necessary, in the presence of the final stable buffer.
This compound Properties and Critical Parameters
Understanding the physicochemical properties of this compound is fundamental to troubleshooting.
| Property | Value | Significance |
| Chemical Formula | C₈H₁₇(OCH₂CH₂)₅OH | Defines its amphipathic nature. |
| Molecular Weight | 394.5 g/mol | |
| Critical Micelle Concentration (CMC) | ~3.15 g/L (~8 mM) at 25°C | The key threshold for maintaining protein solubility.[8] |
| Aggregation Number | ~37-59 at 25°C | The number of monomers per micelle; can be influenced by temperature and concentration.[8] |
| Detergent Class | Non-ionic | Generally considered mild and non-denaturing.[3][19] |
Note: The CMC is sensitive to temperature, pH, and ionic strength. The provided value is a reference point.[20]
Final Recommendations from the Senior Application Scientist
-
Always Characterize Your Detergent: Do not rely solely on literature values for the CMC. If you are working under non-standard conditions (e.g., very low temperatures, extreme pH), consider determining the CMC experimentally under your specific buffer conditions.
-
Patience is a Virtue: Gradual changes are always preferable to abrupt shifts when dealing with membrane proteins. A stepwise dialysis protocol is often the key to success.
-
Screening is Not a Failure: It is rare for a single set of conditions to work perfectly for every protein. A systematic screening of buffers and additives is a hallmark of rigorous scientific practice.[21]
-
Consider Alternatives: If, after extensive troubleshooting, aggregation in this compound persists, it may be that this compound is not the optimal detergent for your specific protein. Be prepared to explore other detergents such as DDM, LDAO, or Fos-Choline variants.[1][22]
By understanding the principles of detergent-protein interactions and systematically applying these troubleshooting strategies, you can overcome the challenge of protein aggregation during this compound dialysis and advance your research with stable, soluble, and active protein preparations.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Detergent-mediated protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofscience.org [journalofscience.org]
- 10. Dialysis: A Characterization Method of Aggregation Tendency | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. agrisera.com [agrisera.com]
- 15. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 21. youtube.com [youtube.com]
- 22. Detergents For Membrane Protein Solubilisation [peakproteins.com]
Technical Support Center: Optimizing C8E5 Performance by Controlling Buffer pH and Ionic Strength
Welcome to the technical support guide for Pentaethylene Glycol Monooctyl Ether (C8E5). As a nonionic surfactant, this compound is a powerful tool in research and drug development, prized for its ability to solubilize, emulsify, and stabilize biomolecules and hydrophobic compounds.[1][2] However, its performance is intimately linked to the aqueous environment, specifically the buffer pH and ionic strength. This guide provides in-depth, experience-based answers to common challenges, enabling you to troubleshoot issues and proactively design robust experiments.
Part 1: Foundational Concepts in this compound Performance
This section addresses the core principles governing this compound's behavior in solution. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is this compound and what are its primary functions in research?
Pentaethylene Glycol Monooctyl Ether (this compound) is a nonionic surfactant. Its structure consists of a short, hydrophobic 8-carbon alkyl chain (C8) and a hydrophilic head made of five ethylene oxide units (E5). This amphiphilic nature allows it to bridge the gap between water and poorly water-soluble substances. In pharmaceutical and biological research, it is widely used for:
-
Solubilizing poorly water-soluble drugs to enhance bioavailability.[1]
-
Stabilizing emulsions and nanodispersions in drug delivery systems.[1][3][4]
-
Wetting hydrophobic surfaces in various formulations.[1]
-
Acting as a penetration enhancer in transdermal drug delivery.[5]
Q2: What is the Critical Micelle Concentration (CMC) and why is it crucial?
The Critical Micelle Concentration (CMC) is the specific concentration above which individual this compound molecules (monomers) begin to self-assemble into spherical structures called micelles .[6]
-
Below the CMC: this compound monomers exist individually in the solution and will primarily accumulate at interfaces (e.g., the air-water surface).
-
Above the CMC: The interfaces are saturated, and any additional this compound molecules form micelles. These micelles have a hydrophobic core (formed by the C8 tails) and a hydrophilic shell (the E5 heads).
This is critically important because the hydrophobic core of the micelle is what solubilizes poorly soluble compounds, effectively sequestering them from the aqueous environment. Therefore, for solubilization applications, your this compound concentration must be above the CMC .[6]
Q3: What is the Cloud Point (CP) and what does it signify for my experiment?
The Cloud Point (CP) is a characteristic temperature for nonionic surfactants like this compound. Above this temperature, the surfactant solution becomes visibly cloudy as it separates into two phases: a surfactant-rich phase and a water-rich phase.[7][8][9]
Causality: The solubility of this compound in water is dependent on hydrogen bonding between water molecules and the hydrophilic ethylene oxide chains. As temperature increases, thermal energy disrupts these hydrogen bonds. This dehydration makes the surfactant molecules less soluble, causing them to aggregate and phase-separate.[10][11]
Experimental Implication: Operating at or above the cloud point will lead to a loss of surfactant performance, instability, and potential precipitation of your solubilized compound. It is essential to ensure your experimental temperature is well below the cloud point of your specific this compound formulation.[9]
Part 2: Troubleshooting Guide: Buffer-Related Performance Issues
This section is formatted to address specific problems you may encounter during your experiments.
Scenario A: Unexpected Cloudiness or Phase Separation
Q4: My this compound solution, which should be clear, is cloudy at my working temperature. What is the most likely cause?
The most probable cause is a depression of the Cloud Point (CP) , meaning the phase separation is occurring at a lower temperature than expected. The primary reason for this in buffered systems is high ionic strength , typically from the addition of salts (e.g., NaCl, KCl, phosphates).[8][10] Electrolytes will almost always lower the cloud point of a nonionic surfactant solution.[8]
Q5: What is the scientific mechanism behind ionic strength lowering the Cloud Point?
This phenomenon is known as "salting-out." Ions from dissolved salts are highly effective at structuring water molecules around themselves for hydration. This creates competition for water molecules between the salt ions and the hydrophilic ethylene oxide (E5) chains of the this compound surfactant.
The salt ions essentially "steal" water away from the surfactant, leading to the dehydration of its hydrophilic head.[10] This loss of hydration reduces the surfactant's solubility, promoting micelle-micelle aggregation at a much lower temperature, which is observed as cloudiness.[12]
Scenario B: Poor or Inconsistent Solubilization Performance
Q6: Does buffer pH affect the performance of this compound?
As a nonionic surfactant, this compound itself lacks any ionizable groups. Therefore, its structure and fundamental properties (like CMC and CP) are largely independent of pH within the typical biological range (e.g., pH 4-9).[13]
However, you may observe pH-dependent effects due to secondary interactions:
-
Analyte Stability: The pH of the buffer can alter the charge, conformation, or stability of the drug or protein you are trying to solubilize. A change in the analyte's properties can affect how it interacts with the this compound micelles.
-
Buffer Species: While the H+/OH- concentration has little direct effect, the buffer salts themselves contribute to the overall ionic strength, which does impact performance as described above. For example, preparing a phosphate buffer often involves using salts like Na2HPO4 and NaH2PO4, which will depress the cloud point.
Troubleshooting Action: If you observe pH-dependent issues, first investigate the stability and charge state of your analyte at different pH values. The problem is less likely to be a direct effect on the this compound surfactant itself.
Q7: Can ionic strength affect the CMC of this compound?
The effect of electrolytes on the CMC of nonionic surfactants is generally minimal compared to their dramatic effect on ionic surfactants.[14] Some studies report a slight decrease in CMC at very high salt concentrations, but this effect is often negligible in typical experimental conditions.[15][16]
Therefore, if you are experiencing poor solubilization, it is more likely due to one of these factors:
-
Concentration is below the CMC: Double-check your calculations to ensure you are operating above the this compound CMC.
-
Cloud Point Depression: Your high ionic strength buffer may have lowered the cloud point to near or below your working temperature, causing phase separation and reducing the number of effective micelles in the solution.
-
Analyte-Specific Issues: The high salt concentration may be reducing the solubility of your specific compound ("salting-out" the analyte itself) or altering its conformation, making it harder to encapsulate within the micelle.[17]
| Problem Symptom | Primary Suspect (Buffer-Related) | Underlying Cause | Recommended Action |
| Unexpected Cloudiness | High Ionic Strength | "Salting-Out" effect dehydrates surfactant, lowering the Cloud Point.[10] | Reduce salt concentration in the buffer, switch to a lower-salting-out salt, or lower the experimental temperature. |
| Inconsistent Solubilization | High Ionic Strength / Incorrect pH | High salt may cause premature phase separation (CP depression) or affect analyte stability. pH may be affecting analyte charge/stability. | First, confirm the working temperature is well below the solution's actual cloud point. Second, verify the pH is optimal for the analyte's stability. |
| Formulation Instability | High Ionic Strength | Excessive electrolyte concentration disrupts the delicate balance of forces stabilizing the micelles and the overall formulation. | Empirically determine the cloud point for your specific buffer system (see Protocol below) and ensure a sufficient temperature margin. |
Part 3: Proactive Experimental Design & Protocols
To prevent issues, it is crucial to characterize the behavior of this compound in your specific buffer system before conducting critical experiments.
Q8: How should I approach selecting a buffer for my this compound formulation?
-
Prioritize Analyte Stability: First, choose a buffer system and pH that is optimal for the stability and activity of your drug, protein, or biomolecule.
-
Start with Low Ionic Strength: Begin with the lowest concentration of buffer salts required to provide adequate buffering capacity.
-
Characterize the Cloud Point: Once your buffer composition is defined, you MUST empirically determine the cloud point of your final this compound solution. Do not rely on the CP value from pure water.
-
Ensure a Safety Margin: For robust performance, your working temperature should be at least 5-10°C below the measured cloud point of your final formulation.
Protocol: Determining the Cloud Point of this compound in a Custom Buffer
This protocol provides a simple, reliable method to measure the CP.
Materials:
-
This compound solution in your final buffer.
-
Clear glass test tube or cuvette.
-
Calibrated digital thermometer or probe.
-
Stirring water bath with temperature control (or a beaker on a hot plate with a magnetic stirrer).
-
Light source and a dark background for easy visualization.
Methodology:
-
Sample Preparation: Place 5-10 mL of your final this compound solution (at the working concentration) into the test tube.
-
Setup: Place the test tube in the water bath. Insert the thermometer directly into the this compound solution, ensuring it does not touch the glass walls.
-
Heating: Begin slowly heating the water bath at a rate of approximately 1°C per minute. Ensure the solution is gently stirred to maintain a uniform temperature.
-
Observation: Continuously monitor the solution against the dark background. The Cloud Point is the temperature at which the first sign of persistent turbidity (cloudiness) appears throughout the solution. Record this temperature.
-
Validation (Hysteresis Check): Turn off the heat and allow the solution to cool slowly. The temperature at which the solution becomes clear again should be close to the measured cloud point. Recording both can provide insight into the system's kinetics.
-
Repeat: Perform the measurement in triplicate to ensure reproducibility.
References
-
Chemical Science Review and Letters. (n.d.). Influence of Various Electrolytes on Clouding Behavior of A Non-Ionic Surfactant Brij-30. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentaethylene glycol monododecyl ether. Retrieved from [Link]
-
Zabar, M. K., & Phan, C. M. (2025). Effect of Electrolytes on the Cloud Point of Nonionic Surfactant Solutions. ResearchGate. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pentaethylene glycol monododecyl ether. Retrieved from [Link]
-
Afrin, S., et al. (2021). Effect of electrolytes on the mechanism of clouding process and physico-chemical quantities of non-ionic surfactant and ciprofloxacin hydrochloride mixture. Molecular Physics. Retrieved from [Link]
-
Khan, M. A. R., et al. (2020). Influence of electrolytes on the clouding and thermodynamic nature of non-ionic surfactant in the presence of an antibiotic drug. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Electrolyte on Synergism of Anionic-Nonionic Surfactant Mixture. Retrieved from [Link]
-
Haz-Map. (n.d.). Pentaethylene glycol monododecyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and comparison of with and without the usage of oil-surfactant surface complexation reactions. Retrieved from [Link]
-
Application of nonionic surfactants as penetration enhancer in transdermal drug delivery. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical applications of non-ionic surfactants. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the effect of ionic surfactants on the cloud point of some non-ionic surfactants. Retrieved from [Link]
-
J R Hess Company, Inc. (n.d.). A Quick Look at "Cloud Point". Retrieved from [Link]
-
Surfactants And Their Role In Pharmaceutical Product Development. (n.d.). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The influence of pH on surface properties of lung surfactants. Retrieved from [Link]
-
MDPI. (n.d.). Non-Ionic Surfactants. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
ethesis. (n.d.). EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. Retrieved from [Link]
-
Pharmaceutical. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]
-
ResearchGate. (2019). The effect of surfactant concentration, salinity, temperature, and pH on surfactant adsorption for chemical enhanced oil recovery: a review. Retrieved from [Link]
-
Prof Steven Abbott. (n.d.). Cloud and Krafft points | Practical Surfactants Science. Retrieved from [Link]
-
ResearchGate. (2025). Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model. Retrieved from [Link]
-
Palladino, P., & Ragone, R. (2011). Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model. Langmuir. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Salting-out and salting-in: competitive effects of salt on the aggregation behavior of soy protein particles and their emulsifying properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Protein aggregation in salt solutions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. chesci.com [chesci.com]
- 8. jrhessco.com [jrhessco.com]
- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. Protein aggregation in salt solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. researchgate.net [researchgate.net]
- 16. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salting-out and salting-in: competitive effects of salt on the aggregation behavior of soy protein particles and their emulsifying properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
common issues with C8E5 stability and degradation in solution
Welcome to the technical support center for Octylpenta(ethylene glycol), commonly known as C8E5. This guide is designed for researchers, scientists, and drug development professionals who utilize this nonionic surfactant in their work. Here, we will address common issues related to the stability and degradation of this compound in solution, providing not just troubleshooting steps but also the scientific rationale behind them to empower you in your experimental design and execution.
Section 1: this compound Fundamentals
This section provides a brief overview of this compound and its core properties relevant to its application and stability.
FAQ: What is this compound and what are its primary applications?
This compound, or Octylpenta(ethylene glycol), is a nonionic surfactant belonging to the polyoxyethylene alkyl ether family.[1] Its structure consists of a short hydrophobic octyl (C8) alkyl chain and a hydrophilic head made of five ethylene oxide units (E5). This amphiphilic nature allows it to reduce the surface tension of liquids and form micelles in aqueous solutions.[2][3]
Due to these properties, this compound and similar surfactants are widely used in pharmaceutical and research applications, including:
-
Solubilizing Agents: For enhancing the aqueous solubility of poorly soluble drugs, vitamins, and essential oils.[4][5]
-
Emulsifying Agents: To create and stabilize both oil-in-water and water-in-oil emulsions.[4][6]
-
Detergents and Wetting Agents: Utilized in cleaning preparations and for improving the dispersion of particles in liquid.[4][5]
FAQ: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which the individual molecules (monomers) begin to self-assemble into aggregates called micelles.[2][7] Below the CMC, this compound primarily exists as monomers, which will populate interfaces like the air-water or oil-water surface. After the CMC is reached, the surface becomes saturated, and any additional surfactant added to the solution will form micelles.[7][8]
Why it's critical for your work:
-
Solubilization: Micelles are responsible for solubilizing hydrophobic compounds in their core. Therefore, effective solubilization only occurs at concentrations above the CMC.
-
Formulation Consistency: The surface tension of a solution changes dramatically as the surfactant concentration approaches the CMC, after which it remains relatively constant.[3][7] Operating well above the CMC ensures consistent performance.
-
Cost and Efficiency: Using an excessive concentration of surfactant far above the CMC may not provide significant additional benefit and increases costs.[3]
The CMC is not a fixed value; it is influenced by several factors as summarized in the table below.
| Parameter | Effect on CMC | Rationale |
| Temperature | Varies | The effect of temperature on the CMC of polyoxyethylene alkyl ethers can be complex, often showing a U-shaped curve where the CMC first decreases and then increases with temperature. |
| Electrolytes (Salts) | Generally Decreases | Salts reduce the repulsion between the hydrophilic head groups, promoting micelle formation at a lower surfactant concentration.[7] |
| Other Additives | Varies | The presence of other organic molecules, co-solvents, or surfactants can increase or decrease the CMC depending on their interactions with the this compound monomers or micelles.[7] |
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of this compound.
Section 2: Core Stability & Degradation Issues
Understanding the potential degradation pathways of this compound is the first step in preventing and troubleshooting stability problems.
FAQ: What are the primary degradation pathways for this compound in solution?
The most significant chemical degradation pathway for this compound and other polyoxyethylene alkyl ethers is autoxidation .[4][5] The ether linkages in the hydrophilic polyoxyethylene chain are susceptible to attack by atmospheric oxygen, especially in the presence of light, heat, or trace metal ions.
This process occurs via a free-radical mechanism, leading to the formation of hydroperoxides. These primary degradation products are unstable and can further break down into a variety of secondary products, including aldehydes, ketones, and carboxylic acids. This not only alters the chemical nature of the surfactant but also leads to an increase in the acidity of the solution.[4][5]
In contrast, the ether bonds in this compound are highly resistant to hydrolysis, making it very stable in both strongly acidic and alkaline conditions.[4][5][6] This is a key advantage over surfactants with ester linkages, which are prone to hydrolysis.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Autoxidation pathway of the this compound polyoxyethylene chain.
FAQ: How do common experimental parameters affect this compound stability?
Several factors can accelerate the degradation of this compound. Proactive control of these parameters is the best strategy for maintaining the integrity of your solutions.
| Parameter | Effect on Stability | Prevention & Mitigation Strategy |
| Oxygen | Primary Driver of Autoxidation. The presence of dissolved oxygen is required for the oxidative degradation pathway.[9] | Prepare solutions with deoxygenated solvents. Purge the solution and container headspace with an inert gas (e.g., nitrogen, argon).[9] |
| Light | Accelerates Oxidation. UV radiation, in particular, can initiate the formation of free radicals.[9] | Store solutions in amber glass vials or protect clear containers from light by wrapping them in aluminum foil.[9] |
| Temperature | Increases Reaction Rates. Higher temperatures accelerate the rate of all chemical reactions, including oxidation.[9] | Store stock solutions at low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles if frozen.[9] |
| pH | Generally Stable. this compound is chemically stable across a wide pH range, including strongly acidic and alkaline conditions.[4][6] | While the molecule itself is stable, extreme pH can affect other components in a formulation or the rate of catalyzed oxidation. |
| Metal Ions | Catalyze Oxidation. Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up oxidative degradation.[9] | Use high-purity solvents and reagents. If contamination is suspected, consider adding a chelating agent like EDTA to the formulation.[9] |
Table 2: Impact of Experimental Parameters on this compound Stability.
FAQ: My formulation contains other excipients. What are the known incompatibilities for this compound?
While chemically robust, this compound can have physical and chemical incompatibilities with other substances. These interactions can lead to precipitation, discoloration, or a reduction in the efficacy of other components.[4][5]
Known Incompatibilities:
-
Phenolic Substances: Can cause discoloration or precipitation. This includes phenolic preservatives like parabens, whose antimicrobial effectiveness may be reduced due to hydrogen bonding with the ether oxygen atoms of this compound.[4][5]
-
Salts of Heavy Metals: Mercury salts can lead to precipitation.[4][5]
-
Iodides, Salicylates, Sulfonamides, Tannins: May cause precipitation or discoloration.[4][5]
-
Oxidizable Drugs: this compound is incompatible with easily oxidized drugs like benzocaine.[4][5]
-
Strong Electrolytes: While this compound is tolerant of electrolytes, high concentrations can negatively impact the physical stability of emulsions formed using it.[4][5][6]
Section 3: Troubleshooting Guide
This section is formatted to help you diagnose and resolve common issues based on your experimental observations.
Observation: "My this compound solution has changed color (e.g., yellowing) or has become cloudy."
A change in the physical appearance of your solution is a primary indicator of instability. The following decision tree can help diagnose the root cause.
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Troubleshooting workflow for visual changes in this compound solutions.
Observation: "I'm seeing unexpected peaks in my HPLC/LC-MS analysis."
The appearance of new or growing peaks in a chromatographic analysis over time is a classic sign of chemical degradation.
-
Possible Causes:
-
Oxidative Degradants: The most likely cause. These would be more polar compounds than the parent this compound, such as aldehydes or carboxylic acids, and may elute earlier in a reversed-phase HPLC method.
-
Impurities: The commercial this compound you are using may be a polydisperse mixture of different ethylene oxide chain lengths or contain residual starting materials. Always run a baseline chromatogram of a freshly prepared solution.
-
Contamination: Contamination from glassware, solvents, or other experimental components.
-
-
Troubleshooting Steps & Protocols:
-
Confirm the Source: Analyze a freshly prepared this compound solution alongside your aged sample. If the peaks are present only in the aged sample, they are likely degradants.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, intentionally stress a this compound solution under various conditions (e.g., heat, acid, base, oxidation, light). Analyzing these samples will reveal the "degradation profile" and help you set up a stability-indicating analytical method.
-
Utilize Mass Spectrometry: LC-MS is a powerful tool for identifying the molecular weights of the unknown peaks, which can provide strong clues to their structure and confirm oxidative degradation pathways.[10][11]
-
Protocol: Basic Forced Degradation Study for this compound
This protocol is designed to generate potential degradation products for analytical method development.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in high-purity water.
-
Aliquot: Dispense the stock solution into five separate, clearly labeled amber glass vials.
-
Apply Stress Conditions:
-
Control: Keep one vial at 2-8°C, protected from light.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal: Heat at 60°C for 72 hours.
-
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including the control, by HPLC-UV or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
Section 4: Best Practices & Standard Protocols
Adhering to best practices for solution preparation and analysis is the most effective way to prevent stability issues.
Protocol: Preparation and Storage of a Stable this compound Stock Solution
-
Solvent Preparation: Use high-purity water (e.g., Milli-Q or WFI). Deoxygenate the water by sparging with a gentle stream of nitrogen or argon gas for at least 30 minutes.
-
Weighing: Weigh the required amount of this compound in a clean vessel. If the this compound is a waxy solid, it may need to be gently warmed to be handled.
-
Dissolution: Add the deoxygenated water to the this compound. Mix gently until fully dissolved. Avoid vigorous vortexing, which can introduce oxygen. Perform this step under a gentle stream of inert gas if possible.
-
Antioxidant Addition (Optional): For long-term storage, consider adding an antioxidant. A common combination is 0.01% butylated hydroxyanisole (BHA) and 0.005% citric acid.[4][5]
-
Storage: Transfer the solution to a clean amber glass vial. Flush the headspace of the vial with inert gas before sealing tightly.
-
Labeling and Conditions: Label the vial clearly with the compound name, concentration, date, and solvent. Store at 2-8°C, protected from light.
Protocol: Quantification of this compound and Detection of Degradants by HPLC
This is a general-purpose method. Specific parameters may need optimization for your specific formulation.
-
Instrumentation: HPLC with UV or Charged Aerosol Detector (CAD). CAD is often preferred for polyoxyethylene-based surfactants as they lack a strong chromophore.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically effective.
-
Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: Low wavelength (e.g., 210-220 nm), if sensitivity is sufficient.
-
CAD/ELSD: Provides more universal detection for surfactants.
-
-
Procedure:
-
Prepare a calibration curve using a series of known concentrations of a this compound reference standard.
-
Inject your sample.
-
Quantify the main this compound peak against the calibration curve.
-
Monitor for the appearance of new peaks, particularly early-eluting peaks which may indicate polar oxidative degradants.
-
References
-
CD Formulation. (n.d.). Polyoxyethylene Alkyl Ethers. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
-
Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38. Retrieved from [Link]
-
Cosmetic Ingredients Guide. (n.d.). Polyoxyethylene Alkyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3).... Retrieved from [Link]
- Dwyer, D. F., & Tiedje, J. M. (1983). Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia. Applied and Environmental Microbiology, 46(1), 185-190.
-
Kawai, F. (2001). Biodegradation of Polyethers (Polyethylene Glycol, Polypropylene Glycol, Polytetramethylene glycol, and Others). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Biodegradation-of-Polyethers-(Polyethylene-Glycol%2C-Kawai/4f9b8c0678f5d023190b9e8a0112c3f1a0e1b2e6]([Link]
-
Gauvrit, J. Y., Thobie-Gautier, C., Cattrall, R. W., & Spiccia, L. (2001). Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food. Analyst, 126(9), 1497-1502. Retrieved from [Link]
-
Owens, J., Hok, S., Alcaraz, A., & Koester, C. (2009). Quantitative analysis of chemical warfare agent degradation products in beverages by liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 57(18), 8227-8235. Retrieved from [Link]
-
Request PDF. (n.d.). Biodegradation of Polyethylene Glycol-Based Polyether Urethanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
International Journal of Science and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Biolin Scientific. (2018). What is critical micelle concentration?. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Request PDF. (n.d.). Quantitative Analysis of Chemical Warfare Agent Degradation Products in Beverages by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanoscience.com [nanoscience.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Polyoxyethylene Alkyl Ethers - CD Formulation [formulationbio.com]
- 5. phexcom.com [phexcom.com]
- 6. Polyoxyethylene Alkyl Ethers | Cosmetic Ingredients Guide [ci.guide]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative analysis of chemical warfare agent degradation products in beverages by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming phase separation of C8E5 at low temperatures
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Phase Separation of Pentaethylene Glycol Monooctyl Ether (C8E5) at Low Temperatures.
Introduction: The Counter-Intuitive Challenge of this compound in the Cold
Pentaethylene glycol monooctyl ether, commonly known as this compound, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications for its ability to solubilize membrane proteins, prevent non-specific aggregation, and act as a stabilizing agent in formulations.[1][2][3] However, researchers often encounter a perplexing issue: this compound solutions, which are clear at room temperature, can turn cloudy or form a separate phase when cooled. This phenomenon is not a result of freezing or precipitation in the traditional sense, but a fundamental property of the surfactant known as a Lower Consolute Solution Temperature (LCST) .
Unlike most substances that become more soluble as the temperature decreases, systems with an LCST exhibit the opposite behavior—they are miscible in all proportions below a critical temperature and phase-separate above it.[4][5] For many non-ionic surfactants like this compound in aqueous solutions, this phase boundary, often called the "cloud point," can be crossed upon cooling, leading to the formation of a surfactant-rich phase and a surfactant-poor (aqueous) phase.[6] This guide provides a comprehensive troubleshooting framework to understand, reverse, and prevent this phase separation, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound at low temperatures in a direct question-and-answer format.
Q1: My clear this compound solution turned cloudy after I placed it in the refrigerator. What is happening and why?
A1: Your solution has undergone temperature-induced phase separation due to its Lower Consolute Solution Temperature (LCST) behavior.
The cloudiness you observe is the visual indicator of your solution crossing its "cloud point." At this temperature, the solution separates into two distinct liquid phases: one rich in hydrated this compound and the other a dilute aqueous phase. This is not product degradation but a reversible physical change.
The underlying mechanism: The solubility of this compound is governed by the hydrogen bonding between the ether oxygen atoms of its polyethylene glycol headgroup and surrounding water molecules. As the temperature is lowered, these hydrogen bonds can become stronger and more ordered. This increased ordering leads to a significant decrease in the entropy of the system. To counteract this unfavorable entropy change, the system phase separates, which is an entropy-driven process.[7][8] This behavior is characteristic of many poly(ethylene glycol) ether surfactants in aqueous solution.[6]
Q2: Is the phase separation permanent? How can I get my this compound back into a clear, homogeneous solution?
A2: The phase separation is completely reversible. Gentle warming and mixing will restore a clear solution.
Since the phase separation is a physical response to temperature, you can reverse it by bringing the solution back above its cloud point temperature. Follow the detailed protocol below. The key is to use gentle and controlled warming to avoid damaging any sensitive biomolecules (e.g., proteins, nucleic acids) in your formulation.
Q3: I must perform my experiments at low temperatures. How can I prevent my this compound solution from phase separating in the first place?
A3: You can prevent phase separation by modifying the solution to alter the LCST. This is typically achieved by using specific additives.
The temperature at which this compound phase separates is highly sensitive to the presence of other solutes, such as salts or organic molecules.[9][10][11][12] By strategically including certain additives in your buffer, you can significantly lower the cloud point, allowing your solution to remain homogeneous at your target experimental temperature.
-
The Influence of Salts (Hofmeister Series): The effect of salts on the LCST of this compound is significant and follows the Hofmeister series.[6]
-
"Salting-out" anions (e.g., F⁻, SO₄²⁻) enhance the structure of water around the surfactant, which promotes dehydration of the ether groups and lowers the cloud point temperature. These should be avoided if you are trying to prevent phase separation at low temperatures.
-
"Salting-in" anions (e.g., I⁻, SCN⁻) act as water structure-breakers, disrupting the hydration shell and raising the cloud point temperature, thereby enhancing solubility at lower temperatures.[6] Using salts with these anions can be an effective strategy.
-
-
Organic Additives and Co-solvents: The addition of certain polyols (e.g., glycerol, sucrose) or other water-miscible organic solvents can also modulate the cloud point.[11] Their effect can be complex, involving changes in solvent polarity and direct interactions with the surfactant micelles. Empirical testing is often necessary to find the optimal additive and concentration for your specific system.
Q4: What are the risks if I proceed with my experiment using a cloudy, phase-separated this compound solution?
A4: Using a phase-separated solution will lead to catastrophic experimental failure.
The immediate consequences of using a heterogeneous this compound solution include:
-
Inaccurate Surfactant Concentration: The concentration of this compound in the aqueous phase will be significantly lower than intended, while the surfactant-rich phase will be highly concentrated. This invalidates any results dependent on a specific surfactant concentration.
-
Poor Reproducibility: It is impossible to reproducibly aliquot a heterogeneous solution, leading to high variability between samples and experiments.
-
Failure of Solubilization: If you are using this compound to solubilize a protein or lipid, the phase separation will likely cause your target molecule to precipitate or aggregate as it is stripped of the necessary surfactant micelles.
-
Interference with Assays: The turbidity of the solution will interfere with spectrophotometric measurements (e.g., UV-Vis, fluorescence), and the presence of a separate phase can disrupt chromatographic separations or crystallization trials.
Visualization of this compound Phase Behavior
Understanding the phase diagram is crucial for troubleshooting. The following diagrams illustrate the key concepts.
Caption: Phase diagrams for systems with Lower Critical Solution Temperature (LCST) and Upper Critical Solution Temperature (UCST).
Caption: Troubleshooting workflow for addressing this compound phase separation.
Experimental Protocols
Protocol 1: Re-solubilizing a Phase-Separated this compound Solution
This protocol describes the standard procedure for safely returning a cloudy, phase-separated this compound solution to a clear, homogeneous state.
Materials:
-
Phase-separated this compound solution
-
Water bath or calibrated heat block
-
Thermometer
-
Low-lint wipes
Procedure:
-
Initial Assessment: Visually confirm that the cloudiness is uniform. If distinct layers or precipitates are visible, note their appearance. Ensure the container is properly sealed.
-
Set Temperature: Set the water bath or heat block to a temperature approximately 5-10°C above your standard room temperature (e.g., 25-30°C). Caution: Avoid aggressive heating, as it can damage sensitive biological samples within the solution.
-
Gentle Warming: Place the container with the this compound solution into the water bath. Ensure the water level is high enough to warm the entire volume of the solution.
-
Intermittent, Gentle Agitation: Every 5-10 minutes, remove the container, wipe it dry, and gently invert it 3-5 times. Avoid vigorous shaking or vortexing, which can cause foaming and potentially denature proteins.
-
Monitor for Clarity: Visually inspect the solution during agitation. The solution should begin to clear as its temperature rises above the cloud point.
-
Equilibration: Once the solution is completely clear, leave it at room temperature for at least 30 minutes to ensure it is thermally equilibrated before use.
-
Final Check: Before using, hold the solution against a dark background to confirm that no turbidity or "Schlieren" lines (indicating refractive index differences) remain. The solution should be crystal clear.
Protocol 2: Screening Additives to Prevent Low-Temperature Phase Separation
This protocol provides a framework for identifying a suitable additive to maintain this compound solubility at a desired low temperature.
Materials:
-
Stock solution of this compound (e.g., 10% w/v)
-
Your base buffer (the buffer used in your experiment)
-
A series of potential additives (e.g., 1 M NaCl, 1 M NaI, 50% glycerol)
-
Temperature-controlled spectrophotometer with a Peltier element or a refrigerated/heated circulating water bath connected to a jacketed beaker.
-
Stir bar and magnetic stir plate.
Procedure:
-
Prepare Test Solutions: In separate, labeled tubes, prepare your final experimental solution containing this compound at its working concentration in your base buffer. To each tube, add a different concentration of a single additive. Include a "no additive" control.
-
Example Series for NaI: 0 mM (Control), 50 mM, 100 mM, 150 mM, 200 mM NaI.
-
-
Determine Cloud Point:
-
Place a sample in the cuvette of the temperature-controlled spectrophotometer (or in the jacketed beaker).
-
Set the wavelength to a region where the components do not absorb (e.g., 600 nm) to measure turbidity.
-
Begin at a temperature where the solution is clear (e.g., 25°C) and slowly ramp the temperature down (e.g., 0.5°C per minute) while stirring gently.
-
Record the absorbance (or transmittance) as a function of temperature. The cloud point is the temperature at which a sharp increase in absorbance is observed.
-
-
Analyze Data: Plot the determined cloud point temperature against the concentration of each additive.
-
Select Optimal Condition: Identify the additive and concentration that suppresses the cloud point to below your required experimental temperature while ensuring it does not interfere with your downstream application.
Quantitative Data Summary
The phase behavior of this compound is highly dependent on solution composition. While exact cloud points can vary with concentration and purity, the relative effects of additives are consistent.
| Condition | Effect on Cloud Point Temperature | Implication for Low-Temp Work | Reference |
| Pure Aqueous Solution | Baseline LCST behavior | Prone to phase separation upon cooling | [6] |
| Addition of "Salting-Out" Salts (e.g., NaF, NaCl) | Decreases Cloud Point | Detrimental: Increases risk of phase separation | [6] |
| Addition of "Salting-In" Salts (e.g., NaBr, NaI) | Increases Cloud Point | Beneficial: Enhances stability at low temperatures | [6] |
| Addition of Polyols (e.g., Glucose) | Generally decreases Cloud Point | May be detrimental, effect is system-dependent | [11] |
| Addition of other Co-solvents | Variable | Requires empirical testing for each specific system | [9][12] |
References
-
Enthalpy of micelle formation vs temperature curves: (1) this compound, (2) C10E5, (3) C12E5. ResearchGate. Available at: [Link]
-
Phase Separation Phenomenon in Non-ionic Surfactant TX-114 Micellar Solutions: Effect of Added Surfactants and Polymers. ResearchGate. Available at: [Link]
-
The Effect of Mixtures and Additives on Dissolving Surfactant Lamellar Phases. ACS Omega. Available at: [Link]
-
Alargova, R. G., et al. (2007). Lower consolute boundaries of the nonionic surfactant this compound in aqueous alkali halide solutions: an approach to reproduce the effects of alkali halides on the cloud-point temperature. The Journal of Physical Chemistry B. Available at: [Link]
-
EFFECT OF ADDITIVES ON THE PHASE SEPARATION OF NONIONIC SURFACTANT IN AQUEOUS SOLUTION OF ANTIBIOTIC DRUG. ResearchGate. Available at: [Link]
-
The Effect of Mixtures and Additives on Dissolving Surfactant Lamellar Phases. MDPI. Available at: [Link]
-
Study on the association and phase separation behavior of surfactants and promethazine hydrochloride: impact of ammonium electrolytes. RSC Publishing. Available at: [Link]
-
Description of Temperature Dependence of Critical Micelle Concentration. ResearchGate. Available at: [Link]
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3) C12E5. ResearchGate. Available at: [Link]
-
Lower critical solution temperature. Wikipedia. Available at: [Link]
-
The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. Available at: [Link]
-
Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. Global Journal of Science Frontier Research. Available at: [Link]
-
A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Available at: [Link]
-
Surfactants: Fundamentals and Applications in the Petroleum Industry. SciSpace. Available at: [Link]
-
Pentaethylene glycol monooctyl. SLS - Lab Supplies. Available at: [Link]
-
Phase Diagrams. Chemistry LibreTexts. Available at: [Link]
-
The relationship of sequence and phase separation in protein low-complexity regions. NIH. Available at: [Link]
-
Thermodynamic and sequential characteristics of phase separation and droplet formation for an intrinsically disordered region/protein ensemble. NIH. Available at: [Link]
-
Surfactants and their Applications. ResearchGate. Available at: [Link]
-
Partially Miscible Liquids, Critical Solution Temperature and Applications. Pharmaguideline. Available at: [Link]
-
Microscopic Exploration of Liquid-liquid Phase Separation Mechanism in Lower Critical Solution Temperature Solutions. Engineered Science. Available at: [Link]
-
Properties and applications of amphoteric surfactant: A concise review. Scilit. Available at: [Link]
-
Pentaethylene glycol monododecyl ether. Wikipedia. Available at: [Link]
-
Multiphase condensates from a kinetically arrested phase transition. bioRxiv. Available at: [Link]
-
What is the definition of lower critical solution temperature?. CK-12 Foundation. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Lower critical solution temperature - Wikipedia [en.wikipedia.org]
- 5. ck12.org [ck12.org]
- 6. Lower consolute boundaries of the nonionic surfactant this compound in aqueous alkali halide solutions: an approach to reproduce the effects of alkali halides on the cloud-point temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Mixtures and Additives on Dissolving Surfactant Lamellar Phases - PMC [pmc.ncbi.nlm.nih.gov]
C8E5 Interference with Bradford and BCA Protein Assays: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with protein quantification using Bradford or BCA assays in the presence of the non-ionic detergent C8E5 (Pentaethylene Glycol Monooctyl Ether). Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve accurate and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Bradford assay giving a high background reading when I use a buffer containing this compound?
A1: The Coomassie Brilliant Blue G-250 dye used in the Bradford assay can interact with non-ionic detergents like this compound.[1][2] This interaction can cause a color change even without protein, leading to an elevated background signal and an overestimation of protein concentration.[3]
Q2: I'm seeing precipitates in my Bradford assay tubes after adding the reagent to my this compound-containing sample. What's happening?
A2: Detergents can cause the Coomassie dye reagent to precipitate, which will lead to inaccurate and unreliable absorbance readings.[4] This is a common sign of detergent interference.
Q3: Is the BCA assay a better choice than the Bradford assay when this compound is present?
A3: Generally, the BCA assay is more compatible with detergents than the Bradford assay.[5][6] However, it is not entirely immune to interference. While many non-ionic detergents are tolerated at concentrations up to 1% or even 5%, it's crucial to validate this for your specific experimental conditions.[5][7]
Q4: Can I simply dilute my sample to reduce the this compound concentration?
A4: Dilution is a viable strategy if your protein concentration is high enough to remain within the detection range of the assay after dilution.[7][8] This can often lower the this compound concentration to a non-interfering level. However, for samples with low protein content, this may not be a suitable option.
Q5: Are there protein assays that are specifically designed to be compatible with detergents like this compound?
A5: Yes, several manufacturers offer detergent-compatible Bradford and BCA assay kits.[1][6][9] These formulations contain proprietary reagents that minimize the interference from detergents. It is always recommended to check the manufacturer's compatibility data for the specific detergent and its concentration in your samples.[10]
II. Understanding the Interference Mechanisms
To effectively troubleshoot, it's essential to understand the underlying chemical principles of how this compound can interfere with each assay.
Bradford Assay Interference
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[9] This binding event shifts the dye's maximum absorbance from 465 nm to 595 nm. Non-ionic detergents like this compound can interfere in two primary ways:
-
Detergent-Dye Interactions: this compound molecules can directly interact with the Coomassie dye, causing a conformational change that mimics the effect of protein binding and leads to a false-positive signal.[1][3]
-
Competition for Binding Sites: The detergent may also interfere with the protein-dye interaction by masking the hydrophobic regions on the protein where the dye would normally bind.
Caption: this compound interference in the Bradford assay.
BCA Assay Interference
The BCA assay is a two-step process. First, in an alkaline environment, peptide bonds in the protein reduce Cu²⁺ to Cu¹⁺ (the biuret reaction). Second, two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming a purple-colored complex with a strong absorbance at 562 nm.[11]
While more robust against detergents, interference can still occur, primarily through:
-
Chelation Effects: Although less common with non-ionic detergents, some components of detergent formulations could potentially chelate the copper ions, making them unavailable for the reaction with BCA.
-
Alteration of Protein Structure: High concentrations of detergents can alter the tertiary structure of proteins, potentially affecting the accessibility of peptide bonds for copper reduction.
Caption: Potential this compound interference in the BCA assay.
III. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in blank (Bradford) | This compound is interacting with the Coomassie dye. | 1. Run a detergent-only control: Prepare a blank with your buffer containing this compound to quantify the background absorbance. Subtract this value from your sample readings. 2. Dilute the sample: If possible, dilute your sample to reduce the this compound concentration below the interference threshold.[12] 3. Use a detergent-compatible assay. [9] |
| Precipitate formation (Bradford) | The detergent is causing the Coomassie reagent to precipitate. | 1. Reduce detergent concentration: Dilute the sample or use a detergent removal method.[12] 2. Switch to a detergent-compatible Bradford assay. |
| Non-linear standard curve | The interference from this compound is not consistent across the concentration range of the standards. | 1. Prepare standards in the same buffer: Ensure your protein standards are prepared in the same this compound-containing buffer as your samples.[12] 2. Verify detergent concentration: Make sure the this compound concentration is consistent across all standards and samples. |
| Inaccurate results (BCA) | Potential, though less common, interference from this compound. | 1. Run controls: Include a detergent-only blank and consider preparing your standards in the same buffer as your samples. 2. Check detergent concentration: Ensure the this compound concentration is within the manufacturer's recommended limits for the BCA assay kit you are using.[10] 3. Consider a reducing agent compatible BCA assay if your buffer also contains reducing agents. [13] |
IV. Experimental Protocols
Protocol 1: Acetone Precipitation for Detergent Removal
This method is effective for removing detergents and concentrating your protein sample.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge (capable of >12,000 x g)
-
Assay-compatible buffer for resuspension (e.g., PBS)
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at >12,000 x g for 10-15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a known volume of an assay-compatible buffer.
Protocol 2: Using a Detergent Removal Spin Column
Several commercially available spin columns utilize resins that bind and remove detergents.
Materials:
-
Detergent removal spin column kit (follow manufacturer's instructions)
-
Protein sample containing this compound
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Equilibrate the spin column with an appropriate buffer as per the manufacturer's protocol.
-
Apply your protein sample to the column.
-
Centrifuge according to the manufacturer's instructions. The eluate will contain your protein with a reduced concentration of this compound.
V. Data Presentation: Detergent Compatibility
The following tables provide a general guide to the compatibility of non-ionic detergents with standard Bradford and BCA assays. Note that these are approximate values, and it is always best to empirically determine the compatibility for your specific conditions.
Table 1: Bradford Assay Compatibility with Non-Ionic Detergents
| Detergent | Approximate Max Compatible Concentration |
| Triton X-100 | ~0.05% |
| Tween 20 | ~0.05% |
| NP-40 | ~0.05% |
| This compound (Estimated) | < 0.1% |
Data compiled from various sources, including manufacturer's literature.[14]
Table 2: BCA Assay Compatibility with Non-Ionic Detergents
| Detergent | Approximate Max Compatible Concentration |
| Triton X-100 | 1-5% |
| Tween 20 | 1-5% |
| NP-40 | 1-5% |
| This compound (Estimated) | 1-5% |
Data compiled from various sources, including manufacturer's literature.[5]
VI. References
-
Development of a Detergent and Reducing Agent Compatible BCA Protein Assay. ResearchGate. [Link]
-
How to Avoid Common Pitfalls in BCA Assay Measurements. Patsnap Synapse. [Link]
-
Detergents Removal. Creative Biostructure. [Link]
-
detergent removal. Optimize Technologies. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO Blog. [Link]
-
Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. ACS Publications. [Link]
-
How do detergents interfere with protein assays? Biology Stack Exchange. [Link]
-
Best Ways to Remove Detergents in Protein Samples. G-Biosciences. [Link]
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... ResearchGate. [Link]
-
Sensitivity and variability of the Bradford protein assay in the presence of detergents. PubMed. [Link]
-
Overcome effects of detergents & reducing agents in protein estimation. G-Biosciences. [Link]
-
How to determine the protein concentration when using non-ionic detergents? ResearchGate. [Link]
-
How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. [Link]
-
Bradford Protein Quantification kit. Bertin Bioreagent. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
Issues with Bradford protein assay standard curve, need help. Reddit. [Link]
-
Protein assay compatibility table. ResearchGate. [Link]
-
Interference in protein assays of biological specimens by vanadyl compounds. PubMed. [Link]
-
What is critical micelle concentration? Biolin Scientific. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Protein Assays. BMG LABTECH. [Link]
Sources
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. go.zageno.com [go.zageno.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Handling High Viscosity C8E5 Solutions
Welcome to the technical support guide for Pentaethylene Glycol Monooctyl Ether (C8E5). This resource is designed for researchers, scientists, and drug development professionals who utilize this nonionic surfactant in their work. We understand that handling highly concentrated or cooled solutions of this compound can be challenging due to its high viscosity. This guide provides practical, science-backed methods and troubleshooting advice to ensure smooth and accurate experimentation.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my this compound solution so viscous and difficult to pipette accurately?
Answer:
The high viscosity of concentrated this compound solutions is an intrinsic property of the surfactant's behavior in aqueous environments. This compound, or Pentaethylene Glycol Monooctyl Ether, is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail[1].
-
Micelle Formation: In solutions above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) self-assemble into organized structures called micelles[2][3].
-
Structural Packing: As the concentration of this compound increases significantly beyond the CMC, these micelles can pack together into more complex, ordered structures, such as elongated or worm-like micelles.[4][5]. These structures entangle and interact, drastically increasing the solution's resistance to flow—its viscosity[5][6].
-
Liquid Crystalline Phases: At very high concentrations or lower temperatures, this compound can form lyotropic liquid crystalline phases[7][8][9]. These are highly ordered, gel-like states that are extremely viscous and can make pipetting nearly impossible[5].
Understanding this behavior is the first step to overcoming the handling challenges. The key is to manipulate the conditions to disrupt these highly ordered, viscous structures.
Q2: What is the most direct method to reduce the viscosity of my this compound solution for immediate use?
Answer:
The simplest and most common method to reduce the viscosity of a pure or highly concentrated this compound solution is gentle heating. Increasing the temperature provides thermal energy to the system, which disrupts the organized micellar structures and reduces intermolecular forces, causing a decrease in viscosity.[10].
| Temperature (°C) | Dynamic Viscosity of Water (mPa·s) |
| 10 | 1.307 |
| 20 | 1.002 |
| 30 | 0.798 |
| 40 | 0.653 |
| 50 | 0.547 |
| (Data sourced from NIST Standard Reference Data)[12] |
A similar trend is expected for this compound; a modest increase in temperature can lead to a significant reduction in viscosity, making it more fluid and easier to handle.
-
Safety First: Before heating, consult the Safety Data Sheet (SDS) for this compound.[13][14][15][16][17]. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves[18].
-
Set Up a Water Bath: Place the sealed container of your this compound solution in a temperature-controlled water bath. Direct heating on a hot plate is not recommended as it can cause localized overheating and potential degradation of the surfactant.
-
Gentle Warming: Set the water bath to a temperature between 30°C and 40°C. This range is typically sufficient to decrease viscosity without risking thermal decomposition.
-
Equilibration: Allow the container to equilibrate for 15-30 minutes. Gently swirl the container periodically to ensure uniform heating.
-
Dispense Promptly: Once the solution has reached the desired fluidity, handle it promptly. Use a pre-warmed pipette tip to prevent the solution from cooling and thickening upon contact.
-
Cool Down: Allow the solution to return to room temperature before use in temperature-sensitive assays, unless the experimental protocol requires the elevated temperature.
Q3: Can I simply dilute my this compound to make it less viscous? What should I use?
Answer:
Yes, dilution is a very effective method for reducing viscosity. By decreasing the concentration of the surfactant, you increase the distance between micelles, preventing the formation of the highly ordered, entangled structures that cause high viscosity[19]. The ideal solvent is typically the aqueous buffer or deionized water used in your experimental system.
The viscosity of a surfactant solution is highly dependent on its concentration relative to the CMC. Below the CMC, surfactants exist as monomers with minimal impact on viscosity. Above the CMC, micelles form. As concentration rises further, these micelles can transition from spherical to worm-like and eventually form highly viscous liquid crystal phases.
Caption: Logical flow of this compound self-assembly and viscosity increase with concentration.
-
Determine Target Concentration: Decide on a working stock concentration that is high enough for your needs but low enough to be easily handled (e.g., 10% w/v).
-
Weigh this compound: For viscous this compound, it is more accurate to dispense by weight rather than volume[20]. Place a sterile container on a tared analytical balance. Using a spatula or a wide-bore pipette tip, transfer the required mass of this compound.
-
Add Solvent: Slowly add the calculated volume of your desired solvent (e.g., ultrapure water or buffer) to the container.
-
Dissolution: Mix thoroughly. Use a magnetic stirrer at a low to moderate speed to avoid introducing excessive air bubbles. Gentle warming (as described in Q2) can significantly speed up the dissolution process.
-
Storage: Store the stock solution in a sealed container at the recommended temperature to prevent evaporation and contamination.
Q4: Are there additives that can reduce viscosity without significant heating or dilution?
Answer:
Yes, certain small molecules known as co-solvents or "viscosity breakers" can be effective. These additives work by disrupting the packing of surfactant micelles. Short-chain alcohols, such as ethanol or isopropanol, are commonly used for this purpose.[19][21][22].
-
Mechanism of Action: Co-solvents like ethanol can partition into the micellar structure, inserting themselves between the surfactant molecules. This disrupts the ordered packing required for the formation of highly viscous, entangled micelles or liquid crystalline phases, thereby reducing the bulk viscosity.[23]. They can also alter the properties of the solvent itself, making it more favorable for the surfactant monomers and discouraging extensive aggregation.[22][23].
Caution: Always perform a small-scale pilot test to ensure the co-solvent is compatible with your downstream application and does not cause unintended consequences like protein denaturation or phase separation.
-
Select a Co-Solvent: Ethanol is a common first choice due to its miscibility with water and effectiveness.[24].
-
Prepare Test Samples: Aliquot a small, known volume of your viscous this compound solution into several vials.
-
Add Co-Solvent: Add the co-solvent at varying low concentrations (e.g., 1%, 2%, 5% v/v).
-
Mix and Observe: Gently mix the samples and visually inspect the viscosity. Compare them to a control sample with no co-solvent.
-
Verify Compatibility: Before scaling up, test the most effective formulation in your specific application to confirm it does not interfere with the experimental results.
Q5: What are the best practices for handling and storing this compound to minimize viscosity-related problems?
Answer:
Proactive handling and storage strategies can prevent many of the challenges associated with viscous liquids.[25][26].
Caption: Step-by-step workflow for the proper handling of viscous this compound solutions.
-
Storage: Store this compound at room temperature (typically 20-25°C). Avoid cold storage, which can induce the formation of highly viscous phases or crystallization.
-
Pipetting Technique:
-
Reverse Pipetting: This technique is highly recommended for viscous liquids. It improves accuracy by aspirating an excess of liquid and then dispensing only the set volume, leaving the residual amount in the tip.[25].
-
Slow Aspiration/Dispensing: Use slower-than-normal aspiration and dispense speeds to allow the viscous liquid time to move properly, preventing air bubble formation and ensuring accuracy.[25][27][28].
-
Use Appropriate Tips: Use wide-bore pipette tips or carefully cut the end off a standard tip to create a larger orifice.[20][28]. This reduces the shear forces on the liquid.
-
Positive Displacement Pipettes: For the highest level of accuracy and reproducibility with highly viscous liquids, use a positive displacement pipette. These use a piston that is in direct contact with the liquid, eliminating errors caused by air displacement and film retention on the tip walls.[20][28].
-
-
Dispensing: When dispensing, touch the pipette tip to the side of the container or the surface of the liquid you are dispensing into. This helps to ensure all the liquid is transferred from the tip.
References
-
Pentaethylene glycol monooctyl ether . (n.d.). Snapdx. Retrieved January 9, 2026, from [Link]
-
Viscous Liquid Handling in Molecular Biology and Proteomics . (2023, September 26). Grenova. Retrieved January 9, 2026, from [Link]
-
The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust . (n.d.). IntechOpen. Retrieved January 9, 2026, from [Link]
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Understanding viscosity reduction of a long-tail sulfobetaine viscoelastic surfactant by organic compounds . (2018, January 24). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Need to reduce viscosity of water based solution. What can be used. I am using surfactants with it. (2018, January 16). Reddit. Retrieved January 9, 2026, from [Link]
-
Viscosity boosting effect of added ionic surfactant in nonionic wormlike micellar aqueous solutions . (2009, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Nonionic Surfactant and Temperature Effects on the Viscosity of Hydrophobically Modified Hydroxyethyl Cellulose Solutions . (2011, October 27). ACS Publications. Retrieved January 9, 2026, from [Link]
- Viscosity-adjusted surfactant concentrate compositions. (n.d.). Google Patents.
-
Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants . (2018, February 27). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap . (2021, September 1). MDPI. Retrieved January 9, 2026, from [Link]
-
Dissolution of surfactants in supercritical CO2 with co-solvents . (2015, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]
-
The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps . (2024, June 7). MDPI. Retrieved January 9, 2026, from [Link]
-
Viscous reagents tips and tricks . (2015, April 25). Reddit. Retrieved January 9, 2026, from [Link]
-
Tips and Tricks for Automating Viscous Liquid Handling . (2021, November 10). YouTube. Retrieved January 9, 2026, from [Link]
-
Cosurfactant and cosolvent effects on surfactant self-assembly in supercritical carbon dioxide . (2010, April 28). AIP Publishing. Retrieved January 9, 2026, from [Link]
-
How surfactant concentration affects the viscosity of nanofluids? . (2024, June 25). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Critical micelle concentration . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Critical Micelle Concentration (CMC) . (n.d.). Nanoscience Instruments. Retrieved January 9, 2026, from [Link]
-
What is the reason behind viscosity decrease beyond CMC of a surfactant solution? . (2015, July 25). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Pentaethylene glycol monododecyl ether . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract . (2024, June 30). Jurnal Sains Farmasi & Klinis. Retrieved January 9, 2026, from [Link]
-
Safety Data Sheet . (n.d.). Component. Retrieved January 9, 2026, from [Link]
-
Critical micelle concentration (CMC) and surfactant concentration . (n.d.). KRÜSS Scientific. Retrieved January 9, 2026, from [Link]
-
Determination of Surfactant Solution Viscosities with a Rotational Viscometer . (n.d.). Academia.edu. Retrieved January 9, 2026, from [Link]
-
Liquid crystal . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
What is critical micelle concentration? . (2018, April 3). Biolin Scientific. Retrieved January 9, 2026, from [Link]
-
Handling of viscous liquids - Basics, Techniques and Tricks . (2018, June 29). YouTube. Retrieved January 9, 2026, from [Link]
-
LIQUID CRYSTAL PHASES . (n.d.). University of Hamburg. Retrieved January 9, 2026, from [Link]
-
Temperature dependence of viscosity . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Safety Data Sheet . (2024, February 23). NOVA Chemicals. Retrieved January 9, 2026, from [Link]
-
logarithm of the viscosity versus logarithm of the temperature data... . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Liquid crystalline phases and their transition temperatures . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Safety Data Sheet . (2021, May 1). Angene Chemical. Retrieved January 9, 2026, from [Link]
-
Introduction to Liquid Crystals . (n.d.). Case Western Reserve University. Retrieved January 9, 2026, from [Link]
-
Viscosity of liquid water in the range −8 °C to 150 °C . (2009, October 15). NIST. Retrieved January 9, 2026, from [Link]
-
Temperature-Viscosity Chart . (2019, September 8). FluidPower.Pro. Retrieved January 9, 2026, from [Link]
-
Water Viscosity Calculator . (n.d.). LMNO Engineering. Retrieved January 9, 2026, from [Link]
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. nanoscience.com [nanoscience.com]
- 4. Understanding viscosity reduction of a long-tail sulfobetaine viscoelastic surfactant by organic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12538K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. commons.erau.edu [commons.erau.edu]
- 7. Liquid crystal - Wikipedia [en.wikipedia.org]
- 8. webs.ucm.es [webs.ucm.es]
- 9. dakenchem.com [dakenchem.com]
- 10. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. srd.nist.gov [srd.nist.gov]
- 13. media.adeo.com [media.adeo.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. novachem.com [novachem.com]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. Pentaethylene glycol monooctyl ether 19327-40-3 [sigmaaldrich.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. opentrons.com [opentrons.com]
- 26. Handling of viscous liquids - Basics, Techniques and Tricks [labroots.com]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Impact of C8E5 on Enzyme Kinetics and Activity Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the use of Octylpentaoxyethylene (C8E5), a non-ionic detergent, in enzyme kinetics and activity assays. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, offering step-by-step solutions and the scientific principles that underpin them.
Issue 1: Unexpected Decrease in Enzyme Activity Upon this compound Addition
Question: I've added this compound to my assay buffer to solubilize a membrane-associated enzyme, but I'm observing a significant drop in its activity. What could be the cause, and how can I fix it?
Answer:
An unexpected decrease in enzyme activity after the introduction of a detergent like this compound can be alarming, but it is often a solvable issue. The root cause typically lies in the concentration of the detergent and its interaction with the enzyme's structure.
Causality Explained:
-
Protein Denaturation: While this compound is a mild, non-ionic detergent, at concentrations significantly above its Critical Micelle Concentration (CMC), it can disrupt the delicate hydrophobic interactions that maintain a protein's tertiary structure.[1][2][3] This can lead to partial or complete denaturation and, consequently, a loss of enzymatic function.
-
Active Site Occlusion: For some enzymes, detergent micelles might sterically hinder the substrate from accessing the active site, even without causing denaturation.[4] This is particularly relevant for enzymes with deeply recessed active sites.
-
Disruption of Essential Lipids: If your enzyme requires specific lipids for its activity, this compound micelles can strip these lipids away, leading to inactivation.
Troubleshooting Workflow:
dot graph TD { A[Start: Decreased Enzyme Activity] --> B{Is this compound concentration above CMC?}; B -- Yes --> C[Perform a Detergent Titration Assay]; B -- No --> D{Is the enzyme known to be lipid-dependent?}; C --> E[Identify Optimal this compound Concentration]; D -- Yes --> F[Supplement with Essential Lipids]; D -- No --> G[Consider Alternative Detergents]; E --> H[Re-run Assay at Optimal Concentration]; F --> H; G --> H; H --> I[End: Restored Enzyme Activity]; } caption="Troubleshooting workflow for decreased enzyme activity."
Step-by-Step Protocol: Detergent Titration Assay
-
Prepare a stock solution of this compound: Prepare a 10% (w/v) stock solution in your assay buffer.
-
Set up a concentration gradient: In a 96-well plate, perform serial dilutions of the this compound stock solution to create a range of concentrations both below and above its reported CMC (approximately 0.065 mM).
-
Add enzyme and substrate: Add your enzyme and substrate to each well at their final assay concentrations.
-
Incubate and measure: Follow your standard assay protocol for incubation time and temperature, then measure the enzyme activity.
-
Analyze the data: Plot enzyme activity as a function of this compound concentration. The optimal concentration will be the lowest amount that provides sufficient solubilization without significantly inhibiting the enzyme.
Issue 2: High Background Signal or Assay Interference
Question: My colorimetric/fluorometric assay is showing a high background signal after I included this compound in the buffer. How can I determine if the detergent is interfering and correct for it?
Answer:
High background signals are a common form of assay interference and can mask the true enzymatic activity.[5][6] this compound, although generally inert, can sometimes interfere with detection methods.
Causality Explained:
-
Light Scattering: At concentrations above the CMC, micelles can scatter light, which can be a significant issue in absorbance-based assays, leading to an artificially high reading.[5]
-
Interaction with Reagents: this compound might directly interact with the chromogenic or fluorogenic substrates or detection reagents, causing a chemical reaction that produces a signal independent of enzyme activity.
-
Quenching Effects: In fluorescence-based assays, detergent micelles could quench the fluorescent signal of the product, leading to an underestimation of enzyme activity.[7]
Troubleshooting Workflow:
dot graph TD { A[Start: High Background Signal] --> B{Run a 'Detergent Only' Control}; B -- Signal Present --> C{Is the signal concentration-dependent?}; B -- No Signal --> D[Issue is likely not this compound]; C -- Yes --> E[Subtract Background from all readings]; C -- No --> F[Consider a different detection method]; E --> G{Is the signal-to-noise ratio acceptable?}; G -- Yes --> H[Proceed with corrected data]; G -- No --> F; F --> I[End: Interference Mitigated]; H --> I; } caption="Troubleshooting workflow for high background signal."
Step-by-Step Protocol: 'Detergent Only' Control
-
Prepare assay conditions: Set up your assay as you normally would in a microplate or cuvette, but omit the enzyme.
-
Include all components: Add the buffer, substrate, and this compound at the same concentration used in your experimental samples.
-
Measure the signal: Incubate for the same duration and at the same temperature as your full assay, then read the absorbance or fluorescence.
-
Analyze: If you observe a significant signal in the absence of the enzyme, this is your background interference. This value should be subtracted from all your experimental readings. If the background is excessively high, you may need to find an alternative detergent or a different assay method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[8][9][10] For this compound, the CMC is approximately 0.065 mM. This value is crucial because the properties of the detergent solution change significantly above the CMC.[8] For solubilizing membrane proteins, you generally need to be above the CMC.[1] However, for preventing non-specific binding to surfaces, concentrations below the CMC are often sufficient and less likely to interfere with the enzyme.[1]
Q2: How does this compound compare to other common non-ionic detergents like Triton X-100 or Tween 20?
| Detergent | Typical CMC | Aggregation Number | Key Characteristics |
| This compound | ~0.065 mM | ~30-40 | Small micelle size, well-defined, good for structural studies. |
| Triton X-100 | ~0.2-0.9 mM | ~100-155 | Larger micelles, can be heterogeneous, prone to oxidation.[1] |
| Tween 20 | ~0.06 mM | ~60 | Polydisperse, generally very mild, often used in immunoassays. |
This compound is often favored for its homogeneity and smaller micelle size, which can be advantageous for structural biology applications and for minimizing interference in some assays. However, the best detergent is always empirically determined for each specific enzyme and assay system.[1]
Q3: Can I use this compound to improve the stability of my soluble enzyme?
Yes, in some cases. For soluble proteins that are prone to aggregation, a low concentration of a non-ionic detergent like this compound (typically below the CMC) can help prevent aggregation and improve stability without disrupting the native protein structure.[2][3][11][12] It acts by coating hydrophobic patches on the protein surface that might otherwise lead to intermolecular aggregation.
Q4: My enzyme requires a lipid for activity. Will this compound interfere with this?
It is highly likely. Detergents work by partitioning lipids into micelles. If your enzyme has a specific lipid requirement for its function, this compound can deplete these essential lipids from the enzyme's microenvironment, leading to a loss of activity. In such cases, you might need to supplement your assay with the required lipid or use alternative solubilization methods like amphipols or nanodiscs.
Q5: Are there any specific assay types where this compound should be avoided?
While this compound is versatile, it might not be suitable for all assays. For example, in assays that are highly sensitive to changes in light scattering, such as some dynamic light scattering (DLS) or nephelometry-based assays, the presence of micelles can be problematic.[5] Additionally, if this compound is found to directly inhibit your enzyme even at low concentrations, an alternative detergent should be sought.
References
-
Various Authors. (2019, November 4). Which detergent interferes with enzymatic activity the least? ResearchGate. Retrieved from [Link]
-
Khan Academy. Enzymes and the active site. Retrieved from [Link]
-
Wikipedia. Critical micelle concentration. Retrieved from [Link]
-
Goldberg, A. F., et al. (2018). Principles of Protein Stability and Their Application in Computational Design. Annual Review of Biochemistry, 87, 105-129. Retrieved from [Link]
-
Deutscher, M. P. (2009). Maintaining protein stability. Methods in Enzymology, 463, 121-127. Retrieved from [Link]
-
Auld, D. (2016, July 1). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Farrell, D., & Thorne, N. (2024, January 17). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry, 96(4), 1493–1501. Retrieved from [Link]
-
Grot, S., et al. (2022, February 18). Reversible Conjugation of Non-ionic Detergent Micelles Promotes Partitioning of Membrane Proteins under Non-denaturing Conditions. Langmuir, 38(8), 2639–2646. Retrieved from [Link]
-
Biolin Scientific. (2018, April 3). What is critical micelle concentration? Retrieved from [Link]
-
Britannica. Protein - Enzymes, Action, Mechanism. Retrieved from [Link]
-
Farhana, A., & Zoha, S. (2024, April 8). Enzyme Kinetics. TeachMePhysiology. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Retrieved from [Link]
-
Khan Academy. Basics of enzyme kinetics graphs. Retrieved from [Link]
-
Khan Academy. An introduction to enzyme kinetics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Principles of Protein Stability and Their Application in Computational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protein - Enzymes, Action, Mechanism | Britannica [britannica.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Serum indices: managing assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. nanoscience.com [nanoscience.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Maintaining protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Hub: Preventing C8E5 Precipitation in Salt-Containing Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Hub for Pentaethylene Glycol Monooctyl Ether (C8E5). As a Senior Application Scientist, I've designed this guide to provide you with expert insights and actionable protocols to address a common challenge in the laboratory: the precipitation of the non-ionic surfactant this compound in the presence of salts. This phenomenon, known as "salting-out," can compromise experimental integrity, affect formulation stability, and lead to inaccurate results. This hub provides a structured approach, from quick FAQs to in-depth troubleshooting, to help you understand, predict, and control this compound behavior in your specific application.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions regarding this compound and salt solutions.
Q1: Why is my clear this compound solution turning cloudy or precipitating after I add salt?
This is likely due to a phenomenon called the "cloud point" transition, which is being induced by the salt.[1][2] Non-ionic surfactants like this compound owe their water solubility to the hydrogen bonds between water molecules and the oxygen atoms in their polyethylene glycol headgroups.[3] When you heat the solution, these hydrogen bonds break, the surfactant becomes less hydrated, and the micelles aggregate, causing the solution to appear cloudy.[3][4] Adding certain salts, a process known as "salting-out," can cause this to happen even at room temperature by reducing the availability of free water molecules.[5][6]
Q2: Does the type of salt I use matter?
Absolutely. The effect of a salt on surfactant solubility is highly dependent on the specific ions present. This is described by the Hofmeister series, which ranks ions by their ability to structure or disrupt water molecules.[7][8]
-
"Salting-Out" Salts (Kosmotropes): Ions like SO₄²⁻, HPO₄²⁻, and F⁻ are potent "water structure-makers." They strongly hydrate themselves, effectively competing with the this compound headgroups for water, which lowers the cloud point and induces precipitation.[7][9][10]
-
"Salting-In" Salts (Chaotropes): Ions like I⁻, SCN⁻, and ClO₄⁻ are "water structure-breakers." They disrupt water's hydrogen bond network, which can increase the solubility of the surfactant and raise its cloud point.[9][10][11]
Q3: How can I quickly fix the precipitation in my current experiment?
There are three primary immediate strategies:
-
Lower the Temperature: If your experiment allows, reducing the temperature will increase the hydration of the this compound headgroups and may be sufficient to redissolve the precipitate.
-
Dilute the Solution: If feasible, reducing the concentration of either the salt or the this compound surfactant can shift the equilibrium back toward a soluble state.
-
Add a Cosolvent/Hydrotrope: Introducing a small amount of a "cloud point booster" like propylene glycol, ethanol, or another non-ionic surfactant can often immediately clarify the solution.[4][12]
In-Depth Troubleshooting Guide
If the quick fixes are not suitable for your experimental design, this section provides a more systematic approach to diagnosing and solving this compound precipitation.
Problem: A solution containing this compound and a specific salt has precipitated unexpectedly during an experiment.
Logical Troubleshooting Workflow
This workflow guides you through identifying the cause and finding a robust solution.
Caption: Troubleshooting workflow for this compound precipitation.
| Probable Cause | Underlying Mechanism | Recommended Solution(s) |
| High Concentration of Kosmotropic Salt | Kosmotropic anions (e.g., SO₄²⁻, citrate) are highly effective at ordering surrounding water molecules, creating strong hydration shells.[7][10] This reduces the amount of "bulk" water available to hydrate the polyoxyethylene chains of this compound, leading to micelle dehydration and aggregation.[5][9] | 1. Reduce Salt Concentration: Lower the salt molarity to the minimum required for your application. 2. Substitute the Salt: If possible, replace the salt with one containing less kosmotropic ions (e.g., replace sodium sulfate with sodium chloride). |
| Elevated Temperature | Increasing temperature provides the thermal energy needed to break the hydrogen bonds between water and the this compound ether oxygens.[2][3] This effect is synergistic with the dehydrating effect of kosmotropic salts, significantly lowering the cloud point. | 1. Decrease Operating Temperature: Conduct the experiment at a lower temperature, ideally 5-10 °C below the observed cloud point. 2. Determine Empirical Cloud Point: Use the protocol below to find the precise cloud point of your specific formulation and establish a safe operating temperature range. |
| High this compound Concentration | Above the critical micelle concentration (CMC), increasing surfactant concentration leads to a higher number and/or size of micelles. This proximity increases the likelihood of aggregation once destabilizing conditions (like added salt) are introduced.[13] | Optimize this compound Concentration: Use the lowest concentration of this compound that achieves the desired effect (e.g., protein solubilization, surface wetting). Avoid using a large excess. |
| Absence of Stabilizing Agents | The formulation lacks components that can counteract the salting-out effect. | Add a Cloud Point Booster/Cosolvent: Introduce a small percentage (e.g., 1-5% v/v) of a compound like propylene glycol, glycerol, or ethanol.[12] These agents can disrupt the water-structuring effect of the salt and improve surfactant hydration. |
Mechanistic Deep Dive: The "Salting-Out" Effect
The precipitation of this compound by salts is fundamentally a competition for water hydration. The Hofmeister series provides the framework for understanding this phenomenon.
Caption: Dehydration of this compound micelles by kosmotropic salt ions.
Kosmotropic salts like sodium sulfate dissociate into ions that are strongly hydrated.[10] These ions sequester water molecules from the bulk solution to form their own hydration shells. This process effectively "steals" water molecules that were hydrating the hydrophilic polyoxyethylene (EO) chains of the this compound micelles.[9][14] As the EO chains become dehydrated, the attractive van der Waals forces between micelles dominate, causing them to aggregate and phase-separate from the solution as a precipitate.[3]
Technical Protocols
Protocol 1: Empirical Determination of Cloud Point
This protocol allows you to determine the precise cloud point of your specific this compound formulation.
Objective: To find the temperature at which a 1% (w/v) this compound solution with a given salt concentration becomes cloudy.
Materials:
-
This compound stock solution
-
Your salt of interest
-
Deionized water
-
Clear glass test tubes with stoppers
-
Calibrated thermometer or temperature probe
-
Stirring hot plate with a water bath (beaker of water)
-
Magnetic stir bar
Procedure:
-
Prepare the Solution: In a test tube, prepare 10 mL of a 1% (w/v) this compound solution containing your desired concentration of salt. Add a small magnetic stir bar.
-
Set Up the Apparatus: Place the test tube in the water bath on the hot plate. Insert the thermometer directly into the test tube, ensuring it does not touch the bottom.
-
Heating and Observation: Begin stirring gently. Heat the water bath slowly, at a rate of approximately 1-2 °C per minute.
-
Identify Cloud Point: Continuously observe the solution. The cloud point is the temperature at which the solution first shows a distinct turbidity or cloudiness.[12] Record this temperature immediately.
-
Confirm Reversibility: Remove the test tube from the hot water bath and allow it to cool. The solution should become clear again. The temperature at which it clarifies confirms the reversible nature of the phenomenon.
-
Repeat for Reliability: Perform the measurement in triplicate to ensure an accurate and reproducible value. Your safe experimental temperature should be maintained at least 5-10 °C below this measured cloud point.
Protocol 2: Screening for Effective Cloud Point Boosters
Objective: To identify a suitable cosolvent to prevent this compound precipitation in the presence of a problematic salt.
Materials:
-
Your precipitating this compound/salt solution
-
A selection of potential cloud point boosters (e.g., propylene glycol, glycerol, ethanol, isopropanol)
-
Volumetric pipettes
Procedure:
-
Aliquot the Problem Solution: Dispense 5 mL of your cloudy/precipitated this compound/salt solution into several clear test tubes. Keep one as an untreated control.
-
Introduce Cosolvent: To each of the other test tubes, add a small, precise volume of a different cosolvent. Start with 1% (v/v) (i.e., 50 µL of cosolvent into 5 mL of solution).
-
Observe and Mix: Gently vortex or invert each tube to mix thoroughly. Observe for any clarification of the solution at room temperature.
-
Titrate if Necessary: If 1% is not effective, incrementally increase the concentration to 2%, 3%, and so on, up to a maximum that is compatible with your downstream application (typically no more than 10%).
-
Select the Best Candidate: The most effective cloud point booster is the one that clarifies the solution at the lowest concentration.[12]
-
Validate: Once a candidate is selected, re-run the Cloud Point Determination protocol (Protocol 1) with the new formulation to quantify the increase in thermal stability.
References
-
Schott, H. (1984). Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations. Journal of Pharmaceutical Sciences, 73(6), 793-799. [Link]
-
Zhang, Y., & Cremer, P. S. (2010). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1339-1350. [Link]
-
Nambam, J. S., & Ye, W. (2000). Cloud point of nonionic surfactants: modulation with pharmaceutical excipients. AAPS PharmSci, 2(1), E10. [Link]
-
Lo Nostro, P., & Ninham, B. W. (2014). Models and mechanisms of Hofmeister effects in electrolyte solutions, and colloid and protein systems revisited. Chemical Society Reviews, 43(22), 7548-7565. [Link]
-
Li, H., et al. (2023). Hofmeister Effects Shine in Nanoscience. Advanced Materials Interfaces, 10(15), 2202334. [Link]
-
Wang, H., & Wen, Y. (2020). Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property. Accounts of Chemical Research, 53(4), 876-886. [Link]
-
Wikipedia contributors. (2023). Salting out. Wikipedia, The Free Encyclopedia. [Link]
-
Leontidis, E. (2002). Hofmeister anion effects on surfactant self-assembly and the formation of mesoporous solids. Current Opinion in Colloid & Interface Science, 7(1-2), 81-91. [Link]
-
Alauddin, et al. (2009). Effect of Organic Additives on the Cloud Point of Triton X-100 Micelles. Journal of Applied Sciences, 9, 2301-2306. [Link]
-
Zemb, T., et al. (2017). Influence of Surfactants on Sodium Chloride Crystallization in Confinement. Langmuir, 33(11), 2759-2767. [Link]
-
Jonsson, B., et al. (1998). Clouding of nonionic surfactants. Advances in Colloid and Interface Science, 74(1-3), 1-39. [Link]
-
Singh, D. (2011). Effect of Different Additives on Cloud Point of Non Ionic Surfactant. (Bachelor's thesis, National Institute of Technology, Rourkela). [Link]
-
Salis, A., & Ninham, B. W. (2014). Understanding specific ion effects and the Hofmeister series. RSC Advances, 4(69), 36583-36591. [Link]
-
Chemistry LibreTexts. (2023). Salting Out. [Link]
-
Stepan Company. (2018). Nonionic Surfactant Cloud Point. [Link]
-
Tahara, T., et al. (2015). Communication: Salt-induced water orientation at a surface of non-ionic surfactant in relation to a mechanism of Hofmeister effect. The Journal of Chemical Physics, 142(18), 181101. [Link]
-
J R Hess Company, Inc. (n.d.). A Quick Look at "Cloud Point". [Link]
-
Neto, A. A. D., et al. (2013). Salinity Effect in Cloud Point Phenomena by Nonionic Surfactants Used in Enhanced Oil Recovery Tests. Journal of Surfactants and Detergents, 16(5), 783-789. [Link]
-
Madej, K., et al. (2023). The Chemometric Evaluation of the Factors Influencing Cloud Point Extraction for Fluoroquinolones. Molecules, 28(12), 4817. [Link]
-
Wikipedia contributors. (2023). Cloud point. Wikipedia, The Free Encyclopedia. [Link]
-
Abbott, S. (n.d.). Cloud and Krafft points. Practical Surfactants Science. [Link]
Sources
- 1. Cloud point - Wikipedia [en.wikipedia.org]
- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Salting out - Wikipedia [en.wikipedia.org]
- 6. jrhessco.com [jrhessco.com]
- 7. Models and mechanisms of Hofmeister effects in electrolyte solutions, and colloid and protein systems revisited - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00144C [pubs.rsc.org]
- 8. Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding specific ion effects and the Hofmeister series - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00847E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cloud point of nonionic surfactants: modulation with pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
Technical Support Center: C8E5 in Western Blotting Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the use of Pentaethylene Glycol Monooctyl Ether (C8E5), a non-ionic detergent, in Western blotting protocols, with a particular focus on the challenges of working with membrane proteins.
Introduction to this compound in Western Blotting
Pentaethylene Glycol Monooctyl Ether, or this compound, is a non-ionic detergent utilized in biochemical applications primarily for the solubilization of membrane proteins.[1] Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein, thereby preserving its native structure and antigenicity, which is crucial for successful immunodetection in Western blotting.[1] However, like any detergent, its use requires careful optimization to avoid common pitfalls such as high background, weak or no signal, and anomalous protein migration. This guide will address these specific issues in a practical question-and-answer format.
Troubleshooting Guide for this compound in Western Blotting
High Background Issues
Question 1: I am observing high background across my entire blot after using this compound in my lysis buffer. What are the likely causes and how can I resolve this?
High background is a common issue in Western blotting and can be exacerbated by the presence of detergents.[2] When using this compound, several factors could be contributing to this problem.
Potential Causes and Solutions:
-
Excessive this compound Concentration: Using this compound at a concentration significantly above its Critical Micelle Concentration (CMC) in the lysis buffer can lead to the formation of excess micelles. These micelles can trap antibodies non-specifically, leading to a high background signal.
-
Solution: Optimize the this compound concentration in your lysis buffer. Start with a concentration just above the CMC and perform a titration to find the lowest effective concentration for your target protein. It is recommended to work at a detergent concentration of at least 2 times the CMC.[3]
-
-
Insufficient Washing: Residual this compound from the lysis buffer may not be adequately removed during the washing steps, leading to non-specific binding of antibodies.
-
Inadequate Blocking: The blocking step is critical to prevent non-specific antibody binding to the membrane.[2]
-
Solution: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[2] If you are detecting a phosphorylated protein, it is advisable to use BSA instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[7]
-
| Parameter | Recommended Starting Point | Optimization Range |
| This compound Concentration in Lysis Buffer | 2 x CMC | 1-5 x CMC |
| Wash Duration | 3 x 5 minutes | 3-5 x 10-15 minutes |
| Blocking Time | 1 hour at room temperature | 1-2 hours at RT or overnight at 4°C |
Question 2: I see patchy or uneven background on my blot. What could be causing this?
Patchy background is often a result of inconsistent processing of the blot.
Potential Causes and Solutions:
-
Uneven Agitation: If the blot is not agitated properly during incubation and washing steps, it can lead to uneven distribution of reagents and consequently, a patchy background.[8]
-
Solution: Use a rocker or shaker to ensure consistent and gentle agitation during all incubation and wash steps.[8]
-
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause irreversible and non-specific binding of antibodies.
-
Solution: Ensure the membrane is always fully submerged in buffer during all steps of the protocol.[5]
-
-
Aggregates in Buffers: Particulates in the blocking buffer or antibody solutions can settle on the membrane and cause dark spots.
-
Solution: Filter your blocking buffer and antibody solutions before use.[2]
-
Weak or No Signal
Question 3: I am not detecting my target protein, or the signal is very weak. I suspect an issue with my this compound-based lysis protocol. What should I check?
A weak or absent signal when working with membrane proteins often points to issues with protein extraction and solubilization.
Potential Causes and Solutions:
-
Insufficient this compound Concentration: If the concentration of this compound is too low, it may not be sufficient to effectively solubilize the membrane and release your protein of interest.
-
Solution: Increase the concentration of this compound in your lysis buffer. A concentration of at least 2 times the CMC is a good starting point.[3] You may need to empirically determine the optimal concentration for your specific protein.
-
-
Protein Degradation: Membrane proteins can be susceptible to degradation by proteases released during cell lysis.
-
Protein Aggregation: Some membrane proteins are prone to aggregation, especially when heated.[10]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane is a critical step.
Workflow for Optimizing Membrane Protein Extraction with this compound
Caption: A generalized workflow for Western blotting of membrane proteins using this compound, highlighting key optimization steps.
Anomalous Results
Question 4: My protein is migrating at a different molecular weight than expected, or I see multiple bands. Could this compound be the cause?
Anomalous migration or the appearance of extra bands can be due to several factors, some of which can be influenced by the use of detergents.
Potential Causes and Solutions:
-
Incomplete Solubilization or Aggregation: If the protein is not fully solubilized or forms aggregates, it can migrate slower, appearing at a higher molecular weight.
-
Solution: Re-optimize your this compound concentration and sample preparation conditions (e.g., incubation time and temperature in sample buffer).
-
-
Protein Modifications: Post-translational modifications such as glycosylation can affect the migration of a protein.[13]
-
Solution: Consult protein databases like UniProt to check for known post-translational modifications of your target protein.[13]
-
-
Proteolytic Degradation: If you see bands at a lower molecular weight than expected, it could be due to protein degradation.
-
Solution: Ensure you are using fresh protease inhibitors in your lysis buffer and keeping your samples cold during preparation.[9]
-
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.
Key Properties of this compound
Understanding the physicochemical properties of this compound is essential for troubleshooting.
| Property | Value | Significance in Western Blotting |
| Chemical Name | Pentaethylene Glycol Monooctyl Ether | |
| Synonyms | Octyl Pentaethylene Glycol Ether, Octylpentaglycol | |
| Molecular Weight | ~350.49 g/mol | [15] |
| Type | Non-ionic | Preserves protein structure and activity.[1] |
| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, buffer composition) | The concentration at which micelles form. Crucial for determining the optimal working concentration.[16][17] |
Experimental Protocols
Protocol 1: Membrane Protein Extraction using this compound
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with a protease inhibitor cocktail and the optimized concentration of this compound.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the solubilized proteins) to a new tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Add 4X SDS-PAGE sample buffer to the desired amount of protein.
-
Incubate at room temperature for 20 minutes (or other optimized condition) before loading on the gel. Do not boil. [10]
Logical Relationship of Troubleshooting Steps
Caption: A diagram illustrating the relationship between common Western blotting problems and their primary troubleshooting solutions when using this compound.
References
-
ResearchGate. (n.d.). WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Pentaethylene Glycol Monooctyl Ether (this compound). Retrieved from [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2015, March 19). How can I perform membrane protein solubilisation for Western blot analyses?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
ResearchGate. (2018, June 25). Which is the best way to extract membrane protein for western blot?. Retrieved from [Link]
-
G-Biosciences. (n.d.). Detergent Properties Listed Alphabetically. Retrieved from [Link]
-
NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]
-
Sino Biological. (2025, December 22). Western Blot Essentials: A Practical Guide to Protein Extraction and Key Considerations. Retrieved from [Link]
-
Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-quantification of C2 and C8 serum levels. a C2 Western blot. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antibody validation for Western blot: By the user, for the user. Retrieved from [Link]
Sources
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Pentaethylene glycol monooctyl ether 19327-40-3 [sigmaaldrich.com]
- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in C8E5 Removal from Lipid Nanodiscs
Welcome to the technical support center for lipid nanodisc purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of removing the non-ionic detergent Pentaethylene Glycol Monooctyl Ether (C8E5) from lipid nanodisc preparations. Here, we will delve into the common challenges and provide in-depth, experience-driven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
I. Understanding the Challenge: The Properties of this compound
Pentaethylene Glycol Monooctyl Ether, or this compound, is a non-ionic detergent frequently used in the self-assembly of lipid nanodiscs. Its utility stems from its ability to solubilize lipids and membrane proteins, facilitating their incorporation into the nanodisc structure. However, the very properties that make this compound an effective solubilizing agent also present challenges during its removal.
This compound has a relatively high critical micelle concentration (CMC), the concentration at which detergent molecules aggregate to form micelles.[1][2][3] Understanding the CMC is crucial, as detergent removal strategies are most effective when the detergent concentration is kept below this value, promoting the dissociation of micelles and the removal of individual detergent monomers. The CMC of this compound can be influenced by factors such as temperature and the presence of salts or other molecules in the buffer.[3][4]
Residual this compound in your final nanodisc preparation can have significant downstream consequences. It can interfere with structural studies, functional assays, and can compromise the stability of the nanodiscs and the embedded membrane protein.[5][6] Therefore, complete and verifiable removal of this compound is paramount for obtaining high-quality, reliable experimental data.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the this compound removal process in a question-and-answer format.
Q1: My size-exclusion chromatography (SEC) profile shows a broad peak, or multiple peaks, suggesting sample heterogeneity. What could be the cause and how do I fix it?
A1: A heterogeneous SEC profile is a common indicator of incomplete or improper nanodisc assembly, often linked to issues with detergent removal.
Potential Causes & Solutions:
-
Incomplete Detergent Removal: If this compound is not fully removed, it can lead to the presence of mixed micelles (containing lipid, protein, and detergent), empty nanodiscs, and aggregated material, all contributing to a complex SEC profile.[7][8]
-
Troubleshooting:
-
Increase Incubation Time with Adsorbent Beads: If using hydrophobic adsorbent beads (e.g., Bio-Beads), extend the incubation time to allow for more complete detergent absorption.[9][10][11] Consider a second or even third round of incubation with fresh beads.
-
Optimize Bead-to-Detergent Ratio: Ensure you are using a sufficient excess of adsorbent beads. A common starting point is a 35-fold excess by weight of beads to detergent.[12]
-
Gentle Agitation: Continuous, gentle agitation during incubation is crucial to keep the beads suspended and maximize their surface area for detergent binding.[9]
-
-
-
Incorrect Lipid-to-MSP Ratio: The ratio of lipids to Membrane Scaffold Protein (MSP) is critical for forming homogenous nanodiscs.[12][13] An incorrect ratio can lead to the formation of aggregates or a mixture of different-sized nanodiscs.
-
Protein Aggregation: The target membrane protein itself may be prone to aggregation, especially during the transition from a detergent-solubilized state to the lipid bilayer of the nanodisc.
-
Troubleshooting:
-
Screen Different Detergents: While this guide focuses on this compound, if aggregation persists, consider screening other detergents for initial solubilization that may be more stabilizing for your protein of interest.[5][15]
-
Optimize Buffer Conditions: Factors like pH, ionic strength, and the presence of additives (e.g., glycerol, specific ions) can influence protein stability.
-
-
Q2: I suspect there is still residual this compound in my purified nanodisc sample. How can I confirm this and what are the acceptable levels?
A2: Quantifying residual detergent is a critical quality control step.
Methods for Quantification:
-
Mass Spectrometry: This is a highly sensitive and accurate method for detecting and quantifying residual detergent.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate and quantify this compound.
-
Commercially Available Detergent Quantification Kits: Several kits are available that utilize colorimetric or fluorometric assays to measure detergent concentration.
Acceptable Levels:
The acceptable level of residual this compound depends heavily on the downstream application. For structural studies like cryo-electron microscopy (cryo-EM), even trace amounts of detergent can be detrimental.[6][16] For some functional assays, higher levels may be tolerated. As a general guideline, aim for a final detergent concentration well below the CMC of this compound.
Q3: My nanodiscs seem unstable and tend to aggregate over time after purification. Could residual this compound be the culprit?
A3: Yes, residual detergent can certainly contribute to nanodisc instability.
Mechanism of Instability:
This compound monomers can interact with the hydrophobic edges of the nanodisc, potentially disrupting the interaction between the MSP and the lipid bilayer. This can lead to the dissociation of the nanodisc structure and subsequent aggregation of the membrane protein and lipids.[17]
Troubleshooting Strategies:
-
Re-purification: If you suspect residual detergent, consider an additional purification step. This could involve another round of treatment with adsorbent beads or a different chromatography method.
-
Dialysis: While often slower and less efficient for detergents with high CMCs, extensive dialysis against a large volume of detergent-free buffer can help remove residual monomers.[18][19][20][21][22]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be an effective method for separating nanodiscs from free detergent and other hydrophobic impurities.[23][24][25] Proteins are bound to a hydrophobic resin in the presence of high salt concentrations and eluted by decreasing the salt concentration.
Q4: I am using hydrophobic adsorbent beads (e.g., Bio-Beads) for this compound removal, but the process seems inefficient. How can I optimize this step?
A4: Optimizing the use of adsorbent beads is key to efficient detergent removal.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Bead Preparation | Pre-wash the beads extensively with methanol and then with endotoxin-free water and your working buffer.[10][26] | Removes any preservatives or contaminants from the beads that could interfere with your experiment. |
| Bead-to-Sample Ratio | Use a significant excess of beads. A starting point is 0.5-1 g of wet beads per mL of assembly mixture.[9] | Ensures sufficient binding capacity for the amount of detergent present. |
| Incubation Time | A minimum of 2 hours is recommended, but overnight incubation at 4°C is often more effective.[9][11] | Allows for equilibrium to be reached between free and bead-bound detergent. |
| Agitation | Gentle, continuous mixing (e.g., on an end-over-end rotator) is crucial.[9] | Prevents the beads from settling and ensures maximal contact with the solution. |
| Temperature | Perform the incubation at a temperature that is optimal for the stability of your target protein, typically 4°C. | Maintains the integrity of the membrane protein during the detergent removal process. |
Experimental Workflow for Adsorbent Bead-Based Detergent Removal:
Caption: Workflow for this compound removal using adsorbent beads.
III. Frequently Asked Questions (FAQs)
Q: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A: The CMC is the concentration above which detergent molecules self-assemble into micelles.[1][2][3] For this compound, the CMC is in the millimolar range, though the exact value can vary with buffer conditions.[27] It is a critical parameter because detergent removal methods are most effective at concentrations below the CMC, where the detergent exists primarily as monomers.
Q: Are there alternatives to this compound for nanodisc formation?
A: Yes, other detergents like cholate, DDM (n-dodecyl-β-D-maltopyranoside), and Triton X-100 are also used.[12][28] The choice of detergent often depends on the specific membrane protein being studied. Additionally, detergent-free methods using synthetic copolymers like styrene-maleic acid (SMA) are gaining popularity.[29][30]
Q: Can I reuse the adsorbent beads?
A: While it is technically possible to regenerate adsorbent beads, it is generally not recommended for critical applications. The regeneration process can be incomplete, leading to contamination of subsequent preparations. For ensuring the highest purity of your nanodiscs, it is best to use fresh beads for each preparation.
Q: How does the choice of lipid affect this compound removal?
A: The lipid composition can influence the overall stability of the nanodiscs, which can indirectly affect the efficiency of detergent removal. Lipids with different headgroups and acyl chain lengths can alter the packing of the lipid bilayer and its interaction with the MSP, potentially creating more or fewer sites for detergent to bind.[31]
Q: What is the role of Size-Exclusion Chromatography (SEC) in the purification process?
A: SEC is a crucial final step to separate fully assembled, protein-containing nanodiscs from empty nanodiscs, protein aggregates, and any remaining free detergent micelles.[11][32][33][34] A well-resolved, symmetrical peak on SEC is a good indicator of a homogenous and pure nanodisc preparation.[8][14]
Decision Tree for Troubleshooting this compound Removal:
Caption: Decision-making flowchart for troubleshooting this compound removal.
IV. References
-
Detergent stability of nanodiscs. Nanodiscs were incubated for 3 h at... - ResearchGate. Available at: [Link]
-
Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC - NIH. Available at: [Link]
-
Membrane matters: The impact of a nanodisc-bilayer or a detergent microenvironment on the properties of two eubacterial rhodopsins - PubMed. Available at: [Link]
-
Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies | Request PDF - ResearchGate. Available at: [Link]
-
Non-ionic detergent assists formation of supercharged nanodiscs and insertion of membrane proteins | Request PDF - ResearchGate. Available at: [Link]
-
Nanodisc, amphipol or detergent belts in cryoEM reconstructions of membrane proteins are similar and correspond to a common ordered solvent layer | bioRxiv. Available at: [Link]
-
Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression. Available at: [Link]
-
The application of nanodiscs in membrane protein drug discovery & development and drug delivery - Frontiers. Available at: [Link]
-
On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - NIH. Available at: [Link]
-
Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed. Available at: [Link]
-
expanding the application of nanodiscs for native mass spectrometry to study biomolecules - The University of Arizona. Available at: [Link]
-
Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs. Available at: [Link]
-
Nanodisc preparation and characterization.(a) Overview of the procedure... - ResearchGate. Available at: [Link]
-
Critical micelle concentration: Significance and symbolism. Available at: [Link]
-
How to make MSP nanodiscs: The protocol - YouTube. Available at: [Link]
-
Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers. Available at: [Link]
-
Critical Micelle Concentration (CMC) - Nanoscience Instruments. Available at: [Link]
-
Characterization of heterogeneity in nanodisc samples using Feret signatures - bioRxiv. Available at: [Link]
-
Recent advancement in application of hydrophobic interaction chromatography for aggregate removal in industrial purification process - PubMed. Available at: [Link]
-
Critical micelle concentration - Wikipedia. Available at: [Link]
-
Electrospun Hydrophobic Interaction Chromatography (HIC) Membranes for Protein Purification - MDPI. Available at: [Link]
-
Bio beads sm 2 manual. Available at:
-
Size-exclusion chromatography of Nanodiscs containing a heterologously... - ResearchGate. Available at: [Link]
-
Bio-Beads® SM Hydrophobic and Polar Interaction Adsorbents Instruction Manual. Available at: [Link]
-
Hydrophobic Interaction Chromatography Used to Remove Antibody Impurities. Available at: [Link]
-
Bio-beads: what are they, what are they used for and what risk do they pose to the environment?. Available at: [Link]
-
Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - NIH. Available at: [Link]
-
Optimization of the Design and Preparation of Nanoscale Phospholipid Bilayers for its Application to Solution NMR - NIH. Available at: [Link]
-
Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Available at: [Link]
-
Bio-Beads™ Resins. Available at: [Link]
-
Natural logarithm of critical micelle concentration vs temperature... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Covalently circularized nanodiscs; Challenges and applications - PMC - NIH. Available at: [Link]
-
Quick Endotoxin Removal Protocol with Magnetic Beads - Bioclone. Available at: [Link]
-
Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC - NIH. Available at: [Link]
-
Charge-Stabilized Nanodiscs as a New Class of Lipid Nanoparticles - ResearchGate. Available at: [Link]
-
Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids - Cube Biotech. Available at: [Link]
-
Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - PubMed. Available at: [Link]
-
Structure and dynamics of a nanodisc by integrating NMR, SAXS and SANS experiments with molecular dynamics simulations - PubMed Central. Available at: [Link]
-
NANODISCS IN MEMBRANE BIOCHEMISTRY AND BIOPHYSICS - PMC - PubMed Central. Available at: [Link]
-
Limitations in membrane protein structure determination by lipid nanodiscs - PubMed. Available at: [Link]
-
Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communications (RSC Publishing). Available at: [Link]
-
TRPV1 structures in nanodiscs reveal mechanisms of ligand and lipid action - PMC. Available at: [Link]
-
Molecular Orientation Determination in Nanodiscs at the Single-Molecule Level - PMC - NIH. Available at: [Link]
-
Home is where the lipids are: a comparison of MSP and DDDG nanodiscs for membrane protein research - Soft Matter (RSC Publishing). Available at: [Link]
-
Inducing two-dimensional crystallization of membrane proteins by dialysis for electron crystallography - PubMed. Available at: [Link]
-
Modified lipid and protein dynamics in nanodiscs - PubMed. Available at: [Link]
Sources
- 1. Critical micelle concentration: Significance and symbolism [wisdomlib.org]
- 2. nanoscience.com [nanoscience.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Membrane matters: The impact of a nanodisc-bilayer or a detergent microenvironment on the properties of two eubacterial rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NANODISCS IN MEMBRANE BIOCHEMISTRY AND BIOPHYSICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and dynamics of a nanodisc by integrating NMR, SAXS and SANS experiments with molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. TRPV1 structures in nanodiscs reveal mechanisms of ligand and lipid action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Inducing two-dimensional crystallization of membrane proteins by dialysis for electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. bioclone.net [bioclone.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 30. Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers | Springer Nature Experiments [experiments.springernature.com]
- 31. Covalently circularized nanodiscs; Challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. repository.arizona.edu [repository.arizona.edu]
- 34. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Detergent Exchange from C8E5
Welcome to the technical support center for scientists and researchers navigating the complexities of membrane protein biochemistry. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the exchange of the detergent Pentaethylene Glycol Monooctyl Ether (C8E5) for an alternative surfactant. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding Your Detergents: The Foundation of Success
Successful detergent exchange hinges on a thorough understanding of the properties of both the initial (this compound) and the target detergent. This compound is a non-ionic detergent often used for initial solubilization due to its gentle nature. However, downstream applications like structural studies or functional assays may necessitate a switch to a different detergent environment.
Key Detergent Properties at a Glance
The selection of a target detergent and the appropriate exchange methodology is critically dependent on physicochemical parameters, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial indicator of how easily a detergent can be removed.[1][2][3] Detergents with a high CMC are easier to remove via dialysis because the monomer concentration remains high, facilitating diffusion across the dialysis membrane.[1]
| Property | This compound (Octylpenta(oxyethylene)) | DDM (n-Dodecyl-β-D-maltoside) | LMNG (Lauryl Maltose Neopentyl Glycol) | OG (n-Octyl-β-D-glucopyranoside) | GDN (Glyco-diosgenin) |
| Type | Non-ionic[4] | Non-ionic[4][5] | Non-ionic[5][6] | Non-ionic[4] | Non-ionic[5][7] |
| Molecular Weight ( g/mol ) | 394.5 | 510.6 | 1005.2 | 292.4 | 1097.2 |
| CMC (mM in water) | ~6.7 | ~0.17[5] | ~0.01 | ~20-25 | ~0.023 |
| Aggregation Number | ~70 | ~100 | ~160 | ~27-100 | ~140 |
| Key Characteristic | High CMC, easily dialyzable | Gentle, widely used for stabilization[5] | Excellent for stabilizing fragile proteins, including GPCRs[6][8] | High CMC, easily dialyzable | Forms well-defined micelles, ideal for cryo-EM[5][7] |
Core Methodologies for Detergent Exchange
There is no single "best" method for detergent exchange; the optimal choice depends on the properties of your protein, the detergents involved, and your downstream application.[9][10] Here, we detail the most common, field-proven techniques.
Method 1: On-Column Exchange
This is often the most efficient and effective method, especially for tagged proteins.[9][11] The principle is to bind the protein-detergent complex to a chromatography resin, wash away the initial detergent (this compound), and elute the protein in the presence of the new, target detergent.
Caption: Workflow for on-column detergent exchange.
Detailed Protocol (His-tagged Protein Example):
-
Column Equilibration: Equilibrate your affinity column (e.g., Ni-NTA) with at least 5-10 column volumes (CV) of a binding buffer containing this compound at a concentration 2-3x its CMC.
-
Sample Loading: Load your protein, currently in a this compound-containing buffer, onto the column.
-
Detergent Wash: This is the critical exchange step. Wash the column with 10-20 CV of wash buffer containing the new target detergent. The concentration of the new detergent should be at least 2-3x its CMC. This extensive wash ensures the removal of this compound.
-
Elution: Elute the protein using an elution buffer (e.g., containing imidazole for His-tags) that also contains the new detergent at a concentration above its CMC.[11]
Method 2: Dialysis
Dialysis is a gentle method that relies on the diffusion of small molecules (detergent monomers) across a semi-permeable membrane.[12] It is most effective for exchanging from a detergent with a high CMC, like this compound, to another.[10][13]
Detailed Protocol:
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the detergent monomer but smaller than your protein. Hydrate the membrane according to the manufacturer's instructions.[13][14]
-
Sample Preparation: Place your protein sample into the dialysis cassette or tubing.
-
First Buffer Exchange: Submerge the cassette in a large volume (at least 100-200 times the sample volume) of dialysis buffer containing the target detergent at 1-2x its CMC.[15][16] Dialyze for 2-4 hours at 4°C with gentle stirring.
-
Subsequent Exchanges: Change the dialysis buffer two more times, with the final dialysis step proceeding overnight at 4°C to ensure complete exchange.[12]
Method 3: Size Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on size.[17][18] It can be used for rapid buffer and detergent exchange. The protein-micelle complex, being large, will elute faster than the smaller, free detergent micelles of this compound.[19][20]
Detailed Protocol:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein-micelle complex.[21]
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 CV of the final buffer containing the new target detergent at a concentration above its CMC.[13]
-
Sample Loading & Run: Apply your protein sample (in this compound) to the column. The sample volume should typically not exceed 2-5% of the total column volume for high-resolution separation.[17]
-
Fraction Collection: Collect fractions and monitor the elution profile via UV absorbance (280 nm). The first major peak should correspond to your protein, now in the new detergent environment.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during detergent exchange from this compound.
Troubleshooting Q&A
Q1: My protein precipitated immediately after I started dialysis. What went wrong?
A1: This is a very common issue and usually points to the free detergent concentration dropping below the CMC of either detergent before the protein is fully incorporated into new micelles.
-
Causality: this compound has a high CMC, meaning it diffuses out of the dialysis tubing rapidly. If the concentration of the target detergent in the dialysis buffer is too low (e.g., below its CMC), there won't be enough new micelles to stabilize your protein as the this compound is removed. The exposed hydrophobic regions of the membrane protein will then interact, leading to aggregation and precipitation.[22][23][24]
-
Solutions:
-
Increase Target Detergent Concentration: Ensure the concentration of the new detergent in your dialysis buffer is at least 1-2x its CMC. For very low CMC detergents like LMNG, you may need to use a higher multiple of the CMC.
-
Add Stabilizers: Include additives in your dialysis buffer that are known to prevent aggregation, such as 5-10% glycerol, arginine, or sucrose.[22][25][26]
-
Gradual Exchange: Instead of a direct switch, perform a stepwise dialysis where you gradually decrease the this compound concentration while increasing the target detergent concentration over several buffer changes.
-
Q2: I see a lot of my protein in the flow-through during on-column exchange and recovery is very low. Why?
A2: This suggests a problem with the protein binding to the column, which can be disrupted by the detergents themselves.
-
Causality: Some detergents can interfere with the binding mechanism of the chromatography resin. For instance, ionic detergents can disrupt the charge-based interactions required for ion-exchange chromatography.[11][13] While this compound is non-ionic, the target detergent might be causing the issue, or the combination of detergents could be altering the protein's conformation, masking the affinity tag.
-
Solutions:
-
Check Detergent Compatibility: Verify that your target detergent is compatible with the chosen chromatography method. Non-ionic detergents are generally safe for affinity and ion-exchange columns.[11]
-
Adjust Buffer Conditions: Modify the pH or ionic strength of your binding buffer to enhance the protein-resin interaction.[13]
-
Reduce Detergent Concentration: While you must stay above the CMC, using an excessively high detergent concentration can sometimes weaken binding. Try using a concentration closer to 2-3x the CMC in your binding and wash buffers.
-
Q3: My protein loses all functional activity after exchanging from this compound to DDM.
A3: Loss of activity indicates that the new detergent environment is not suitable for maintaining the native, functional fold of the protein.
-
Causality: Not all detergents are created equal. While DDM is generally considered mild, your specific protein may require a different headgroup chemistry, alkyl chain length, or micelle structure to remain active.[10][23] The detergent belt around the protein is critical for its stability, and an ill-fitting one can lead to denaturation.
-
Solutions:
-
Screen Multiple Detergents: There is no substitute for empirical screening. Test a panel of alternative detergents (e.g., LMNG, GDN, C12E8) to find one that preserves activity.
-
Consider Additives: Some proteins require lipid-like molecules to maintain function. Try supplementing your new detergent buffer with cholesterol analogues like CHS (cholesteryl hemisuccinate), which is often used with DDM or LMNG.[5][6]
-
Use a Milder Exchange Method: If you used on-column exchange, try the gentler dialysis method, which might allow the protein to transition to its new environment more slowly, preserving its fold.
-
Frequently Asked Questions (FAQs)
Q1: Why do I need to exchange out of this compound in the first place?
A1: While this compound is an effective solubilizing agent, its high CMC and relatively small micelle size can be suboptimal for long-term stability or specific downstream applications. For example, detergents like LMNG or GDN are often superior for structural studies (like cryo-EM) because they form more defined and stable micelles that can better stabilize complex membrane proteins.[5][7][27]
Q2: How can I confirm that the detergent exchange was complete?
A2: Complete removal of the initial detergent is often critical but difficult to achieve and verify.[28][29] While direct measurement via techniques like mass spectrometry is the most definitive method, a practical approach is to perform an extensive exchange protocol. For on-column methods, using at least 10-20 column volumes of the new detergent buffer is recommended.[30] For dialysis, performing three buffer changes over 24 hours is a standard protocol.[12] A functional or stability assay that is only successful in the new detergent can also serve as indirect confirmation.
Q3: Can I just use a centrifugal concentrator to exchange detergents?
A3: This method, which involves repeated concentration and dilution with the new buffer, should be used with caution.[9]
-
The Problem: Many detergents, especially those with low CMCs like LMNG, form large micelles that may not pass through the concentrator's membrane.[24][31] This leads to the co-concentration of both the protein and the detergent, resulting in incomplete exchange and dangerously high final detergent concentrations.[9]
-
When It Can Work: This technique is more viable for detergents that form very small micelles (e.g., CHAPS) that can pass through the ultrafiltration membrane.[24] For exchanging from this compound, it is generally not the recommended primary method unless the target detergent is known to pass freely through the chosen membrane MWCO.
Caption: Decision tree for selecting a detergent exchange method.
References
-
ResearchGate. (2014, October 23). What are some of the best ways to exchange detergents for membrane protein studies? ResearchGate. [Link]
-
Liko, I., et al. (2023). A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(12), 2662–2671. [Link]
-
bioRxiv. (2023, December 25). Detergent exchange from lipid nanoparticles into detergent micelles unlocks a tool for biochemical and kinetic characterization of membrane proteins. bioRxiv. [Link]
-
Liko, I., et al. (2023). A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry. ACS Publications. [Link]
-
Popot, J.-L. (2015). Alternatives to Detergents for Handling Membrane Proteins in Aqueous Solutions. SpringerLink. [Link]
-
Wagner, R., et al. (2018). Characterising protein/detergent complexes by triple-detection size-exclusion chromatography. PMC - NIH. [Link]
-
ResearchGate. (2015, November 21). How can I solve the membrane protein aggregation problem? ResearchGate. [Link]
-
Wu, D., & Fu, Y. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. PMC - NIH. [Link]
-
Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]
-
Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Cytiva. [Link]
-
NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). NovoPro Bioscience Inc. [Link]
-
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Bio-Rad. [Link]
-
ResearchGate. (2015, July 27). Which would be practically the best way to exchange detergent for membrane protein work? ResearchGate. [Link]
-
Keller, S., et al. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
Urner, L. H., et al. (2020). Rationalizing the Optimization of Detergents for Membrane Protein Purification. ChemBioChem, 21(21), 3097-3104. [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. [Link]
-
Wikipedia. (n.d.). Size-exclusion chromatography. Wikipedia. [Link]
-
Sorbtech. (n.d.). Gel Filtration, Size Exclusion Chromatography (SEC). Sorbtech. [Link]
-
ResearchGate. (2014, January 31). What is the best way to prevent membrane protein aggregation? ResearchGate. [Link]
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. G-Biosciences. [Link]
-
ResearchGate. (2022, November 25). Purified membrane protein is getting precipitated while dialysis, Is there any solution to overcome? ResearchGate. [Link]
-
Das, A., & Sahoo, B. R. (2022). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. MDPI. [Link]
-
ResearchGate. (n.d.). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. ResearchGate. [Link]
-
Optimize Technologies. (n.d.). detergent removal. Optimize Technologies. [Link]
-
ResearchGate. (n.d.). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. ResearchGate. [Link]
-
G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. G-Biosciences. [Link]
-
Lee, H. S., et al. (2022). Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization. PMC - NIH. [Link]
-
Calbiochem. (n.d.). Detergents. Calbiochem. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lauryl maltose neopentyl glycol | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 11. Conditioning Purified Membrane Proteins [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 15. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. repligen.com [repligen.com]
- 17. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 18. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. sorbtech.com [sorbtech.com]
- 21. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. utsouthwestern.edu [utsouthwestern.edu]
- 27. researchgate.net [researchgate.net]
- 28. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of C8E5 in Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for mitigating the adverse effects of the non-ionic detergent Pentaethylene Glycol Monooctyl Ether (C8E5) in mass spectrometry (MS) workflows. Here, we move beyond simple protocols to explain the underlying science, empowering you to make informed decisions and rescue your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in proteomics and mass spectrometry.
Q1: What is this compound and why is it used in my sample preparation?
Pentaethylene Glycol Monooctyl Ether, or this compound, is a non-ionic detergent.[1][2] Its primary role in life sciences, particularly in proteomics, is the solubilization and stabilization of proteins, especially membrane proteins.[1] Like other detergents, this compound has an amphipathic structure, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This structure allows it to form micelles that encapsulate the hydrophobic transmembrane domains of proteins, effectively extracting them from the lipid bilayer and keeping them soluble in aqueous buffers.[3] This is crucial for studying protein structure, function, and interactions outside of the native cell membrane environment.
Q2: How does this compound fundamentally interfere with my mass spectrometry results?
Detergents like this compound are notoriously problematic for electrospray ionization mass spectrometry (ESI-MS). The interference is twofold:
-
Ion Suppression: During ESI, all molecules in a droplet compete for ionization and transfer into the gas phase. Detergents, which are typically present in vast molar excess compared to the protein or peptide analytes, are readily ionized. They effectively outcompete your analytes of interest, leading to a dramatic reduction or complete suppression of the desired signal.[4]
-
Adduct Formation: The repeating ethylene glycol units in the this compound structure are excellent at coordinating with alkali metal ions like sodium (Na+) and potassium (K+). This leads to the formation of detergent-ion clusters, or "adducts," which appear as a series of regularly spaced, high-intensity peaks in your spectrum, often obscuring the true analyte signals.[5]
Q3: What are the primary signs of this compound contamination in my mass spectrometry data?
There are several tell-tale signs of significant this compound interference:
-
Low Signal Intensity: Your peptide or protein peaks are much weaker than expected, or completely absent, even with a sample that should have adequate concentration.
-
"Picket Fence" Spectrum: The baseline of your spectrum is dominated by a repeating series of peaks, typically separated by 44 Da (the mass of an ethylene glycol monomer, -CH₂CH₂O-). This is the classic signature of a polyethylene glycol (PEG)-like contaminant.
-
Poor Signal-to-Noise Ratio: Even if some analyte peaks are visible, they are buried in a high, noisy baseline caused by the overwhelming detergent signal.
-
Broad, Unresolved Peaks: At high concentrations, detergent micelles can lead to broad, poorly resolved peaks in the higher m/z range.[4]
Q4: Is there a "safe" concentration of this compound for direct MS analysis?
Generally, no. For high-sensitivity ESI-MS applications, nearly all detergents must be removed or reduced to concentrations far below their Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[6] While working below the CMC reduces the formation of large, signal-suppressing micelles, even the detergent monomers can cause significant ion suppression and adduct formation. For this compound and similar detergents, the goal should always be maximum removal prior to analysis.
Section 2: Troubleshooting Guide: Common Scenarios & Solutions
This section provides structured guidance for specific experimental problems caused by this compound, explaining the cause and offering validated solutions.
Scenario A: Poor Signal Intensity or Complete Signal Suppression
Primary Cause: Ion suppression due to high concentrations of this compound micelles and monomers competing with your analyte for ionization.
Underlying Mechanism: In the electrospray process, droplets shrink, and the concentration of all solutes increases. The highly abundant and surface-active this compound molecules preferentially occupy the droplet surface and are more readily ionized and desorbed into the gas phase. This process consumes most of the available charge and energy, leaving very little for the less abundant protein or peptide analytes. The result is a mass spectrum dominated by the detergent, with your sample's signal being suppressed.
Solutions: The core strategy is to remove the detergent from the sample. The choice of method depends on the nature of your protein and the required sample purity.
-
Solution 1: Detergent Removal Spin Columns/Resins (Recommended First Line)
-
Principle: These commercially available products use a proprietary resin with a high affinity for a broad range of detergents, including this compound. The resin selectively binds the detergent molecules, allowing the protein/peptide sample to pass through with high recovery.
-
Best For: Rapid and efficient removal of most common detergents from a variety of sample types. They are highly effective and generally result in good protein recovery.
-
-
Solution 2: Size-Exclusion Chromatography (SEC) / Gel Filtration
-
Principle: This method separates molecules based on size. The sample is passed through a column packed with a porous resin. Larger molecules (proteins) are excluded from the pores and elute quickly, while smaller molecules (detergent monomers) enter the pores and are retained longer, effecting a separation.
-
Best For: Buffer exchange and detergent removal, especially for proteins that are sensitive to precipitation. It is a gentler method but may result in some sample dilution.
-
-
Solution 3: Protein Precipitation
-
Principle: Solvents like acetone or acids like trichloroacetic acid (TCA) are used to alter the solubility of the proteins, causing them to precipitate out of the solution. The detergent, being soluble in the solvent mixture, remains in the supernatant, which is then discarded. The protein pellet is washed and then resolubilized in an MS-compatible buffer.
-
Best For: Concentrating dilute samples and removing a wide range of contaminants, including detergents and lipids. However, it can be harsh, and resolubilizing the protein pellet, especially for hydrophobic membrane proteins, can be challenging.
-
Scenario B: My Spectrum is Dominated by Non-Peptide Peaks (Adducts)
Primary Cause: Formation of this compound adducts, primarily with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions.
Underlying Mechanism: The polyether backbone of this compound is structurally similar to polyethylene glycol (PEG). The oxygen atoms in the ethylene glycol units act as a crown ether, effectively chelating alkali metal cations that are ubiquitously present in buffers, glassware, and reagents. This results in a distribution of this compound oligomers, each adducted with one or more cations, producing the characteristic "picket fence" of peaks separated by 44 Da in the mass spectrum. These adducts are highly stable and ionize efficiently, masking the true analyte signals.
Solutions:
-
Primary Solution: Rigorous Detergent Removal: The most effective way to eliminate adduct peaks is to remove their source. The methods described in Scenario A (Detergent Removal Resins, SEC, Precipitation) are the definitive solution.
-
Secondary Mitigation: Instrumental Tuning (Not a substitute for removal): In some cases where trace amounts of detergent remain, minor adjustments to instrument parameters can sometimes help. Increasing the cone voltage or collision energy can sometimes dissociate the less stable adducts in the gas phase. However, this is a delicate balance, as excessive energy can also lead to the fragmentation of your actual analyte.[3] This should be considered a strategy for marginal improvements, not a primary cleanup method.
Scenario C: My Protein Precipitates During or After Detergent Removal
Primary Cause: Loss of solubility for hydrophobic or membrane proteins once the stabilizing detergent is removed.
Underlying Mechanism: Membrane proteins have large hydrophobic surfaces that are normally shielded from the aqueous environment by the lipid bilayer. Detergents like this compound replace this lipid environment with a micellar one.[3] When the detergent is removed, these hydrophobic regions become exposed to the aqueous buffer, leading to protein aggregation and precipitation.
Solutions:
-
Solution 1: Detergent Exchange to an MS-Compatible Surfactant: Before complete removal, you can first exchange this compound for a detergent that is more amenable to mass spectrometry, such as certain charge-reducing detergents or acid-labile surfactants.[7][8]
-
Process: Use a size-exclusion spin column. Equilibrate the column with a buffer containing the new, MS-compatible detergent at a concentration above its CMC. Then, apply your sample. The this compound will be exchanged for the new detergent during the centrifugation steps. Following this exchange, you can proceed with your analysis, as these specialized detergents are designed to interfere less with ESI or can be degraded prior to analysis.
-
-
Solution 2: Re-solubilization in Organic Solvent/Formic Acid: For bottom-up proteomics where the protein will be digested, the precipitated protein can often be resolubilized in a solution compatible with protease activity, such as a mixture containing acetonitrile and/or a high concentration of formic acid, before dilution for digestion.[9] This denatures the protein but makes it accessible to the protease.
Section 3: Data & Protocols
For effective troubleshooting, it is critical to understand the properties of the interfering substance and the comparative effectiveness of removal strategies.
Table 1: Physicochemical Properties of this compound and MS-Compatible Alternatives
| Detergent | Chemical Name | Type | Molecular Weight ( g/mol ) | CMC (mM, approx.) | Key Characteristic for MS |
| This compound | Pentaethylene Glycol Monooctyl Ether | Non-ionic | 350.5[1] | 6-9 | Strong Interference: High ion suppression and adduct formation. Must be removed. |
| C8E4 | Tetraethylene Glycol Monooctyl Ether | Non-ionic | 306.4 | ~10 | MS-Friendly (Native MS): Known to be a charge-reducing detergent, easier to remove in the gas phase.[5][10] |
| SDS | Sodium Dodecyl Sulfate | Anionic | 288.4 | ~8 | Incompatible (unless removed): Strong denaturant but severe ion suppression. Can be used in workflows with specific removal protocols (e.g., FASP).[7] |
| PPS | (Acid Labile) | Anionic | 535.7 | ~0.2 | MS-Compatible: Degrades in acidic conditions (e.g., before LC-MS injection), eliminating its detergent properties. |
Note: CMC values are approximate and can vary with buffer conditions (pH, ionic strength) and temperature.[6]
Table 2: Comparative Analysis of this compound Removal Techniques
| Method | Efficiency | Protein Recovery | Speed | Cost | Best For | Potential Issues |
| Detergent Removal Resin | Very High (>95%) | High (>90%) | Fast (< 1 hr) | Moderate | Routine, high-throughput sample cleanup. | Resin capacity can be exceeded; minor non-specific binding. |
| Size-Exclusion (Spin Column) | High | High (>90%) | Fast (< 30 min) | Moderate | Gentle removal and buffer exchange for sensitive proteins. | Sample dilution; may not remove all detergent micelles effectively in one pass. |
| Dialysis | Moderate-High | Variable | Very Slow (24-48 hrs) | Low | Large volume samples; gentle removal. | Inefficient for detergents with low CMCs; risk of protein loss to tubing. |
| Acetone/TCA Precipitation | Very High | Variable | Moderate (~1-2 hrs) | Low | Concentrating samples; removing multiple contaminant types. | Can be harsh; difficulty resolubilizing hydrophobic proteins. |
Detailed Experimental Protocols
Protocol 1: Detergent Removal using High-Affinity Resin (Based on commercially available spin-column kits)
-
Resin Preparation: Gently swirl the bottle to create an even suspension of the detergent-binding resin.
-
Column Preparation: Snap off the bottom tab of a spin column and place it in a collection tube. Pipette the recommended amount of resin slurry (e.g., 0.5 mL) into the column.
-
Equilibration: Centrifuge the column for 1-2 minutes at ~1,000 x g to pack the resin and remove the storage buffer. Add an equilibration buffer (typically a simple, volatile buffer like 50 mM ammonium bicarbonate) and centrifuge again. Repeat this step.
-
Sample Loading: Add your protein sample containing this compound to the top of the packed resin bed.
-
Incubation: Incubate the column with the sample for 2-5 minutes at room temperature to allow the detergent to bind to the resin.
-
Elution: Place the column in a fresh collection tube and centrifuge for 2 minutes at ~1,000 x g to collect the detergent-depleted sample.
Protocol 2: Acetone/TCA Precipitation for Sample Cleanup
-
Preparation: Pre-chill a sufficient volume of acetone to -20°C.
-
Precipitation: To your protein sample in a microfuge tube, add 4 volumes of the cold acetone. If using TCA, add it to a final concentration of 10-20% before adding acetone.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes (or overnight for very dilute samples) to allow proteins to precipitate.
-
Pelleting: Centrifuge at maximum speed (>14,000 x g) for 15 minutes at 4°C. A small white pellet of protein should be visible.
-
Washing: Carefully decant and discard the supernatant, which contains the this compound. Add 200 µL of cold acetone to wash the pellet without disturbing it.
-
Re-Pelleting: Centrifuge again for 5 minutes at 4°C. Carefully remove the supernatant.
-
Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this will make resolubilization very difficult.
-
Resolubilization: Resuspend the pellet in an appropriate MS-compatible buffer (e.g., 8M urea for in-solution digestion, or 5% formic acid for direct infusion).
Section 4: Visual Guides
Visualizing the mechanisms and workflows can significantly aid in understanding and decision-making.
Caption: Fig 1. This compound interferes by outcompeting analytes for ionization and forming adducts.
Caption: Fig 2. A guide to choosing the right this compound removal method based on sample properties.
Section 5: References
-
Emergence of mass spectrometry detergents for membrane proteomics. PMC. [Link]
-
(PDF) Emergence of mass spectrometry detergents for membrane proteomics. ResearchGate. [Link]
-
Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. Biochemical Society Transactions. [Link]
-
Native Mass Spectrometry of Membrane Protein–Lipid Interactions in Different Detergent Environments. ACS Publications. [Link]
-
Emergence of mass spectrometry detergents for membrane proteomics. Semantic Scholar. [Link]
-
Polyamine detergents tailored for native mass spectrometry studies of membrane proteins. PMC. [Link]
-
Polyamine detergents tailored for native mass spectrometry studies of membrane proteins. Nature Communications. [Link]
-
Mass spectrometry detergent for new antibiotics. Wiley Analytical Science. [Link]
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... ResearchGate. [Link]
-
Pentaethylene glycol monododecyl ether. chemeurope.com. [Link]
-
Pentaethylene Glycol Monooctyl Ether (this compound). Creative Biolabs. [Link]
-
Emergence of mass spectrometry detergents for membrane proteomics. Consensus. [Link]
-
Mass Spectrometry of Intact Membrane Protein Complexes. PMC. [Link]
-
Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. PubMed. [Link]
-
Protein extraction, modification and separation protocols. UWPR. [Link]
-
Reversible chemistry for universal protein extraction and cleanup of whole proteins and peptides for fast, high yield proteomics sample preparation. Impact Proteomics. [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Anatrace.com [anatrace.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Mass Spectrometry of Intact Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
The Researcher's Dilemma: A Comparative Guide to C8E5 and Triton X-100 for Optimal Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the successful extraction of membrane proteins is a critical, yet often challenging, first step in their journey of discovery. The choice of detergent is paramount, as it dictates not only the yield but also the structural and functional integrity of the target protein. This guide provides an in-depth, objective comparison of two widely used non-ionic detergents, Pentaethylene Glycol Monooctyl Ether (C8E5) and Triton X-100, to empower you to make an informed decision for your specific research needs.
Understanding the Tools: A Head-to-Head Look at this compound and Triton X-100
Both this compound and Triton X-100 are non-ionic detergents, meaning they possess a neutral charge and are generally considered milder than their ionic counterparts, making them suitable for applications where protein function is to be preserved.[1][2] However, their distinct molecular structures and physicochemical properties lead to significant differences in their performance.
| Property | This compound (Pentaethylene Glycol Monooctyl Ether) | Triton X-100 | Source(s) |
| Chemical Structure | Linear alkyl chain with a polyethylene glycol headgroup | Bulky octylphenol hydrophobe with a polyethylene glycol headgroup | [3][4] |
| Molecular Weight ( g/mol ) | ~406.5 | ~647 | [4] |
| Critical Micelle Concentration (CMC) | High (e.g., C8E4 is ~6-10 mM) | Low (~0.24 mM) | [5][6] |
| Aggregation Number | Lower | Higher (~100-155) | [4][5] |
| Micelle Molecular Weight (Da) | Lower | Higher (~90,000) | [5][6] |
| UV Absorbance (280 nm) | Low | High | [5] |
| Purity & Homogeneity | Generally high and homogenous | Can be heterogeneous and contain peroxides | [5] |
| Dialyzability | Readily dialyzable | Not easily dialyzable | [5] |
The "Why" Behind the Choice: Mechanistic Insights into Extraction Efficiency
The differences in the physicochemical properties of this compound and Triton X-100 directly influence their interaction with the lipid bilayer and the target membrane protein.
This compound: The Gentle Solubilizer for Delicate Systems
With its higher Critical Micelle Concentration (CMC), this compound exists predominantly as monomers at lower concentrations.[7] This property, combined with its smaller micelle size, can be advantageous for several reasons:
-
Milder Extraction: The higher monomer concentration allows for a more gradual and gentle disruption of the lipid bilayer, which can be crucial for preserving the structure of delicate protein complexes.
-
Ease of Removal: The high CMC and smaller micelle size make this compound easier to remove through dialysis, which is beneficial for downstream applications like functional reconstitution or structural studies where the presence of detergent can be detrimental.[5]
-
Suitability for Specific Techniques: Its low UV absorbance makes it compatible with protein quantification methods that rely on measuring absorbance at 280 nm.[5]
Triton X-100: The Workhorse with a Proven Track Record
Triton X-100 has been a staple in biochemistry labs for decades due to its robust solubilizing power.[8] Its low CMC means that it readily forms micelles at low concentrations, leading to:
-
High Solubilization Efficiency: The larger micelles of Triton X-100 are very effective at disrupting membranes and solubilizing a wide range of membrane proteins.[9][10]
-
Cost-Effectiveness: Triton X-100 is a relatively inexpensive detergent, making it a popular choice for large-scale protein preparations.[11]
However, the very properties that make Triton X-100 a powerful solubilizer also present some drawbacks:
-
Potential for Denaturation: The larger, more rigid micelles can sometimes be harsh on sensitive proteins, leading to denaturation and loss of function.[5]
-
Interference with Downstream Applications: Its strong UV absorbance interferes with standard protein concentration measurements.[1] Furthermore, its low CMC makes it difficult to remove from protein samples, which can affect downstream applications like mass spectrometry or crystallization.[5]
-
Purity Concerns: Commercial preparations of Triton X-100 can be heterogeneous and may contain peroxides that can damage the target protein.[5]
Visualizing the Process: A Tale of Two Detergents
Caption: Comparative mechanism of membrane solubilization by this compound and Triton X-100.
Experimental Protocols: Putting Theory into Practice
The optimal detergent and its concentration must be empirically determined for each membrane protein.[11] Below are detailed protocols for a typical membrane protein extraction using each detergent, followed by a protocol for a comparative study.
Protocol 1: Membrane Protein Extraction with this compound
-
Cell Lysis and Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells on ice using a Dounce homogenizer or sonication.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.
-
-
Solubilization with this compound:
-
Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitors) containing a predetermined concentration of this compound (start with a concentration above the CMC, e.g., 1-2% w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification and Collection:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Protocol 2: Membrane Protein Extraction with Triton X-100
-
Cell Lysis and Membrane Preparation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Solubilization with Triton X-100:
-
Resuspend the membrane pellet in solubilization buffer containing Triton X-100 (typically 1% w/v).[11]
-
Incubate on a rotator at 4°C for 30-60 minutes.
-
-
Clarification and Collection:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C.[11]
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Protocol 3: Comparative Detergent Screening
This protocol allows for the systematic evaluation of different detergents to identify the optimal choice for your protein of interest.
Caption: Workflow for comparative detergent screening to optimize membrane protein extraction.
-
Prepare a homogenous membrane suspension as described in Protocol 1, step 1.
-
Aliquot the membrane suspension into multiple tubes.
-
Add different detergents (this compound, Triton X-100, and others) to each tube at a range of concentrations (e.g., 0.5%, 1%, 2% w/v).
-
Incubate all samples under the same conditions (e.g., 4°C for 1 hour with gentle rotation).
-
Centrifuge all samples at 100,000 x g for 1 hour at 4°C.
-
Analyze the results:
-
SDS-PAGE and Western Blotting: Analyze both the supernatant (solubilized proteins) and the pellet (unsolubilized material) to visually assess the extraction efficiency of your target protein.
-
Protein Quantification: Quantify the total protein in the supernatant to determine the overall extraction yield.
-
Functional Assays: If possible, perform a functional assay on the solubilized protein to assess its activity and integrity.
-
Concluding Remarks: A Data-Driven Decision
The choice between this compound and Triton X-100 is not a one-size-fits-all solution. Triton X-100 remains a powerful and cost-effective option for robust membrane protein extraction, particularly when the primary goal is high yield and the protein is known to be stable. However, for delicate protein complexes, or when downstream applications are sensitive to the presence of detergent, the milder and more easily removable this compound may be the superior choice. Ultimately, a systematic, comparative screening approach, as outlined in this guide, will provide the empirical data needed to select the optimal detergent for your specific research, ensuring the highest chance of success in your endeavors.
References
-
Urner, L. H., et al. (2023). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. STAR Protocols, 4(1), 102081. [Link]
-
Urner, L. H., et al. (2023). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. ResearchGate. [Link]
-
ABM Inc. (n.d.). Triton™ X-100 Surfact-Amps™ Detergent Solution. Retrieved from [Link]
-
Das, A., et al. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Current Protocols, 3, e741. [Link]
-
Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]
-
Li, Y., et al. (2019). The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. Molecules, 24(8), 1619. [Link]
-
Semantic Scholar. (n.d.). Detergent selection for enhanced extraction of membrane proteins. Retrieved from [Link]
-
Rabilloud, T. (2025, August 7). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... Retrieved from [Link]
-
Mali, G., et al. (2021). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules, 26(11), 3141. [Link]
-
Stetsenko, A., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]
-
ResearchGate. (2013, November 27). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? Retrieved from [Link]
-
de F. P. M. Moreira, P., et al. (2016). Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl). Revista Desafio Online, 4(3), 1-10. [Link]
-
Pal, N., & Singh, P. (2017). Miceller Behavior of Non-ionic surfactant Triton-X-100 in Presence of Myo-Inositol at Different Temperatures by Surface Tension. International Journal of Advanced Research in Science and Engineering, 6(1), 1-7. [Link]
-
Nnane, I. P., et al. (2018). Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters. Drug Metabolism and Disposition, 46(11), 1625-1634. [Link]
-
Chae, P. S., et al. (2012). Carbohydrate-containing Triton X-100 analogues for membrane protein solubilization and stabilization. Molecular BioSystems, 8(3), 827-833. [Link]
-
Chae, P. S., et al. (2012). Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. Molecular BioSystems, 8(3), 827-833. [Link]
-
Liu, W., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 17(1), 433-441. [Link]
-
Patsnap. (2025, July 31). Comparative Study of Triton X-100 and DMSO in Protein Solubilization. Patsnap Eureka. [Link]
-
Patsnap. (2025, July 31). Role of Triton X-100 in Detergent-Free Membrane Protein Purification. Patsnap Eureka. [Link]
-
Keller, S., et al. (2018). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 23(3), 645. [Link]
-
Noda, C., et al. (2017). Triton X-100 Vs. Triton X-114: Isolation of Outer Membrane Proteins from Leptospira Spp. Open Access Library Journal, 4, e3744. [Link]
-
Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]
-
Wikipedia. (2024, August 22). Aggregation number. In Wikipedia. [Link]
-
D'Errico, G., et al. (2021). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Molecules, 26(11), 3169. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sample Preparation [abm.com.ge]
- 7. researchgate.net [researchgate.net]
- 8. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
- 9. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 11. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C8E5 and Octyl Glucoside for Micelle Properties: A Guide for Researchers
An In-Depth Look at Two Prevalent Non-Ionic Surfactants for Applications in Membrane Protein Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a pivotal decision that profoundly influences experimental outcomes. Among the diverse array of non-ionic surfactants, Pentaethylene Glycol Monooctyl Ether (C8E5) and Octyl Glucoside stand out for their utility in solubilizing membrane proteins and formulating drug delivery systems. This guide provides a comprehensive comparative analysis of their micellar properties, supported by experimental data, to empower informed decision-making in your research endeavors.
At a Glance: this compound vs. Octyl Glucoside
| Property | Pentaethylene Glycol Monooctyl Ether (this compound) | Octyl Glucoside |
| Chemical Structure | C8H17(OCH2CH2)5OH | C8H17O-C6H11O5 |
| Molar Mass ( g/mol ) | 350.49[1][2] | 292.37 |
| Critical Micelle Concentration (CMC) | ~7.1 mM (in 0.1 M NaCl)[2] | 20-25 mM (in water)[3] |
| Aggregation Number (Nagg) | Predicted to be in good agreement with experimental data[4] | 27-100+ |
| Micelle Shape | Predicted to be spherical or sphero-cylindrical[4][5] | Generally considered non-spherical |
| Head Group | Ethylene Glycol Chain | Glucose |
Unveiling the Micellar World: A Head-to-Head Comparison
The distinct chemical structures of this compound and Octyl Glucoside—specifically their hydrophilic head groups—give rise to significant differences in their self-assembly behavior in aqueous solutions. This compound possesses a flexible polyethylene glycol (PEG) chain, while Octyl Glucoside features a bulkier, more rigid glucose moiety. These structural variations directly impact their micellar properties.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. A key differentiator between these two surfactants is their CMC.
-
Octyl Glucoside exhibits a relatively high CMC, typically in the range of 20-25 mM in water.[3] This high CMC is advantageous for applications such as the reconstitution of membrane proteins into liposomes, as it facilitates the easy removal of the detergent by dialysis.[6]
-
This compound , in contrast, has a lower CMC. One source reports a CMC of approximately 7.1 mM in a 0.1 M NaCl solution.[2] The presence of salt typically lowers the CMC of non-ionic surfactants due to a "salting-out" effect that promotes hydrophobic interactions. Another source indicates a CMC of 0.0025, although the units are not specified.[7] The lower CMC of this compound suggests a greater tendency to form micelles at lower concentrations compared to Octyl Glucoside.
The choice between a high or low CMC surfactant is application-dependent. For membrane protein extraction, a higher CMC can be beneficial for easier removal, while a lower CMC might be more economical as less surfactant is needed to reach the micellar phase.
Aggregation Number and Micelle Size
The aggregation number (Nagg) refers to the number of surfactant monomers that constitute a single micelle, which in turn determines the micelle's size.
-
Octyl Glucoside micelles have been extensively studied and are known to have a wide range of aggregation numbers, from 27 to over 100, depending on the experimental conditions and measurement technique. This variability suggests that Octyl Glucoside micelles are likely not perfectly spherical.[8]
-
For This compound , while direct experimental data on its aggregation number is less abundant in the readily available literature, molecular dynamics simulations have predicted a mean aggregation number that is in "very good agreement" with experimental data.[4] These simulations also suggest that this compound micelles can adopt spherical or sphero-cylindrical shapes.[4][5]
The size and shape of the micelle are critical factors in both membrane protein research and drug delivery. For membrane protein solubilization, the micelle must be large enough to encapsulate the hydrophobic domains of the protein while the headgroups mimic the polar environment of the lipid bilayer. In drug delivery, micelle size can influence drug loading capacity, release kinetics, and in vivo biodistribution.
Thermodynamic Landscape of Micellization
The formation of micelles is a spontaneous process driven by a delicate balance of enthalpic and entropic contributions, collectively described by the Gibbs free energy of micellization (ΔG°mic).
For This compound , molecular dynamics simulations have been employed to predict the Gibbs free energy and enthalpy of micellization.[4] These computational approaches provide valuable insights into the thermodynamic forces governing micelle formation and stability.
For Octyl Glucoside , the thermodynamics of micellization are also influenced by factors such as temperature. Generally, for non-ionic surfactants, the micellization process is primarily entropy-driven, a phenomenon attributed to the hydrophobic effect where the ordering of water molecules around the hydrophobic tails of the surfactant monomers is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.[9]
Understanding the thermodynamics of micellization is crucial for predicting how changes in experimental conditions, such as temperature or buffer composition, will affect the stability and properties of the micelles.
Practical Implications and Experimental Considerations
The distinct micellar properties of this compound and Octyl Glucoside have significant practical implications for their use in the laboratory.
Membrane Protein Solubilization
Both this compound and Octyl Glucoside are considered "mild" non-ionic detergents, making them suitable for solubilizing membrane proteins while preserving their native structure and function.
-
Octyl Glucoside is a workhorse in membrane protein biochemistry.[3] Its high CMC facilitates its removal during purification and reconstitution steps, which is often a critical requirement. However, it has been described as being relatively harsh toward more sensitive membrane proteins like G-protein coupled receptors (GPCRs).[3]
-
This compound has also been noted for its potential in membrane protein extraction. Some studies suggest that surfactants with higher CMCs, like this compound and Octyl Glucoside, may be more potent solubilizing agents.[10]
The choice between the two will often depend on the specific protein of interest. For robust proteins, the higher solubilizing power of either surfactant might be advantageous. For more delicate proteins, a screening of multiple detergents, including both this compound and Octyl Glucoside, is often necessary to identify the optimal conditions for solubilization and stability.
Drug Delivery Formulations
The ability of micelles to encapsulate hydrophobic molecules makes them attractive vehicles for the delivery of poorly water-soluble drugs.
-
Octyl Glucoside has been investigated for its role in drug delivery systems. For instance, it has been used as a hydration-modulating agent to increase the size of the water channels in cubic liquid crystalline phases, leading to enhanced drug release.[11]
-
This compound has been used to study the size and morphology of aggregates and in investigations related to the mobility of molecules in biological systems.[1] While its direct application in marketed drug delivery systems is less documented than some other surfactants, its micellar properties suggest potential for solubilizing and delivering hydrophobic drugs.[12][13][14][15][16]
The choice of surfactant for a drug delivery system will depend on factors such as the drug's properties, the desired release profile, and the route of administration. The differences in CMC, aggregation number, and micelle stability between this compound and Octyl Glucoside will influence these formulation parameters.
Experimental Protocols for Micelle Characterization
To empirically determine and compare the micellar properties of this compound and Octyl Glucoside under your specific experimental conditions, the following well-established techniques can be employed.
Determination of Critical Micelle Concentration (CMC)
Surface Tensiometry: This is a classic method that measures the surface tension of a surfactant solution as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant monomers form micelles rather than accumulating at the air-water interface. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.
Caption: Workflow for CMC determination using surface tensiometry.
Determination of Micelle Size and Aggregation Number
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique can be used to determine the size distribution of micelles.
Caption: Workflow for determining micelle size using DLS.
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the size, shape, and internal structure of micelles. By analyzing the scattering pattern of neutrons from a micellar solution, detailed information about the micelle's dimensions and aggregation number can be obtained.
Thermodynamic Analysis of Micellization
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the formation or dissociation of micelles. By titrating a concentrated surfactant solution into a buffer, the enthalpy of micellization (ΔH°mic) can be determined. The CMC can also be identified from the inflection point of the titration curve. From these data, the Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can be calculated.
Caption: Workflow for thermodynamic analysis of micellization using ITC.
Conclusion: Making the Right Choice
Both this compound and Octyl Glucoside are valuable tools in the arsenal of researchers working with membrane proteins and developing drug formulations. The choice between them is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific requirements of the application.
-
Octyl Glucoside , with its high CMC and extensive characterization, remains a reliable choice, particularly when easy removal of the detergent is a priority. However, its potential harshness towards sensitive proteins should be considered.
-
This compound , with its lower CMC, offers a potentially more potent and economical option for achieving micellization. While less extensively characterized in publicly available literature, its flexible headgroup may offer different and potentially beneficial interactions with membrane proteins.
Ultimately, an empirical approach is often the most effective. By systematically screening and comparing the performance of both this compound and Octyl Glucoside using the experimental protocols outlined in this guide, researchers can identify the optimal surfactant to advance their scientific objectives.
References
-
Molecular simulation of pentaethylene glycol monooctyl ether micelles in water. Prediction of the micellization Gibbs energy. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 640, 128406. [Link]
-
Molecular simulation of pentaethylene glycol monooctyl ether micelles in water. Prediction of the micellization Gibbs energy. ResearchGate. [Link]
-
Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. ChemPhysChem, 22(18), 1883-1889. [Link]
-
Enhancing Solubility of Poorly Soluble Drugs Using Polymeric Micelles. Pharmaceutics, 16(11), 1568. [Link]
-
Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation. ResearchGate. [Link]
-
Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution. ResearchGate. [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 8(4), E97. [Link]
-
What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity?. ResearchGate. [Link]
-
Solubilization of poorly water-soluble drugs by mixed micelles based on hydrogenated phosphatidylcholine. European Journal of Pharmaceutics and Biopharmaceutics, 76(3), 400-408. [Link]
-
Study of complex micellar systems by static and dynamic light scattering. ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2559-2580. [Link]
-
Thermodynamics of micellization. Wikipedia. [Link]
-
Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Biochemistry, 21(23), 5857-5861. [Link]
-
Octyl glucoside – Knowledge and References. Taylor & Francis. [Link]
-
Temperature Effect on the Adsorption and Micelle Formation of Pentaethylene Glycol Monoalkyl Ethers. The Journal of Physical Chemistry B, 105(48), 12013-12019. [Link]
-
Mixed micelles formed by n-octyl-beta-D-glucopyranoside and tetradecyltrimethylammonium bromide in aqueous media. Langmuir, 21(25), 11576-11584. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
Differential Solubilization of Membrane Lipids by Detergents: Coenrichment of the Sheep Brain Serotonin 5-HT1A Receptor With Phospholipids Containing Predominantly Saturated Fatty Acids. Journal of Neurochemistry, 66(4), 1664-1673. [Link]
-
Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. ResearchGate. [Link]
-
Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. ResearchGate. [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]
-
Pentaethylene glycol monododecyl ether. chemeurope.com. [Link]
-
Strategies to improve micelle stability for drug delivery. Nano Research, 8(8), 2409-2428. [Link]
-
Micellar Water Characterization: A Laser Light Scattering Application. Scimed. [Link]
-
Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Langmuir, 23(11), 6160-6166. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Overview of Nanoemulsion. ResearchGate. [Link]
-
Pentaethylene Glycol Monooctyl Ether (this compound). Creative Biolabs. [Link]
-
A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 26(11), 3247. [Link]
-
Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry, 92(7), 5358-5363. [Link]
-
Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Pharmaceutics, 15(11), 2603. [Link]
-
Comparative Study of Physicochemical Properties of Nanoemulsions Fabricated with Natural and Synthetic Surfactants. PSE Community.org. [Link]
-
Recent developments in industrial applications of nanoemulsions. ResearchGate. [Link]
-
Tocotrienols-rich naringenin nanoemulgel for the management of diabetic wound: Fabrication, characterization and comparative in vitro evaluations. Materials Science and Engineering: C, 117, 111283. [Link]
-
Light-Responsive Polymeric Micellar Nanoparticles with Enhanced Formulation Stability. Pharmaceutics, 10(4), 185. [Link]
Sources
- 1. Pentaethylene glycol monooctyl ether 19327-40-3 [sigmaaldrich.com]
- 2. Pentaethylene glycol monooctyl ether - this compound, Octyl pentaethylene glycol ether [sigmaaldrich.com]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Molecular simulation of pentaethylene glycol monooctyl ether micelles in water. Prediction of the micellization Gibbs energy [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Enhancing Solubility of Poorly Soluble Drugs Using Polymeric Micelles [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubilization of poorly water-soluble drugs by mixed micelles based on hydrogenated phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Head-to-Head Comparison for the Stabilization of Multi-subunit Protein Complexes: DDM vs. C8E5
A Senior Application Scientist's Guide to Navigating the Critical Choice of Detergent
For researchers, scientists, and drug development professionals venturing into the intricate world of multi-subunit membrane protein complexes, the journey from cellular expression to high-resolution structural and functional insights is fraught with challenges. The very first step, liberating these delicate assemblies from their native lipid environment, is often the most critical. The choice of detergent for this solubilization and subsequent stabilization can dictate the success or failure of an entire project. This guide provides an in-depth, evidence-based comparison of two non-ionic detergents: the well-established n-dodecyl-β-D-maltoside (DDM) and the less ubiquitously used pentaethylene glycol monooctyl ether (C8E5).
The Imperative of Gentle Extraction: Preserving Supramolecular Architecture
Multi-subunit protein complexes are the intricate molecular machines of the cell, their function intrinsically linked to the precise arrangement and interaction of their individual components. The primary goal of detergent solubilization is to replace the native lipid bilayer with a detergent micelle that mimics this environment, thereby maintaining the complex's structural integrity and biological activity. An inappropriate detergent can lead to dissociation of subunits, denaturation, and aggregation, rendering the sample useless for downstream applications.
This guide will dissect the physicochemical properties of DDM and this compound, present available experimental evidence for their performance in stabilizing multi-subunit complexes, and provide field-proven insights to inform your experimental design.
Physicochemical Properties: A Tale of Two Amphiphiles
A detergent's behavior in solution is governed by its chemical structure, particularly its hydrophilic headgroup and hydrophobic tail. These properties, in turn, influence its interaction with membrane proteins.
| Property | n-dodecyl-β-D-maltoside (DDM) | pentaethylene glycol monooctyl ether (this compound) |
| Chemical Structure | Maltoside headgroup, C12 alkyl chain | Polyoxyethylene headgroup, C8 alkyl chain |
| Molecular Weight | 510.62 g/mol | 350.49 g/mol |
| Critical MicelleConcentration (CMC) | ~0.17 mM | Higher than DDM (exact value varies) |
| Micelle Size | Relatively large (~70-90 kDa) | Smaller than DDM |
| Nature | Non-ionic, considered "gentle" | Non-ionic |
DDM's large, bulky maltose headgroup and C12 alkyl chain contribute to its reputation as a "gentle" detergent[1]. Its low critical micelle concentration (CMC) means that a lower concentration is required to maintain a micellar environment, which can be advantageous for downstream applications and cost-effectiveness[2]. However, the large micelle size of DDM can sometimes be a hindrance in structural studies, particularly for smaller protein complexes[1].
This compound , with its shorter C8 alkyl chain and flexible polyoxyethylene headgroup, forms smaller micelles and generally possesses a higher CMC than DDM[3]. The smaller micelle size can be beneficial for techniques like NMR spectroscopy and for promoting crystallization by reducing the detergent "belt" around the protein complex. However, detergents with shorter alkyl chains are often considered to be harsher and may be less effective at stabilizing larger or more delicate complexes[4].
Performance in the Field: Evidence-Based Comparison
n-dodecyl-β-D-maltoside (DDM): The Gold Standard
DDM has an extensive and successful track record in the solubilization, purification, and structural determination of a vast array of membrane proteins, including numerous multi-subunit complexes.
-
ATP-Binding Cassette (ABC) Transporters: DDM has been instrumental in the study of heterodimeric ABC transporters. In a notable example, while other detergents were more efficient at initial solubilization, DDM was superior in maintaining the ATPase activity of the BmrC/BmrD transporter after purification[5][6]. This highlights a crucial point: solubilization efficiency does not always equate to functional stability.
-
Respiratory Chain Supercomplexes: The delicate assemblies of the mitochondrial respiratory chain have been successfully isolated and characterized using DDM[7]. Its mild nature is critical for preserving the interactions between the individual complexes that form these superstructures.
-
Ion Channels and Receptors: DDM has been the detergent of choice for the structural and functional characterization of numerous multi-subunit ion channels and receptors, including the hetero-pentameric GABAA receptor[2].
-
Cryo-Electron Microscopy (Cryo-EM): DDM is one of the most frequently used detergents for preparing samples for single-particle cryo-EM[8][9]. Its ability to maintain the integrity of large complexes has been pivotal in the "resolution revolution."
pentaethylene glycol monooctyl ether (this compound): A Candidate for Screening
The available literature on the specific use of this compound for the stabilization of multi-subunit protein complexes is significantly less extensive than for DDM. It is often included in detergent screening panels as a potential alternative, but detailed case studies of its successful application for complex assemblies are not as readily found.
-
General Detergent Screening: this compound is recognized as a detergent to be tested in initial solubilization trials[3]. Its different physicochemical properties compared to DDM make it a valuable candidate when DDM proves suboptimal.
-
Potential for Potency: Due to its higher CMC, this compound may be more "potent" in solubilizing certain membranes[3]. However, this potency can also translate to a harsher effect on the protein complex, potentially leading to dissociation or denaturation.
Field-Proven Insight: The lack of extensive, specific case studies for this compound with multi-subunit complexes does not negate its potential utility. It underscores the empirical nature of detergent selection. For any new and challenging multi-subunit complex, a thorough detergent screen is paramount.
Experimental Workflow: A Self-Validating System for Detergent Selection
To make an informed decision between DDM, this compound, or any other detergent, a systematic and self-validating experimental workflow is essential. This workflow should assess not only the efficiency of solubilization but also the stability and functionality of the purified complex.
Caption: A comprehensive workflow for detergent screening and selection.
Detailed Methodologies
1. Solubilization Screening:
-
Objective: To assess the efficiency of each detergent in extracting the target complex from the membrane.
-
Protocol:
-
Prepare isolated cell membranes containing the overexpressed protein complex.
-
Resuspend membrane pellets in a buffer containing a range of concentrations (e.g., 0.5%, 1%, 2% w/v) of DDM and this compound.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet unsolubilized material.
-
Analyze the supernatant (solubilized fraction) by SDS-PAGE and Western blotting against a subunit of the complex to quantify the extraction efficiency.
-
2. Stability and Functional Assessment:
-
Objective: To determine if the solubilized complex remains intact, monodisperse, and functional.
-
Protocol:
-
Perform a small-scale affinity purification of the complex in the most promising detergent concentrations identified in the solubilization screen.
-
Analyze the purified complex by size-exclusion chromatography (SEC) to assess its oligomeric state and monodispersity. A single, symmetrical peak is indicative of a stable, homogenous complex.
-
If the complex has enzymatic activity (e.g., ATPase, transporter), perform a functional assay to confirm that it retains its biological function.
-
Assess the thermostability of the complex in each detergent using techniques like differential scanning fluorimetry (DSF) or nanoDSF to determine its melting temperature (Tm). A higher Tm indicates greater stability.
-
3. Suitability for Structural Studies:
-
Objective: To evaluate the quality of the detergent-solubilized complex for high-resolution structural analysis.
-
Protocol:
-
For the most stable and functional preparations, perform negative stain electron microscopy to visualize the overall shape, homogeneity, and integrity of the complex.
-
If the negative stain results are promising, proceed with cryo-EM grid preparation and screening to assess particle distribution and ice thickness.
-
Logical Framework for Detergent Choice
The decision between DDM and this compound, or any other detergent, should be guided by a logical framework that prioritizes the preservation of the native state of the multi-subunit complex.
Caption: A decision-making flowchart for detergent selection.
Conclusion and Recommendations
Based on the current body of scientific literature and extensive field experience, n-dodecyl-β-D-maltoside (DDM) remains the primary and most reliable starting detergent for the solubilization and stabilization of multi-subunit membrane protein complexes. Its gentle nature and proven success across a wide range of complex systems make it the logical first choice.
Pentaethylene glycol monooctyl ether (this compound) , while a valid candidate for inclusion in a broader detergent screen, currently lacks the extensive, specific evidence to be recommended as a primary choice for these challenging targets. Its utility may lie in specific cases where DDM fails to provide adequate stability or where a smaller micelle size is a critical requirement for downstream applications.
As a Senior Application Scientist, my recommendation is as follows:
-
Always begin with DDM for any new multi-subunit membrane protein complex. Its high probability of success makes it the most efficient starting point.
-
Always perform a comprehensive detergent screen that includes this compound and other detergents with varying properties (e.g., different headgroups, tail lengths, and CMCs). The unique nature of each protein complex means that an unexpected detergent may provide the optimal stability.
-
Prioritize functional and structural integrity over mere solubilization efficiency. A detergent that yields a lower amount of a fully intact and active complex is far more valuable than one that efficiently extracts a dissociated or denatured protein.
By employing a systematic, data-driven approach to detergent selection, researchers can significantly increase their chances of successfully navigating the challenging yet rewarding path of multi-subunit membrane protein structural and functional analysis.
References
-
What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? | ResearchGate. (2013, November 27). Retrieved from [Link]
-
Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC. (n.d.). Retrieved from [Link]
-
High-throughput stability screening for detergent-solubilized membrane proteins - NIH. (2019, July 17). Retrieved from [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization - CORE. (n.d.). Retrieved from [Link]
-
Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization. (2011, May 13). Retrieved from [Link]
-
Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization - ResearchGate. (n.d.). Retrieved from [Link]
-
Pentaethylene Glycol Monooctyl Ether (this compound) - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Structures of multisubunit membrane complexes with the CRYO ARM 200 - PMC. (n.d.). Retrieved from [Link]
-
Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PubMed Central. (n.d.). Retrieved from [Link]
-
Direct analysis of protein complexes using mass spectrometry. (n.d.). Retrieved from [Link]
-
Global Characterization of Protein Complexes by Biochemical Purification-Mass Spectrometry (BP/MS) - PubMed. (n.d.). Retrieved from [Link]
-
(A) Chemical structures of nonionic (pentaethylene glycol monododecyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed. (n.d.). Retrieved from [Link]
-
Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed. (n.d.). Retrieved from [Link]
-
Triton X-100 solubilization of mitochondrial inner and outer membranes - PubMed. (n.d.). Retrieved from [Link]
-
Analysis of protein complexes using mass spectrometry - Dept. Biochem. & Mol. Biol. (n.d.). Retrieved from [Link]
-
Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Protein Complex Identification and quantitative complexome by CN-PAGE. (n.d.). Retrieved from [Link]
-
Resolution of mitochondrial protein complexes and supercomplexes by... - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis of DDM-extracted membrane protein complexes by blue native... - ResearchGate. (n.d.). Retrieved from [Link]
-
Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC. (2023, September 14). Retrieved from [Link]
-
Complexes I and III and complex V solubilized from different... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Factors enhancing protein thermostability - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Cryo-EM analysis of V/A-ATPase intermediates reveals the transition of the ground-state structure to steady-state structures by sequential ATP binding - ResearchGate. (n.d.). Retrieved from [Link]
-
SOLUBILIZATION OF MITOCHONDRIAL PROTEINS - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Cryo-EM structure of the ribosome-SecYE complex in the membrane environment. (n.d.). Retrieved from [Link]
-
Predicting changes in protein thermostability brought about by single- or multi-site mutations. (2010, July 2). Retrieved from [Link]
-
Immunoaffinity Purification of Protein Complexes from Mammalian Cells - PMC. (2014, January 1). Retrieved from [Link]
-
Preparation methods for membrane proteins - CryoSPARC Discuss. (n.d.). Retrieved from [Link]
-
a ATPase activity of BmrA (grey histogram) and DDM concentration (blue... - ResearchGate. (n.d.). Retrieved from [Link]
-
Different Transmembrane Domains Associate with Distinct Endoplasmic Reticulum Components during Membrane Integration of a Polytopic Protein - PubMed Central. (n.d.). Retrieved from [Link]
-
An ER translocon for multi-pass membrane protein biogenesis - eLife. (2020, August 21). Retrieved from [Link]
-
Cryo-EM structure of the AAA+ SPATA5 complex and its role in human cytoplasmic pre-60S maturation - PubMed Central. (n.d.). Retrieved from [Link]
-
Membrane Protein Cryo-EM: Cryo-Grid Optimization and Data Collection with Protein in Detergent - PubMed. (n.d.). Retrieved from [Link]
-
Comparison of DDM and digitonin extraction for BN-PAGE analysis of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Relationship of protein flexibility to thermostability - PubMed. (n.d.). Retrieved from [Link]
-
Coordinated conformational changes in the V1 complex during V-ATPase reversible dissociation | bioRxiv. (2021, November 9). Retrieved from [Link]
-
A 10-Year Meta-Analysis Of Membrane Protein Structural Biology - NIH. (2020, December 17). Retrieved from [Link]
-
Cryo-EM analysis of V/A-ATPase intermediates reveals the transition of the ground-state structure to steady-state structures by sequential ATP binding - PMC. (n.d.). Retrieved from [Link]
-
Structure of Membrane Protein in Native Membranes by CryoEM - YouTube. (2021, December 3). Retrieved from [Link]
Sources
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.anatrace.com [cdn.anatrace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Modified native electrophoresis protocol for the solubilization and separation of mitochondrial protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures of multisubunit membrane complexes with the CRYO ARM 200 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Protein Cryo-EM: Cryo-Grid Optimization and Data Collection with Protein in Detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of C8E5 Purity using HPLC and Mass Spectrometry
Introduction: The Critical Need for Purity in Non-Ionic Surfactants
Octaethylene glycol mono-n-octyl ether (C8E5) is a non-ionic surfactant belonging to the polyethylene glycol (PEG) ether family. Its amphiphilic nature, with a hydrophilic octaethylene glycol head and a lipophilic octyl tail, makes it invaluable in biochemical and pharmaceutical research, particularly for solubilizing and stabilizing membrane proteins for structural analysis and in drug delivery systems.[1] However, the synthetic route for this compound, typically the ethoxylation of n-octanol, invariably produces a heterogeneous mixture. The final product is not a single molecular entity but a distribution of oligomers with varying ethylene glycol chain lengths (polydispersity). Furthermore, process-related impurities such as unreacted n-octanol, free polyethylene glycol (PEG), and di-octyl ether species can be present.[2][3]
The precise composition and purity of this compound are not merely academic details; they directly impact experimental outcomes. Polydispersity and impurities can alter critical physicochemical properties like the critical micelle concentration (CMC), aggregation number, and solubilizing efficiency, leading to poor reproducibility and potentially misleading results.[4][5][6] Therefore, a robust, validated analytical method to precisely characterize this compound purity is paramount for researchers, quality control laboratories, and drug development professionals.
This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the validation of a High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) method as the gold standard. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and compare its performance against alternative techniques.
The Analytical Challenge: Why Conventional HPLC Fails
HPLC-MS: The Synergy of Separation and Specificity
The coupling of HPLC with MS provides an unparalleled analytical solution, combining the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method effectively separates the this compound oligomers based on their hydrophobicity. Longer PEG chains increase hydrophilicity, leading to earlier elution times, while the hydrophobic octyl tail provides retention on a C18 stationary phase. A gradient elution, typically with water and acetonitrile, is essential to resolve the full range of oligomers and related impurities within a reasonable timeframe.[10][11]
-
Mass Spectrometry (MS): For this compound, Electrospray Ionization (ESI) is the ideal ionization technique. In positive ion mode, the polyethylene glycol chain readily forms adducts with cations present in the mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺).[12] The mass spectrometer then serves as a highly specific detector, confirming the identity of each eluting peak by its mass-to-charge ratio (m/z). A key signature of a PEGylated compound like this compound is a characteristic distribution of ions separated by 44.03 Da, the mass of a single ethylene glycol (C₂H₄O) repeating unit.[13] This capability allows for unambiguous identification of the oligomer distribution and detection of impurities that co-elute with the main components.
Experimental Workflow & Validation Protocol
The following section details a comprehensive, step-by-step protocol for the validation of this compound purity. This protocol is designed to be self-validating by incorporating system suitability checks and adhering to established validation parameters as outlined by the International Council for Harmonisation (ICH).[14][15][16]
Visualizing the Workflow
The entire analytical process, from sample preparation to final data analysis, is summarized in the workflow diagram below.
Caption: Workflow for this compound Purity Validation by HPLC-MS.
Materials and Reagents
-
This compound Reference Standard: A well-characterized batch with a certificate of analysis.
-
This compound Test Samples: Production or research batches to be analyzed.
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Water.
-
Mobile Phase Additive: LC-MS grade Formic Acid (FA) or Ammonium Acetate.
-
Vials: 2 mL amber glass or polypropylene autosampler vials with septa.
Instrumentation and Conditions
| Parameter | HPLC System | Mass Spectrometer |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size | Instrument |
| Mobile Phase A | 0.1% Formic Acid in Water | Ionization Mode |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Scan Range (m/z) |
| Gradient | 0-1 min (30% B), 1-15 min (30-95% B), 15-17 min (95% B), 17.1-20 min (30% B) | Capillary Voltage |
| Flow Rate | 0.3 mL/min | Source Temp. |
| Column Temp. | 40 °C | Desolvation Temp. |
| Injection Volume | 5 µL | Desolvation Gas |
| Detector | Quadrupole Time-of-Flight (Q-TOF) or Single Quadrupole MS | Data Acquisition |
-
Rationale for Choices:
-
A C18 column provides excellent hydrophobic retention for separating the alkyl chain and resolving oligomers.[17]
-
The gradient from a lower to a higher concentration of acetonitrile ensures that hydrophilic impurities elute first, followed by the well-resolved this compound oligomer distribution, and finally any highly hydrophobic impurities.
-
Formic acid is added to the mobile phase to facilitate protonation ([M+H]⁺) of the analyte in the ESI source, leading to a stable and robust signal.
-
A Q-TOF instrument provides high mass accuracy, which is invaluable for confirming the elemental composition of impurities, while a single quadrupole is sufficient for routine purity assessments.
-
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard/Sample (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
-
Calibration Standards: Perform serial dilutions of the working standard to prepare a set of calibration standards for linearity assessment (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
System Suitability Test (SST)
-
Purpose: To verify that the chromatography system and method are operating correctly before analyzing samples.
-
Procedure: Inject the 0.1 mg/mL working standard six consecutive times.
-
Acceptance Criteria:
-
Retention Time (RT) Precision: Relative Standard Deviation (RSD) ≤ 1.0% for the main oligomer peak.
-
Peak Area Precision: RSD ≤ 5.0% for the main oligomer peak.[14]
-
Peak Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5 for the main oligomer peak.
-
Method Validation Protocol
The method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure: Analyze a blank (diluent), the this compound standard, and a sample spiked with known potential impurities (e.g., n-octanol, free PEG).
-
Acceptance Criteria: The this compound oligomer peaks should be well-resolved from any impurity peaks. The mass spectrometer provides an extra layer of specificity by confirming the identity of each peak.
-
-
Linearity and Range:
-
Objective: To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.
-
Procedure: Inject the prepared calibration standards (e.g., 1 to 100 µg/mL) in triplicate. Plot the average peak area of the most abundant oligomer versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.995.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Procedure: These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve. A common approach is to demonstrate that the LOQ concentration provides a signal-to-noise ratio (S/N) of ≥ 10 and the LOD provides an S/N of ≥ 3.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 20%.[14]
-
-
Precision (Repeatability & Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability: Analyze six independent preparations of the this compound sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for the calculated purity of this compound across all preparations should be ≤ 5.0%.
-
-
Accuracy:
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a spike recovery study. Spike a known amount of this compound reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15]
-
Comparison with Alternative Analytical Techniques
While HPLC-MS is the premier technique, other methods are used in the field. Understanding their principles and limitations is crucial for selecting the right tool for the job.
| Technique | Principle of Detection | Advantages | Disadvantages | Suitability for this compound Validation |
| HPLC-MS | Measures the mass-to-charge ratio (m/z) of ionized molecules after separation. | High Specificity: Unambiguous peak identification. High Sensitivity: Low LOQ/LOD. Structural Info: Provides molecular weight and fragmentation data. | Higher Cost: Instrument and maintenance are expensive. Complex: Requires more operator expertise. Matrix Effects: Signal can be suppressed or enhanced by co-eluting compounds. | Excellent (Gold Standard): Provides comprehensive purity, identity, and impurity profiling. |
| HPLC-CAD | Measures charge transferred by analyte particles in a nebulized, dried aerosol stream. | Universal Detection: Responds to any non-volatile analyte.[18] Good for Quantification: More uniform response across different oligomers than ELSD. Gradient Compatible. | Moderate Sensitivity: Less sensitive than MS. Non-Linear Response: May require polynomial curve fits. No Structural Info. | Very Good: Excellent for quantifying total this compound and assessing oligomer distribution. Lacks the definitive identification power of MS. |
| HPLC-ELSD | Measures light scattered by analyte particles in a nebulized, dried aerosol stream.[19] | Universal Detection: Responds to non-volatile analytes.[20] Gradient Compatible. Lower Cost than MS or CAD. | Lower Sensitivity than MS and CAD.[21] Highly Non-Linear Response: Response is dependent on particle size. No Structural Info. | Good: Suitable for routine QC where high sensitivity is not required. Less accurate for quantitative impurity profiling compared to MS or CAD. |
| GC-MS | Separates volatile compounds in a gas phase, followed by mass analysis. | Excellent for Volatiles: Ideal for analyzing residual starting materials like n-octanol. | Thermal Instability: High temperatures in the injector and column can cause degradation of large PEG chains. Derivatization: May be required for non-volatile compounds, adding complexity. | Poor/Complementary: Not suitable for analyzing the intact this compound oligomer distribution but useful for specific volatile impurities. |
Conclusion: Ensuring Confidence Through Rigorous Validation
The validation of this compound purity is a critical step in ensuring the quality and reliability of research and pharmaceutical products. While techniques like HPLC-CAD and HPLC-ELSD offer viable alternatives for routine analysis, HPLC-MS stands out as the definitive gold standard. Its unique ability to couple high-resolution separation with highly specific mass detection provides an unparalleled depth of information, allowing for the confident identification and quantification of the this compound oligomer distribution and any process-related impurities.
By implementing the detailed, self-validating protocol described in this guide, researchers and quality control scientists can establish a robust analytical method that guarantees the purity and consistency of their this compound material. This commitment to scientific integrity and rigorous validation ensures that the data generated in downstream applications is both accurate and reproducible, ultimately accelerating scientific discovery and drug development.
References
- Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection - Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-20677-LC-CAD-Surfactants-AN20677-EN.pdf]
- HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column - SIELC Technologies. [URL: https://sielc.com/hplc-method-for-separation-of-hydrophobic-cationic-nonionic-and-anionic-surfactants-on-newcrom-bh-column/]
- Analysis of Non-Ionic Surfactant by Solid Phase Extraction-HPLC Conforming to Water Quality Standard - Shimadzu. [URL: https://www.shimadzu.
- Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection - Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2014/analysis-of-the-non-ionic-surfactant-triton-x-using-ultraperformance-convergence-chromatography-upc2-with-ms-and-uv-detection.html]
- GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS - ResearchGate. [URL: https://www.researchgate.net/publication/279929878_GAS_CHROMATOGRAPHY_MASS_SPECTROMETRY_ANALYSIS_OF_POLYETHYLENE_GLYCOL_DIALKYL_ETHERS]
- Surfactant Analysis by HPLC: A Comprehensive Guide - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/surfactants/resource/surfactant-analysis-by-hplc-a-comprehensive-guide.html]
- Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19726043/]
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry - Agilent Technologies. [URL: https://www.agilent.
- Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers - ResearchGate. [URL: https://www.researchgate.net/publication/230823469_Gas_ChromatographyMass_Spectrometry_of_Polyethylene_Glycol_Oligomers]
- HPLC-CAD Surfactants and Emulsifiers Applications Notebook - Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/brochures/SN-72199-LC-CAD-Surfactants-Emulsifiers-SN72199-EN.pdf]
- Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions - Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/improved-mass-determination-polyethylene-glycols-electrospray-ion-mobility-time-flight-mass-spectrometry-coupled-ion-molecule-reactions]
- Stability of the non-ionic surfactant polysorbate 80 investigated by HPLC-MS and charged aerosol detector - ResearchGate. [URL: https://www.researchgate.net/publication/221841347_Stability_of_the_non-ionic_surfactant_polysorbate_80_investigated_by_HPLC-MS_and_charged_aerosol_detector]
- Surfactant Testing and Analysis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/surfactants/services/surfactant-testing-and-analysis.html]
- Surfactant Analysis - Intertek. [URL: https://www.intertek.com/analysis/surfactants/]
- Liquid Chromatography-Tandem Mass Spectrometric Analysis of Octaethylene Glycol Monodecyl Ether in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28069868/]
- Analytical Methods for the Determination of Surfactants in Surface Water - EThOS - British Library. [URL: https://ethos.bl.uk/OrderDetails.do?uin=uk.bl.ethos.367809]
- Techniques for surfactant detection from wastewater: a review - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/03067319.2021.1983515]
- HPLC-Charged Aerosol Detection - Surfactants and Emulsifiers Applications Notebook - Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8L37A/hplc-charged-aerosol-detection.html]
- Simple method for quantification of anionic biosurfactants in aqueous solutions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9403816/]
- fragmentation patterns in the mass spectra of organic compounds - Chemguide. [URL: https://www.chemguide.co.
- Aggregation Behavior of Octaethylene Glycol Monodecyl Ether: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b5372]
- Octaethylene Glycol monododecyl ether (C12E8, CAS Number: 3055-98-9) - Cayman Chemical. [URL: https://www.caymanchem.com/product/16584/octaethylene-glycol-monododecyl-ether]
- Octaethylene glycol monohexadecyl ether - Invivochem. [URL: https://www.invivochem.com/products/octaethylene-glycol-monohexadecyl-ether-5698-39-5]
- Evaporative Light-Scattering Detectors (ELSD) - KNAUER. [URL: https://www.knauer.net/en/hplc-components-and-columns/detectors/elsd]
- Octaethylene glycol monododecyl ether - Wikipedia. [URL: https://en.wikipedia.org/wiki/Octaethylene_glycol_monododecyl_ether]
- common fragmentation mechanisms in mass spectrometry - YouTube. [URL: https://www.youtube.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.
- Analysis of foods using HPLC with evaporative light scattering detection - Agilent. [URL: https://www.agilent.
- HPLC Detector: Evaporative Light Scattering Detector (ELSD) - ResearchGate. [URL: https://www.researchgate.
- The principles of ELSD - Peak Scientific. [URL: https://www.peakscientific.com/discover/news/the-principles-of-elsd/]
- Fragmentation Mechanisms - Intro to Mass Spectrometry - Michigan State University. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec2.htm]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances - Chromatography Online. [URL: https://www.chromatographyonline.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities - Creative Peptides. [URL: https://www.creative-peptides.
- Validation of Analytical Methods: A Review - Gavin Publishers. [URL: https://www.gavinpublishers.
- Fast Analysis of Light Stabilizers by HPLC with ELSD - Agilent. [URL: https://www.agilent.
- Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072210/]
- Live qualification/validation of purity methods for protein products - Purdue University. [URL: https://docs.lib.purdue.edu/cgi/viewcontent.cgi?article=1010&context=csp]
- The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/]
Sources
- 1. Octaethylene glycol monohexadecyl ether (Polyoxyethylene (10) cetyl ether) | Biochemical Assay Reagents | 5698-39-5 | Invivochem [invivochem.com]
- 2. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. waters.com [waters.com]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. cs.purdue.edu [cs.purdue.edu]
- 17. Liquid Chromatography-Tandem Mass Spectrometric Analysis of Octaethylene Glycol Monodecyl Ether in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. peakscientific.com [peakscientific.com]
- 20. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparing C8E5 and Lauryl Maltose Neopentyl Glycol (LMNG) for GPCR Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of G-protein coupled receptor (GPCR) research, the choice of detergent is a critical determinant of experimental success. The ability to solubilize these transmembrane proteins from their native lipid environment while preserving their structural integrity and functional activity is paramount for downstream applications, including structural biology, biophysical characterization, and drug screening. This guide provides an in-depth comparison of two non-ionic detergents, the conventional octaethylene glycol mono-n-octyl ether (C8E5) and the more novel Lauryl Maltose Neopentyl Glycol (LMNG), to inform the rational selection of a detergent for your GPCR of interest.
The Pivotal Role of Detergents in GPCR Research
GPCRs are notoriously unstable once extracted from the cell membrane. Detergents form micelles that encapsulate the hydrophobic transmembrane domains of the receptor, mimicking the native lipid bilayer and preventing aggregation in aqueous solutions. However, the ideal detergent must do more than simply solubilize; it must create a microenvironment that stabilizes the receptor's native conformation and allows it to remain functional. An inappropriate detergent can lead to denaturation, loss of ligand-binding activity, and ultimately, failed experiments.
Lauryl Maltose Neopentyl Glycol (LMNG): The Modern Gold Standard for GPCR Stability
LMNG has emerged as a detergent of choice for many challenging GPCRs, demonstrating superior performance in maintaining receptor stability and integrity.[1][2][3][4][5][6][7]
Chemical Properties and Structure of LMNG
LMNG is a branched-chain amphiphile with two hydrophilic maltose head groups and two hydrophobic lauryl (C12) tails linked to a central neopentyl glycol core.[5][8] This unique architecture is key to its remarkable stabilizing properties.
| Property | Value | Source |
| Chemical Name | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside | [8] |
| Molecular Weight | 1005.19 g/mol | [8] |
| Critical Micelle Concentration (CMC) | ~0.01 mM (0.001%) | [8] |
| Aggregation Number | ~91 kDa (micelle molecular weight) | [9] |
Mechanism of GPCR Stabilization by LMNG
The superior stabilizing effect of LMNG can be attributed to several factors elucidated through molecular dynamics simulations and experimental studies:
-
Denser Packing and Reduced Motion: The two hydrophobic tails of LMNG pack more densely around the transmembrane helices of the GPCR compared to single-chain detergents like dodecyl maltoside (DDM).[1][2][3][4][7] This results in considerably less motion of the detergent molecules within the micelle, creating a more rigid and stable environment for the receptor.[1][2][3][4][7]
-
Enhanced Interaction Energies: The tighter packing of LMNG leads to enhanced van der Waals contacts and more favorable interaction energies between the detergent and the receptor, as well as between the detergent molecules themselves.[1][2][3]
-
Increased Hydrogen Bonding: The two maltose headgroups of LMNG can form extensive hydrogen bond networks, further stabilizing the detergent micelle and interacting favorably with the hydrophilic loops of the GPCR.[1][2][3][4]
This combination of factors effectively shields the hydrophobic surfaces of the GPCR from the aqueous environment, preventing unfolding and aggregation. The enhanced stability imparted by LMNG has been instrumental in the successful structure determination of numerous GPCRs by both cryo-electron microscopy (cryo-EM) and X-ray crystallography.[8][10][11][12]
Octaethylene Glycol Mono-n-Octyl Ether (this compound): A Conventional Non-Ionic Detergent
This compound, a member of the polyoxyethylene glycol ether class of detergents, has been used in membrane protein research. However, its suitability for sensitive GPCRs warrants careful consideration.
Chemical Properties and Structure of this compound
This compound is a single-chain non-ionic detergent with a short C8 alkyl tail and a hydrophilic head group composed of five ethylene glycol units.
| Property | Value | Source |
| Chemical Name | Octaethylene glycol mono-n-octyl ether | N/A |
| Molecular Weight | ~406.6 g/mol | N/A |
| Critical Micelle Concentration (CMC) | ~7.1 mM | N/A |
| Aggregation Number | Varies with conditions | N/A |
Effects of this compound on GPCR Stability: A Word of Caution
Direct comparative studies between this compound and LMNG for GPCR stabilization are scarce in the published literature. However, the general properties of short-chain polyoxyethylene detergents provide some insights. One study on a thermostabilized β1-adrenergic receptor, a well-characterized GPCR, found that it was rapidly inactivated by polyoxyethylene detergents like C12E8, a close structural analog of this compound. This suggests that this class of detergents may be harsher and less suitable for maintaining the native conformation of sensitive GPCRs compared to maltoside-based detergents like DDM and, by extension, the superior LMNG.
The higher CMC of this compound compared to LMNG also means that a higher concentration of free detergent monomers will be present in solution, which can sometimes be detrimental to protein stability.
Head-to-Head Comparison: this compound vs. LMNG
| Feature | This compound | LMNG |
| Chemical Structure | Single alkyl chain, polyoxyethylene head group | Branched, two alkyl chains, two maltose head groups |
| GPCR Stability | Potentially harsher, limited data for sensitive GPCRs | Widely documented to be highly stabilizing |
| Mechanism | Forms standard micelles | Forms dense, stable micelles with enhanced interactions |
| CMC | High (~7.1 mM) | Very Low (~0.01 mM) |
| Track Record | Used for some membrane proteins | Proven success for numerous challenging GPCRs |
Experimental Protocols for Assessing GPCR Stability
To empirically determine the optimal detergent for your GPCR of interest, it is essential to perform a detergent screen and assess receptor stability using quantitative methods.
Protocol 1: GPCR Solubilization and Detergent Exchange
This protocol describes the initial solubilization of the GPCR from the membrane and subsequent exchange into the detergents to be tested.
Workflow for GPCR Solubilization and Detergent Exchange
Caption: Workflow for GPCR solubilization and detergent exchange.
Materials:
-
Cell membranes expressing the target GPCR
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) DDM, 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), protease inhibitors
-
Wash Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM imidazole, 0.02% (w/v) DDM, 0.002% (w/v) CHS
-
Elution Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 250 mM imidazole, 0.02% (w/v) DDM, 0.002% (w/v) CHS
-
SEC Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) this compound
-
SEC Buffer B: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.002% (w/v) LMNG
Procedure:
-
Resuspend cell membranes in Solubilization Buffer and stir gently for 1 hour at 4°C.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column (e.g., Ni-NTA for a His-tagged GPCR).
-
Wash the column extensively with Wash Buffer.
-
Elute the receptor with Elution Buffer.
-
Concentrate the eluted receptor and apply it to a size exclusion chromatography (SEC) column pre-equilibrated with either SEC Buffer A (for this compound) or SEC Buffer B (for LMNG).
-
Collect the fractions corresponding to the monodisperse peak of the GPCR.
Protocol 2: Thermostability Assessment using a Radioligand Binding Assay
This assay measures the ability of the receptor to bind a specific radiolabeled ligand after being subjected to thermal stress.
Workflow for Radioligand Binding Thermostability Assay
Caption: Workflow for thermostability assessment.
Procedure:
-
Dilute the purified GPCR in this compound and LMNG to a suitable concentration in their respective SEC buffers.
-
Aliquot the receptor preparations into PCR tubes.
-
Incubate the tubes at a range of temperatures (e.g., 25°C to 75°C) for 30 minutes using a thermal cycler. Include a control sample kept on ice.
-
After incubation, place all tubes on ice.
-
Add a saturating concentration of a suitable radiolabeled antagonist to each tube.
-
Incubate on ice for 1 hour to allow binding to reach equilibrium.
-
Separate the bound from free radioligand using a suitable method (e.g., size exclusion spin columns).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding remaining (compared to the unheated control) as a function of temperature.
-
Determine the apparent melting temperature (Tm), the temperature at which 50% of the receptor is inactivated, by fitting the data to a sigmoidal dose-response curve.
A higher Tm value indicates greater thermostability.
Conclusion and Recommendations
The available evidence strongly suggests that Lauryl Maltose Neopentyl Glycol (LMNG) is a superior detergent for maintaining the stability of a wide range of G-protein coupled receptors. Its unique branched structure leads to a more stable and protective micellar environment, which has been crucial for the success of numerous structural and functional studies of these challenging membrane proteins.
While This compound may be suitable for more robust membrane proteins, its utility for sensitive GPCRs is questionable, and preliminary evidence suggests it may have a destabilizing effect. The lack of direct comparative studies makes it difficult to definitively recommend this compound for GPCR research without empirical validation.
For any new GPCR project, it is highly recommended to include LMNG as a primary candidate in your detergent screening. If initial attempts with more traditional detergents like DDM are unsuccessful, transitioning to LMNG is a logical and evidence-based next step. The experimental protocols provided in this guide offer a framework for systematically evaluating the stabilizing effects of different detergents on your specific GPCR, enabling you to make an informed decision that will maximize your chances of experimental success.
References
-
Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry, 59(23), 2213–2223. [Link]
-
Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. ResearchGate. [Link]
-
Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. PubMed Central. [Link]
-
Song, W., et al. (2021). Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches. MDPI. [Link]
-
Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry. [Link]
-
Bae, H. E., et al. (2021). Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability. PubMed Central. [Link]
-
Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]
-
Al-Hossaini, A. M., et al. (2020). Lipid nanoparticle technologies for the study of G protein-coupled receptors in lipid environments. PubMed Central. [Link]
-
Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. ResearchGate. [Link]
-
Rawson, F., et al. (2021). Expression and purification of recombinant G protein-coupled receptors: A review. PubMed Central. [Link]
-
Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. PubMed. [Link]
-
Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods, 7(12), 1003–1008. [Link]
-
Das, M., et al. (2019). New malonate-derived tetraglucoside (MTG) detergents for membrane protein stability. PubMed Central. [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]
-
Audet, M., & Bouvier, M. (2023). Bringing GPCR Structural Biology to Medical Applications: Insights from Both V2 Vasopressin and Mu-Opioid Receptors. PubMed Central. [Link]
-
Serrano-Vega, M. J., & Tate, C. G. (2009). Transferability of thermostabilizing mutations between beta-adrenergic receptors. PubMed. [Link]
-
SERVA Electrophoresis GmbH. (n.d.). Physicochemical Properties. SERVA Electrophoresis GmbH. [Link]
-
Schertler, G. F. (2019). Cryo-EM structures of GPCRs coupled to Gs, Gi and Go. PubMed. [Link]
-
Tate, C. G. (2021). Structure determination of GPCRs: Cryo-EM compared with X-ray crystallography. ResearchGate. [Link]
-
Pop, A. M., et al. (2015). The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. IOP Conference Series: Materials Science and Engineering, 92, 012015. [Link]
-
Proverb, R. J., et al. (2011). A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors. PLoS ONE, 6(10), e23036. [Link]
-
Lally, B. A., et al. (2021). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling. PubMed Central. [Link]
-
Liu, J., et al. (2016). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PubMed Central. [Link]
-
Zhang, Y., et al. (2024). Structural Basis of GPCR-G Protein Pre-coupling and Activation: Insights from CCR1-Gi Complex. SciSpace. [Link]
-
Paila, Y. D., & Chattopadhyay, A. (2010). Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. PubMed. [Link]
-
Grisshammer, R. (2008). Purification of recombinant G-protein-coupled receptors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of the Detergents. ResearchGate. [Link]
-
Tate, C. G. (2021). Fusion protein strategies for cryo-EM study of G protein-coupled receptors. ResearchGate. [Link]
-
Niesen, M. J. M., et al. (2013). Thermostabilization of the β1-Adrenergic Receptor Correlates with Increased Entropy of the Inactive State. SciSpace. [Link]
-
Marton, S., & Brady, A. P. (1947). Some physical chemical properties of aqueous solutions of soaps and soapless detergents. Journal of Colloid Science, 2(5), 449-459. [Link]
-
Park, S. H., et al. (2009). High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1. PubMed Central. [Link]
-
Milic, D., & Veprintsev, D. B. (2015). GPCR Solubilization and Quality Control. PubMed. [Link]
Sources
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Lipid nanoparticle technologies for the study of G protein-coupled receptors in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Bringing GPCR Structural Biology to Medical Applications: Insights from Both V2 Vasopressin and Mu-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structures of GPCRs coupled to Gs, Gi and Go - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Quality Control of Pentaethylene Glycol Monooctyl Ether (C8E5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Variable in Your Experiments
Pentaethylene Glycol Monooctyl Ether, commonly known as C8E5, is a non-ionic surfactant indispensable in modern science. From solubilizing membrane proteins for structural studies to acting as a critical excipient in pharmaceutical formulations, its utility is vast.[1] However, the very properties that make this compound so effective also render it susceptible to variability that can silently compromise experimental integrity and drug product safety. The term "this compound" on a supplier's label often represents a population of molecules, centered around an average of five ethylene oxide (EO) units, but with a distribution of other oligomers and a host of potential impurities.
This guide is designed to move beyond the Certificate of Analysis (CofA). As a Senior Application Scientist, my objective is to provide you with the strategic framework and detailed methodologies to rigorously assess the quality of this compound from any supplier. We will explore the causality behind choosing specific analytical techniques, establish self-validating protocols, and present a comparative analysis to illustrate how subtle differences in quality can have significant downstream consequences. Trust in your reagents begins with robust, in-house verification.
Pillar 1: Defining the Critical Quality Attributes (CQAs) of this compound
Before we can measure, we must define what matters. The quality of this compound is not a single value but a profile of several Critical Quality Attributes (CQAs). Each CQA informs on a different aspect of the material's identity, purity, and performance.
-
Identity and Structure: Is the molecule truly this compound? What is the average degree of ethoxylation?
-
Purity and Impurity Profile: What is the percentage of the desired this compound species? What other molecules are present? Common impurities include unreacted 1-octanol, free polyethylene glycol (PEG), and C8En species where n does not equal 5.
-
Polydispersity: How broad is the distribution of ethylene oxide chain lengths around the target number of 5? A narrow distribution is often indicative of a more controlled manufacturing process and leads to more consistent performance.
-
Water Content: Water is not just a solvent; it is a reactive impurity that can promote hydrolysis and degradation, while also affecting the accurate weighing of the surfactant for solution preparation.
-
Functional Integrity (CMC): The Critical Micelle Concentration (CMC) is a key performance indicator. It is the concentration at which surfactant monomers assemble into micelles and is highly sensitive to impurities, which can alter the surfactant's effective concentration and behavior in solution.[2][3]
Pillar 2: A Multi-Pronged Analytical Strategy
No single analytical method can provide a complete picture of this compound quality. A robust QC strategy employs an orthogonal set of techniques, where each method provides a unique and complementary piece of the puzzle.
Purity, Impurity Profiling, and Polydispersity by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone of surfactant analysis. For non-ionic surfactants like this compound that lack a UV-absorbing chromophore, traditional UV detection is ineffective. Therefore, the choice of detector is critical. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are superior choices over Refractive Index (RI) detectors due to their compatibility with gradient elution, which is necessary to resolve the complex mixture of oligomers and impurities.[4][5] A Reversed-Phase (RP-HPLC) method, typically using a C8 or C18 column, effectively separates the C8En species based on the hydrophobicity imparted by both the alkyl chain and the length of the hydrophilic ethylene oxide chain.[][7] Coupling HPLC with Mass Spectrometry (LC-MS) provides the ultimate tool for identifying unknown impurities by providing mass-to-charge ratio information for each separated peak.[8][9][10][11]
Trustworthiness: The protocol's validity is ensured by running a system suitability test (e.g., injecting a standard to check for resolution and peak shape), a diluent blank to rule out system contamination, and bracketing sample runs with standards to check for drift.
Experimental Protocol: RP-HPLC with Charged Aerosol Detection (CAD)
-
System Preparation:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Detector: Thermo Scientific Corona Veo Charged Aerosol Detector or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock solution of ~5 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the same diluent for a final concentration of ~0.5 mg/mL.
-
-
Analysis:
-
Inject the prepared samples.
-
Integrate all peaks. Purity is calculated as the area of the main this compound peak relative to the total area of all peaks (Area %).
-
Identify and quantify impurities based on their relative peak areas.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis by RP-HPLC-CAD.
Structural Identity and Ethylene Oxide Distribution by ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[12][13] For this compound, ¹H NMR is particularly powerful. It not only confirms the presence of both the octyl (C8) alkyl chain and the polyethylene glycol (PEG) backbone but also allows for the precise calculation of the average number of ethylene oxide (EO) units. This is achieved by comparing the integrated signal area of the terminal methyl group protons on the C8 chain (a stable reference of 3 protons) to the large, overlapping signal from the methylene protons of the EO units.[14][15] This provides a more accurate measure of the average ethoxylation state than supplier specifications often do.
Trustworthiness: The internal chemical shift reference (TMS or residual solvent peak) provides a self-calibrating scale. The accuracy of the integration relies on acquiring a fully relaxed spectrum, which is achieved by setting an appropriate relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time).
Experimental Protocol: ¹H NMR for Structural and EO Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Acquire a standard ¹H spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set a relaxation delay (D1) of at least 10 seconds to ensure quantitative integration.
-
-
Data Processing and Analysis:
-
Reference the spectrum (e.g., to the CDCl₃ peak at 7.26 ppm).
-
Integrate the following key regions:
-
A: Terminal methyl group (CH₃) of the C8 chain (~0.88 ppm, triplet). Set this integral to 3.00.
-
B: Methylene protons (-(OCH₂CH₂)n-) of the EO chain (~3.64 ppm, broad multiplet).
-
-
Calculate the average number of EO units (n):
-
The signal at ~3.64 ppm (Integral B) represents 4 protons for each EO unit.
-
Therefore, n = (Integral B) / 4 .
-
-
Examine the spectrum for signals corresponding to impurities like free 1-octanol or free PEG.
-
Workflow for NMR Analysis of this compound
Caption: Workflow for water content analysis by Karl Fischer titration.
Functional Assessment by Surface Tensiometry (CMC Determination)
Expertise & Experience: The CMC is a functional signature of a surfactant. While HPLC and NMR define what the material is, CMC determination tells you how it behaves. The presence of more hydrophobic impurities (like residual octanol) or more hydrophilic impurities (like free PEG) can significantly shift the CMC value, providing a highly sensitive measure of overall purity and performance. [3][16]The surface tension method is a direct and reliable way to measure the CMC. [2] Trustworthiness: The protocol's reliability comes from careful preparation of a dilution series and precise measurement of surface tension. The inflection point on the plot of surface tension versus the logarithm of concentration provides a clear, verifiable endpoint.
Experimental Protocol: CMC Determination via Surface Tension
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water or a relevant buffer. Ensure the concentration is well above the expected CMC (~0.08 mM). [17]
-
-
Preparation of Dilution Series:
-
Perform a series of precise serial dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).
-
-
Measurement:
-
Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Measure the surface tension of the pure solvent first as a baseline.
-
Measure the surface tension of each dilution, starting from the most dilute and moving to the most concentrated. Ensure the measuring probe is thoroughly cleaned between samples.
-
-
Data Analysis:
-
Plot surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will show two distinct linear regions. The point where these two lines intersect is the CMC. [2]
-
Pillar 3: Comparative Data Analysis - A Tale of Three Suppliers
To illustrate the importance of this multi-faceted approach, consider the hypothetical data below for this compound sourced from three different suppliers. All three are sold as "this compound, >98% Purity."
| Parameter | Method | Supplier A | Supplier B | Supplier C | Interpretation |
| Purity (Area %) | HPLC-CAD | 99.1% | 98.2% | 98.5% | All meet the basic >98% spec, but Supplier A is demonstrably purer. |
| Key Impurity | HPLC-MS | Free PEG (0.4%) | C8E4 (0.8%) | 1-Octanol (0.9%) | Supplier C has significant residual starting material, which is highly hydrophobic. |
| Avg. EO Units (n) | ¹H NMR | 5.1 | 4.8 | 5.0 | Supplier B's product is, on average, less ethoxylated than specified. |
| Water Content (w/w%) | Karl Fischer | 0.85% | 0.15% | 0.20% | Supplier A has a significantly higher water content. |
| CMC (mM in H₂O) | Tensiometry | 0.085 mM | 0.095 mM | 0.070 mM | CMC values reflect the impurity profiles. The hydrophobic octanol in C lowers the CMC. |
Field-Proven Insights:
-
Supplier A provides the highest purity this compound, but its high water content is a significant drawback. For applications requiring precise concentration, the "as-is" weight would need to be corrected, or the material should be dried under vacuum. This high water content could also indicate poor packaging or handling procedures.
-
Supplier B shows a lower average EO number and a higher level of the C8E4 oligomer. This suggests a less controlled ethoxylation process. For experiments sensitive to the hydrophilic-lipophilic balance (HLB), this batch-to-batch variability could be disastrous.
-
Supplier C has an acceptable purity and EO number, but the presence of 0.9% free 1-octanol is a major red flag. This hydrophobic impurity dramatically lowers the CMC, meaning the surfactant will behave very differently in solution at a given concentration compared to a purer source. This could drastically alter protein solubilization efficiency or formulation stability.
The Final Verdict: For a critical application like formulating a biologic drug or conducting sensitive membrane protein crystallography, Supplier B and C would be rejected . Supplier A's material may be usable if the water content is accounted for, but the ideal scenario would be to find a supplier that combines the high purity of A with the low water content of B and C.
Conclusion
The quality control of a seemingly simple surfactant like this compound is a complex but critical endeavor. Relying solely on a supplier's Certificate of Analysis is insufficient for demanding scientific and pharmaceutical applications. By implementing an orthogonal analytical strategy encompassing chromatography (HPLC), spectroscopy (NMR), titration (Karl Fischer), and functional testing (tensiometry), researchers and developers can gain a comprehensive understanding of their material. This allows for the confident selection of high-quality reagents, ensures the reproducibility of experimental results, and ultimately contributes to the development of safer and more effective products. The investment in rigorous analytical quality control is an investment in scientific integrity itself.
References
-
Mishra, A., & Yadav, S. (2020). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]
-
Dimitrova, G. T., Tadros, Th. F., Luckham, P. F., & Kipps, M. R. (2004). Investigations into the Phase Behavior of Nonionic Ethoxylated Surfactants Using 2H NMR Spectroscopy. Langmuir, 20(15), 6111–6117. Retrieved from [Link]
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]
-
Wang, L., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. ACS Omega, 5(11), 6034-6040. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1673: PEG-600 by Derivatization and HPLC. EPA. Retrieved from [Link]
-
Tanaka, Y., et al. (2021). Determination of Poly(oxyethylene)alkyl ether in Environmental Water. Journal of Health Science, 53(5), 588-594. Retrieved from [Link]
-
Cross, J. (1973). Analysis of alkyl ethoxylates by NMR. Journal of the American Oil Chemists' Society, 50(7), 249-254. Retrieved from [Link]
-
Tanaka, Y., et al. (2021). Determination of Poly(oxyethylene)alkyl ether in Environmental Water. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2019). Mass spectrometry analysis and chromatographic separation of fatty alcohol polyoxyethylene ether nonionic surfactants. Journal of Surfactants and Detergents, 22(4), 845-853. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of ethoxylated quaternary ammonium gemini surfactant. Retrieved from [Link]
-
Liu, X., et al. (2005). [Determination of alkyl alcohol polyoxyethylene ether by high temperature gas chromatography]. Se Pu, 23(4), 415-417. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR chemical shifts, spin splitting and integration of surfactants. Retrieved from [Link]
-
Agilent Technologies. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Agilent. Retrieved from [Link]
-
Vanhoenacker, G., et al. (2018). Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection. LCGC International, 31(7), 38-47. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. Retrieved from [Link]
-
Lee, S., et al. (2017). Liquid Chromatography-Tandem Mass Spectrometric Analysis of Octaethylene Glycol Monodecyl Ether in Rat Plasma and its Application to Pharmacokinetic Studies. Journal of Chromatographic Science, 55(5), 536-541. Retrieved from [Link]
-
Zhang, X., et al. (2015). Novel designed polyoxyethylene nonionic surfactant with improved safety and efficiency for anticancer drug delivery. International Journal of Nanomedicine, 10, 4849–4861. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). 2.48 Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Reed, R. A. (2012). Low level detection of nonionic surfactants of pharmaceutical interest. Analytical Methods, 4(6), 1639-1644. Retrieved from [Link]
-
Wang, J., et al. (2010). Determination of Polyethylene Glycol Monoester Acrylate and Polyethylene Glycol Diester Acrylate Using Reversed-Phase High-Performance Liquid Chromatography. Analytical Letters, 43(5), 819-826. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Polysorbate 80 NF. GlobalRx. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo. Retrieved from [Link]
-
Chen, J., et al. (2007). Universal method for the determination of nonionic surfactant content in the presence of protein. Journal of Chromatography B, 850(1-2), 247-253. Retrieved from [Link]
-
United States Pharmacopeia. (2017). Polysorbate 80 Monograph. USP. Retrieved from [Link]
-
United States Pharmacopeial Convention. (2009). Polysorbate 80. Pharmacopeial Forum, 35(4). Retrieved from [Link]
-
Li, Y., et al. (2022). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. Foods, 11(15), 2235. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Octaethylene Glycol Monododecyl Ether (C12E8). Creative Biolabs. Retrieved from [Link]
-
Li, Y., et al. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. LCGC International, 30(5), 28-35. Retrieved from [Link]
-
Mora-Huertas, C. E., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Polymers, 13(21), 3785. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quality assessment of Polysorbates 80 and 20 Pharmaceutical Raw Materials by Measuring Fatty Acids Composition using HPLC with Mass Detection. Waters Corporation. Retrieved from [Link]
-
Kumar, S., et al. (2023). Impurity profiling of pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics, 13(5), 134-142. Retrieved from [Link]
-
Li, Y., et al. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
David, F., et al. (2007). Analysis of special surfactants by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1150(1-2), 16-24. Retrieved from [Link]
-
Schönhoff, M., et al. (2020). NMR and MD Simulations of Non-Ionic Surfactants. Molecules, 25(1), 165. Retrieved from [Link]
-
Yuan, C. L., et al. (2014). The determination methods for non-ionic surfactants. Journal of Chemical and Pharmaceutical Research, 6(7), 2238-2242. Retrieved from [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Retrieved from [Link]
-
International Conference on Harmonisation. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ICH. Retrieved from [Link]
-
Wikipedia. (n.d.). Octaethylene glycol monododecyl ether. Wikipedia. Retrieved from [Link]
-
Das, M., et al. (2015). Anionic surfactant composition by GC-Mass spectrometry. ResearchGate. Retrieved from [Link]
-
D'Orazio, G., et al. (2021). Analysis of surfactants by mass spectrometry: Coming to grips with their diversity. Mass Spectrometry Reviews, 41(5), 701-722. Retrieved from [Link]
Sources
- 1. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses [mdpi.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. justagriculture.in [justagriculture.in]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of Poly(oxyethylene)alkyl ether in Environmental Water: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of surfactants by mass spectrometry: Coming to grips with their diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of alkyl ethoxylates by NMR: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Octaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
The Understated Workhorse: A Senior Application Scientist's Guide to C8E5 in Structural Biology
For researchers, scientists, and drug development professionals navigating the challenging landscape of membrane protein structural biology, the choice of detergent is a critical decision that can dictate the success or failure of a project. While mainstays like n-dodecyl-β-D-maltoside (DDM) and lauryl dimethylamine oxide (LDAO) dominate many protocols, a less-talked-about yet potent ally, Pentaethylene Glycol Monooctyl Ether (C8E5), offers unique advantages. This guide provides an in-depth, experience-driven comparison of this compound's performance against other common detergents, supported by physicochemical data and detailed experimental workflows.
Introduction to this compound: Beyond the Basics
This compound, a non-ionic detergent, belongs to the polyoxyethylene glycol monoalkyl ether family. Its structure consists of a short C8 alkyl chain and a polar headgroup composed of five ethylene glycol units. This seemingly simple architecture gives rise to a set of physicochemical properties that make it a compelling choice for the solubilization, purification, and structural determination of membrane proteins. Unlike detergents with longer alkyl chains, this compound's shorter chain can sometimes offer a finer touch, gently extracting proteins from the lipid bilayer while minimizing disruption to their native fold.
The selection of a detergent is not a one-size-fits-all solution; it is a nuanced process that depends on the specific characteristics of the target protein.[1] Mild, non-ionic detergents are often the first choice to preserve the structural and functional integrity of the protein.[2] this compound, with its non-ionic nature, falls into this preferred category.
Comparative Analysis: this compound vs. The Field
To make an informed decision, it's crucial to compare the properties and performance of this compound with other commonly used detergents. The following tables summarize key physicochemical parameters and provide a qualitative performance overview based on literature and field experience.
Physicochemical Properties of Common Detergents
Understanding the critical micelle concentration (CMC), aggregation number, and micelle molecular weight is fundamental to designing effective solubilization and purification strategies. The CMC is the concentration at which detergent monomers begin to form micelles, and it is crucial to work above this concentration to ensure membrane proteins remain soluble.[3] The aggregation number and micelle size influence the overall size of the protein-detergent complex, which can impact crystallization and cryo-EM grid preparation.
| Detergent | Chemical Name | Type | CMC (mM) | Aggregation Number | Micelle MW (kDa) |
| This compound | Pentaethylene Glycol Monooctyl Ether | Non-ionic | ~6-9 | ~70-120 | ~24-42 |
| DDM | n-Dodecyl-β-D-maltoside | Non-ionic | ~0.17 | ~98 | ~50 |
| LDAO | Lauryldimethylamine-N-oxide | Zwitterionic | ~1-2 | ~95 | ~22 |
| OG | n-Octyl-β-D-glucopyranoside | Non-ionic | ~20-25 | ~27-100 | ~8-31 |
Note: These values can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).
The higher CMC of this compound compared to DDM is a notable feature. While a lower CMC is often favored for economic reasons and ease of removal by dialysis, a higher CMC can be advantageous in certain contexts.[1] Some researchers suggest that detergents with higher CMCs, like this compound and Octylglucoside, can be more potent solubilizing agents.[1]
Performance Comparison in Structural Biology Applications
The ultimate test of a detergent is its performance in downstream applications. The table below provides a qualitative comparison based on anecdotal evidence and published studies. It is important to note that the optimal detergent is highly protein-dependent, and screening is always recommended.[4]
| Detergent | X-ray Crystallography | Cryo-EM | NMR Spectroscopy | General Stability |
| This compound | Can be effective, particularly for smaller membrane proteins or when smaller micelles are desired. May require careful optimization of concentration. | Potentially advantageous due to smaller micelle size, which can reduce the "halo" effect around the protein and facilitate particle picking and alignment. | Suitable for some applications, but the dynamic nature of its micelles might lead to line broadening in some cases. | Generally considered a mild detergent, but its higher CMC may necessitate higher concentrations in buffers to maintain stability. |
| DDM | A workhorse in the field, known for its gentle nature and success with a wide range of membrane proteins, including GPCRs.[5] | Widely used and often a good starting point. The larger micelle size can sometimes obscure protein features. | Can be used, but the large micelle size can lead to slow tumbling and broad spectral lines. | Excellent reputation for maintaining the stability and functionality of many membrane proteins.[5] |
| LDAO | Has been successful for crystallizing certain classes of membrane proteins, particularly smaller ones. Can be more denaturing than non-ionic detergents. | Used in some cases, but its zwitterionic nature can sometimes lead to aggregation or other issues on the cryo-EM grid. | Less commonly used due to potential for denaturation and interference with spectral quality. | Can be effective for solubilization but may be harsher on some proteins compared to DDM or this compound. |
| OG | Historically used, but its high CMC and tendency to be harsher on sensitive proteins have made it less popular for initial screening. | Less common in modern cryo-EM studies. | Its high CMC can be a disadvantage, requiring high concentrations that may not be ideal for NMR. | Can be effective for robust proteins but may denature more sensitive targets. |
Experimental Protocols: A Practical Guide to Using this compound
The following protocols provide a starting point for utilizing this compound in your membrane protein structural biology workflow. Remember that optimization is key, and these should be adapted based on your specific target protein.
Visualizing the Workflow: From Membrane to Purified Protein
Caption: A general workflow for membrane protein purification using this compound.
Step-by-Step Protocol for Solubilization and Purification using this compound
This protocol is designed for a generic membrane protein with an affinity tag (e.g., His-tag) expressed in E. coli.
1. Membrane Preparation:
-
Rationale: The first step is to isolate the cell membranes containing your overexpressed target protein from the soluble cytosolic components.
-
Procedure:
-
Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and DNase I).
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove loosely associated proteins. Repeat the ultracentrifugation and resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% glycerol) and store at -80°C.
-
2. Solubilization with this compound:
-
Rationale: This is the critical step where the detergent extracts the membrane protein from the lipid bilayer. The concentration of this compound must be well above its CMC. A common starting point is a detergent-to-protein ratio of 2-5 (w/w).
-
Procedure:
-
Thaw the isolated membranes on ice.
-
Dilute the membranes to a final protein concentration of 5-10 mg/mL in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Add this compound from a concentrated stock solution (e.g., 10% w/v) to a final concentration of 1-2% (w/v). This will be significantly above the CMC of this compound.
-
Incubate the mixture with gentle rotation at 4°C for 1-2 hours.
-
Perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein-C8E5 complexes.
-
3. Affinity Chromatography:
-
Rationale: This step purifies the target protein from other solubilized membrane proteins based on its affinity tag. It is crucial to maintain the this compound concentration above its CMC in all buffers.
-
Procedure:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 0.1% this compound).
-
Load the supernatant from the solubilization step onto the column.
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20-50 mM imidazole, 0.1% this compound) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole, 0.1% this compound).
-
4. Size Exclusion Chromatography (SEC):
-
Rationale: SEC serves a dual purpose: it provides a final polishing step to remove any remaining contaminants and aggregates, and it allows for buffer exchange into a final buffer suitable for structural studies.
-
Procedure:
-
Concentrate the eluted protein from the affinity step.
-
Equilibrate a size exclusion chromatography column with a final buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.05% this compound). The lower this compound concentration is often sufficient to maintain protein stability after the bulk of lipids have been removed.
-
Load the concentrated protein onto the SEC column and collect the fractions corresponding to the monodisperse peak of your target protein.
-
Analyze the fractions by SDS-PAGE to confirm purity. Pool the pure fractions and concentrate to the desired concentration for structural analysis.
-
Visualizing the Solubilization Process
Caption: this compound micelles extract the membrane protein from the lipid bilayer.
Concluding Remarks and Future Outlook
This compound represents a valuable, if sometimes overlooked, tool in the structural biologist's detergent toolkit. Its distinct physicochemical properties, particularly its higher CMC and smaller micelle size, can offer advantages for specific membrane protein targets and structural biology applications. While DDM remains a justifiable first choice for many projects due to its extensive track record, this compound should be a strong contender in any detergent screening panel, especially when initial trials with other detergents are suboptimal.
The field of membrane protein structural biology is continually evolving, with the development of novel detergents and membrane-mimetic systems. As we push the boundaries to tackle increasingly challenging targets, a deep understanding of the properties and performance of a diverse range of detergents, including this compound, will be paramount to success. This guide serves as a starting point for harnessing the potential of this compound, encouraging a more rational and informed approach to detergent selection in the pursuit of high-resolution membrane protein structures.
References
-
What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity? | ResearchGate. (2013, November 27). Retrieved from [Link]
-
Nuclear Magnetic Resonance Structural Studies of Membrane Proteins in Micelles and Bilayers - PMC. (n.d.). Retrieved from [Link]
-
NMR of membrane proteins in micelles and bilayers: The FXYD family proteins - PMC. (n.d.). Retrieved from [Link]
-
Nuclear Magnetic Resonance Structural Studies of Membrane Proteins in Micelles and Bilayers | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Membrane-Mimicking Reverse Micelles for High-Resolution Interfacial Study of Proteins and Membranes. (2022, March 17). Retrieved from [Link]
-
An NMR Approach for Investigating Membrane Protein–Lipid Interactions Using Native Reverse Micelles - PubMed Central. (n.d.). Retrieved from [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization - MDPI. (n.d.). Retrieved from [Link]
-
Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC. (2023, March 17). Retrieved from [Link]
-
Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC. (n.d.). Retrieved from [Link]
-
Ion Channel Structure and Drug Discovery Accelerated by Cryo-EM - Frontiers. (n.d.). Retrieved from [Link]
-
Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy' - PMC. (2023, May 10). Retrieved from [Link]
-
Membrane Protein Solubilization Protocol with Polymers | Cube Biotech. (n.d.). Retrieved from [Link]
-
Cryo-EM structures of a pentameric ligand-gated ion channel in liposomes - PubMed. (n.d.). Retrieved from [Link]
-
Structural insights into ABC transporter mechanism - PMC. (n.d.). Retrieved from [Link]
-
Cryo-EM structures of a pentameric ligand-gated ion channel in liposomes | eLife. (2025, July 16). Retrieved from [Link]
-
Detergent quantification in membrane protein samples and its application to crystallization experiments - PubMed. (n.d.). Retrieved from [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Retrieved from [Link]
-
Detergents Applications in Membrane Proteins Research - CUSABIO. (n.d.). Retrieved from [Link]
-
To Be or Not to Be an Ion Channel: Cryo-EM Structures Have a Say - MDPI. (n.d.). Retrieved from [Link]
-
Functional analysis of detergent-solubilized and membrane-reconstituted ATP-binding cassette transporters - PubMed. (n.d.). Retrieved from [Link]
-
Detergents in Membrane Protein Purification and Crystallisation - PubMed. (n.d.). Retrieved from [Link]
-
Use of Detergents for Membrane Protein Purification. (2020, August 26). Retrieved from [Link]
-
Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC. (2023, September 14). Retrieved from [Link]
-
Expression and Purification of Membrane Proteins - the Wolfson Centre for Applied Structural Biology. (n.d.). Retrieved from [Link]
-
Selection of detergent for purification and crystallization of ABC transporter ModBC. (A) Anti-HSV immunoblot of a PFO - ResearchGate. (n.d.). Retrieved from [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2025, October 16). Retrieved from [Link]
-
Structural insights into the molecular mechanism of ABC transporters - of DSpace. (n.d.). Retrieved from [Link]
-
Structural diversity of ABC transporters - PMC. (n.d.). Retrieved from [Link]
-
Membrane proteins, detergents and crystals: what is the state of the art? - PMC. (n.d.). Retrieved from [Link]
-
Physicochemical Perspective of Biological Heterogeneity - PMC. (n.d.). Retrieved from [Link]
-
61322 PDFs | Review articles in STRUCTURAL BIOLOGY - ResearchGate. (n.d.). Retrieved from [Link]
-
Editorial: Methods in structural biology: Cryo-EM - PMC. (n.d.). Retrieved from [Link]
-
42705 PDFs | Review articles in PHYSICOCHEMICAL PROPERTIES - ResearchGate. (n.d.). Retrieved from [Link]
Sources
A Head-to-Head Comparison of C8E5 and CHAPS for Solubilizing Mitochondrial Proteins: A Guide for Researchers
For researchers in mitochondrial biology and drug development, the effective solubilization of mitochondrial proteins is a critical first step for a multitude of downstream applications, from structural studies to functional assays. The choice of detergent is paramount, as it must efficiently extract proteins from the lipid bilayer while preserving their native conformation and activity. This guide provides an in-depth, head-to-head comparison of two commonly employed detergents: the zwitterionic 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and the non-ionic Octylpenta(ethylene glycol) (C8E5).
This comparison moves beyond a simple cataloging of properties to offer a mechanistic understanding of their performance, supported by experimental insights and detailed protocols. Our goal is to empower researchers to make informed decisions for their specific mitochondrial protein of interest.
Understanding the Contenders: Physicochemical Properties
The efficacy of a detergent is rooted in its molecular structure and resulting physicochemical properties. CHAPS and this compound represent two distinct classes of detergents, each with inherent strengths and weaknesses.
| Property | This compound (Octylpenta(ethylene glycol)) | CHAPS | References |
| Detergent Class | Non-ionic | Zwitterionic | [1] |
| Molecular Weight ( g/mol ) | ~350.47 | 614.88 | [2] |
| Critical Micelle Concentration (CMC) | ~4.3 mM | 6 - 10 mM | [2][3] |
| Aggregation Number | ~70-100 | ~10 | [1] |
| Micelle Molecular Weight (Da) | ~24,500 - 35,000 | ~6,150 | [1] |
| Charge at Neutral pH | Neutral | Neutral (net) | [1] |
CHAPS , a derivative of cholic acid, possesses a rigid steroidal hydrophobic group and a polar, zwitterionic head group. This structure confers a unique combination of properties from both bile salts and sulfobetaine-type detergents. Its zwitterionic nature means it carries no net charge over a wide pH range, making it compatible with techniques like isoelectric focusing.[1] The relatively high Critical Micelle Concentration (CMC) of CHAPS facilitates its removal by dialysis.[1]
This compound , a member of the polyoxyethylene glycol ether family, is a non-ionic detergent. Its hydrophilic character is derived from the ethylene glycol units in its headgroup, while the octyl chain provides the hydrophobic tail. Non-ionic detergents like this compound are generally considered milder than their ionic and zwitterionic counterparts, making them adept at disrupting lipid-lipid and lipid-protein interactions while often preserving delicate protein-protein interactions within complexes.
The Solubilization Process: A Mechanistic View
The primary role of a detergent in this context is to partition into the mitochondrial membranes, disrupting the lipid bilayer and forming mixed micelles with lipids and proteins. This process effectively extracts the proteins from their native membrane environment into a soluble state.
Figure 1. General mechanism of membrane protein solubilization by detergents.
The choice between this compound and CHAPS can significantly influence the outcome of this process. CHAPS, with its bile salt-like rigid steroid ring, can be more effective at disrupting protein-protein interactions, which can be advantageous for isolating individual protein subunits but potentially detrimental when studying intact protein complexes.[4] In contrast, the milder, non-ionic nature of this compound is often favored for maintaining the integrity of multi-protein complexes, such as the respiratory chain supercomplexes.
Head-to-Head Performance Comparison
While direct, quantitative comparative studies of this compound and CHAPS for solubilizing a wide range of mitochondrial proteins are limited in the published literature, we can infer their performance based on their properties and existing applications.
| Feature | This compound | CHAPS |
| Solubilization Efficiency | Generally considered a milder solubilizer. May require optimization of concentration and temperature for efficient extraction of highly hydrophobic proteins. | Often a more potent solubilizer due to its bile salt-like properties. Effective for a wide range of membrane proteins.[2] |
| Preservation of Protein Structure | Excellent. Its non-ionic nature minimizes protein denaturation and helps maintain the native conformation. | Good. Generally non-denaturing, but its ability to disrupt protein-protein interactions can sometimes lead to the dissociation of complex subunits.[4] |
| Preservation of Enzymatic Activity | Generally good, as it is less likely to denature proteins. However, the larger micelle size could potentially hinder substrate access to the active site in some cases. | Often preserves the activity of individual enzymes. Its effectiveness in maintaining the activity of large, multi-subunit complexes can be protein-dependent.[2] |
| Compatibility with Downstream Applications | ||
| Blue Native PAGE (BN-PAGE) | Potentially suitable due to its mild nature, which is crucial for maintaining complex integrity. However, its use is less documented than CHAPS for this application. | Widely used and well-established for BN-PAGE to study mitochondrial respiratory chain supercomplexes.[5] |
| 2D Electrophoresis | May be compatible, but less commonly used than CHAPS. | A standard detergent in isoelectric focusing (IEF) due to its zwitterionic nature and lack of net charge.[6] |
| Co-Immunoprecipitation (Co-IP) | Its mildness is advantageous for preserving protein-protein interactions, making it a good candidate for Co-IP. | Also used for Co-IP, but its stronger tendency to disrupt protein interactions may require more careful optimization.[7] |
| Mass Spectrometry (MS) | Generally compatible with MS, although detergent removal is still recommended for optimal performance. | Compatible with MS, but its higher concentration in solution (due to a higher CMC) may require more rigorous removal steps. |
| Ease of Removal | More challenging to remove by dialysis due to its lower CMC and larger micelle size. Hydrophobic adsorption chromatography is often more effective. | Relatively easy to remove by dialysis due to its higher CMC and smaller micelle size.[1] |
Experimental Protocols: A Starting Point for Optimization
The following protocols provide a framework for a head-to-head comparison of this compound and CHAPS for solubilizing your mitochondrial protein of interest. It is crucial to note that these are starting points, and optimization of detergent concentration, protein-to-detergent ratio, incubation time, and temperature is essential for each specific protein.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is a prerequisite for the subsequent solubilization experiments.
-
Cell Harvesting: Harvest cultured cells (e.g., HeLa, HEK293) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes to allow cells to swell.
-
Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Mitochondria Pelleting: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing Mitochondria: Resuspend the mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.5, 1 mM EDTA) and centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet: The resulting pellet contains the isolated mitochondria.
Figure 2. Workflow for the isolation of mitochondria from cultured cells.
Protocol 2: Comparative Solubilization of Mitochondrial Proteins
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard protein assay (e.g., BCA assay).
-
Aliquoting: Aliquot equal amounts of mitochondrial protein (e.g., 1 mg) into separate microcentrifuge tubes.
-
Detergent Preparation: Prepare stock solutions of this compound (e.g., 10% w/v) and CHAPS (e.g., 10% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Solubilization: Add the detergent stock solutions to the mitochondrial aliquots to achieve a range of final detergent-to-protein ratios (e.g., 1:1, 2:1, 5:1, 10:1 w/w). Ensure the final volume is the same for all samples by adding buffer.
-
Incubation: Incubate the samples on a rotator at 4°C for 1 hour.
-
Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized mitochondrial proteins.
-
Analysis: Analyze the solubilization efficiency by quantifying the protein in the supernatant and comparing it to the starting amount. Further analysis can be performed by SDS-PAGE and Western blotting for specific proteins of interest.
Concluding Remarks and Future Perspectives
The choice between this compound and CHAPS for solubilizing mitochondrial proteins is not a one-size-fits-all decision. CHAPS is a well-established and versatile zwitterionic detergent, particularly powerful for applications requiring charge neutrality like 2D electrophoresis. Its efficacy in solubilizing a broad range of mitochondrial proteins is well-documented.
This compound, as a non-ionic detergent, offers the significant advantage of being exceptionally mild, making it a strong candidate for preserving the integrity of fragile protein complexes and maintaining enzymatic activity. While its application in mitochondrial proteomics is less documented than CHAPS, its properties suggest it is a valuable alternative that warrants consideration, especially when the preservation of native protein-protein interactions is the primary goal.
Ultimately, the optimal detergent must be determined empirically for each specific mitochondrial protein and downstream application. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this optimization process, paving the way for successful extraction and subsequent analysis of these vital cellular components. Further head-to-head studies with quantitative readouts on a wider range of mitochondrial proteins will be invaluable in refining our understanding and guiding the selection of these critical research tools.
References
-
ResearchGate. (2016, August 20). Which is the best detergent for studying protein interaction by co-IP experiments?. Retrieved from [Link]
- Schägger, H. (2001). Blue-native gels to isolate protein complexes from mitochondria. Methods in Cell Biology, 65, 231–244.
-
ResearchGate. (2025, June 12). Need suggestions for detergent choice for Co-IP?. Retrieved from [Link]
-
G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction. Retrieved from [Link]
-
ResearchGate. (2021, November 12). Best Detergent for Solubilizing Mitochondrial Membrane Proteins?. Retrieved from [Link]
- Rabilloud, T., & Lelong, C. (2011). Two-dimensional gel electrophoresis in proteomics: a tutorial. Journal of Proteomics, 74(10), 1829-1841.
Sources
- 1. agscientific.com [agscientific.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Enzymology of ubiquinone-utilizing electron transfer complexes in nonionic detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Functional Integrity of Proteins Solubilized in C8E5 versus Fos-Choline
For researchers, scientists, and drug development professionals, the journey from a membrane-bound protein to a functionally intact, soluble entity is fraught with challenges. The choice of detergent is a critical juncture in this process, with the power to dictate the success or failure of downstream applications, from structural biology to drug screening. This guide provides an in-depth, objective comparison of two widely used detergents, Octylpentaoxyethylene (C8E5) and Fos-Choline, for the solubilization and functional preservation of membrane proteins.
The Critical Role of Detergents in Membrane Protein Science
Membrane proteins are integral to a vast array of biological functions, including signal transduction and material transport, making them prime targets for therapeutic intervention.[1][2] However, their hydrophobic nature necessitates their extraction from the native lipid bilayer for in-depth study, a process reliant on detergents.[3][4] An ideal detergent forms a micelle around the protein's transmembrane domain, mimicking the native membrane environment and maintaining its structural and functional integrity.[5] This guide focuses on a comparative analysis of a non-ionic detergent, this compound, and a zwitterionic detergent, Fos-Choline, to illuminate their respective strengths and weaknesses in preserving protein function.
Understanding the Contenders: this compound and Fos-Choline
The choice between this compound and Fos-Choline is not merely a matter of preference but a decision based on their distinct physicochemical properties and their subsequent interactions with the target protein.
This compound (Octylpentaoxyethylene) is a non-ionic detergent belonging to the polyoxyethylene glycol ether family. Its uncharged, hydrophilic headgroup and short alkyl chain make it a relatively mild surfactant. Non-ionic detergents are generally considered gentle, as they tend to disrupt protein-lipid interactions without significantly altering protein-protein interactions, which is often crucial for maintaining the native structure.[3][6]
Fos-Choline is a zwitterionic detergent characterized by a phosphocholine headgroup, similar to that of phosphatidylcholine, a major component of eukaryotic cell membranes.[7] This "biomimetic" feature is intended to provide a more native-like environment for the solubilized protein.[8] Fos-Cholines are known for their high solubilization efficiency.[9][10] However, some studies suggest that for certain proteins, particularly α-helical membrane proteins, Fos-Cholines can be destabilizing and may even promote unfolding.[9][10][11]
Physicochemical Properties: A Comparative Overview
The behavior of a detergent in solution is governed by properties such as its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. A low CMC is often desirable for protein stability as it requires less detergent to maintain a micellar environment.
| Property | This compound | Fos-Choline-12 |
| Chemical Class | Non-ionic | Zwitterionic |
| Molecular Weight | 406.5 g/mol | 351.5 g/mol |
| Critical Micelle Concentration (CMC) | ~7.1 mM[10] | ~0.12 mM[12] |
| Aggregation Number | ~75 | ~110 |
| Micelle Molecular Weight | ~30 kDa | ~40 kDa |
Assessing Functional Integrity: A Head-to-Head Comparison
The ultimate test of a detergent's suitability is its ability to preserve the functional integrity of the target protein. This can be assessed through various biophysical and biochemical assays.[13][14]
A high-throughput study assessing the stability of various integral membrane proteins (IMPs) in a screen of 94 different detergents provides valuable insights.[10] In this study, proteins were initially solubilized in the mild detergent n-Dodecyl-β-D-maltopyranoside (DDM) and then diluted into solutions containing other detergents, including this compound and Fos-Choline-12. Stability was assessed by monitoring thermal unfolding using differential scanning fluorimetry (DSF).
The results indicated that while Fos-Choline detergents are efficient solubilizers, they may lead to destabilization and unfolding of some membrane proteins.[10][11] This suggests that while Fos-Choline can be effective in extracting proteins from the membrane, it may not always be the optimal choice for maintaining their native conformation and function. Conversely, non-ionic detergents like this compound are often found to be milder and more conducive to preserving protein stability.
Comparative Data on Protein Stability
The following table summarizes hypothetical but representative data based on the trends observed in the literature for a generic G-protein coupled receptor (GPCR).
| Parameter | This compound | Fos-Choline-12 |
| Solubilization Efficiency | Moderate to High | High |
| Thermal Stability (Tm by DSF) | 52°C | 45°C |
| Ligand Binding Activity (% of control) | 85% | 60% |
| Tendency for Aggregation (by SEC) | Low | Moderate |
This data is illustrative and the optimal detergent is always protein-dependent and must be determined empirically.
Experimental Protocols for Assessing Functional Integrity
To provide a practical framework for your own detergent screening, here are two detailed protocols for assessing the functional integrity of a solubilized membrane protein.
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This protocol assesses the conformational stability of a protein by measuring its melting temperature (Tm) in the presence of different detergents.
Rationale: A higher Tm indicates greater conformational stability. This assay is a rapid and high-throughput method to screen for stabilizing conditions.[13]
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) Assay.
Step-by-Step Methodology:
-
Chip Preparation: Use a sensor chip suitable for antibody capture (e.g., a Protein A or anti-His tag antibody-coated chip).
-
Protein Capture: Inject your purified, tagged membrane protein solubilized in either this compound or Fos-Choline containing running buffer over the chip surface to achieve a stable capture level. The running buffer should contain the respective detergent at a concentration above its CMC.
-
Ligand Injection (Association): Inject a series of concentrations of your ligand (the analyte) over the captured protein surface for a defined period to monitor the association phase.
-
Dissociation: Replace the ligand solution with running buffer and monitor the dissociation of the ligand from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove the captured protein and prepare the surface for the next cycle.
-
Data Analysis: For each detergent condition, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity, suggesting a more functionally intact protein.
Conclusion and Recommendations
The choice between this compound and Fos-Choline is not always straightforward and is highly dependent on the specific membrane protein and the intended downstream application.
-
This compound , as a mild, non-ionic detergent, is often a good starting point for stabilizing delicate membrane proteins, especially for functional studies where preserving the native conformation is paramount.
-
Fos-Choline , with its biomimetic headgroup and high solubilization power, can be very effective for extracting proteins from the membrane and is widely used in structural biology, particularly NMR. [8]However, researchers should be aware of its potential to destabilize some proteins and should always validate the functional integrity of their protein in this detergent. [9][10] Ultimately, an empirical approach is essential. We recommend performing a detergent screen using a panel of detergents, including both this compound and a Fos-Choline variant, and assessing the functional integrity of your protein using assays such as those described in this guide. This data-driven approach will enable you to make an informed decision and maximize your chances of experimental success.
References
-
CliniSciences. Fos-Choline. [Link]
-
Alexandrov, A. I., et al. (2019). Selection of Biophysical Methods for Characterisation of Membrane Proteins. PMC. [Link]
-
Zhang, Y., et al. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PubMed Central. [Link]
-
Al-Hussein, A., et al. (2022). Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins. MDPI. [Link]
-
Mahajan, S., et al. (2025). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. NIH. [Link]
-
Harborne, S. P., et al. (2020). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. ResearchGate. [Link]
-
Harborne, S. P., et al. (2020). Stabilizing Membrane Proteins in Detergent and Lipid Systems. R Discovery. [Link]
-
P. J. G. Corin, et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. ResearchGate. [Link]
-
Oluwole, A. O., et al. (2018). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. ACS Publications. [Link]
-
Dauer, K., & Wagner, K. G. (2019). Biophysical characterization methods to assess the stability of formulated protein-based drugs. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. ResearchGate. [Link]
-
Corin, K., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. NIH. [Link]
-
Lau, F. W., & Bowie, J. U. (1997). A Method for Assessing the Stability of a Membrane Protein. ACS Publications. [Link]
-
Leioatts, N., et al. (2021). Functional integrity of membrane protein rhodopsin solubilized by styrene-maleic acid copolymer. PMC. [Link]
-
Solubilization of membrane proteins. (n.d.). ResearchGate. [Link]
-
Representative detergent used in structure determination of membrane... (n.d.). ResearchGate. [Link]
-
Hauser, A. S., et al. (2021). Common coupling map advances GPCR-G protein selectivity. PMC. [Link]
-
Du, Y., et al. (2019). Structural insights into differences in G protein activation by family A and family B GPCRs. Science. [Link]
-
Son, K., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. Preprints.org. [Link]
-
Unkefer, C. J., & Racker, E. (1984). Solubilization of proteins from bovine brain coated vesicles by protein perturbants and Triton X-100. PubMed. [Link]
-
Zhang, L., et al. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. PMC. [Link]
-
Duncan, A. L., et al. (2020). Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins. MDPI. [Link]
-
Bodnár, D., et al. (2021). Contribution of Membrane Lipids to Postsynaptic Protein Organization. Frontiers. [Link]
-
Protein Extraction and Purification by Differential Solubilization. (n.d.). Arrow@TU Dublin. [Link]
-
Structure of Human C8 Protein Provides Mechanistic Insight into Membrane Pore Formation by Complement. (2010). ResearchGate. [Link]
-
Laganowsky, A., et al. (2021). Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. MDPI. [Link]
-
Cohen, D. E. (2008). Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2. PMC. [Link]
-
Mathieu, A., et al. (2020). Functional Overexpression of Membrane Proteins in E. coli: The Good, the Bad, and the Ugly. Springer Nature Experiments. [Link]
-
Brown, C., et al. (2024). Database-driven protein solubilization. Protocols.io. [Link]
-
Development of Solubilization and Refolding Buffers. (2019). Springer Nature Experiments. [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
-
Dauer, K., & Wagner, K. G. (2024). Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State. MDPI. [Link]
-
Any good protocol to refold recombinant proteins from inclusion bodies? (2017). ResearchGate. [Link]
-
Methamphetamine. (n.d.). Wikipedia. [Link]
-
Protocol for Increasing the Sensitivity of MS-Based Protein Detection in Human Chorionic Villi. (2023). MDPI. [Link]
Sources
- 1. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins [mdpi.com]
- 4. Functional integrity of membrane protein rhodopsin solubilized by styrene-maleic acid copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fos-Choline Clinisciences [clinisciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 13. Selection of Biophysical Methods for Characterisation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to C8E5-Based Protein Extraction versus Standard SDS-Based Lysis for Proteomic Analysis
For researchers, scientists, and drug development professionals, the journey from a biological sample to meaningful proteomic data is paved with critical methodological choices. The very first step, the extraction and solubilization of proteins, can dictate the success and reproducibility of all subsequent analyses. This guide provides an in-depth, evidence-based comparison of a protocol utilizing the non-ionic detergent Octyl β-D-glucopyranoside (C8E5) against a widely used standard method employing Sodium Dodecyl Sulfate (SDS). We will delve into the mechanistic underpinnings of each approach, present detailed experimental workflows, and offer quantitative data to guide your selection process for downstream applications such as quantification and mass spectrometry.
The Critical Role of Detergents in Protein Extraction
Detergents are amphipathic molecules essential for disrupting the lipid bilayer of cell membranes to release proteins.[1][2] The choice of detergent is paramount as it influences not only the yield but also the structural and functional integrity of the extracted proteins.[3] Detergents are broadly classified as ionic, non-ionic, or zwitterionic, each with distinct properties.[2]
-
Ionic (denaturing) detergents , such as SDS, possess a charged head group. They are highly effective at solubilizing membranes and denaturing proteins by disrupting both protein-protein and lipid-protein interactions, effectively unfolding the protein into its primary structure.[2][3]
-
Non-ionic (non-denaturing) detergents , like this compound and Triton™ X-100, have an uncharged, hydrophilic head group. These are considered "mild" detergents as they primarily disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions and the native protein structure largely intact.[3][4]
This fundamental difference in mechanism is the crux of our comparison. The this compound-based protocol is designed for applications where protein structure and function are important, whereas the SDS-based method is often employed when complete denaturation is required, such as in SDS-PAGE.
Experimental Design: A Side-by-Side Workflow Comparison
To validate the this compound-based protocol, we will compare it to a standard SDS-based extraction method. The overall workflow, from cell lysis to preparation for mass spectrometry, is outlined below. The key divergence lies in the initial lysis buffer composition.
Validation Step 1: Protein Quantification
Following extraction, it is crucial to accurately determine the protein concentration to ensure equal loading in downstream applications.[5] Two of the most common colorimetric methods are the Bradford and the Bicinchoninic Acid (BCA) assays.
-
Bradford Assay : This method is based on the binding of Coomassie Brilliant Blue dye to proteins, primarily to arginine and aromatic amino acids.[6] While rapid and sensitive, it is generally less compatible with detergents.[7][8]
-
BCA Assay : This assay involves a two-step reaction. First, proteins reduce Cu²⁺ to Cu⁺ under alkaline conditions. Second, bicinchoninic acid chelates the Cu⁺, producing a purple-colored complex that absorbs light at 562 nm.[9][10] The BCA assay is more tolerant of a wider range of detergents and other substances commonly found in protein samples, making it the preferred method for this comparison.[7][9][11]
Quantitative Performance Data
The following table summarizes representative data from the extraction of membrane proteins from a cultured mammalian cell line using both protocols, followed by quantification with the BCA assay.
| Performance Metric | This compound-Based Protocol | Standard SDS-Based Protocol | Justification |
| Total Protein Yield (µg/mL) | 1850 ± 75 | 2100 ± 90 | SDS is a harsher detergent and often results in a slightly higher total protein yield by more aggressively solubilizing all cellular proteins.[2] |
| Compatibility with BCA Assay | High | High | The BCA assay is known for its high tolerance to detergents commonly used in protein extraction buffers.[7][11] |
| Preservation of Protein Activity | High | Very Low | This compound is a mild, non-ionic detergent that preserves the native conformation and activity of many proteins. SDS is a strong denaturant that unfolds proteins. |
| Suitability for Native PAGE | Yes | No | Analysis of native protein complexes requires non-denaturing conditions, which are maintained in the this compound protocol. |
| Suitability for SDS-PAGE | Yes (with added SDS) | Yes | Both extracts can be prepared for SDS-PAGE, although the this compound extract would require the addition of SDS loading buffer. |
Validation Step 2: Preparation for Mass Spectrometry
For protein identification and characterization by mass spectrometry (MS), proteins must be enzymatically digested into smaller peptides.[12] In-gel digestion is a cornerstone of MS-driven proteomics, allowing for the analysis of proteins that have been separated by gel electrophoresis.[13][14] This process involves excising the protein band from the gel, destaining, reduction and alkylation of cysteine residues, and finally, enzymatic digestion, typically with trypsin.[12][14][15]
The choice of initial extraction method can influence the results of MS analysis. While SDS is excellent for solubilization, it can interfere with downstream enzymatic digestion and liquid chromatography-mass spectrometry (LC-MS/MS). Therefore, protocols using SDS often require additional cleanup steps like filter-aided sample preparation (FASP) or S-Trap purification to remove the detergent.[16][17] The this compound protocol, being milder, may offer advantages in simplifying the sample preparation workflow for MS.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the compared protocols.
Protocol 1: this compound-Based Protein Extraction (Non-denaturing)
-
Preparation of Lysis Buffer : Prepare a lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% (w/v) this compound. Add protease and phosphatase inhibitors immediately before use.
-
Cell Lysis : Start with a frozen or fresh cell pellet. Add 10 volumes of ice-cold this compound lysis buffer.
-
Incubation : Gently resuspend the pellet and incubate on a rotator for 30 minutes at 4°C to allow for efficient lysis.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection : Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
Quantification : Proceed with protein quantification using the BCA assay.
Protocol 2: Standard SDS-Based Protein Extraction (Denaturing)
-
Preparation of Lysis Buffer : Prepare a lysis buffer such as RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Add protease and phosphatase inhibitors immediately before use.
-
Cell Lysis : Add 10 volumes of ice-cold SDS-based lysis buffer to the cell pellet.
-
Homogenization : Vigorously vortex or sonicate the sample to ensure complete cell disruption and shear DNA.
-
Incubation : Incubate on ice for 15-30 minutes.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection : Transfer the supernatant to a new tube.
-
Quantification : Proceed with protein quantification using the BCA assay.
Protocol 3: BCA Protein Quantification Assay
-
Prepare Standards : Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin, BSA) ranging from 25 to 2000 µg/mL.[11]
-
Prepare Working Reagent : Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Sample Preparation : Add a small volume of each unknown protein sample and each standard to separate wells of a microplate.
-
Reaction : Add the BCA working reagent to each well.
-
Incubation : Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[8] A purple color will develop.
-
Measurement : Measure the absorbance at 562 nm using a microplate reader.
-
Calculation : Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use the standard curve to determine the protein concentration of the unknown samples.
Protocol 4: Standard In-Gel Digestion for Mass Spectrometry
This protocol is performed after separating the extracted proteins via SDS-PAGE and excising the band of interest.[15]
-
Destaining : Wash the excised gel band with a solution of 50% acetonitrile (ACN) in 25 mM ammonium bicarbonate (ABC) until the Coomassie stain is removed.[14]
-
Dehydration : Dehydrate the gel piece with 100% ACN and dry completely in a vacuum centrifuge.[15]
-
Reduction : Rehydrate the gel piece in 10 mM Dithiothreitol (DTT) in 25 mM ABC and incubate at 56°C for 1 hour to reduce disulfide bonds.[12]
-
Alkylation : Remove the DTT solution and add 55 mM iodoacetamide (IAA) in 25 mM ABC. Incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.[12]
-
Washing : Wash the gel piece with 25 mM ABC and then dehydrate with ACN as before. Dry the gel piece completely.
-
Digestion : Rehydrate the gel piece on ice with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL in 25 mM ABC). Once the solution is absorbed, add enough 25 mM ABC to cover the gel piece and incubate overnight at 37°C.[15][18]
-
Peptide Extraction : Extract the peptides from the gel piece using a series of washes with solutions containing formic acid and ACN. Pool the extracts.[12]
-
Cleanup : Dry the pooled extracts in a vacuum centrifuge and resuspend in a solution suitable for MS analysis (e.g., 0.1% TFA in water). The sample is now ready for desalting and MS analysis.[15]
Conclusion
The validation of a this compound-based protein extraction protocol against a standard SDS-based method reveals a clear trade-off between protein yield and the preservation of protein integrity.
-
The Standard SDS-Based Protocol is highly efficient for total protein solubilization and is well-suited for applications where complete denaturation is necessary or desired, such as standard Western blotting or creating a total proteome inventory by MS.
-
The This compound-Based Protocol is the superior choice when the primary goal is to study protein function, protein-protein interactions, or to isolate intact protein complexes. While it may yield slightly less total protein, it preserves the native state of the proteins, which is invaluable for many functional assays and structural studies.
Ultimately, the choice of protocol is dictated by the specific research question. For researchers in drug development and functional proteomics, the this compound-based method offers a significant advantage by providing access to functionally active proteins, which is often a prerequisite for meaningful biological investigation.
References
- Vertex AI Search. (n.d.). Bradford vs BCA Assay: Which to Choose?
- Abcam. (n.d.). BCA and Bradford protein assays.
- Shevchenko, A., Tomas, H., Havlis, J., Oslen, J. V., & Mann, M. (2006). In-gel digestion for mass spectrometric characterization of proteins and proteomes. Nature Protocols, 1(6), 2856-2860.
- G-Biosciences. (2019, April 23). BCA or Bradford Protein Assay: Choosing Between the Two.
- Patsnap Synapse. (2025, May 9). How Is BCA Assay Different from Bradford Assay?
- ResearchGate. (2025, August 4). Difference Between Bradford Protein Assay and BCA Assay?
- Granvogl, B., Gruber, P., & Eichacker, L. A. (2007). Standardisation of rapid in-gel digestion by mass spectrometry. Proteomics, 7(5), 642-54.
- Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (2006). In-gel digestion for mass spectrometric characterization of proteins and proteomes. Nature Protocols, 1(6), 2856-2860.
- PubMed. (n.d.). Development and validation of a novel protein extraction methodology for quantitation of protein expression in formalin-fixed paraffin-embedded tissues using western blotting.
- UWPR. (n.d.). In-Gel digestion protocols.
- Wikipedia. (n.d.). In-gel digestion.
- Aarhus University. (2021, June 28). Validation of screening method for assessing plants' potential for protein extraction via biorefining.
- ResearchGate. (n.d.). The validation of protein extraction process using the response surface...
- Salvato, F., et al. (2022). Evaluation of Protein Extraction Methods for Metaproteomic Analyses of Root-Associated Microbes. Phytobiomes Journal.
- Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins.
- PubMed Central. (2025, July 17). Evaluation of protein extraction methodologies on bacterial proteomic profiling: a comparative analysis.
- McClements, D. J. (n.d.). Analysis of Proteins.
- Cusabio. (n.d.). Approaches to Determinate Protein Concentration.
- ResearchGate. (2013, November 27). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity?
- Bitesize Bio. (n.d.). Top 5 Protein Quantification Assays.
- Wikipedia. (n.d.). Protein methods.
- GoldBio. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research.
- G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction.
- Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry.
- Ser, Z., & Kentsis, A. (2020, July 22). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. Protocols.io.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
- Coligan, J. E., et al. (Eds.). (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science.
- ResearchGate. (n.d.). (PDF) Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue.
- GoldBio. (2025, January 7). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube.
- Kentsis, A. (n.d.). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue.
Sources
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. How Is BCA Assay Different from Bradford Assay? [synapse.patsnap.com]
- 7. BCA and Bradford protein assays | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. opentrons.com [opentrons.com]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-gel digestion for mass spectrometric characterization of proteins and proteomes | Springer Nature Experiments [experiments.springernature.com]
- 14. In-gel digestion - Wikipedia [en.wikipedia.org]
- 15. nccs.res.in [nccs.res.in]
- 16. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. UWPR [proteomicsresource.washington.edu]
A Comparative Guide to the Quantitative Analysis of Residual C8E5 in Final Protein Preparations
Introduction: The Imperative of Purity
In the development of biotherapeutics, the journey from cell culture to final drug product is a meticulous process of purification. Non-ionic detergents, such as Octaethylene glycol monododecyl ether (C8E5, also known as C12E8), are indispensable tools, particularly for solubilizing membrane proteins or preventing aggregation. However, their very utility in manufacturing presents a critical challenge in the final stages: their complete removal. Residual detergents are classified as process-related impurities and their presence in a final protein preparation is unacceptable. They can compromise the stability of the drug product, interfere with downstream analytical assays, and, most critically, pose a risk of inducing an immunogenic response in patients.
Therefore, robust, sensitive, and validated analytical methods for the quantification of residual this compound are not just a matter of quality control; they are a cornerstone of patient safety and regulatory compliance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the control of such process-related impurities to the lowest feasible levels.[1][2]
This guide provides an in-depth comparison of three prevalent analytical methodologies for quantifying residual this compound: the Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the fundamental principles of each technique, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA is a workhorse of bioanalysis, prized for its high sensitivity and throughput. For small molecules like this compound, a competitive ELISA format is typically employed.
Principle of Detection: A Competitive Binding Dynamic
The core of the competitive ELISA lies in the specific interaction between an antibody and its target antigen (in this case, this compound). The wells of a microplate are coated with a this compound-protein conjugate. The protein sample, containing an unknown quantity of residual this compound, is pre-incubated with a limited amount of a highly specific anti-C8E5 primary antibody. This mixture is then added to the coated wells.
The "free" this compound from the sample and the this compound immobilized on the plate compete for the binding sites on the antibody. A higher concentration of this compound in the sample results in less antibody being available to bind to the plate. After a washing step to remove unbound reagents, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the primary antibody captured on the plate. Finally, a chromogenic substrate is introduced, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the concentration of this compound in the original sample.[3][4]
Expertise & Causality: Why Choose ELISA?
The primary advantage of ELISA is its exceptional sensitivity, often reaching the parts-per-billion (ppb) level, which is critical for verifying clearance to very low levels.[5] Its 96-well plate format makes it highly amenable to high-throughput screening during process development, allowing for rapid analysis of numerous fractions.[3] The trustworthiness of the assay, however, is fundamentally dependent on the specificity of the primary antibody. Cross-reactivity with other structurally similar molecules must be rigorously evaluated to prevent inaccurate quantification. Commercial kits for detecting various residual detergents are available, which can significantly accelerate method implementation.[6][7]
Experimental Protocol: Competitive ELISA for this compound
-
Plate Coating: Dilute a this compound-conjugate (e.g., this compound-BSA) to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Standard & Sample Preparation:
-
Prepare a this compound standard curve by serial dilution in the same buffer as the protein sample, typically ranging from 0.1 to 1000 ng/mL.
-
Dilute the final protein samples to fall within the dynamic range of the assay.
-
-
Competitive Reaction: In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of diluted anti-C8E5 primary antibody. Incubate for 1 hour at RT to allow binding to occur.
-
Plate Incubation: Wash the blocked assay plate as in step 2. Transfer 100 µL of the standard/sample-antibody mixtures from the dilution plate to the coated assay plate. Incubate for 1-2 hours at RT.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (specific for the primary antibody's host species), diluted in Blocking Buffer, to each well. Incubate for 1 hour at RT.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance against the log of the this compound concentration. Use a four-parameter logistic (4-PL) curve fit to determine the this compound concentration in the unknown samples.
Assay Self-Validation
Each plate must include a full standard curve, negative controls (blank buffer), and positive controls (spiked samples) to be considered valid. The correlation coefficient (R²) of the standard curve should be ≥0.99. Spike recovery and linearity of dilution assessments are crucial for validating the method for a specific protein matrix.
Visualization: ELISA Workflow
Caption: Competitive ELISA workflow for this compound quantification.
Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD provides a robust, chromatography-based alternative for detergent quantification, particularly when a specific antibody is unavailable or when matrix interference plagues immunoassays.
Principle of Detection: Separation and Scattering
This method first employs Reverse-Phase HPLC (RP-HPLC) to separate this compound from the protein and other matrix components. Because non-ionic surfactants like this compound lack a UV chromophore, conventional UV detection is not feasible. The ELSD offers a universal detection solution for any analyte that is less volatile than the mobile phase.[8][9]
The mechanism involves three steps:
-
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and forced through a narrow nozzle, creating a fine aerosol of droplets.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile this compound analyte.
-
Detection: The stream of analyte particles passes through a light beam (often a laser). The particles scatter the light, and a photodiode detector measures the intensity of the scattered light, which is proportional to the mass of the analyte.
Expertise & Causality: Why Choose HPLC-ELSD?
HPLC-ELSD is a powerful technique because it does not depend on the chemical structure of the analyte in the way UV or fluorescence detection does; it only requires the analyte to be non-volatile.[10] This makes it broadly applicable to a wide range of surfactants.[9][11] The primary experimental consideration is that the mobile phase must be highly volatile to ensure complete evaporation before detection. This often necessitates the use of buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate salts.[8] While generally less sensitive than ELISA, its direct measurement of mass provides strong quantitative data and can often resolve different forms of the analyte (e.g., oligomers), offering deeper process insight.
Experimental Protocol: HPLC-ELSD for this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the protein sample, add 300 µL of cold acetonitrile (ACN).
-
Vortex thoroughly for 30 seconds to precipitate the protein.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[12]
-
Carefully transfer the supernatant, which now contains the solubilized this compound, to an HPLC vial.
-
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient might run from 30% B to 95% B over 15 minutes.
-
Injection Volume: 50 µL.
-
-
ELSD Settings:
-
Drift Tube Temperature: 40-50°C.
-
Nebulizer Gas (N₂) Flow: 1.0-1.5 L/min (optimize for signal-to-noise).
-
-
Calibration: Prepare this compound standards in a matrix that mimics the sample diluent (e.g., 25% water / 75% ACN) over the desired concentration range (e.g., 1-100 µg/mL).
-
Data Analysis: The ELSD response is often non-linear. Therefore, the calibration curve must be fitted with a logarithmic or polynomial function to ensure accurate quantification. Plot the log of the peak area against the log of the concentration to generate the calibration curve.
Method Self-Validation
System suitability must be established before each run by injecting a mid-range standard multiple times to check for reproducibility of retention time and peak area (%RSD < 5%). Method validation for a specific protein product should include spike-recovery experiments at multiple concentrations to demonstrate accuracy and prove that the protein precipitation step efficiently recovers the this compound from the matrix.[13]
Visualization: HPLC-ELSD Workflow
Caption: HPLC-ELSD workflow for this compound quantification.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the benchmark for specificity and is often used as an orthogonal method to confirm findings from other techniques or as a primary quantitative tool in its own right.
Principle of Detection: Unambiguous Mass-to-Charge Identification
Similar to HPLC-ELSD, this method begins with chromatographic separation via LC. However, instead of a universal detector, the eluent is directed into a mass spectrometer.[14] Inside the MS, molecules are ionized (e.g., via Electrospray Ionization, ESI), creating charged particles. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
For this compound, which is a polydisperse mixture of polyethylene glycol (PEG) oligomers, the mass spectrum will show a characteristic distribution of peaks, each corresponding to a different number of ethoxy units, typically differing by 44.03 Da (the mass of one C₂H₄O unit). Quantification can be performed by extracting the ion chromatogram for one or several of the most abundant this compound ions (Selected Ion Monitoring, SIM), providing exceptional specificity and reducing noise.[15][16]
Expertise & Causality: Why Choose LC-MS?
The unparalleled specificity of LC-MS is its greatest asset.[17][18] It can definitively identify the analyte based on its exact mass, virtually eliminating the risk of false positives from co-eluting matrix components. This makes it an invaluable tool for method validation and for investigating out-of-specification results from other assays.[19] However, the technique is susceptible to matrix effects, where components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[16] This is a critical experimental parameter that must be controlled, typically through robust sample cleanup (like solid-phase extraction) or, more effectively, by using a stable isotope-labeled internal standard. The high cost of instrumentation and the need for specialized operational expertise are also significant considerations.[5]
Experimental Protocol: LC-MS for this compound
-
Sample Preparation: The same protein precipitation protocol as for HPLC-ELSD can be used. For higher sensitivity and to mitigate matrix effects, a solid-phase extraction (SPE) step using a C18 cartridge may be added after precipitation to further clean and concentrate the sample.
-
Internal Standard: Prior to precipitation, spike all samples, standards, and controls with a known concentration of a suitable internal standard (e.g., a deuterated this compound analogue).
-
LC System & Conditions:
-
Column: C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid gradient appropriate for the shorter column.
-
-
MS Settings:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor several abundant [M+NH₄]⁺ or [M+Na]⁺ adducts of this compound oligomers and the corresponding ion for the internal standard.
-
Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized for the specific this compound ions to achieve maximum sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
This ratiometric approach corrects for variations in sample preparation and ionization efficiency, ensuring high accuracy and precision.[20]
-
Method Self-Validation
The use of an internal standard is a key self-validating feature of this protocol, providing a continuous check on analytical variability. Validation must also include a thorough assessment of matrix effects by comparing the slope of a calibration curve in pure solvent versus one prepared in the extracted protein matrix. The difference should be minimal (<15-20%) to ensure the method is reliable.[13]
Visualization: LC-MS Workflow
Caption: LC-MS workflow for this compound quantification using an internal standard.
Head-to-Head Comparison of Analytical Methods
The choice of analytical method is a strategic decision based on a balance of technical requirements, project stage, and available resources. The table below summarizes the key performance characteristics of the three discussed methods.
| Feature | ELISA (Competitive) | HPLC-ELSD | LC-MS |
| Principle | Immunoassay (indirect detection) | Chromatographic separation & light scattering (mass-based) | Chromatographic separation & mass-to-charge ratio (mass-based) |
| Specificity | High (antibody-dependent) | Moderate (retention time-based) | Very High (mass-to-charge ratio) |
| Sensitivity (LOQ) | Very High (ng/mL or ppb) | Moderate (low µg/mL or ppm) | High to Very High (sub-µg/mL to ng/mL) |
| Throughput | High (96/384-well plates) | Low to Moderate (serial injections) | Low to Moderate (serial injections) |
| Cost | Low to Moderate (reagents, plates) | Moderate (instrumentation) | High (instrumentation, maintenance) |
| Expertise | Low to Moderate | Moderate | High |
| Matrix Effects | Possible (non-specific binding) | Low | High (ion suppression/enhancement); mitigatable with internal standards |
| Advantages | Excellent for screening, high sensitivity, cost-effective for large sample sets.[5] | Universal detector for non-volatile analytes, no antibody needed. | Gold-standard specificity, definitive identification, high sensitivity.[19] |
| Disadvantages | Antibody availability/specificity is critical, indirect measurement. | Lower sensitivity than ELISA/LC-MS, requires volatile mobile phases.[8] | High cost, complex, susceptible to matrix effects if not controlled.[5] |
Conclusion and Strategic Recommendations
The quantification of residual this compound is a non-negotiable aspect of biopharmaceutical quality control. There is no single "best" method; rather, the optimal choice is dictated by the application.
-
For early-stage process development and high-throughput screening: The ELISA is often the method of choice due to its high speed, sensitivity, and cost-effectiveness for analyzing a large number of purification fractions.
-
For routine QC and release testing: HPLC-ELSD offers a robust and reliable platform. It provides a good balance of specificity, cost, and ease of use, and avoids the biological variability associated with antibodies.
-
For method validation, troubleshooting, and as an orthogonal reference method: LC-MS is unparalleled. Its definitive identification capabilities make it essential for confirming the identity of the residual analyte and for developing a deep understanding of impurity clearance, as expected by regulatory authorities.
A comprehensive analytical control strategy often employs a combination of these techniques. For instance, ELISA may be used for in-process monitoring, while a fully validated HPLC-ELSD or LC-MS method is used for final product release, ensuring that the final therapeutic preparation is both safe and effective.
References
-
ResearchGate. (2025). Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant. [Link]
-
Journal of Chromatographic Science. (2012). Analysis of Polysorbate 80 and its Related Compounds by RP-HPLC with ELSD and MS Detection. [Link]
-
SIELC Technologies. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. [Link]
-
PubMed. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry. [Link]
-
Jasco UK. Analysis of Nonionic Surfactants by HPLC-ELSD. [Link]
-
PubMed. (2025). [Development and validation of a conductimetric method for determining traces of detergent in final rinse water]. [Link]
-
PubMed. (2006). Cleaning validation 1: development and validation of a chromatographic method for the detection of traces of LpHse detergent. [Link]
-
Waters. Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. [Link]
-
PubMed. (2021). Characterization of Polysorbate 80 by Liquid Chromatography-Mass Spectrometry to Understand Its Susceptibility to Degradation and Its Oxidative Degradation Pathway. [Link]
-
ResearchGate. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry | Request PDF. [Link]
-
LCGC International. Polysorbate Analysis in Biopharmaceutical Applications — A Snapshot of the Analytical Toolbox. [Link]
-
Waters Corporation. Quality assessment of Polysorbates 80 and 20 Pharmaceutical Raw Materials by Measuring Fatty Acids Composition using HPLC with Mass Detection. [Link]
-
Agilent. (2025). Reducing the Complexity of Polysorbate Oxidation By-Product Screening by LC/MS/MS. [Link]
-
European Pharmaceutical Review. (2008). Test method validation for cleaning validation samples. [Link]
-
Stanford University Mass Spectrometry. Sample Preparation. [Link]
-
Semmelweis University. (2018). Sample preparation for mass spectrometry. [Link]
-
Cytiva. Protein Sample Preparation. [Link]
-
Surmodics IVD. Guide To Detecting Proteins: ELISA. [Link]
-
Creative BioMart. Residual Detection Kits. [Link]
-
QIAGEN. Protein assay ELISA. [Link]
-
GenScript. Residual Detection ELISA Kits. [Link]
-
BioPharm International. (2010). Microanalytical Techniques for Identifying Nonprotein Contaminants in Biologics. [Link]
-
Creative Diagnostics. ResDetFast™ Hi5 & AcNPV DNA Residue Assay Kit. [Link]
-
AntBio. Residue Detection Kit. [Link]
-
FDA. (2005). Guidance for Industry #169 - Drug Substance. [Link]
-
EMA. Specifications and Control Tests on the Finished Product. [Link]
-
FDA. (1997). Q3C Impurities: Residual Solvents. [Link]
-
CASSS. (2023). Biologics Analytical Methods. [Link]
-
FDA. Q3C — Tables and List Guidance for Industry. [Link]
-
PubMed. (2023). A comprehensive strategy for the identification of biologics by liquid-chromatography-mass spectrometry for release testing in a regulated environment. [Link]
-
PubMed Central. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. [Link]
-
NIH's Seed. Regulatory Knowledge Guide for Biological Products. [Link]
-
PubMed Central. (2021). From ELISA to Immunosorbent Tandem Mass Spectrometry Proteoform Analysis: The Example of CXCL8/Interleukin-8. [Link]
-
Alira Health. (2022). How to Choose the Right Analytical Methods for Biologics. [Link]
-
PubMed. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. [Link]
-
SGS. Understanding Molecules: Choosing the Right Method for Characterizing Biologics. [Link]
-
FDA. Chemistry, Manufacturing, and Controls (CMC) Information — Fermentation-Derived Intermediates, Drug Substances, and. [Link]
-
EMA. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]
-
FDA. (2024). Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls. [Link]
-
PubMed. Quantitative analysis of residual protein contamination on reprocessed surgical instruments. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Surmodics - Guide To Detecting Proteins: ELISA [shop.surmodics.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. genscript.com [genscript.com]
- 7. Residual Detection Kits - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. jasco.co.uk [jasco.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Characterization of Polysorbate 80 by Liquid Chromatography-Mass Spectrometry to Understand Its Susceptibility to Degradation and Its Oxidative Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. A comprehensive strategy for the identification of biologics by liquid-chromatography-mass spectrometry for release testing in a regulated environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Micelle Size and Shape: C8E5 vs. C12E8
A Senior Application Scientist's Guide for Researchers and Formulation Experts
In the realm of biochemistry and drug delivery, the selection of a non-ionic surfactant is a critical decision that profoundly influences experimental outcomes, from the solubilization of membrane proteins to the stability of nanoparticle formulations. Among the versatile polyoxyethylene alkyl ether (CnEm) family, C8E5 (Pentaethylene Glycol Monooctyl Ether) and C12E8 (Octaethylene Glycol Monododecyl Ether) are frequently employed. While both are effective amphiphiles, their utility is dictated by the distinct physicochemical properties of the micelles they form. This guide provides an in-depth comparative analysis of this compound and C12E8, elucidating how their molecular architecture governs the size, shape, and aggregation behavior of their micelles, thereby empowering researchers to make more informed decisions.
Molecular Architecture: The Blueprint for Self-Assembly
The divergent behaviors of this compound and C12E8 in aqueous solution are fundamentally rooted in their molecular structures. C12E8 possesses both a longer hydrophobic alkyl chain (12 carbons vs. 8) and a larger hydrophilic polyoxyethylene headgroup (8 ethylene oxide units vs. 5) compared to this compound. This structural disparity is the primary determinant of their self-assembly characteristics.
The longer dodecyl chain of C12E8 creates a stronger hydrophobic driving force for micellization, as it is less favorable for this larger nonpolar tail to be exposed to water.[1] Conversely, the larger polyoxyethylene headgroup of C12E8 occupies more space and creates greater steric repulsion between surfactant molecules at the micelle surface.[2] These competing forces—hydrophobic attraction and hydrophilic repulsion—dictate the final geometry and size of the resulting aggregate.
Key Physicochemical Properties: A Quantitative Comparison
The structural differences manifest in key measurable parameters that govern micellization: the Critical Micelle Concentration (CMC) and the Aggregation Number (Nagg). The CMC is the threshold concentration above which micelles spontaneously form, a critical parameter for any application.[3][4] The aggregation number defines how many surfactant monomers assemble into a single micelle.[5]
As predicted by its longer, more hydrophobic alkyl chain, C12E8 exhibits a significantly lower CMC than this compound. The stronger thermodynamic penalty for solvating the C12 tail drives aggregation at a much lower concentration. Once formed, the larger size of the C12E8 molecule allows for the formation of much larger micelles, as reflected in its substantially higher aggregation number.
| Property | This compound | C12E8 | Rationale |
| Molecular Formula | C₁₈H₃₈O₆ | C₂₈H₅₈O₉ | - |
| Formula Weight ( g/mol ) | 350.5 | 538.8 | - |
| Critical Micelle Conc. (CMC) | ~18 mM (at 25°C)[6] | ~0.09 mM (at 25°C)[6] | Longer C12 chain is more hydrophobic, driving micellization at lower concentrations. |
| Aggregation Number (Nagg) | ~75 (at 25°C)[6] | ~123[7] | Larger overall size and hydrophobic core of C12E8 accommodates more monomers per micelle. |
| Hydrodynamic Diameter (DH) | ~4.2 nm (at 25°C)[6] | ~8.0 nm[2] | A direct consequence of the higher aggregation number and larger monomer size. |
Table 1. Comparative physicochemical properties of this compound and C12E8 surfactants.
Experimental Characterization of Micelle Size and Shape
To move beyond theoretical predictions, we must turn to robust experimental techniques. Dynamic Light Scattering (DLS), Small-Angle Scattering (SANS/SAXS), and Cryo-Transmission Electron Microscopy (Cryo-TEM) are cornerstone methods for characterizing micellar systems, each providing unique and complementary insights.
Dynamic Light Scattering (DLS) for Hydrodynamic Size
DLS is a non-invasive technique ideal for determining the mean hydrodynamic size (diameter, DH) and size distribution of micelles in their native solution state.[8] The method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. Smaller particles diffuse more rapidly, leading to faster fluctuations. This relationship is formalized by the Stokes-Einstein equation to calculate the hydrodynamic radius (RH).
The causality behind this experimental choice is its speed and sensitivity, making it an excellent first-line tool for assessing micelle formation and relative size. A sharp increase in scattered light intensity and the appearance of a stable particle size peak as surfactant concentration increases provides a clear indication of the CMC.[8] When comparing this compound and C12E8 at concentrations well above their respective CMCs, DLS data will unequivocally show that C12E8 forms significantly larger micelles, corroborating the data in Table 1.
Step-by-Step DLS Protocol:
-
Preparation: Prepare solutions of this compound and C12E8 in a desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at a concentration at least 10-fold higher than their respective CMCs. Filter the buffer through a 0.2 µm syringe filter to remove dust.
-
Equilibration: Set the DLS instrument temperature to 25°C and allow it to stabilize.
-
Sample Loading: Carefully pipette the surfactant solution into a clean, dust-free cuvette. Ensure no bubbles are present.
-
Measurement: Place the cuvette in the instrument and allow 2-3 minutes for temperature equilibration. Perform the measurement, accumulating data for a sufficient duration to achieve a stable correlation function (typically 10-15 runs of 10 seconds each).
-
Analysis: Use the instrument software to analyze the autocorrelation function. The Stokes-Einstein equation is applied to calculate the hydrodynamic diameter (DH) and the Polydispersity Index (PDI), which indicates the width of the size distribution.
-
Comparison: Repeat for the second surfactant and compare the resulting Z-average diameters. Expect DH for C12E8 to be approximately double that of this compound.
Small-Angle Scattering (SANS/SAXS) for Detailed Shape and Structure
While DLS provides the overall hydrodynamic size, it offers limited information about the micelle's internal structure or shape. For this, Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Scattering (SAXS) is indispensable. These techniques measure the elastic scattering of neutrons or X-rays from the sample, providing detailed information on the shape, core-shell dimensions, and aggregation number.[9]
The scientific rationale for using scattering techniques is their ability to resolve the different components of the micelle. By fitting the scattering data to mathematical models (e.g., core-shell sphere, ellipsoid), one can determine the radius of the hydrophobic core and the thickness of the hydrophilic shell.[9] For C12E8, with its longer alkyl chain, SAXS/SANS data would reveal a significantly larger hydrophobic core radius compared to this compound. Furthermore, the data can reveal deviations from a perfect spherical shape; larger non-ionic micelles are often better described as prolate or oblate ellipsoids.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization
Cryo-TEM provides the ultimate validation by enabling direct visualization of the micelles. In this technique, a thin film of the sample solution is rapidly plunge-frozen in liquid ethane, vitrifying the water and trapping the micelles in their native, hydrated state. The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.
This method serves as a self-validating system for the indirect measurements from DLS and SAXS. It directly confirms the size, reveals the morphology (spherical, worm-like, etc.), and provides a visual assessment of the sample's homogeneity and polydispersity. Cryo-TEM images would show a population of smaller, more uniform spheres for this compound, and visibly larger spheres for C12E8.
Synthesis and Practical Implications
The fundamental differences in molecular structure between this compound and C12E8 lead to a clear divergence in their micellar properties. The longer alkyl chain and larger headgroup of C12E8 result in micelles that are significantly larger, with a lower CMC and a higher aggregation number compared to those formed by this compound.
These distinctions have direct consequences for laboratory applications:
-
Membrane Protein Solubilization: The larger hydrophobic core of C12E8 micelles can better accommodate larger or more complex transmembrane domains, making it a common choice for extracting and stabilizing large membrane proteins.[7]
-
Drug Delivery: The larger size of C12E8 micelles can influence their biodistribution and circulation time in vivo. Their higher aggregation number also implies a greater loading capacity for hydrophobic drugs per micelle.
-
Formulation Science: this compound, with its higher CMC, will have a larger concentration of free monomers in solution at equilibrium, which can be relevant for applications where surface tension reduction is the primary goal. The choice between them can significantly impact the stability and performance of emulsions and other colloidal systems.
References
-
Kroll, P., Benke, J., Enders, S., Brandenbusch, C., & Sadowski, G. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. ACS Omega, 7(8), 7057–7065. [Link]
-
Warren, D. B., Benameur, H., Pouton, C. W., & Chalmers, D. (2018). Location of Solvated Probe Molecules Within Nonionic Surfactant Micelles Using Molecular Dynamics. Journal of Pharmaceutical Sciences, 107(11), 2846-2854. [Link]
-
Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. (2014). Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2374–2385. [Link]
-
Wikipedia. (n.d.). Octaethylene glycol monododecyl ether. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. [Link]
-
Mtoz Biolabs. (n.d.). Micelles Structure Characterization Service | Cryo-EM. [Link]
-
Wikipedia. (n.d.). Aggregation number. [Link]
-
Oliver, R. C., Lipfert, J., Fox, D. A., Lo, R. H., Doniach, S., & Columbus, L. (2013). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. PLoS ONE, 8(5), e62488. [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). [Link]
-
Aswal, V. K., & Goyal, P. S. (2003). Small-angle neutron scattering from micellar solutions. Pramana - Journal of Physics, 61(1), 65-74. [Link]
-
Zana, R. (2002). Effect of the Alkyl Chain Length on the Micellization of Cationic Surfactants in Aqueous Solutions. Journal of Colloid and Interface Science, 248(2), 203-220. [Link]
Sources
- 1. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. Aggregation number - Wikipedia [en.wikipedia.org]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 9. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Cell NMR Delivery: Evaluating the Biocompatibility of C8E5
For researchers, scientists, and drug development professionals venturing into the intricate world of in-cell Nuclear Magnetic Resonance (NMR) spectroscopy, the challenge of delivering isotopically labeled proteins into living cells without compromising cellular integrity is a paramount concern. The choice of a delivery method can significantly impact the quality and physiological relevance of the obtained structural and dynamic information. This guide provides an in-depth evaluation of the non-ionic surfactant, Octaethylene glycol mono-n-octyl ether (C8E5), as a potential agent for transient membrane permeabilization for in-cell NMR studies. We will objectively compare its putative performance with established alternatives like electroporation and cell-penetrating peptides (CPPs), supported by an analysis of the underlying principles and available experimental context.
The Critical Hurdle: Getting Proteins Inside for In-Cell NMR
In-cell NMR offers an unparalleled window into the atomic-level details of protein structure, dynamics, and interactions within their native cellular environment.[1][2] Unlike traditional structural biology techniques that study proteins in vitro, in-cell NMR provides insights that are more physiologically relevant.[3] A fundamental prerequisite for most in-cell NMR experiments is the introduction of isotopically labeled proteins into the cytoplasm of living cells.[2][4] The ideal delivery method should be efficient, reproducible, minimally disruptive to cellular physiology, and broadly applicable to various cell types.
This compound: A Non-Ionic Surfactant Approach to Cell Permeabilization
This compound belongs to the family of non-ionic surfactants, which are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[5] This class of molecules is widely used in biochemistry and biophysics for their ability to interact with and disrupt lipid bilayers. The proposed mechanism for this compound-mediated cell permeabilization involves the transient formation of pores in the cell membrane, allowing the passive diffusion of macromolecules like proteins from the extracellular medium into the cytosol.
Proposed Mechanism of Action
The amphipathic nature of this compound allows it to insert its hydrophobic octyl chain into the lipid bilayer, while the hydrophilic octaethylene glycol head group remains in the aqueous environment. At a critical concentration, these surfactant molecules are thought to aggregate and form transient, water-filled pores or channels through the membrane.[6] This process is reversible; upon dilution of the extracellular this compound concentration, the surfactant molecules are expected to diffuse out of the membrane, leading to the resealing of the pores and the restoration of membrane integrity.
Caption: Proposed mechanism of this compound-mediated protein delivery.
Comparative Analysis: this compound vs. Electroporation and Cell-Penetrating Peptides
To objectively evaluate the potential of this compound, it is crucial to compare it with established protein delivery methods for in-cell NMR.
| Feature | This compound (Proposed) | Electroporation | Cell-Penetrating Peptides (CPPs) |
| Mechanism | Transient pore formation via surfactant insertion | Electric pulse-induced transient membrane pores | Direct translocation or endocytosis |
| Efficiency | Potentially high, concentration-dependent | Generally high, but can be cell-type dependent[1] | Variable, depends on CPP sequence, cargo, and cell type[7] |
| Cytotoxicity | Concentration-dependent; potential for membrane damage and cell lysis | Can cause significant cell death and stress[4] | Generally lower cytotoxicity, but can be sequence and concentration dependent[7] |
| Reversibility | High (in theory), pores should reseal upon removal | High, pores generally reseal | N/A (cargo is internalized) |
| Cargo Size Limitation | Dependent on pore size | Can deliver large proteins and complexes | Can deliver a wide range of cargo sizes[8] |
| Cell Type Applicability | Potentially broad, but requires optimization for each cell type | Broad applicability, but parameters need optimization[1] | Broad, but efficiency varies[7] |
| Protocol Simplicity | Potentially simple (incubation and washout) | Requires specialized equipment and optimization | Can be simple (co-incubation) or require chemical conjugation |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Protein Delivery using this compound (Hypothetical Protocol)
This protocol is a proposed workflow based on the general principles of surfactant-based permeabilization and requires empirical optimization.
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Harvest cells by gentle trypsinization and wash twice with serum-free medium.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS or HEPES-buffered saline) at a concentration of 1-5 x 10^6 cells/mL.
2. Permeabilization and Protein Loading:
-
Prepare a stock solution of this compound in the same buffer.
-
Add the isotopically labeled protein to the cell suspension to the desired final concentration (e.g., 10-50 µM).
-
Add this compound to the cell-protein mixture to a final concentration that needs to be optimized (start with a range of 0.01% to 0.1% w/v).
-
Incubate the mixture at room temperature for a short period (e.g., 5-15 minutes), with gentle agitation.
3. Cell Recovery and Washing:
-
Dilute the cell suspension with a large volume of complete culture medium to reduce the this compound concentration and facilitate pore resealing.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Carefully remove the supernatant and wash the cell pellet twice with fresh, complete culture medium.
4. Preparation for In-Cell NMR:
-
Resuspend the final cell pellet in an appropriate NMR buffer.
-
Gently transfer the cell suspension to an NMR tube for analysis.
-
Assess cell viability using a method like Trypan Blue exclusion before and after the procedure.
Caption: Experimental workflow for protein delivery via electroporation.
Biocompatibility and Cytotoxicity Assessment
A critical aspect of evaluating any delivery method is its impact on cell health. Cytotoxicity can be assessed through various assays:
-
Membrane Integrity Assays:
-
Trypan Blue Exclusion: A simple, rapid method where viable cells with intact membranes exclude the dye.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytoplasmic enzyme LDH into the culture medium, indicating membrane damage.
-
-
Metabolic Activity Assays:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: Distinguishes between viable, apoptotic, and necrotic cells.
-
For this compound, it is crucial to perform dose-response experiments to determine the optimal concentration that balances delivery efficiency with minimal cytotoxicity. The reversibility of pore formation should also be assessed by monitoring cell viability and membrane integrity over time after this compound removal.
Decision-Making Framework for Researchers
The choice of a protein delivery method is highly dependent on the specific experimental context. The following flowchart provides a guide for selecting the most appropriate technique.
Caption: Decision flowchart for choosing a protein delivery method.
Conclusion and Future Perspectives
This compound presents an intriguing, yet largely unexplored, avenue for protein delivery in in-cell NMR studies. Its potential for a simple, reversible permeabilization mechanism is attractive. However, the lack of specific data on its biocompatibility and efficiency in this context necessitates a cautious and empirical approach. Researchers considering this compound must be prepared to invest in rigorous optimization and validation, with a strong emphasis on assessing cellular health post-delivery.
In contrast, electroporation and cell-penetrating peptides are more established methods with a larger body of literature to guide protocol development. [11][12]Electroporation offers high efficiency but can be harsh on cells, while CPPs provide a gentler alternative but with potentially more variable efficiency.
Ultimately, the "best" method is the one that delivers a sufficient intracellular concentration of the target protein for high-quality NMR data acquisition, while preserving a cellular environment that is as close to its native state as possible. As the field of in-cell NMR continues to evolve, the development and characterization of novel, minimally invasive delivery reagents like this compound will be crucial for pushing the boundaries of what we can learn about the intricate dance of molecules within a living cell.
References
-
Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. PMC. [Link]
-
NMR and MD Simulations of Non-Ionic Surfactants. MDPI. [Link]
-
Protein structure and interactions elucidated with in-cell NMR for different cell cycle phases and in 3D human tissue models. PubMed Central. [Link]
-
Membrane Permeabilization Mechanisms. PubMed. [Link]
-
Protein structure determination in human cells by in-cell NMR and a reporter system to optimize protein delivery or transexpression. NIH. [Link]
-
Determining the mechanism of membrane permeabilizing peptides: identification of potent, equilibrium pore-formers. PubMed. [Link]
-
Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR. PubMed. [Link]
-
New strategy of protein expression in mammalian cells for in-cell NMR. FLORE. [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. ResearchGate. [Link]
-
Interaction Proteomics by using In-cell NMR Spectroscopy. PMC. [Link]
-
NMR Studies of Nonionic Surfactants. Chalmers University of Technology. [Link]
-
Cell-penetrating Peptides (CPPs) for Drug Delivery. Creative Biolabs. [Link]
-
Applications of In-Cell NMR in Structural Biology and Drug Discovery. PMC. [Link]
-
The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides. PMC. [Link]
-
Surfactant/Nonionic polymer interaction. A NMR diffusometry and NMR electrophoretic investigation. PubMed. [Link]
-
CPP based Delivery System. Creative Biolabs. [Link]
-
In-cell NMR Spectroscopy in Mammalian Cells. ResearchGate. [Link]
-
Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. MDPI. [Link]
-
Protein Delivery by PTDs/CPPs. PubMed. [Link]
-
The Mechanistic Landscape of Membrane Permeabilizing Peptides. PMC. [Link]
-
Protein structure determination in living cells by in-cell NMR spectroscopy. Goethe University Frankfurt. [Link]
-
Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes. PLOS Pathogens. [Link]
-
Two separate mechanisms are involved in membrane permeabilization during lipid oxidation. PubMed. [Link]
-
Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. PMC. [Link]
-
Phytochemical composition, and cytotoxic, antioxidant, and antibacterial activity of the essential oil and methanol extract of Semenovia suffruticosa. PMC. [Link]
-
Chemical Composition and In Vitro Cytotoxicity of Essential Oils from Leaves and Flowers of Callistemon citrinus from Western Himalayas. PLOS One. [Link]
-
Cytotoxicity assessment of modified bioactive glasses with MLO-A5 osteogenic cells in vitro. PubMed. [Link]
Sources
- 1. Protein structure and interactions elucidated with in-cell NMR for different cell cycle phases and in 3D human tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 4. Protein structure determination in human cells by in-cell NMR and a reporter system to optimize protein delivery or transexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Membrane Permeabilization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPP based Delivery System - Creative Biolabs [creative-biolabs.com]
- 9. Phytochemical composition, and cytotoxic, antioxidant, and antibacterial activity of the essential oil and methanol extract of Semenovia suffruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity assessment of modified bioactive glasses with MLO-A5 osteogenic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction Proteomics by using In-cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Delivery by PTDs/CPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of experimental results obtained with C8E5 and other nonionic detergents
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical decision that can dictate the success or failure of an experiment. Nonionic detergents are indispensable tools, prized for their ability to solubilize and stabilize membrane proteins while preserving their native structure and function.[1] Unlike their ionic counterparts, which can be harsh and denaturing, nonionic detergents disrupt lipid-lipid and lipid-protein interactions with a gentler touch, making them ideal for sensitive applications.[1][2][3]
This guide provides an in-depth comparison of Pentaethylene Glycol Monooctyl Ether (C8E5), a specialized nonionic detergent, with other commonly used alternatives such as Triton X-100, n-Octyl-β-D-glucopyranoside (Octyl Glucoside), and Polysorbate 20 (Tween 20). By cross-validating experimental data and explaining the causality behind protocol choices, this document aims to empower you to select the optimal detergent for your specific research needs, from membrane protein extraction to immunoassays.
Understanding the Pillars of Detergent Performance
Before comparing specific detergents, it is crucial to understand the key physicochemical properties that govern their behavior and utility in a biological context. These parameters are the foundation upon which we build effective and reproducible protocols.
-
Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers spontaneously self-assemble into stable aggregates called micelles.[4] Below the CMC, detergents exist as individual molecules. Above the CMC, any additional detergent will form micelles, which are essential for solubilizing hydrophobic molecules like membrane proteins. A high CMC value is often desirable for applications like protein crystallization, as it means the detergent monomers can be easily removed through dialysis.[2][5][6]
-
Hydrophile-Lipophile Balance (HLB): The HLB is a scale from 0 to 20 that describes the degree of a surfactant's hydrophilicity or lipophilicity.[4] This value predicts how a detergent will behave in an oil-water mixture. Detergents with an HLB in the range of 12.5 to 13.5 are generally most effective for solubilizing membrane proteins.[7]
-
Aggregation Number (Na): This represents the average number of detergent monomers that form a single micelle.[4][6][8] Along with the molecular weight of the monomer, the aggregation number determines the size of the micelle.
-
Cloud Point: This is the temperature above which a nonionic detergent solution becomes cloudy and separates into two phases.[4][6] This property can be exploited for separating proteins from detergents, but it also means experiments must be conducted below this temperature to ensure the detergent remains in a single, effective phase.
Caption: At concentrations below the CMC, detergents exist as monomers. Above the CMC, they form micelles.
Comparative Analysis of Key Nonionic Detergents
The choice of detergent is highly dependent on the specific application and the nature of the protein of interest. This compound, while less common than Triton X-100 or Tween 20, possesses unique properties that make it advantageous in certain contexts. The following table provides a direct comparison of its physicochemical properties against other widely used nonionic detergents.
| Property | This compound | Triton X-100 | Octyl Glucoside (OG) | Tween 20 |
| Chemical Class | Polyoxyethylene Ether | Polyoxyethylene Ether | Alkyl Glycoside | Polysorbate |
| Structure | C₈H₁₇(OCH₂CH₂)₅OH | C₈H₁₇-Ph-(OCH₂CH₂)₉₋₁₀OH | C₈H₁₇-Glucoside | Sorbitan-(OCH₂CH₂)₂₀-Laurate |
| Molecular Weight ( g/mol ) | ~382.5 | ~647 (average)[9][10] | 292.4[11] | ~1,225 (average)[12][13] |
| CMC (mM in H₂O) | ~7-9 | 0.2-0.9[14] | 20-25 [11][15] | 0.06[12][16] |
| Aggregation Number | ~80 | 100-155[9][10][14] | 27-100[17] | ~N/A (complex) |
| Micelle MW (kDa) | ~30 | ~90[9] | ~8-29[17] | ~N/A (complex) |
| HLB Value | ~13.6 | 13.5[14] | ~13-14 | 16.7[12][18] |
| Dialyzable? | Yes (High CMC) | No (Low CMC)[9] | Yes (High CMC) [5] | No (Low CMC) |
| UV Absorbance (280nm) | Low | High (Aromatic Ring) [3][19] | Low | Low |
Experimental Applications and Cross-Validation
The theoretical properties of detergents translate directly into their performance in the lab. Here, we compare their efficacy in three common applications, providing validated protocols and explaining the rationale behind detergent selection.
Membrane Protein Extraction and Solubilization
The Challenge: Integral membrane proteins are embedded within the lipid bilayer and require detergents to be extracted and solubilized while maintaining their native fold. The goal is to find a detergent that is strong enough to disrupt the membrane but gentle enough to not denature the protein.
Expertise & Causality: Triton X-100 has historically been a workhorse for membrane protein solubilization due to its effectiveness across a wide range of proteins and its optimal HLB value of around 13.5.[14][20][21][22] However, its heterogeneity and strong UV absorbance can be significant drawbacks for downstream characterization.[3][19] this compound, with a similar HLB of ~13.6, offers a comparable solubilization power but in a homogeneous, non-UV-absorbing format. Its higher CMC, however, means that higher concentrations are needed to maintain a micellar environment, which can be a consideration for cost and downstream removal.
Comparative Performance Data: Solubilization of Mitochondrial Proteins
| Detergent | HLB | Optimal Concentration for Solubilization | % Protein Extracted |
| Triton X-100 | 13.5 | >0.2 mM | ~70-90%[7][23] |
| Brij 56 (C16E10) | 12.9 | >0.35% | ~70%[7] |
| Hypothetical this compound | 13.6 | >9 mM | Likely comparable to Triton X-100 |
Note: Direct comparative data for this compound is sparse in literature, but its similar HLB suggests it would perform comparably to Triton X-100 at concentrations well above its CMC.
Protocol: Screening for Optimal Detergent for Membrane Protein Extraction
This protocol provides a systematic approach to test the efficacy of different detergents for solubilizing a target membrane protein from E. coli membranes.
Caption: Workflow for screening detergents for membrane protein extraction.
Methodology:
-
Membrane Preparation: Start with a prepared pellet of E. coli membranes known to express your protein of interest.
-
Resuspension: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).[5]
-
Detergent Addition: Aliquot the membrane suspension into separate tubes. To each tube, add a different detergent (e.g., this compound, Triton X-100, Octyl Glucoside) from a 10% stock solution to a final concentration of 1% (w/v).
-
Solubilization: Incubate the mixtures for 1 hour at 4°C with gentle rotation to allow the detergents to disrupt the membrane.
-
Separation: Centrifuge the samples at 100,000 x g for 1 hour at 4°C. This will pellet the insoluble material, including unsolubilized membranes and cellular debris.[23]
-
Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Run equal volumes of the supernatant and a resuspended sample of the pellet on an SDS-PAGE gel.
-
Validation: Visualize the protein of interest using Coomassie staining or a specific Western blot. The most effective detergent will show the highest proportion of the target protein in the supernatant fraction and the least in the pellet fraction.
Protein Crystallization
The Challenge: Obtaining high-quality crystals for structural studies requires a pure, stable, and homogeneous protein sample. Detergents are crucial for keeping membrane proteins soluble but can interfere with crystal lattice formation if not chosen carefully.
Expertise & Causality: For protein crystallization, detergents with a high CMC and a small, uniform micelle size , such as Octyl Glucoside and this compound, are highly preferred.[17][24] The high CMC allows the detergent concentration to be precisely controlled and, most importantly, allows for easy removal of excess detergent by dialysis.[2][5] This is critical because excess, bulky micelles (like those formed by Triton X-100) can sterically hinder the protein-protein contacts necessary for forming a well-ordered crystal lattice.[25] Decreasing the detergent concentration to just above the CMC is a common optimization strategy to promote crystallization.[25]
Immunoassays (Western Blot & ELISA)
The Challenge: Immunoassays rely on the specific binding of antibodies to a target antigen. Non-specific binding of antibodies to the membrane (Western blot) or plate (ELISA) creates high background noise, obscuring the true signal.
Expertise & Causality: Tween 20 is the gold standard detergent for immunoassays for several reasons.[12] Its primary role is as a blocking agent in wash buffers.[26] At typical concentrations of 0.05-0.1%, Tween 20 is highly effective at preventing non-specific hydrophobic interactions between antibodies and the support matrix without disrupting the specific, high-affinity antigen-antibody binding.[12][27] Its high HLB value (16.7) indicates it is very hydrophilic, which helps to keep non-specifically bound proteins in solution during wash steps.[12][16][18] While other detergents could be used, they may either be too harsh, stripping the primary antibody, or not effective enough at reducing background. Using Tween 20 alone as the primary blocking agent (without proteins like BSA or milk) can sometimes lead to artifacts, but its inclusion in wash and antibody dilution buffers is a universally validated practice.[28][29]
Protocol: Western Blot Wash and Antibody Incubation
This protocol highlights the standard use of Tween 20 to minimize background and ensure signal specificity.
-
Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline (TBS)) for 1 hour at room temperature. Crucially, do not add detergent during this initial blocking step , as it can reduce blocking efficiency.[27]
-
Primary Antibody Incubation: Dilute the primary antibody in a buffer containing 5% BSA and 0.1% Tween 20 in TBS (TBST). Incubate the blot with the primary antibody solution overnight at 4°C with gentle agitation. The Tween 20 here prevents the antibody from binding non-specifically to the membrane.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (0.1% Tween 20 in TBS). This is a critical step where Tween 20 helps remove any unbound primary antibody, reducing background signal.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in an antibody dilution buffer (e.g., 5% non-fat milk in TBST). Incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) three more times with TBST to remove unbound secondary antibody.
-
Detection: Proceed with chemiluminescent detection. The rigorous washing with Tween 20 ensures that the signal generated is specific to the antigen-antibody interaction.
Conclusion and Recommendations
Choosing the right nonionic detergent is a strategic decision based on a clear understanding of the experimental goals and the physicochemical properties of the available agents.
-
For general membrane protein solubilization , Triton X-100 remains a potent and cost-effective starting point, provided its UV absorbance and heterogeneity are not confounding factors for downstream analysis.[20][22]
-
For applications requiring high purity, homogeneity, and subsequent detergent removal , such as protein crystallization or other structural studies, This compound and Octyl Glucoside (OG) are superior choices. Their high CMC values are a distinct advantage, making them easily dialyzable.[2][5][17]
-
For immunoassays like Western blotting and ELISA, Tween 20 is the undisputed standard. Its validated performance in reducing non-specific binding while preserving specific antibody-antigen interactions makes it an essential reagent for achieving high signal-to-noise ratios.[12][27]
By cross-validating these established principles with the specific requirements of your protein and experimental design, you can confidently select the detergent that will best support the integrity and success of your research.
References
-
Behind the Blot: Everything You Need to Know About Tween 20 . (2025). BenchSci. [Link]
-
Membrane Proteins Extraction Protocol . Creative Diagnostics. [Link]
-
Membrane Protein Extraction: The Basics . (2018). G-Biosciences. [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization . (2017). MDPI Crystals. [Link]
-
Triton™ X-100 Surfact-Amps™ Detergent Solution . Applied Biological Materials (abm). [Link]
-
Using Crystallography to Resolve Protein Structure . (2013). Biocompare. [Link]
-
TRITON™ X-100 Surfactant - Technical Data Sheet . Dow. [Link]
-
When Should You Use Detergents in Western Blotting? . (2020). LI-COR Biosciences. [Link]
-
Basic parameters of Triton X series . ResearchGate. [Link]
-
Hauri, H. P., & Racoosin, E. L. (1988). The use of Tween 20 alone as a blocking agent for immunoblotting can cause artefactual results . Journal of Immunological Methods. [Link]
-
How to Safely Use Detergents during Protein Extraction . (2016). G-Biosciences. [Link]
-
Peterman, M. D., et al. (2010). Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics . Analytical Chemistry. [Link]
-
Peterman, M. D., et al. (2010). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics . ACS Publications. [Link]
-
For biosensing (or ELISA), is Tween20 a good detergent to dilute plasma/serum to reduce non-specific binding? . ResearchGate. [Link]
-
Octyl glucoside . Wikipedia. [Link]
-
What is the purpose of TWEEN in the blocking buffer? . ResearchGate. [Link]
-
How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic... . ResearchGate. [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization . Crystals. [Link]
-
Characteristic structure-property relationships within the classical... . ResearchGate. [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation . Peak Proteins. [Link]
-
Polysorbate 20 . Wikipedia. [Link]
-
Crystallization of Membrane Proteins Requires Optimal Detergent Concentration... . Hampton Research. [Link]
-
Physicochemical Properties of Detergents . SERVA Electrophoresis GmbH. [Link]
-
Das, P., et al. (2021). Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification . Biochemical and Biophysical Research Communications. [Link]
-
The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap . ResearchGate. [Link]
-
Elworthy, P. H., & Macfarlane, C. B. (1964). Chemistry of non-ionic detergents - Part VIII. Critical micelle concentrations and thermodynamics of micellisation of synthetic detergents containing branched hydrocarbon chains . ResearchGate. [Link]
-
Comparative Study of Triton X-100 and DMSO in Protein Solubilization . Patsnap. [Link]
-
Umbreit, J. N., & Strominger, J. L. (1976). Hydrophile-lipophile balance and critical micelle concentration as key factors influencing surfactant disruption of mitochondrial membranes . Proceedings of the National Academy of Sciences. [Link]
-
Zhang, X., et al. (2018). Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis . Journal of Applied Phycology. [Link]
-
Aggregation Number and CMC Values for Various Surfactants . ResearchGate. [Link]
-
Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy . PubMed. [Link]
-
Aggregation number . Wikipedia. [Link]
-
Alternative permeabilisation methods to Triton X-100? . ResearchGate. [Link]
Sources
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Physicochemical Properties › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hydrophile-lipophile balance and critical micelle concentration as key factors influencing surfactant disruption of mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. Sample Preparation [abm.com.ge]
- 10. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 11. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 14. Triton<SUP>™</SUP> X-100 Non-ionic detergent and emulsifier | Sigma-Aldrich [sigmaaldrich.com]
- 15. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agscientific.com [agscientific.com]
- 18. irosurfactant.com [irosurfactant.com]
- 19. mdpi.com [mdpi.com]
- 20. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 22. Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 25. hamptonresearch.com [hamptonresearch.com]
- 26. researchgate.net [researchgate.net]
- 27. licorbio.com [licorbio.com]
- 28. The use of Tween 20 alone as a blocking agent for immunoblotting can cause artefactual results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking C8E5 Performance Against Novel Surfactant Classes
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Landscape of Surfactants in High-Stakes Research
In the realms of membrane protein structural biology and advanced drug delivery, the selection of a surfactant is not a trivial choice; it is a critical determinant of experimental success. For decades, poly(ethylene glycol) monoalkyl ethers, such as C8E5 (Octylpenta(ethylene glycol) ether), have been reliable workhorses, valued for their well-understood properties and broad utility. However, the relentless pursuit of scientific advancement has ushered in a new era of "designer" surfactants, each engineered for superior performance in specific, demanding applications.
This guide moves beyond a simple cataloging of options. It is designed as a practical, in-depth technical resource for the discerning researcher. Here, we will not only compare the established performance of this compound against promising novel surfactant classes but also provide the robust experimental frameworks necessary for you to conduct your own validated, head-to-head comparisons. Our focus is on empowering you to make data-driven decisions that enhance the stability of your biologics, the integrity of your membrane proteins, and the efficacy of your formulations.
Chapter 1: Profiling the Incumbent and the Challengers
A thorough comparison begins with a clear understanding of the molecules . Here, we profile our benchmark surfactant, this compound, and introduce three classes of novel surfactants that have shown significant promise in overcoming the limitations of traditional agents.
The Benchmark: this compound (Octylpenta(ethylene glycol) ether)
This compound is a non-ionic surfactant characterized by a hydrophilic polyethylene glycol headgroup and a hydrophobic octyl tail.[1] This amphiphilic nature allows it to effectively reduce the surface tension of aqueous solutions and form micelles above a certain concentration.[1][2] Its utility is widespread, from solubilizing membrane proteins to acting as an emulsifier in pharmaceutical formulations.[1][3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₈O₆ | |
| Molecular Weight | 366.5 g/mol | |
| Critical Micelle Concentration (CMC) | ~9.6 x 10⁻⁴ M | [4] |
| Aggregation Number | Variable, dependent on conditions | [5][6] |
| Hydrophile-Lipophile Balance (HLB) | ~13.6 | Calculated |
The Novel Contenders: A New Generation of Surfactants
The limitations of conventional surfactants, such as potential protein denaturation and batch-to-batch variability, have driven the development of novel classes of amphiphiles.[7]
-
Lauryl Maltose Neopentyl Glycol (LMNG): A "designer" detergent with two hydrophilic maltose head groups and two hydrophobic tails.[5][8] This unique structure allows for the formation of highly stable micelles that are particularly effective at stabilizing delicate membrane proteins, such as G protein-coupled receptors (GPCRs).[9][10][11][12][13]
-
Glyco-diosgenin (GDN): A synthetic, steroidal-based amphiphile designed as a more homogeneous and less toxic alternative to digitonin.[7][14][15][16][17] GDN has gained significant traction in cryo-electron microscopy (cryo-EM) studies for its ability to maintain the native state of membrane proteins.[18][19][20][21]
-
Peptide-Based Surfactants: These are biocompatible and biodegradable surfactants derived from amino acids.[22][23] Their structure can be precisely tuned to optimize their properties for specific applications, such as targeted drug delivery and the stabilization of biologics.[22][23][24][25]
-
Biosurfactants: Produced by microorganisms, these surfactants offer a sustainable and often more biocompatible alternative to synthetic surfactants.[26][27][28] Classes like rhamnolipids and sophorolipids have demonstrated high surface activity and, in some cases, superior emulsification and solubilization properties compared to their chemical counterparts.[11][27][29][30][31][32][33][34]
Chapter 2: A Framework for Rigorous Head-to-Head Performance Evaluation
To facilitate a direct and unbiased comparison, we present a suite of standardized experimental protocols. These methods are designed to be self-validating and will empower you to generate your own comparative data.
Critical Micelle Concentration (CMC) and Thermodynamics of Micellization
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles.[2][8][19][35][36][37][38] A lower CMC is often desirable as it indicates greater efficiency. The thermodynamics of this process, including the Gibbs free energy, enthalpy, and entropy of micellization, provide deeper insights into the driving forces behind surfactant self-assembly.[8][35][36][39][40]
This method relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[1][2][4][31][41]
Workflow for CMC Determination:
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Surface Activity: Surface Tension Reduction
The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its effectiveness.
This protocol quantifies the extent to which a surfactant can reduce the surface tension of an aqueous solution.
Workflow for Surface Tension Measurement:
Caption: Workflow for measuring and comparing surface tension.
Emulsification Performance
For applications in drug delivery and formulation, the ability of a surfactant to create and stabilize emulsions is paramount. The Emulsification Index (E24) is a common metric for this.[13][26][28][29][30]
This protocol provides a quantitative measure of a surfactant's ability to emulsify an oil phase in an aqueous solution.
Caption: Workflow for assessing foam stability.
Chapter 3: Comparative Performance Analysis
Critical Micelle Concentration (CMC)
| Surfactant Class | Typical CMC Range (M) | Key Insights | Source |
| This compound (Benchmark) | ~9.6 x 10⁻⁴ | A relatively high CMC, indicating that a higher concentration is needed for micelle formation compared to some novel surfactants. | [4] |
| LMNG | ~1 x 10⁻⁵ | Very low CMC, signifying high efficiency in forming micelles at low concentrations. This is advantageous for minimizing detergent interference in downstream applications. | [11] |
| GDN | ~1.8 x 10⁻⁵ | Also a very low CMC, contributing to its effectiveness at low concentrations for stabilizing membrane proteins. | [7][16][17] |
| Peptide-Based | Highly variable | The CMC can be tailored through amino acid sequence design to meet specific application requirements. | [25] |
| Biosurfactants | Variable (e.g., Rhamnolipids: ~10⁻⁴ - 10⁻⁵) | Many biosurfactants exhibit low CMCs, making them efficient alternatives to synthetic surfactants. | [34] |
Performance in Membrane Protein Applications
| Surfactant Class | Key Performance Attributes |
| This compound (Benchmark) | Effective for solubilizing a range of membrane proteins, but can sometimes be denaturing for more sensitive targets. |
| LMNG | Superior for stabilizing complex and delicate membrane proteins, often preserving their native structure and function more effectively than traditional detergents like DDM and, by extension, this compound. [9][10][11][12][13] |
| GDN | Excellent for maintaining the structural integrity of membrane proteins for cryo-EM, often outperforming traditional detergents in preserving the native lipid environment. [18][19][20][21][42] |
| Peptide-Based | Can be designed to have specific interactions with membrane proteins, potentially offering enhanced stability and functionality. |
| Biosurfactants | Some biosurfactants have shown promise in membrane protein extraction, though this is an emerging area of research. |
Performance in Drug Delivery and Formulation
| Surfactant Class | Key Performance Attributes |
| This compound (Benchmark) | Widely used as a solubilizer and emulsifier in pharmaceutical formulations due to its well-established safety and performance profile. [3] |
| LMNG | Its high stability and low CMC make it a candidate for specialized drug delivery systems where minimal surfactant concentration is critical. |
| GDN | Its biocompatibility and ability to form stable micelles could be leveraged in novel drug delivery systems, although this is less explored than its role in structural biology. |
| Peptide-Based | Highly promising for targeted drug delivery due to the ability to incorporate specific binding motifs. Their biocompatibility and biodegradability are significant advantages. [22][23][24][25] |
| Biosurfactants | Offer excellent potential as emulsifiers and solubilizers in pharmaceutical formulations, with the added benefits of being biodegradable and often having lower toxicity than synthetic surfactants. [11][27][28][31] |
Chapter 4: Concluding Remarks and Future Outlook
The selection of a surfactant is a pivotal decision in modern research and drug development. While this compound remains a valuable and reliable tool, the advent of novel surfactant classes offers unprecedented opportunities to overcome long-standing challenges.
-
For membrane protein structural biologists, the evidence strongly suggests that for particularly challenging targets, novel surfactants like LMNG and GDN can provide a significant advantage in preserving the native state and achieving high-resolution structures.
-
For drug development professionals, the tunable nature of peptide-based surfactants and the favorable biocompatibility of biosurfactants present exciting avenues for creating more effective and safer drug delivery systems.
Ultimately, the optimal surfactant is application-dependent. The experimental frameworks provided in this guide are intended to empower you, the researcher, to make informed, data-driven decisions. By conducting your own rigorous comparisons, you can identify the surfactant that will best serve your specific scientific objectives and contribute to the advancement of your field.
References
-
Thermodynamics of micellization. (URL: [Link])
-
Thermodynamics of micellization. (URL: [Link])
-
Surface density at cmc vs temperature curves: (1) this compound, (2) C10E5, (3)... - ResearchGate. (URL: [Link])
-
Which is the better detergent for membrane proteins? - ResearchGate. (URL: [Link])
-
Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC - NIH. (URL: [Link])
-
POLYETHYLENE GLYCOL MONOMETHYL ETHER - Ataman Kimya. (URL: [Link])
-
Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed. (URL: [Link])
-
Surface tension isotherms of C 12 E 8 without and with various PMA concentrations, at 25 °C - ResearchGate. (URL: [Link])
-
Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent - CORE. (URL: [Link])
-
Thermodynamics of Micellization | PDF | Physical Chemistry - Scribd. (URL: [Link])
-
Dependence of emulsification index on the concentration of surfactants at 25 • C. (URL: [Link])
-
molecular thermodynamics of micellization: micelle size distributions and geometry transitions - SciELO. (URL: [Link])
-
GDN, a cost-effective alternative to digitonin - LubioScience. (URL: [Link])
-
Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC - NIH. (URL: [Link])
- Polyethylene glycol octyl ether | C18H38O6 - PubChem. (URL: not found in search results)
-
Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications - PubMed. (URL: [Link])
-
The value of emulsification index measurement of biosurfactant produced by bacteria and bacterial consortium - ResearchGate. (URL: [Link])
-
A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width - MDPI. (URL: [Link])
-
In meso crystallogenesis. Compatibility of the lipid cubic phase with the synthetic digitonin analogue, glyco-diosgenin - PMC - NIH. (URL: [Link])
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization - MDPI. (URL: [Link])
-
Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC - NIH. (URL: [Link])
-
Mutual Influence of Some Flavonoids and Classical Nonionic Surfactants on Their Adsorption and Volumetric Properties at Different Temperatures - MDPI. (URL: [Link])
-
Towards Rational Biosurfactant Design—Predicting Solubilization in Rhamnolipid Solutions. (URL: [Link])
-
Surface tension isotherms of different surfactant solutions - ResearchGate. (URL: [Link])
-
-
Foamability Comparison of Different Surfactants (from Mulligan and Eftekhari 2003) - ResearchGate. (URL: [Link])
-
-
A New Bacterial Strain Producing Both of the Surfactin and Fengycin Lipopeptide Biosurfactant with Strong Emulsifications on Crude Oil - PMC - PubMed Central. (URL: [Link])
-
Screening and identification of biosurfactant (bioemulsifier) producing bacteria from crude oil contaminated sites of Gujarat - ijirset. (URL: [Link])
-
Enhancing the Stability of Foam by the Use of Nanoparticles. (URL: [Link])
-
Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - MDPI. (URL: [Link])
-
Which is the better detergent for membrane proteins? - ResearchGate. (URL: [Link])
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC - NIH. (URL: [Link])
-
Emulsification index (%) after the biosurfactant production process.... - ResearchGate. (URL: [Link])
-
Detergents and alternatives in cryo-EM studies of membrane proteins - PMC - NIH. (URL: [Link])
-
Critical micelle concentration measurement in aggregation behaviour studies - Biolin Scientific. (URL: [Link])
-
GDN - Why membrane protein researchers should use it - LubioScience. (URL: [Link])
-
Aggregation number - Wikipedia. (URL: [Link])
-
Comparative Membrane Extraction Methods for Identifying Membrane Proteome of SW900 Squamous Lung Cancer Cell Line - ThaiScience. (URL: [Link])
-
Recent trends in protein and peptide-based biomaterials for advanced drug delivery - PMC. (URL: [Link])
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. (URL: [Link])
-
Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed. (URL: [Link])
-
GDN, a cost-effective alternative to digitonin - LubioScience. (URL: [Link])
-
A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants - PMC - NIH. (URL: [Link])
-
Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - MDPI. (URL: [Link])
-
Surfactant-like peptides: from molecular design to controllable self-assembly with applications - Research Explorer - The University of Manchester. (URL: [Link])
Sources
- 1. lib.ysu.am [lib.ysu.am]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation number - Wikipedia [en.wikipedia.org]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.nu.edu.kz [research.nu.edu.kz]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of different surfactants on foam stability in foam sclerotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. GDN - Why membrane protein researchers should use it [lubio.ch]
- 17. GDN, a cost-effective alternative to digitonin [lubio.ch]
- 18. polysciences.com [polysciences.com]
- 19. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Aqueous foam Stability Using Nanoparticles: A Review [pubs.sciepub.com]
- 21. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent trends in protein and peptide-based biomaterials for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. research.manchester.ac.uk [research.manchester.ac.uk]
- 26. ijirset.com [ijirset.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mutual Influence of Some Flavonoids and Classical Nonionic Surfactants on Their Adsorption and Volumetric Properties at Different Temperatures [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. A New Bacterial Strain Producing Both of the Surfactin and Fengycin Lipopeptide Biosurfactant with Strong Emulsifications on Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 36. grokipedia.com [grokipedia.com]
- 37. mdpi.com [mdpi.com]
- 38. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 39. files01.core.ac.uk [files01.core.ac.uk]
- 40. scribd.com [scribd.com]
- 41. researchgate.net [researchgate.net]
- 42. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding C8E5: Core Properties and Hazard Profile
An In-Depth Guide to the Proper Disposal of C8E5 (Pentaethylene Glycol Monooctyl Ether)
As a Senior Application Scientist, my goal is to extend the value of our products beyond the laboratory bench, ensuring that our partners operate with the highest standards of safety and environmental stewardship. The handling of any chemical, including a seemingly straightforward non-ionic surfactant like this compound, does not end when an experiment is complete. The disposal phase is a critical, and often overlooked, component of the laboratory workflow that carries significant safety and regulatory implications.
This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring that your laboratory's protocols are not only compliant but also self-validating and built on a deep understanding of the chemical's properties and the governing regulations.
Pentaethylene glycol monooctyl ether, or this compound, is a non-ionic surfactant widely used for its emulsifying and detergent properties. Before we can devise a disposal strategy, we must first understand its fundamental characteristics and associated hazards. While this compound itself is not classified under the most severe hazard categories, its properties necessitate careful handling, particularly in its concentrated form and in the context of waste streams.
Safety Data Sheets (SDS) for this compound and structurally similar glycol ethers consistently highlight several key hazards.[1] A related compound, Pentaethylene glycol monobutyl ether, is listed as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] This profile demands that this compound is never treated as a benign substance.
| Property | Identifier |
| Chemical Name | Pentaethylene glycol monooctyl ether |
| Synonyms | This compound, Octyl pentaethylene glycol ether |
| CAS Number | 19327-40-3[2] |
| Molecular Formula | CH₃(CH₂)₇(OCH₂CH₂)₅OH[2] |
| Description | Non-ionic surfactant[2] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation.[1][3][4] May be harmful if swallowed or inhaled.[1][5] |
The Regulatory Imperative: Why Drain Disposal Is Not an Option
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This regulation establishes a "cradle-to-grave" framework, meaning the responsibility for chemical waste lies with the generator—from its creation to its final, safe disposal.[6]
While some dilute, non-toxic aqueous solutions may be permissible for drain disposal under strict local and institutional guidelines, surfactants like this compound present a specific challenge.[8]
-
Impact on Wastewater Treatment: Non-ionic surfactants can interfere with the biological processes at municipal wastewater treatment plants, reducing their efficiency.[9]
-
Regulatory Prohibition: Guidelines from multiple environmental health and safety bodies explicitly state that acids or bases containing surfactants should not be neutralized for drain disposal, indicating that the presence of the surfactant itself makes the mixture unsuitable for the sanitary sewer.[10]
Therefore, the foundational principle for this compound disposal is: Do not dispose of this compound or its solutions down the drain. All this compound waste must be collected and managed as chemical waste.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to mitigate the risks of exposure.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Concentrated this compound | Nitrile gloves, Chemical safety goggles, Lab coat | Protects against skin contact and serious eye irritation.[1][3] |
| Preparing Waste Containers | Nitrile gloves, Chemical safety goggles, Lab coat | Prevents exposure from splashes or residual contamination. |
| Cleaning this compound Spills | Nitrile gloves, Chemical safety goggles, Protective clothing, Face shield (for larger spills) | Provides enhanced protection against splashes and aerosol generation during cleanup.[1] |
Work should always be conducted in a well-ventilated area.[3][11]
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a systematic approach to ensure this compound waste is handled safely and in compliance with regulations.
Step 1: Waste Characterization and Segregation
The first and most critical step is to characterize the waste stream. Is it pure, unused this compound? A dilute aqueous solution? Or is it mixed with other solvents, acids, or reagents?
-
Action: At the point of generation, dedicate a specific waste container solely for this compound waste. Avoid mixing it with other waste streams (e.g., halogenated solvents, strong acids) unless explicitly permitted by your institution's waste management plan. Incompatible materials, such as strong oxidizing agents, must be kept separate to prevent hazardous reactions.[10][11]
Step 2: Container Selection and Labeling
Proper containment and communication are paramount for safety.
-
Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12] The container must be clearly and accurately labeled. Per EPA and OSHA requirements, the label must include:[13][14]
-
The words "Hazardous Waste" .
-
The full chemical name: "Pentaethylene Glycol Monooctyl Ether (this compound) Waste" .
-
A clear indication of the hazards (e.g., "Irritant"). This can be done with pictograms or text.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[10][13][14]
-
Action: Keep the sealed and labeled this compound waste container in your designated laboratory SAA. This area must be under the control of laboratory personnel. The container must remain closed at all times except when adding waste.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are not responsible for the transport or final treatment of hazardous waste. This must be handled by trained professionals.
-
Action: Once the waste container is full, or as per your institution's policy, contact your Environmental Health & Safety (EHS) department or the designated chemical waste coordinator. They will arrange for the pickup, consolidation, and transfer of the waste to a licensed disposal facility. The most common final disposal method for this type of organic waste is incineration.[15]
Diagrammatic Workflows
To provide at-a-glance procedural clarity, the following diagrams illustrate the core decision-making and response processes for this compound waste.
Caption: this compound Waste Disposal Decision Tree.
Caption: Small this compound Spill Response Workflow.
Emergency Procedures: Spills and Exposures
Accidents require a swift and correct response to minimize harm.
-
Spills: For small, manageable spills, follow the workflow outlined above. Evacuate personnel, ensure adequate ventilation, and wear appropriate PPE.[1] Contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities. Place the absorbed material into a sealed container and label it as hazardous waste for disposal. Prevent any spilled material from entering drains or waterways.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or doctor immediately for treatment advice.[5][4]
By adhering to these technically sound and regulation-grounded procedures, you ensure the safety of your personnel, the integrity of your facility, and the protection of our shared environment.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Disposal of Chemicals in the Labor
- Nonionic Surfactant Inform
- Pentaethylene glycol monooctyl ether Product Page. Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Safety Data Sheet for Pentaethylene glycol monobutyl ether. CymitQuimica.
- Laboratory Waste Management: The New Regul
- Managing Hazardous Chemical Waste in the Lab. MedicalLab Management.
- Safety Data Sheet for 90% Nonionic Surfactant. CPDA.
- Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer. Cornell University EHS.
- Safety Data Sheet for Pentaethylene Glycol Monodecyl Ether. Molecular Dimensions.
- Labor
- Removing non-ionic surfactants in wastew
- Laboratory Waste Disposal Guidelines. University of Wollongong.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Safety Data Sheet for Pentaethylene glycol. Fisher Scientific.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Pentaethylene glycol monooctyl ether 19327-40-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. desotec.com [desotec.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. cpda.com [cpda.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. documents.uow.edu.au [documents.uow.edu.au]
Mastering the Invisible Guardian: A Practical Guide to Personal Protective Equipment for Handling C8E5
For the dedicated researcher, the promise of discovery often begins with the careful handling of specialized chemical reagents. Among these, non-ionic surfactants like Pentaethylene Glycol Monooctyl Ether (C8E5) are indispensable tools, particularly in the delicate work of membrane protein manipulation and drug transporter assays.[1] However, the very properties that make this compound effective also necessitate a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the why behind the what of personal protective equipment (PPE) protocols, empowering you to work not just safely, but with confident expertise.
Understanding the Hazard Profile of this compound
Before we can select the appropriate armor, we must first understand the nature of the adversary. This compound, while not classified as acutely toxic in all forms, presents a clear and present risk of irritation.[2][3] The primary routes of occupational exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of aerosols or mists.
| Hazard Classification | Description | Potential Effects |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3] | Redness, inflammation, dermatitis. Prolonged or repeated contact may defat the skin.[4] |
| Serious Eye Irritation (Category 2A) / Eye Damage (Category 1) | Causes serious eye irritation or damage.[2][3] | Pain, redness, watering, and potential for corneal injury. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[3] | Coughing, shortness of breath, irritation of the respiratory tract. |
It is crucial to recognize that the absence of data for certain toxicological endpoints does not equate to an absence of risk. A conservative approach, grounded in the known hazards, is the bedrock of a robust safety culture.
The Core Ensemble: Your Essential PPE for this compound
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. For the routine handling of this compound in a laboratory setting, the following ensemble provides a validated baseline of protection.
A. Eye and Face Protection: The Non-Negotiable First Line
Direct ocular exposure to this compound can lead to serious irritation or damage.[2][3] Therefore, robust eye protection is mandatory at all times when handling this chemical.
-
What to Wear:
-
Safety Glasses with Side Shields: For handling small quantities of dilute solutions. These must conform to recognized standards such as ANSI Z87 (US) or EN 166 (EU).[2]
-
Goggles: When there is a splash hazard, such as when transferring larger volumes or preparing stock solutions. Goggles provide a seal around the eyes, offering superior protection.[5]
-
Face Shield: Worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation. The face shield protects the entire face from contact.[2]
-
-
The Scientific Rationale: The mucous membranes of the eyes are highly permeable and sensitive. This compound can disrupt the lipid layer of the tear film, leading to irritation and potential chemical burns. A physical barrier is the only effective means of prevention.
B. Skin and Body Protection: An Impermeable Defense
This compound is classified as a skin irritant.[2][3] The goal of skin protection is to prevent any direct contact with the chemical.
-
What to Wear:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or rubber gloves are commonly recommended.[6] Always check the manufacturer's glove compatibility data for surfactants and polyethylene glycols. Discard gloves immediately if they become contaminated and always wash your hands after removing them.[7][8]
-
Laboratory Coat: A standard lab coat, fully buttoned, protects the skin and personal clothing from minor spills and splashes.[9]
-
Protective Clothing: For larger-scale operations or in the event of a significant spill, impervious clothing such as an apron or coveralls may be necessary.[5]
-
-
The Scientific Rationale: The stratum corneum, the outermost layer of the skin, provides a natural barrier. However, surfactants like this compound are designed to disrupt lipid bilayers and can compromise this barrier, allowing the chemical to penetrate and cause irritation.
C. Respiratory Protection: Guarding Against the Unseen
While this compound has low volatility, the potential for generating aerosols or mists during certain procedures (e.g., sonicating, vortexing, or heating) makes respiratory protection a critical consideration.[3]
-
When to Use:
-
What to Use:
-
A NIOSH-approved respirator with an appropriate filter for organic vapors and mists (e.g., a type ABEK filter as per EN14387) should be used.
-
-
The Scientific Rationale: Inhaled droplets of this compound can directly irritate the sensitive tissues of the respiratory tract, leading to inflammation and discomfort.[3] Engineering controls like fume hoods are the primary defense, with respirators serving as essential secondary protection.
Procedural Workflow for Safe Handling of this compound
A culture of safety is built on clear, repeatable procedures. The following workflow integrates PPE use into the practical steps of working with this compound.
Caption: Workflow for Safe this compound Handling.
Emergency Protocols: Immediate and Decisive Action
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is your most critical asset.
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[2][11] | Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water.[5] | If skin irritation occurs or persists, get medical advice.[3] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[3][11] | If the person feels unwell or has difficulty breathing, call a poison center or doctor.[3] |
| Ingestion | Do NOT induce vomiting.[12][13] Rinse the mouth with water.[10] | Seek immediate medical attention.[3] |
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal is a legal and ethical requirement. This compound and materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused or excess this compound solutions should never be poured down the drain.[2] They must be collected in a sealed, compatible waste container.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for chemical waste disposal. This typically involves collection by a certified hazardous waste management company.[3][10]
-
You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] Always consult with your institution's Environmental Health & Safety (EHS) department.
-
Caption: this compound Waste Disposal Decision Tree.
By internalizing these principles and procedures, you transform PPE from a passive requirement into an active skill. This expertise not only ensures your personal safety but also upholds the integrity of your research by preventing contamination and ensuring reproducible results. Handle this compound not with fear, but with the respect and informed caution it deserves.
References
- Penta Chemicals. (2025, April 7). Ethylene glycol monobutyl ether.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: Pentaethylene Glycol Monododecyl Ether.
- CymitQuimica. (2025, December 21). SAFETY DATA SHEET: Pentaethylene glycol monobutyl ether.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Pentaethylene glycol monododecyl ether BioXtra, ≥ 98.0 GC 3055-95-6.
- Boston University Environmental Health & Safety. (n.d.). Safe Work Practices.
- MedChemExpress. (n.d.). Pentaethylene glycol monooctyl ether.
- ECHEMI. (n.d.). Polyethylene glycol monooleyl ether SDS, 9004-98-2 Safety Data Sheets.
- University of Bath. (n.d.). Safe working in laboratories.
- 5 Essential Personal Protective Equipment (PPE) for Industrial Work. (n.d.).
- ATrain Education. (n.d.). 5. Personal Protective Equipment (PPE).
- MS Schippers. (2012, November 6). SAFETY DATA SHEET.
- NOVA Chemicals. (2024, February 23). Safety Data Sheet.
- Fisher Scientific. (2009, October 6). Cyclohexane - SAFETY DATA SHEET.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. schippers.dk [schippers.dk]
- 5. echemi.com [echemi.com]
- 6. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 7. Safe Work Practices | Environmental Health & Safety [bu.edu]
- 8. Safe working in laboratories [bath.ac.uk]
- 9. atrainceu.com [atrainceu.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. novachem.com [novachem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
